molecular formula C19H22O6 B7789140 Gibberellins

Gibberellins

カタログ番号: B7789140
分子量: 346.4 g/mol
InChIキー: IXORZMNAPKEEDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gibberellins (GAs) are a class of essential diterpenoid plant hormones that regulate a wide spectrum of developmental processes in plants . First discovered in relation to the "bakanae" or "foolish seedling" disease in rice, these compounds are now known to be fundamental to plant growth and are utilized extensively in plant science research . Over 136 this compound have been identified, with a select few, such as GA1, GA3 (Gibberellic Acid), GA4, and GA7, being the primary bioactive forms . Researchers employ this compound to study and manipulate key physiological functions. Major research applications include the study of seed germination, where GAs break dormancy and promote the synthesis of hydrolytic enzymes like α-amylase to mobilize stored energy reserves in the endosperm . In stem elongation, this compound stimulate both cell division and cell elongation, and are critical in genetic studies for reversing dwarf phenotypes in plants . Furthermore, GAs play a role in flowering induction, particularly in bolting in rosette plants, and in fruit development, where they can influence fruit size and the induction of seedlessness . The molecular mechanism of gibberellin action involves a key signaling pathway. Bioactive GAs are perceived by the soluble receptor GID1, which then promotes the degradation of transcriptional repressors known as DELLA proteins. The degradation of these repressors via the 26S proteasome allows for the activation of genes responsible for growth and developmental processes . This product is intended for research applications only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXORZMNAPKEEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859101
Record name 2,7-Dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-06-5
Record name Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1.alpha.,2.beta.,4a.alpha.,4b.beta.,10.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

The Discovery of Gibberellin: A Technical Chronicle of "Foolish Seedling Disease"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the historical discovery of gibberellins, inextricably linked to the observation of "bakanae" or "foolish seedling disease" in rice. The narrative traces the pioneering work of Japanese scientists from the initial identification of the causative fungal agent to the isolation and crystallization of the active growth-promoting substances. This document details the key experimental methodologies, presents quantitative data from historical and contemporary studies, and illustrates the logical workflow of the discovery process and the elucidated gibberellin signaling pathway. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the history of phytohormones and natural product discovery.

Introduction

The story of this compound is a classic example of how the study of a plant disease led to the discovery of a major class of plant hormones. For centuries, Japanese rice farmers observed a peculiar condition in their paddies where some rice seedlings would grow unnaturally tall and spindly, with pale, thin leaves.[1] These "foolish seedlings," or "bakanae" in Japanese, would often produce little to no grain and were prone to lodging, leading to significant crop losses.[2] The scientific investigation into this seemingly detrimental phenomenon ultimately unveiled a family of compounds with profound effects on plant growth and development, now known as the this compound.

This guide will provide a technical journey through this history, focusing on the key experiments and the scientists who conducted them.

The Early Observations and Identification of the Pathogen

The first scientific description of bakanae disease dates back to 1898, when Japanese researcher Shotaro Hori correctly attributed the symptoms to a fungal pathogen.[2][3] However, it was the work of Kenkichi Sawada in 1912 that first suggested that the fungus might be producing a "stimulus" that caused the abnormal elongation in the rice seedlings.[4]

It wasn't until 1926 that Eiichi Kurosawa, a plant pathologist, provided the first concrete experimental evidence to support Sawada's hypothesis.[4][5][6] Kurosawa demonstrated that sterile filtrates from cultures of the fungus, later identified as Gibberella fujikuroi (the perfect stage of Fusarium moniliforme), could induce the characteristic symptoms of bakanae disease in healthy rice seedlings.[3][4][5] This pivotal experiment showed that a chemical substance produced by the fungus, and not the fungus itself, was responsible for the disease's effects.[4][5][7]

Isolation and Crystallization of Gibberellin

Following Kurosawa's discovery, the focus shifted to isolating and identifying the active substance from the fungal cultures. This challenging task was undertaken by Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo.

In 1935, Yabuta successfully isolated a non-crystalline solid from the culture filtrate that showed high biological activity and named it "gibberellin."[1][3] The initial attempts at purification were complicated by the presence of another fungal metabolite, fusaric acid, which was found to inhibit plant growth.[3] By modifying the culture medium, they were able to suppress the production of fusaric acid and obtain a crude extract with growth-promoting properties.[3]

A significant breakthrough came in 1938 when Yabuta and Sumiki finally succeeded in obtaining a crystalline form of the active substance.[4][7] They isolated two related compounds, which they named gibberellin A and gibberellin B.[4][7] Subsequent research revealed that their "gibberellin A" was actually a mixture of several compounds.[3]

Experimental Protocols

Kurosawa's Sterile Filtrate Experiment (1926) - A Generalized Protocol

This protocol describes the fundamental experiment that demonstrated the chemical nature of the "foolish seedling disease" stimulus.

Objective: To determine if a secreted substance from Gibberella fujikuroi can induce bakanae symptoms in healthy rice seedlings.

Methodology:

  • Fungal Culture: Gibberella fujikuroi was cultured on a suitable medium. While the exact historical composition is not detailed in readily available sources, a common approach would have involved a grain-based medium (e.g., rice or wheat bran broth) to encourage the growth of the fungus.

  • Incubation: The fungal cultures were incubated for a period sufficient to allow for the production of secondary metabolites.

  • Filtration: The culture medium was passed through a filter fine enough to remove all fungal hyphae and spores, rendering the filtrate sterile. This was a critical step to ensure that any observed effects were due to chemical compounds in the filtrate and not a new infection.

  • Bioassay:

    • Healthy rice seedlings were germinated and grown under controlled conditions.

    • The sterile fungal filtrate was applied to the seedlings. The method of application in the original experiment is described as spraying.[8]

    • A control group of seedlings was treated with a sterile, uninoculated culture medium.

    • The growth of the seedlings in both groups was observed and compared over time, with a focus on stem elongation and leaf color.

Expected Results: The seedlings treated with the fungal filtrate would exhibit the characteristic symptoms of "foolish seedling disease," namely rapid stem elongation and a pale, chlorotic appearance, while the control seedlings would grow normally.

Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1938) - A Generalized Protocol

This protocol outlines the general steps involved in the first successful isolation and crystallization of this compound.

Objective: To isolate the growth-promoting substance from Gibberella fujikuroi culture filtrates in a pure, crystalline form.

Methodology:

  • Large-Scale Fungal Fermentation: Large quantities of Gibberella fujikuroi were cultured in a liquid fermentation medium. The composition of this medium was optimized to maximize the production of the growth-promoting substance while minimizing the production of inhibitory compounds like fusaric acid.[3]

  • Extraction: The culture filtrate was subjected to a series of solvent extractions to separate the active compounds from the aqueous medium.

  • Purification: The crude extract was further purified using techniques available at the time, which likely included:

    • Adsorption Chromatography: Using materials like charcoal to separate compounds based on their affinity.

    • Solvent Partitioning: Separating compounds based on their differential solubility in immiscible solvents.

  • Crystallization: The purified extract was concentrated, and a suitable solvent (or a mixture of solvents) was used to induce crystallization. This process of obtaining a crystalline solid was a crucial step in confirming the purity of the isolated substance.

  • Bioassay of Crystalline Material: The biological activity of the isolated crystals (gibberellin A and B) was confirmed by applying them to rice seedlings and observing the characteristic growth promotion.

Quantitative Data

While precise quantitative data from the early 20th-century discoveries are scarce in modern literature, extensive research has been conducted on the production of this compound by Fusarium fujikuroi (the modern classification for Gibberella fujikuroi) using modern fermentation techniques. The following tables summarize representative data on gibberellic acid (GA3) production.

Table 1: Gibberellic Acid (GA3) Production by Fusarium fujikuroi in Submerged Fermentation

Carbon SourceNitrogen SourceOther Key Media ComponentsFermentation Time (days)GA3 Yield (mg/L)Reference
GlucoseAmmonium ChlorideRice Flour, Minerals83900[7]
SucroseSoybean Meal, NH4Cl, NaNO3Minerals9Not specified[9]
LactoseSoybean Meal, Corn Steep LiquorMinerals9Not specified[9]

Table 2: Rice Seedling Bioassay for Gibberellin Activity

GibberellinPlant VarietyMinimum Detectable Dose (pmol/plant)Reference
GA3Dwarf Rice (Tan-ginbozu)10 - 1000[10]
Various GAsNondwarf Rice (with uniconazole)3- to 10-fold lower than Tan-ginbozu[11]

Visualizations

Historical Workflow of Gibberellin Discovery

The following diagram illustrates the logical progression of research from the initial observation of "foolish seedling disease" to the identification of this compound.

Gibberellin_Discovery_Workflow A Observation of 'Bakanae' (Foolish Seedling) Disease in Rice B Hori (1898) Identifies a Fungal Pathogen A->B C Sawada (1912) Suggests a Fungal 'Stimulus' B->C D Kurosawa (1926) Sterile Filtrate Experiment C->D E Demonstration of a Chemical Cause D->E F Yabuta (1935) Isolation of Non-crystalline 'Gibberellin' E->F G Yabuta & Sumiki (1938) Crystallization of Gibberellin A & B F->G H Identification of a New Class of Plant Hormones G->H

Caption: A flowchart illustrating the key milestones in the discovery of this compound.

Gibberellin Signaling Pathway

The diagram below outlines the core components and interactions of the gibberellin signaling pathway in plants.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GA_GID1 GA-GID1 Complex GA->GA_GID1 binds GID1 GID1 Receptor GID1->GA_GID1 binds SCF SCF E3 Ubiquitin Ligase GA_GID1->SCF promotes interaction with DELLA DELLA Protein (Growth Repressor) DELLA->SCF is targeted by Gene GA-responsive Genes DELLA->Gene represses Proteasome 26S Proteasome SCF->Proteasome leads to ubiquitination & degradation by Degradation DELLA Degradation Proteasome->Degradation causes Degradation->Gene de-represses Growth Growth & Development Gene->Growth

References

A Technical Guide to Foundational Research in Gibberellin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes from seed germination to fruit development. The elucidation of the GA signaling pathway has been a landmark in plant biology, revealing a unique de-repression mechanism. This guide provides an in-depth overview of the foundational research, focusing on the core molecular components, their interactions, and the key experimental methodologies used to uncover this elegant signaling cascade. The central mechanism involves the GA-dependent interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. This interaction targets DELLA proteins for degradation via the ubiquitin-proteasome pathway, thereby activating GA-responsive genes and promoting growth.[1][2][3]

Core Components of the Gibberellin Signaling Pathway

The primary actors in the canonical GA signaling pathway have been identified through extensive genetic and biochemical studies, primarily in Arabidopsis thaliana and rice (Oryza sativa).[3]

ComponentTypeFunctionKey References
Gibberellin (GA) PhytohormoneThe signaling molecule. Bioactive forms (e.g., GA₁, GA₃, GA₄) initiate the signaling cascade.(Ueguchi-Tanaka et al., 2007a)
GID1 (Gibberellin Insensitive Dwarf1) Soluble ReceptorBinds to bioactive GAs, inducing a conformational change that allows it to interact with DELLA proteins.[2](Ueguchi-Tanaka et al., 2005)
DELLA Proteins Transcriptional RegulatorNuclear-localized proteins (e.g., RGA, GAI in Arabidopsis; SLR1 in rice) that repress GA-responsive genes and restrict growth in the absence of GA.(Peng et al., 1997)
SCFSLY1/GID2 Complex E3 Ubiquitin LigaseA multi-protein complex that recognizes the GA-GID1-DELLA complex and polyubiquitinates the DELLA protein. Composed of SKP1, CULLIN, and an F-box protein (SLY1 in Arabidopsis, GID2 in rice).(McGinnis et al., 2003; Sasaki et al., 2003)
26S Proteasome Proteolytic ComplexRecognizes and degrades polyubiquitinated DELLA proteins, thereby relieving the repression of GA responses.(Fu et al., 2002)

The Central Signaling Cascade

The gibberellin signaling pathway operates on a simple yet elegant principle of de-repression. In the absence of GA, DELLA proteins accumulate in the nucleus and restrain plant growth. The perception of GA by the GID1 receptor triggers a cascade that leads to the destruction of these DELLA repressors.

  • GA Perception: Bioactive GA binds to a pocket in the GID1 receptor.[2]

  • Conformational Change: GA binding induces a conformational change in GID1's N-terminal "lid," which closes over the GA-binding pocket. This creates a new surface for interaction with DELLA proteins.

  • Complex Formation: The GA-bound GID1 receptor now has a high affinity for the N-terminal DELLA domain of DELLA proteins, leading to the formation of a stable GA-GID1-DELLA ternary complex.[2]

  • E3 Ligase Recruitment: The formation of this complex promotes the interaction between the DELLA protein and the F-box protein component (SLY1/GID2) of the SCF E3 ubiquitin ligase complex.[4]

  • Ubiquitination: The SCFSLY1/GID2 complex attaches a chain of ubiquitin molecules to the DELLA protein.

  • Proteasomal Degradation: The polyubiquitinated DELLA protein is recognized and degraded by the 26S proteasome.[5]

  • De-repression of Transcription: With the DELLA repressors removed, transcription factors are free to activate the expression of GA-responsive genes, leading to various growth and developmental processes.

Gibberellin_Signaling_Pathway GA_n Gibberellin (GA) GID1 GID1 Receptor GA_n->GID1 Binds GA_n->GID1 GA_GID1 GA-GID1 Complex GA_GID1_DELLA GA-GID1-DELLA Complex GID1->GA_GID1_DELLA DELLA DELLA Protein (Repressor) DELLA->GA_GID1_DELLA Binds TF Transcription Factors DELLA->TF Represses SCF SCF SLY1/GID2 (E3 Ligase) GA_GID1_DELLA->SCF Recruits GA_GID1_DELLA->SCF Ub_DELLA Polyubiquitinated DELLA SCF->Ub_DELLA Ubiquitinates SCF->Ub_DELLA Proteasome 26S Proteasome Ub_DELLA->Proteasome Targets for Degradation Ub_DELLA->Proteasome Proteasome->DELLA Degrades Gene GA-Responsive Genes TF->Gene Activates Response Growth & Development Gene->Response

Caption: The canonical gibberellin signaling pathway leading to DELLA protein degradation.

Quantitative Analysis of Pathway Interactions

The affinity of this compound for the GID1 receptor is a key determinant of their biological activity. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been instrumental in quantifying these interactions.

Interacting MoleculesOrganism/SystemMethodDissociation Constant (Kd)Reference
GA₄ - OsGID1Rice (Oryza sativa)ITC0.35 µM(Hirano et al. 2007; Xiang et al. 2011)
GA₄ - SmGID1aSelaginella moellendorffiiYeast Two-Hybrid Assay8 x 10⁻⁹ M (8 nM)(Hirano et al., 2007)
GA₄ - GID1Rice (Oryza sativa)Intrinsic Tryptophan Fluorescence4.73 µM(Xiang et al. 2011)

Note: Binding affinities can vary based on the specific GID1 homolog, the gibberellin variant, and the experimental conditions.

Key Experimental Methodologies

The elucidation of the GA signaling pathway relied on a suite of powerful molecular biology techniques to study protein-protein interactions and protein stability.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors. It was critical in demonstrating the GA-dependent interaction between GID1 and DELLA proteins.

Principle: A "bait" protein (e.g., GID1) is fused to a DNA-binding domain (DBD), and a "prey" protein (e.g., a DELLA protein) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media.

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of GID1 into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD-GID1).

    • Clone the full-length coding sequence of a DELLA protein (e.g., RGA) into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain (AD-DELLA).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y187) using the lithium acetate/polyethylene glycol method.

    • Plate the transformed yeast onto synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • Pick individual colonies from the SD/-Trp/-Leu plate and re-streak them onto selective medium.

    • Prepare two types of selective plates: SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and the same medium supplemented with a specific concentration of bioactive gibberellin (e.g., 100 µM GA₃).

    • A third plate, also containing GA₃ and X-α-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside), can be used for a colorimetric assay if the lacZ reporter is present.

  • Data Analysis:

    • Incubate plates at 30°C for 3-5 days.

    • Growth on the selective plates only in the presence of GA indicates a GA-dependent interaction between GID1 and the DELLA protein.

    • The development of a blue color on X-α-Gal plates provides further confirmation of the interaction.

Y2H_Workflow cluster_assay Interaction Assay start Start constructs Clone GID1 into Bait Vector (DBD) Clone DELLA into Prey Vector (AD) start->constructs transform Co-transform Yeast with Bait and Prey Plasmids constructs->transform select_plasmid Plate on SD/-Trp/-Leu (Selects for both plasmids) transform->select_plasmid plate_no_ga Plate on SD/-Trp/-Leu/-His (-GA) select_plasmid->plate_no_ga plate_ga Plate on SD/-Trp/-Leu/-His (+GA) select_plasmid->plate_ga result_no_ga No Growth (No Interaction) plate_no_ga->result_no_ga result_ga Growth (GA-Dependent Interaction) plate_ga->result_ga

Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.

In Vitro DELLA Protein Degradation Assay

This cell-free assay reconstitutes the degradation of DELLA proteins in a test tube, allowing for the biochemical dissection of the process. It was used to confirm the roles of the proteasome, ATP, and specific SCF components.[6][7][8]

Principle: A tagged DELLA protein (recombinant or plant-derived) is incubated with a total protein extract from plant cells. The stability of the DELLA protein is then monitored over time by immunoblotting.

Detailed Protocol:

  • Preparation of Cell Extract:

    • Grow Arabidopsis seedlings (e.g., wild-type or relevant mutants) for 7-10 days.

    • Harvest and immediately freeze the tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in a degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM NaCl, 10 mM ATP).

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris. The supernatant is the cell-free extract.

  • Preparation of DELLA Protein Substrate:

    • Express and purify a recombinant, tagged DELLA protein (e.g., MBP-RGA) from E. coli.

    • Alternatively, use transgenic plants expressing a tagged DELLA protein (e.g., 35S:TAP-RGA) and immuno-purify the protein from plant extracts.[5]

  • Degradation Reaction:

    • Add the purified DELLA protein substrate to the cell-free extract.

    • For testing specific components, extracts can be prepared from mutants (e.g., sly1, cul1), or inhibitors can be added to the reaction (e.g., 40 µM MG132 to inhibit the proteasome).

    • Incubate the reaction at room temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and immediately add it to SDS-PAGE sample buffer to stop the reaction.

  • Detection:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Perform an immunoblot (Western blot) using an antibody specific to the tag on the DELLA protein (e.g., anti-MBP, anti-Myc).

    • Analyze the band intensity to determine the rate of DELLA protein degradation. A decrease in the band intensity over time indicates degradation.

Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

Co-IP is used to demonstrate that proteins interact within the cell. This technique was vital for showing the in vivo association of GID1, DELLA, and SCF components.[4][9][10][11]

Principle: An antibody against a specific "bait" protein is used to pull that protein out of a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well. The presence of the prey protein is then detected by immunoblotting.

Detailed Protocol:

  • Plant Material and Treatment:

    • Use transgenic Arabidopsis seedlings expressing an epitope-tagged version of the bait protein (e.g., 35S:FLAG-GID1b).

    • Treat seedlings as required. For example, to show GA-enhanced interaction, treat with a mock solution (e.g., ethanol) or different concentrations of GA₃ (e.g., 1 µM, 100 µM) for a short period (e.g., 1-2 hours).[9]

  • Protein Extraction:

    • Harvest and freeze ~1-2 g of tissue in liquid nitrogen.

    • Grind to a fine powder and lyse in a non-denaturing IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% NP-40, plus protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the epitope tag (e.g., anti-FLAG antibody) for several hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads to capture the antibody-protein complexes. Incubate for another 1-2 hours.

  • Washing:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads multiple times (3-5 times) with cold IP buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and perform an immunoblot.

    • Probe the blot with an antibody against the bait protein (e.g., anti-FLAG) to confirm successful immunoprecipitation.

    • Probe a separate blot with an antibody against the suspected interacting protein (e.g., anti-RGA). The presence of a band for the prey protein in the IP lane, especially one that is enhanced by GA treatment, confirms the in vivo interaction.[9]

Conclusion

The foundational research into the gibberellin signaling pathway has established a paradigm for phytohormone action based on regulated protein degradation. The core components—the GID1 receptor, DELLA repressors, and the SCF E3 ligase—form a concise module that effectively translates a chemical signal into a transcriptional response. The experimental approaches detailed herein, from in vitro binding assays to in vivo interaction and degradation studies, represent a powerful toolkit for molecular biology that continues to be applied to dissect signaling pathways in plants and other organisms. For professionals in drug development and crop improvement, a deep understanding of this pathway provides a clear molecular target for rationally designing chemicals or genetic strategies to modulate plant growth and architecture.

References

basic functions of gibberellins in plant development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functions of Gibberellins in Plant Development

Introduction to this compound

This compound (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating numerous aspects of plant growth and development throughout their lifecycle. First identified in the fungus Gibberella fujikuroi, which caused the "foolish seedling" disease in rice leading to excessive elongation, GAs are now known to be ubiquitous in higher plants. As of 2020, over 130 different this compound have been identified, though only a few, such as GA1, GA3, GA4, and GA7, are considered to be the major bioactive forms. These hormones are synthesized in actively growing organs like young leaves, roots, and developing seeds, and their levels are meticulously controlled through a balance of biosynthesis, catabolism, and transport to ensure proper developmental responses to both internal and environmental cues. The manipulation of GA levels and signaling pathways was a cornerstone of the "Green Revolution," which led to the development of semi-dwarf, high-yielding crop varieties.

Core Functions in Plant Development

This compound are integral to several key developmental processes, from the initial stages of germination to the final stages of fruit production.

Seed Germination

GAs are fundamental in breaking seed dormancy and promoting germination. In many species, especially those requiring light or cold for germination, GAs can overcome these requirements. During germination, the embryo releases GAs, which diffuse to the aleurone layer of the endosperm. This triggers the de novo synthesis and secretion of hydrolytic enzymes, most notably α-amylase. The α-amylase then breaks down stored starches in the endosperm into simple sugars, providing the necessary energy and nutrients for the growing embryo to emerge. The process is often antagonistically regulated by abscisic acid (ABA), which inhibits germination.

Stem and Cell Elongation

One of the most prominent effects of this compound is the promotion of stem elongation, particularly in the internodes. GAs stimulate both cell division and cell elongation. The elongation is achieved by altering the rheological properties of the cell wall, making it more extensible. GAs activate enzymes that help loosen the cell wall structure, which reduces the turgor pressure required for cell expansion. This allows for greater water uptake and a subsequent increase in cell volume, leading to the macroscopic observation of stem growth. Plants deficient in GA synthesis or signaling exhibit a characteristic dwarf phenotype.

Flowering and Flower Development

This compound play a complex role in the transition from vegetative to reproductive growth and in the subsequent development of floral organs. They can induce "bolting," the rapid elongation of a flowering stalk, in rosette plants in response to environmental cues like long days or cold temperatures. In Arabidopsis, GAs promote the development of petals and stamens by opposing the function of DELLA proteins. GA deficiency can lead to retarded growth of floral organs and male sterility due to blocked anther development. Interestingly, while GAs promote the termination of vegetative development, they can also inhibit the initial formation of flowers. This dual role allows for precise control over inflorescence architecture.

Fruit Development

GAs are involved in both fruit set (the initial development of fruit after pollination) and overall fruit growth, influencing size and shape. In agriculture, exogenous application of GAs is used to produce seedless fruits (parthenocarpy) in species like tomatoes and grapes and to increase the size of fruits.

Gibberellin Biosynthesis and Catabolism

The concentration of bioactive GAs in plant tissues is tightly regulated by the rates of their biosynthesis and catabolism. The biosynthesis pathway is complex and occurs in multiple cellular compartments.

  • Plastid: The process begins in plastids, where trans-geranylgeranyl diphosphate (B83284) (GGDP) is converted to ent-kaurene.

  • Endoplasmic Reticulum: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases to form GA12.

  • Cytosol: In the cytosol, a series of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs) converts GA12 into various GA intermediates and finally into bioactive GAs. Key enzymes in this final stage are GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).

The inactivation or catabolism of bioactive GAs is primarily carried out by GA 2-oxidases (GA2ox), which add a hydroxyl group to render the GA molecule inactive. The expression of these biosynthetic and catabolic genes is regulated by developmental cues, environmental signals like light and temperature, and feedback mechanisms from GA levels themselves.

Gibberellin_Biosynthesis_Pathway Simplified Gibberellin Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 13-hydroxylation GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox Bioactive_GA Bioactive GAs (GA1, GA4) GA20->Bioactive_GA GA3ox GA9->Bioactive_GA GA3ox Inactive_GA Inactive GAs (GA8, GA34) Bioactive_GA->Inactive_GA GA2ox

Caption: Simplified overview of the GA biosynthesis pathway across different cellular compartments.

The Gibberellin Signaling Pathway

The canonical GA signaling pathway operates through a mechanism of derepression. In the absence of GA, plant growth is actively restrained by a family of nuclear proteins called DELLA proteins. When bioactive GAs are present, they lift this repression, allowing for growth and development to proceed.

The core components of this pathway are:

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor for GA. In Arabidopsis, there are three functional GID1 receptors (GID1a, GID1b, and GID1c).

  • DELLA Proteins: A family of nuclear growth repressors (e.g., GAI, RGA, RGL1, RGL2, and RGL3 in Arabidopsis). These proteins lack a DNA-binding domain and are thought to function by interacting with and sequestering other transcription factors.

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex. The F-box protein component (SLY1 in Arabidopsis, GID2 in rice) specifically recognizes the GA-GID1-DELLA complex.

The signaling cascade proceeds as follows:

  • GA Perception: Bioactive GA enters the nucleus and binds to the GID1 receptor.

  • Conformational Change: GA binding induces a conformational change in GID1, which promotes its interaction with the DELLA domain of a DELLA protein.

  • Complex Formation: A stable GA-GID1-DELLA ternary complex is formed.

  • DELLA Degradation: The formation of this complex allows the F-box protein SLY1 (or GID2) to bind to the DELLA protein. This targets the DELLA protein for polyubiquitination by the SCFSLY1/GID2 complex.

  • Proteasomal Destruction: The ubiquitinated DELLA protein is then rapidly degraded by the 26S proteasome.

  • Derepression of Growth: With the DELLA repressors destroyed, transcription factors that were previously sequestered are released. These factors can then bind to the promoters of GA-responsive genes, leading to their expression and initiating various developmental programs like germination and stem elongation.

Gibberellin_Signaling_Pathway cluster_low_ga Low GA Conditions cluster_high_ga High GA Conditions DELLA DELLA Protein TF Transcription Factors DELLA->TF Binds & Sequesters GA Gibberellin (GA) GA_Genes_Off GA-Responsive Genes (Expression Repressed) TF->GA_Genes_Off Cannot activate Growth_Inhibition Growth Inhibition GA_Genes_Off->Growth_Inhibition GA_Genes_On GA-Responsive Genes (Expression Activated) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA2 DELLA Protein GA_GID1_DELLA GA-GID1-DELLA Complex SCF SCF(SLY1/GID2) E3 Ligase Proteasome 26S Proteasome DELLA_Degraded DELLA Degraded TF2 Transcription Factors (Released) Growth_Promotion Growth Promotion

Caption: The GA signaling pathway, a derepression mechanism controlled by DELLA proteins.

Quantitative Analysis of Gibberellin Effects

The quantification of endogenous gibberellin levels and the dose-dependent response of plants to exogenous application are crucial for understanding their function. Dwarf mutants, which are blocked at specific steps in the GA biosynthesis pathway, have been instrumental in this research.

Table 1: Endogenous Gibberellin Levels in Vegetative Shoots of Maize (Zea mays L.) Dwarf Mutants and Normal Seedlings

GibberellinNormal (Wild Type)dwarf-1 Mutantdwarf-2 Mutantdwarf-3 Mutantdwarf-5 Mutant
Pathway Step Blocked N/AGA₂₀ → GA₁Early PathwayEarly PathwayEarly Pathway
GA₁ 13.800.23< 2.0< 2.0< 2.0
GA₈ 18.501.80< 2.0< 2.0< 2.0
GA₂₀ 2.9033.40< 2.0< 2.0< 2.0
GA₂₉ 14.80165.00< 2.0< 2.0< 2.0
GA₁₉ 6.502.80< 2.0< 2.0< 2.0
GA₄₄ 5.501.90< 2.0< 2.0< 2.0
GA₅₃ 1.500.60< 2.0< 2.0< 2.0
Data are presented as nanograms per 100 grams fresh weight.

This data clearly illustrates the biochemical basis for the dwarf phenotypes. The dwarf-1 mutant, blocked in the conversion of GA₂₀ to the bioactive GA₁, shows a significant accumulation of the precursors GA₂₀ and GA₂₉ and a drastically reduced level of GA₁. The other dwarf mutants are blocked earlier in the pathway, resulting in very low levels of all measured GAs.

Key Experimental Protocols

Protocol: Seed Germination Assay

This protocol is designed to quantify the effect of this compound on the germination rate of a model species like Arabidopsis thaliana.

Objective: To determine the dose-dependent effect of Gibberellic Acid (GA₃) on seed germination.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or GA-related mutants).

  • GA₃ stock solution (e.g., 10 mM in ethanol).

  • Sterile Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.

  • Petri dishes (90 mm).

  • Sterile distilled water.

  • 70% ethanol (B145695), 1% sodium hypochlorite (B82951) solution.

  • Growth chamber with controlled light and temperature.

  • Stereoscopic microscope.

Methodology:

  • Media Preparation: Prepare sterile solid MS medium. After autoclaving and cooling to ~50-60°C, add GA₃ from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Pour the media into petri dishes and allow them to solidify.

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 2-3 minutes, followed by a 10-15 minute wash in 1% sodium hypochlorite. Rinse the seeds 4-5 times with sterile distilled water.

  • Sowing: Resuspend the sterilized seeds in sterile water and pipette them onto the surface of the prepared MS plates. Ensure seeds are evenly spaced. Use a consistent number of seeds per plate (e.g., 80-100).

  • Stratification: To synchronize germination, seal the plates and wrap them in aluminum foil to maintain darkness. Store the plates at 4°C for 2-3 days.

  • Incubation: Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: Score the number of germinated seeds daily for up to 7 days using a stereoscopic microscope. A seed is considered germinated when the radicle has fully penetrated the seed coat and endosperm.

  • Analysis: Calculate the germination percentage for each treatment at each time point. Plot the germination rate over time for each GA₃ concentration and perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Seed_Germination_Workflow start Start prep_media Prepare MS Media with varying [GA3] start->prep_media sterilize_seeds Surface Sterilize Seeds start->sterilize_seeds sow_seeds Sow Seeds on Plates prep_media->sow_seeds sterilize_seeds->sow_seeds stratify Stratification (4°C, 2-3 days, dark) sow_seeds->stratify incubate Incubate in Growth Chamber stratify->incubate collect_data Score Germination Daily (Radicle Emergence) incubate->collect_data collect_data->incubate Daily for 7 days analyze Calculate Germination % & Statistical Analysis collect_data->analyze end End analyze->end

Caption: Experimental workflow for a quantitative seed germination assay using gibberellic acid.

Protocol: Quantification of Endogenous this compound

This protocol provides a general workflow for the extraction, purification, and quantification of GAs from plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective method.

Objective: To accurately measure the levels of different endogenous GAs in a plant sample.

Materials:

  • Plant tissue (e.g., seedlings, leaves, flowers).

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol (B129727) with antioxidant).

  • Internal standards (deuterium or ¹³C-labeled GAs).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS/MS).

Methodology:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a cold extraction solvent. Add a known amount of labeled internal standards at the beginning of the extraction process to account for sample loss during purification and for accurate quantification.

  • Purification (Solid Phase Extraction): Centrifuge the extract to remove debris. Pass the supernatant through a C18 SPE cartridge to remove interfering compounds like pigments and lipids and to concentrate the GA fraction.

  • LC-MS/MS Analysis: Inject the purified and concentrated sample into an HPLC system. The GAs are separated on a reverse-phase column (e.g., C18) based on their polarity. The eluent from the HPLC is then introduced into the mass spectrometer.

  • Quantification: The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. The abundance of each endogenous GA is quantified by comparing its peak area to the peak area of its corresponding labeled internal standard.

Conclusion

This compound are indispensable regulators of plant development, orchestrating a wide array of processes from germination to reproductive success. The core of their action lies in a sophisticated signaling pathway that relieves the growth-repressive state maintained by DELLA proteins. Advances in molecular genetics and analytical chemistry have elucidated the key components of GA biosynthesis, catabolism, and signaling, providing powerful tools for both fundamental research and agricultural applications. The ability to precisely measure and manipulate GA levels and responses continues to offer promising strategies for improving crop yield, stature, and environmental adaptability.

A Preliminary Investigation into Fungal Gibberellin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into gibberellin (GA) biosynthesis in fungi. It covers the core biosynthetic pathways, key enzymatic players, regulatory mechanisms, and the experimental methodologies employed to elucidate these complex processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, biochemistry, and drug development who are interested in fungal secondary metabolism.

Introduction to Fungal Gibberellin Biosynthesis

Gibberellins, a class of diterpenoid hormones, were first discovered as metabolites of the fungus Gibberella fujikuroi (the sexual stage of Fusarium fujikuroi).[1][2][3][4] In plants, GAs are essential for a wide range of developmental processes, including seed germination, stem elongation, and flower induction.[5] While fungi also produce GAs, the biosynthetic pathways and their regulation exhibit notable differences from those in plants, suggesting an independent evolutionary origin.[2][3][4][6] Understanding these fungal-specific pathways offers potential for biotechnological applications, including the industrial production of GAs for agriculture and the discovery of novel bioactive compounds.[1][6][7]

The biosynthesis of GAs in fungi, primarily studied in Fusarium fujikuroi and Phaeosphaeria sp. L487, is a complex process involving a series of enzymatic reactions catalyzed by terpene cyclases, cytochrome P450 monooxygenases, and 2-oxoglutarate-dependent dioxygenases.[2][3][4][8] These enzymes work in a coordinated fashion to convert the primary precursor, geranylgeranyl diphosphate (B83284) (GGDP), into a variety of GA molecules.[5][8]

The Fungal Gibberellin Biosynthetic Pathway

The fungal GA biosynthetic pathway can be broadly divided into three stages:

  • Cyclization of GGDP to ent-kaurene (B36324): This initial step is catalyzed by a bifunctional enzyme, ent-copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS).[3][4][8][9][10][11] This enzyme first converts GGDP to ent-copalyl diphosphate (CDP) and then catalyzes the further cyclization of CDP to ent-kaurene.[4][8][9][10][11]

  • Oxidation of ent-kaurene to GA12-aldehyde: A series of oxidation reactions are then carried out by cytochrome P450 monooxygenases.[2][3][4][5][12] These membrane-bound enzymes hydroxylate and oxidize the ent-kaurene skeleton to produce various intermediates, ultimately leading to the formation of GA12-aldehyde, the precursor to all other GAs.[5]

  • Formation of diverse this compound: From GA12-aldehyde, the pathway branches to produce a wide array of GAs through the action of further cytochrome P450 monooxygenases and, in some cases, 2-oxoglutarate-dependent dioxygenases.[5][12] The specific GAs produced vary between different fungal species. For example, Fusarium fujikuroi is a prolific producer of gibberellic acid (GA3).[1][13]

Below is a DOT language script for visualizing the core fungal gibberellin biosynthesis pathway.

Gibberellin_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) CDP ent-Copalyl diphosphate (CDP) GGDP->CDP CPS/KS ent_kaurene ent-Kaurene CDP->ent_kaurene CPS/KS ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid P450-4 GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde P450-1 GA14 GA14 GA12_aldehyde->GA14 P450-1 GA4 GA4 GA14->GA4 P450-2 GA7 GA7 GA4->GA7 DES GA1 GA1 GA4->GA1 P450-3 (minor) GA3 Gibberellic Acid (GA3) GA7->GA3 P450-3

Core gibberellin biosynthesis pathway in Fusarium fujikuroi.

Quantitative Data on Gibberellin Production

The production of this compound can be significantly influenced by the fungal strain, culture conditions, and genetic modifications. The following tables summarize quantitative data on GA production from various studies.

Table 1: Gibberellic Acid (GA3) Production in Wild-Type and Mutant Fusarium fujikuroi Strains

StrainGenotypeGA3 Yield (mg/L)Reference
IMI 58289Wild-type100[13]
GA-251Mutant (Cobalt-60 and lithium chloride treated)2100[13]
ControlWild-type~118[14]
1-6-4Mutant (ARTP mutagenesis)186.86[14]
3-6-1Mutant (ARTP mutagenesis)194.64[14]
Mor-25Mutant (UV irradiation)Two-fold higher than parent[15]

Table 2: Optimization of Fermentation Conditions for Gibberellin Production

FungusFermentation TypeKey Optimized ParametersGA YieldReference
Gibberella fujikuroiSubmergedGlucose (100 g/L), NH4Cl (1.0 g/L), 30°C, pH 5.03.9 g/L (GA3)[1]
Fusarium moniliformeSolid-stateCitric pulp substrate, 75% humidity, 29°C, pH 5.5-5.81468 mg/kg/day (GA3)[1]
Gibberella fujikuroiSolid-stateBrewer's spent grains, 80% humidity, 28°C0.82 g/kg (GA3)[16]
Gibberella fujikuroi QJGA4-1Submerged0.55% palm oil, 0.60% cottonseed oil, 0.64% sesame oil, precursors4.32-fold increase (GA4)[17]

Experimental Protocols

Fungal Culture and Fermentation for Gibberellin Production

A typical protocol for the submerged fermentation of Fusarium fujikuroi for gibberellin production involves the following steps:

  • Inoculum Preparation: A well-grown culture of F. fujikuroi from a potato dextrose agar (B569324) (PDA) plate is used to inoculate a seed medium.[17][18] The seed culture is incubated at 28-30°C with shaking for 2-3 days.[1][17]

  • Fermentation: The seed culture is then transferred to a larger volume of production medium. The composition of the production medium is critical and often contains a high carbon-to-nitrogen ratio to induce secondary metabolism.[1] Common carbon sources include glucose or sucrose, and nitrogen sources can be ammonium (B1175870) nitrate (B79036) or ammonium chloride.[1][12]

  • Culture Conditions: The fermentation is carried out at a controlled temperature (typically 28-30°C) and pH (around 5.0-7.0) with aeration for 7-10 days.[1]

  • Harvesting: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth, containing the secreted this compound, is then processed for extraction and analysis.

Gene Knockout and Complementation

Gene knockout studies are instrumental in elucidating the function of specific genes in the gibberellin biosynthetic pathway.[6][8] A general workflow for gene knockout in Fusarium fujikuroi is as follows:

  • Construction of the Deletion Cassette: A deletion cassette is constructed containing a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.[19]

  • Protoplast Formation: Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall.

  • Transformation: The deletion cassette is introduced into the fungal protoplasts using methods such as polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation.[20][21]

  • Selection of Transformants: The transformed protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin). Only the transformants that have successfully integrated the deletion cassette will be able to grow.

  • Screening and Verification: The selected transformants are screened by PCR and Southern blot analysis to confirm the targeted gene deletion.

  • Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce this compound and compared to the wild-type strain.[7]

For gene complementation, the wild-type copy of the knocked-out gene is reintroduced into the mutant strain to restore the wild-type phenotype, confirming that the observed phenotype was due to the specific gene deletion.

Below is a DOT language script for a generalized workflow for fungal gene knockout.

Gene_Knockout_Workflow start Start construct Construct Deletion Cassette (Selectable Marker + Flanking Regions) start->construct transform Transform Protoplasts with Cassette construct->transform protoplast Generate Fungal Protoplasts protoplast->transform select Select Transformants on Selective Medium transform->select screen Screen Transformants (PCR, Southern Blot) select->screen phenotype Phenotypic Analysis (Gibberellin Production) screen->phenotype end End phenotype->end

A generalized workflow for fungal gene knockout experiments.
Enzyme Assays

In vitro enzyme assays are crucial for characterizing the function of individual enzymes in the gibberellin biosynthetic pathway.

4.3.1. ent-Kaurene Synthase (CPS/KS) Assay

  • Enzyme Source: The bifunctional CPS/KS enzyme can be heterologously expressed in E. coli and purified.[9]

  • Substrate: Radiolabeled [14C]geranylgeranyl diphosphate (GGDP) is used as the substrate.

  • Reaction: The purified enzyme is incubated with the radiolabeled substrate in a suitable buffer.

  • Product Extraction: The reaction products, including ent-kaurene, are extracted with an organic solvent.

  • Analysis: The extracted products are separated by thin-layer chromatography (TLC) or gas chromatography (GC) and detected by autoradiography or scintillation counting.

4.3.2. Cytochrome P450 Monooxygenase Assays

  • Enzyme Source: Microsomal fractions containing the cytochrome P450 enzymes are prepared from fungal mycelia.[5][12] Alternatively, the enzymes can be heterologously expressed in a suitable host system.

  • Substrate: Radiolabeled precursors such as [14C]ent-kaurene or [14C]ent-kaurenoic acid are used as substrates.[12][22]

  • Reaction: The enzyme preparation is incubated with the substrate in the presence of NADPH as a cofactor.

  • Product Extraction and Analysis: The reaction products are extracted and analyzed by HPLC or GC-MS to identify the specific oxidation products.[23]

Gibberellin Extraction and Quantification by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of this compound.

  • Extraction: this compound are extracted from the fungal culture broth using a solvent such as ethyl acetate.[24][25] The extract is then concentrated.

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column.[24][26][27] A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid) is typically used as the mobile phase to separate the different this compound.[26]

  • MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The this compound are ionized (e.g., by electrospray ionization) and detected based on their mass-to-charge ratio (m/z).[24] For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of each gibberellin is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of authentic gibberellin standards.

Conclusion

The study of gibberellin biosynthesis in fungi has revealed a fascinating and complex metabolic pathway with unique features that distinguish it from the analogous pathway in plants. The application of modern molecular and analytical techniques has enabled the identification and characterization of the key genes and enzymes involved, as well as the elucidation of the regulatory networks that control gibberellin production. The methodologies outlined in this guide provide a framework for further research in this area, which holds promise for the development of improved microbial strains for the industrial production of this compound and for the discovery of novel, bioactive fungal metabolites.

References

An In-depth Technical Guide on the Role of Gibberellins in Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role of gibberellins (GAs) in the molecular and physiological processes governing seed germination. It details the core signaling pathways, presents quantitative data from key studies, and outlines standardized experimental protocols.

Introduction to this compound and Seed Germination

This compound are a class of diterpenoid plant hormones that regulate numerous aspects of plant growth and development, including stem elongation, flowering, and fruit development.[1][2] One of their most critical functions is the promotion of seed germination.[1][2] Seeds often exist in a state of dormancy, a temporary metabolic inactivity that allows survival under unfavorable environmental conditions.[3] GAs are instrumental in breaking this dormancy and initiating the transition from a quiescent seed to a growing seedling.[4][5] This process is tightly regulated by a hormonal balance, primarily an antagonistic interaction between GAs (promoters of germination) and abscisic acid (ABA), which induces and maintains dormancy.[6][7]

The Core Gibberellin Signaling Pathway

The perception of the GA signal and the subsequent activation of germination-related processes occur through a well-defined signaling cascade. This pathway operates on a principle of de-repression, where GAs trigger the removal of inhibitory proteins to allow growth to proceed.[4][8]

The key molecular players are:

  • GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble receptor protein that binds to bioactive GAs.[2][9]

  • DELLA Proteins: A family of nuclear proteins that act as potent repressors of GA-dependent processes, including germination.[3][10] In the absence of GA, DELLA proteins are active and restrain growth.[9]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets proteins for degradation via the 26S proteasome pathway.[8][9][11]

The signaling mechanism proceeds as follows:

  • Bioactive GA binds to the GID1 receptor, inducing a conformational change in GID1.[3][8]

  • This change allows the GA-GID1 complex to bind to the DELLA domain of a DELLA repressor protein.[8][9]

  • The formation of the GA-GID1-DELLA ternary complex triggers the recruitment of the SCFSLY1/GID2 F-box protein.[8][10][12]

  • The SCF complex polyubiquitinates the DELLA protein, marking it for destruction by the 26S proteasome.[10][11]

  • With the DELLA repressor degraded, transcription factors are freed to activate the expression of GA-responsive genes, such as those encoding hydrolytic enzymes like α-amylase, which mobilize stored energy reserves in the seed's endosperm.[1][13][14]

Gibberellin_Signaling_Pathway cluster_nucleus Cell Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds DELLA Proteasome 26S Proteasome DELLA->Proteasome TF Transcription Factors DELLA->TF represses SCF SCF-SLY1/GID2 (E3 Ligase) SCF->DELLA targets for degradation Proteasome->DELLA degrades Genes GA-Responsive Genes (e.g., α-amylase) TF->Genes activates transcription Response Germination Genes->Response

Core GA signaling pathway leading to DELLA protein degradation.

Antagonistic Interaction with Abscisic Acid (ABA)

Seed dormancy and germination are controlled by the balance between ABA and GA.[7] While GA promotes germination, ABA is crucial for inducing and maintaining dormancy and inhibiting germination.[3][15][7] This antagonistic relationship is a critical checkpoint for ensuring that seeds only germinate under favorable conditions.

  • ABA Action: ABA signaling promotes the expression of genes that inhibit germination and can suppress the expression of GA biosynthesis genes.[6]

  • GA Action: GA signaling can down-regulate ABA-responsive genes and promotes the degradation of DELLA proteins, which are known to interact with and enhance the activity of positive regulators of ABA signaling.[7][16]

GA_ABA_Antagonism GA Gibberellin (GA) ABA Abscisic Acid (ABA) GA->ABA Inhibits Signaling Germination Seed Germination GA->Germination Promotes ABA->GA Inhibits Biosynthesis Dormancy Seed Dormancy ABA->Dormancy Promotes

Antagonistic relationship between GA and ABA in seed fate.

Quantitative Data on GA-Induced Germination

The application of exogenous GA can effectively break dormancy and increase germination rates across a wide range of plant species. The optimal concentration often varies by species and the depth of dormancy.

Plant SpeciesGA₃ ConcentrationGermination Rate (%)Control (0 ppm GA₃) Germination Rate (%)Notes
Industrial Hemp (Cannabis sativa) 400-600 mg/L (approx. 1150-1730 µM)~75-80%~45% (under drought stress)GA₃ treatment significantly improved germination under drought stress conditions.[17]
Bottle Gentian (Gentiana andrewsii) 50 ppm (approx. 144 µM)85%32%50 ppm GA₃ was found to be the optimal concentration for breaking dormancy.[18]
Red Bayberry (Myrica rubra) 5.2 mM (1800 ppm)>70%Not specified (dormant)Intact fresh seeds required a high concentration of GA₃ over 20 weeks to break dormancy.[19]
Pitahaya (Hylocereus undatus) 100-500 mg/L (approx. 288-1440 µM)~50%~16%GA₃ application significantly increased the percentage and speed of seedling emergence.[20]
Pepper (Capsicum annuum) 6 µg/mg seedIncreased rateSlower rateGA₃ accelerated and improved the uniformity of seed germination in aerated water columns.[21]

Experimental Protocols

Standard Seed Germination Bioassay with Gibberellic Acid

This protocol outlines a standard method for assessing the effect of GA on the germination of dormant or non-dormant seeds, adapted from methodologies for Arabidopsis and other species.[22][23][24]

Materials:

  • Seeds of interest

  • Gibberellic acid (GA₃) powder or potassium salt

  • Sterile distilled water

  • Ethanol (B145695) (70%) and Sodium Hypochlorite (B82951) (e.g., 1-2% solution) for sterilization

  • Petri dishes (9 cm) with sterile filter paper or solid growth medium (e.g., ½ Murashige and Skoog)

  • Pipettes, beakers, and flasks

  • Growth chamber or incubator with controlled light and temperature

  • Stereoscopic microscope for scoring germination

Methodology:

  • Preparation of GA₃ Stock and Working Solutions:

    • Prepare a high-concentration stock solution (e.g., 10 mM or ~3460 ppm) of GA₃. If using GA₃ powder, dissolve it in a few drops of ethanol or 1N KOH before adding sterile water.

    • From the stock, prepare a series of working solutions (e.g., 0, 1, 10, 50, 100 µM) by serial dilution with sterile water or liquid growth medium.

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1-2 minutes.

    • Remove ethanol and add 1 mL of sodium hypochlorite solution. Incubate for 5-10 minutes with occasional mixing.

    • Carefully remove the sterilant and wash the seeds 4-5 times with sterile distilled water.

  • Stratification (If Required):

    • To break physiological dormancy, seeds of many species require cold stratification.

    • Resuspend sterilized seeds in a small amount of sterile water or place them on moist filter paper in Petri dishes.

    • Seal the plates and store them in the dark at 4°C for a period of 2 to 7 days, depending on the species.

  • Treatment and Plating:

    • Prepare Petri dishes with two layers of sterile filter paper or ~25 mL of solid growth medium.

    • If using a filter paper assay, moisten the paper with 3-5 mL of the appropriate GA₃ working solution (including a water-only control).

    • If using a solid medium, ensure the GA₃ was added to the medium after autoclaving and cooling.[23]

    • Arrange 50-100 seeds evenly on the surface of each plate. Use at least three replicate plates per treatment.

  • Incubation and Data Collection:

    • Seal the plates with breathable tape and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

    • Score germination daily for 7-10 days. Germination is typically defined as the visible emergence of the radicle through the seed coat.[23]

    • Calculate the germination percentage for each replicate at each time point.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Prepare GA₃ Solutions (0, 1, 10, 50, 100 µM) D Plate Seeds on Media with GA₃ Treatments A->D B Seed Surface Sterilization (Ethanol & Bleach) C Cold Stratification (Optional) (4°C in dark, 2-7 days) B->C C->D E Incubate under Controlled Light & Temperature D->E F Daily Scoring of Germination (Radicle Emergence) E->F G Calculate Germination % & Rate F->G

Workflow for a gibberellin seed germination bioassay.

Conclusion and Future Directions

This compound are indispensable for seed germination, acting through a sophisticated signaling pathway that removes the repressive effects of DELLA proteins. The interplay between GA and ABA forms the central hormonal circuit that integrates environmental and developmental cues to time germination appropriately. For researchers and professionals in drug (agrochemical) development, understanding these mechanisms provides opportunities to develop novel compounds that can modulate seed dormancy and enhance germination uniformity and efficiency, particularly under stress conditions. Future research may focus on the cross-talk between GA and other hormonal pathways (e.g., ethylene, auxin) and the specific downstream targets of DELLA-regulated transcription factors to identify new targets for improving crop establishment and yield.

References

understanding the chemical diversity of gibberellin compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Diversity of Gibberellin Compounds

Introduction

Gibberellins (GAs) are a large and diverse family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating many aspects of plant growth and development.[1][2] Their influence extends from seed germination, stem elongation, and leaf expansion to flowering, fruit development, and senescence.[1][3][4] First identified in the early 20th century as a product of the fungus Gibberella fujikuroi, which caused the "foolish seedling" disease in rice, over 130 different this compound have since been identified in plants, fungi, and bacteria.[1][3] This guide provides a comprehensive overview of the chemical diversity of this compound, their complex biosynthetic and signaling pathways, and the experimental protocols used for their analysis, aimed at researchers, scientists, and drug development professionals.

Chemical Diversity and Classification

The vast number of this compound are all derived from the ent-gibberellane skeleton.[1] They are systematically named GA_n_ in order of their discovery.[1] The chemical diversity of GAs arises from variations in their structure, which allows for their classification into two main groups based on the number of carbon atoms.[1][5]

  • C20-GAs: These this compound, such as GA12, possess the full complement of 20 carbon atoms and typically act as precursors for the C19-GAs.[6]

  • C19-GAs: These are generally the biologically active forms of this compound. They have lost the 20th carbon atom and instead have a five-member lactone bridge linking carbons 4 and 10.[1]

A further classification is based on the presence or absence of a hydroxyl group at the C-13 position.[5] This distinction is critical as it defines two parallel biosynthetic pathways leading to different bioactive GAs.

Despite the large number of identified GAs, only a few are considered to have significant biological activity. The major bioactive GAs in higher plants are GA1, GA3, GA4, and GA7.[1][3][5] These bioactive forms share common structural features: a hydroxyl group on C-3β, a carboxyl group on C-6, and the C4-C10 lactone bridge.[1]

Classification Characteristic Examples Primary Role
By Carbon Number
C20-GAs20 carbon atomsGA12, GA53Precursors
C19-GAs19 carbon atoms, γ-lactone bridgeGA1, GA4, GA9, GA20Biologically active forms and their immediate precursors
By Hydroxylation
13-OH GAsHydroxyl group at C-13GA1, GA3, GA20, GA53Products of the early 13-hydroxylation pathway
13-H GAsHydrogen at C-13GA4, GA7, GA9, GA12Products of the non-13-hydroxylation pathway
By Activity
Bioactive GAsPossess biological activityGA1, GA3, GA4, GA7Growth regulation
Non-bioactive GAsPrecursors or deactivated metabolitesGA8, GA12, GA29, GA34, GA51, GA53Intermediates in biosynthesis or catabolism

Biosynthesis of this compound

Gibberellin biosynthesis is a complex, multi-stage process that occurs in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[1][7] The pathway can be broadly divided into three stages.[8][9]

  • Stage 1 (Plastid): The pathway begins in the plastids with the synthesis of ent-kaurene (B36324) from geranylgeranyl diphosphate (B83284) (GGDP).[9][10] This involves a two-step cyclization reaction catalyzed by two terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[9][11]

  • Stage 2 (Endoplasmic Reticulum): ent-kaurene is then transported to the endoplasmic reticulum, where it is sequentially oxidized by two cytochrome P450 monooxygenases. ent-kaurene oxidase (KO) converts ent-kaurene to ent-kaurenoic acid, which is then converted to GA12 by ent-kaurenoic acid oxidase (KAO).[10][12]

  • Stage 3 (Cytosol): GA12 is the first gibberellin in the pathway and serves as the precursor for all other GAs.[10] In the cytosol, GA12 can enter one of two parallel pathways: the non-13-hydroxylation pathway or the early 13-hydroxylation pathway, where GA12 is first converted to GA53.[10][13] Subsequent reactions, primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs) such as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), lead to the formation of various GAs, including the bioactive forms GA4 and GA1.[8][9][14]

Deactivation of this compound is also a critical regulatory step. GA 2-oxidases (GA2ox) are key enzymes that inactivate bioactive GAs (e.g., GA1, GA4) and their precursors (e.g., GA20, GA9) through 2β-hydroxylation.[5][14]

Gibberellin_Biosynthesis Gibberellin Biosynthesis Pathway cluster_plastid Plastid cluster_er ER cluster_cytosol Cytosol GGDP GGDP ent_Copalyl_PP ent-Copalyl-PP GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12 GA12 ent_Kaurenoic_acid->GA12 KAO GA53 GA53 GA12->GA53 GA13ox GA15 GA15 GA12->GA15 GA20ox GA44 GA44 GA53->GA44 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA51 GA51 (Inactive) GA9->GA51 GA2ox GA34 GA34 (Inactive) GA4->GA34 GA2ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Overview of the main gibberellin biosynthetic pathways in plants.

Enzyme Abbreviation Function
ent-copalyl diphosphate synthaseCPSCyclization of GGDP to ent-copalyl diphosphate[9]
ent-kaurene synthaseKSCyclization of ent-copalyl diphosphate to ent-kaurene[9]
ent-kaurene oxidaseKOOxidation of ent-kaurene to ent-kaurenoic acid[10]
ent-kaurenoic acid oxidaseKAOOxidation of ent-kaurenoic acid to GA12[10]
GA 13-oxidaseGA13ox13-hydroxylation of GA12 to GA53[10]
GA 20-oxidaseGA20oxSeries of oxidations of C20-GAs[9][14]
GA 3-oxidaseGA3ox3β-hydroxylation to produce bioactive GAs[9][14]
GA 2-oxidaseGA2ox2β-hydroxylation to deactivate GAs[14]

Gibberellin Signaling Pathway

The GA signal is perceived by a nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3] In the absence of GA, plant growth is actively repressed by a family of nuclear proteins called DELLA proteins.[3][15] These proteins act as transcriptional regulators that restrain plant growth.[3]

The signaling cascade is a derepression mechanism:

  • GA Perception: Bioactive GA binds to the GID1 receptor, inducing a conformational change in GID1.

  • GID1-DELLA Interaction: The GA-GID1 complex gains a high affinity for DELLA proteins, leading to the formation of a stable GA-GID1-DELLA complex.[3]

  • Ubiquitination: The formation of this complex allows for the recruitment of an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[3][15]

  • Proteasomal Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[15][16]

  • Growth Promotion: The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes and subsequent growth and developmental processes.[3]

Gibberellin_Signaling GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds to form GA-GID1-DELLA complex SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation TFs Transcription Factors DELLA->TFs represses SCF->DELLA Ubiquitinates GA_Genes GA-Responsive Genes TFs->GA_Genes activates Growth Growth & Development GA_Genes->Growth

Caption: The gibberellin signaling pathway, a mechanism of derepression.

Quantitative Analysis of this compound

The concentration and relative activity of different this compound vary significantly between plant tissues and developmental stages. Quantitative analysis is essential for understanding their physiological roles.

Endogenous Gibberellin Levels

The levels of various GAs in the vegetative shoots of maize seedlings provide a clear example of the relative abundance of different intermediates and bioactive forms.

Gibberellin Concentration in Normal Maize Shoots (ng/100g fresh weight) Primary Role in Pathway
GA534.87Precursor (13-OH pathway)
GA441.83Intermediate (13-OH pathway)
GA1924.50Intermediate (13-OH pathway)
GA2014.20Immediate precursor to GA1
GA2928.10Deactivated GA20
GA1 2.63 Bioactive
GA834.60Deactivated GA1
Data adapted from Fujioka et al. (1988) as cited in various reviews. Note that absolute values can vary significantly based on conditions and analytical methods.[17]
Relative Biological Activity

Not all bioactive GAs have the same potency. The bioactivity is often influenced by factors such as the binding affinity to the GID1 receptor. For example, 13-hydroxylated GAs (like GA1) often show lower bioactivity than their non-13-hydroxylated counterparts (like GA4).[18]

Gibberellin Relative Bioactivity Notes
GA4 HighPredominant bioactive GA in many species like Arabidopsis.[18]
GA1 ModerateBioactivity can be lower than GA4, presumably due to lower binding affinity to the GID1 receptor.[5][18]
GA3 HighCommonly used commercially; highly active in many bioassays.
GA7 HighA non-13-hydroxylated bioactive GA.
GA20Very LowPrecursor to GA1; generally considered inactive or having very low activity.
GA9LowPrecursor to GA4; has some activity in certain systems.
GA8InactiveDeactivated form of GA1.
Relative activities are context-dependent and can vary between different bioassay systems.[19]

Experimental Protocols

Analyzing this compound requires sensitive and precise methodologies due to their low concentrations in plant tissues.[20] A typical workflow involves extraction, purification, and quantification.

Protocol for Gibberellin Extraction and Purification

This protocol provides a general method for extracting and purifying GAs from plant tissue for analysis by LC-MS or GC-MS.

  • Homogenization: Freeze ~1-5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Add the powdered tissue to 80% (v/v) methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT). Use a ratio of 10 mL of solvent per gram of tissue.

    • Include a mixture of deuterated or 13C-labeled GA internal standards to correct for losses during purification and for accurate quantification.

    • Stir the mixture at 4°C for at least 4 hours or overnight in the dark.

  • Purification (Solid-Phase Extraction):

    • Centrifuge the extract and collect the supernatant.

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar compounds like chlorophylls.

    • Elute the GAs from the C18 cartridge with 80% methanol.

    • Evaporate the eluate to the aqueous phase under vacuum.

    • Adjust the pH of the aqueous phase to ~2.5-3.0 with HCl.

    • Apply the acidified extract to an anion-exchange SPE cartridge (e.g., DEAE-Sephadex or a Quaternary Ammonium cartridge).

    • Wash the cartridge with water and then elute the acidic GAs with methanol containing 0.1 M acetic acid.

  • Final Preparation:

    • Dry the final eluate under a stream of nitrogen.

    • For GC-MS analysis, derivatize the GAs (e.g., methylation followed by silylation) to increase their volatility.

    • For LC-MS analysis, redissolve the residue in the initial mobile phase.

Protocol for Dwarf Rice Bioassay (Micro-drop method)

This bioassay is commonly used to test for the biological activity of GA fractions.[21]

  • Plant Material: Use a GA-deficient dwarf rice mutant (e.g., Tan-ginbozu).

  • Seed Germination: Sterilize and germinate rice seeds on moist filter paper in the dark for 2 days.

  • Seedling Growth: Plant the germinated seeds in a nursery box and grow under controlled light and temperature conditions for about 7 days.

  • Application:

    • Prepare serial dilutions of the test sample or GA standard in a solution containing a surfactant (e.g., 0.05% Tween 20).

    • Apply a small, precise volume (e.g., 1 µL) of the test solution as a micro-drop to the junction between the second leaf sheath and blade of each seedling.

  • Incubation and Measurement:

    • Return the plants to the growth chamber for 3-5 days.

    • Measure the length of the second leaf sheath.

  • Data Analysis: Compare the elongation of the leaf sheath in treated plants to that of control plants (treated with solution lacking GA). Construct a dose-response curve for GA standards to quantify the activity in the test samples.

Experimental_Workflow Sample Plant Tissue Sample Spike Spike with Internal Standards Extraction Extraction (e.g., 80% Methanol) Sample->Extraction Spike->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Analysis Purification->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Bioassay Bioassay (e.g., Dwarf Rice) Analysis->Bioassay Quantification Data Processing & Quantification LCMS->Quantification GCMS->Quantification Bioassay->Quantification

References

Molecular Underpinnings of Gibberellin Perception by GID1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the perception of gibberellin (GA) by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors. Central to plant growth and development, the GA-GID1 signaling cascade presents a compelling target for the development of novel plant growth regulators and herbicides. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathway to facilitate a comprehensive understanding of this critical biological process.

The Core Mechanism: A Tripartite Interaction

Gibberellin signaling is initiated by the binding of a bioactive GA molecule to the soluble GID1 receptor.[1][2] This binding event induces a conformational change in the GID1 protein, which then promotes its interaction with a third class of proteins known as DELLA proteins.[2] DELLA proteins are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes.[2] The formation of the stable GA-GID1-DELLA ternary complex is the pivotal event in GA signal transduction.[2]

This ternary complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of an SCF E3 ubiquitin ligase complex.[2] This recognition leads to the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[2] The degradation of DELLA proteins alleviates their repressive effects, allowing for the expression of GA-responsive genes and the promotion of various developmental processes, including seed germination, stem elongation, and flowering.

Structural Insights into GID1 Receptor Function

X-ray crystallographic studies have revealed that GID1 receptors share structural homology with hormone-sensitive lipases (HSLs), featuring an α/β-hydrolase fold.[3][4] The GA-binding pocket of GID1 corresponds to the catalytic site of HSLs.[3][4] Upon GA binding, a flexible N-terminal "lid" of the GID1 protein closes over the binding pocket, creating a surface for interaction with the DELLA protein.[2] This conformational change is critical for the formation of the GA-GID1-DELLA complex.

Quantitative Analysis of GID1-Ligand Interactions

The binding affinity of various gibberellins and other molecules to GID1 receptors has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies provide crucial data for understanding the specificity of GID1 receptors and for the rational design of synthetic ligands.

Binding Affinities of this compound to GID1

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for the interaction of various this compound with GID1 from Oryza sativa (OsGID1).

Gibberellin (GA)Dissociation Constant (Kd) (M)Relative Affinity to GA4 (%)Reference
GA43.07 x 10-8100[5]
GA13.05 x 10-712.1[5]
GA32.96 x 10-712.5[5]
GA9> 1.0 x 10-5< 0.705[5]
GA34> 1.0 x 10-5< 0.186[5]

Note: Data obtained from Surface Plasmon Resonance (SPR) analysis in the presence of the DELLA protein SLR1.[5]

Thermodynamic Parameters of OsGID1-GA Interaction

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). The binding of this compound to OsGID1 is generally an enthalpically driven process.

LigandStoichiometry (n)Ka (M-1)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
GA31.02.9 x 107-12.32.2[6]

Note: Thermodynamic parameters for the binding of SLR1(M28-A112) to the OsGID1/GA3 complex.[6]

Key Experimental Protocols

The study of the GA-GID1-DELLA signaling pathway relies on a variety of molecular and biochemical techniques. Detailed protocols for the most critical of these experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Y2H system is a powerful technique to investigate protein-protein interactions in vivo. In the context of gibberellin signaling, it is used to demonstrate the GA-dependent interaction between GID1 and DELLA proteins.

Principle: The GID1 protein is fused to the DNA-binding domain (BD) of a transcription factor, and a DELLA protein is fused to the activation domain (AD). Interaction between GID1 and the DELLA protein, mediated by GA, reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of GID1 into a Y2H "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD).

    • Clone the full-length coding sequence of a DELLA protein (e.g., RGA, GAI) into a Y2H "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection of Transformants:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

    • Incubate at 30°C for 3-5 days until colonies appear.

  • Interaction Assay:

    • Pick individual colonies and streak them onto selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and on medium also lacking adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • Prepare two sets of plates: one with and one without a bioactive gibberellin (e.g., 10 µM GA3).

    • Incubate at 30°C for 3-7 days.

  • Analysis of Results:

    • Growth on the selective medium indicates a positive interaction. The GA-dependency of the interaction is confirmed if growth only occurs in the presence of GA.

    • For a more quantitative analysis, a β-galactosidase assay can be performed using a liquid culture of the transformed yeast.

Co-Immunoprecipitation (Co-IP) of GID1 and DELLA from Plant Tissues

Co-IP is used to demonstrate the interaction between GID1 and DELLA proteins within a plant cellular context.

Principle: An antibody against a tagged version of GID1 is used to pull down GID1 and any interacting proteins from a plant protein extract. The presence of a DELLA protein in the immunoprecipitated complex is then detected by western blotting.

Detailed Protocol:

  • Plant Material:

    • Use transgenic plants expressing a tagged version of GID1 (e.g., GFP-GID1 or HA-GID1).

    • Treat the plants with a bioactive GA (e.g., 10 µM GA4) or a mock solution for a specified time before harvesting.

  • Protein Extraction:

    • Harvest plant tissue (e.g., seedlings, flowers) and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and a protease inhibitor cocktail).

    • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to the tag on GID1 (e.g., anti-GFP or anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G-agarose or magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Perform a western blot using an antibody against the DELLA protein to detect its presence in the immunoprecipitated complex.

Isothermal Titration Calorimetry (ITC) for GID1-GA Binding

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Principle: A solution of the ligand (GA) is titrated into a solution of the protein (GID1) at a constant temperature. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Detailed Protocol:

  • Sample Preparation:

    • Express and purify recombinant GID1 protein to a high degree of purity.

    • Dialyze the purified GID1 protein and the GA solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the GID1 solution (typically in the low micromolar range) into the sample cell of the ITC instrument.

    • Load the GA solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the GA solution into the GID1 solution while stirring.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).

Visualizing the Molecular Interactions and Workflows

To further elucidate the complex relationships and processes involved in gibberellin perception, the following diagrams have been generated using the Graphviz DOT language.

GA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1_inactive GID1 (inactive) GA->GID1_inactive Binds GID1_active GA-GID1 (active) GID1_inactive->GID1_active Conformational Change GA_GID1_DELLA GA-GID1-DELLA Complex GID1_active->GA_GID1_DELLA Binds DELLA DELLA Protein DELLA->GA_GID1_DELLA Binds Proteasome 26S Proteasome DELLA->Proteasome Degraded by GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes Represses SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Polyubiquitinates Growth_Responses Growth & Development GA_responsive_genes->Growth_Responses Leads to Transcription_Factors Transcription Factors Transcription_Factors->GA_responsive_genes Activates

Caption: The Gibberellin Signaling Pathway.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_structural Structural Analysis Y2H Yeast Two-Hybrid (Y2H) (GA-dependent GID1-DELLA interaction) Data_Analysis Data Analysis & Interpretation Y2H->Data_Analysis CoIP Co-Immunoprecipitation (Co-IP) (In-planta GID1-DELLA interaction) CoIP->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of GA-GID1 binding) ITC->Data_Analysis SPR Surface Plasmon Resonance (SPR) (Kinetics of GA-GID1 binding) SPR->Data_Analysis Xray X-ray Crystallography (3D structure of GA-GID1-DELLA complex) Conclusion Conclusion: Elucidation of the Molecular Basis of GA Perception Xray->Conclusion Hypothesis Hypothesis: GA mediates GID1-DELLA interaction Hypothesis->Y2H Hypothesis->CoIP Hypothesis->ITC Hypothesis->SPR Data_Analysis->Xray

References

A Technical Guide to the Fundamental Role of Gibberellins in Stem Elongation and Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that are indispensable for numerous aspects of plant growth and development. Their most profound and well-documented effects are the promotion of stem elongation and the stimulation of cell division, processes that are intrinsically linked to overall plant stature and biomass. This technical guide provides an in-depth examination of the molecular mechanisms underpinning GA-mediated stem growth. It details the canonical GA signaling pathway, from perception by the GID1 receptor to the subsequent derepression of growth-inhibiting DELLA proteins. Furthermore, this document consolidates quantitative data from various studies to illustrate the dose-dependent effects of GAs, outlines detailed protocols for key experimental bioassays used in GA research, and presents visual diagrams of the core signaling cascade and experimental workflows to facilitate a comprehensive understanding.

The Core Mechanism: Gibberellin Signaling Pathway

The action of gibberellin is primarily mediated through a mechanism of derepression. In the absence of GA, a family of nuclear regulatory proteins known as DELLA proteins act as potent repressors of plant growth.[1] These proteins restrain the activity of transcription factors required for growth-related gene expression.[2] The introduction of bioactive GA initiates a signaling cascade that leads to the targeted destruction of these DELLA repressors.[2]

The key components of this pathway are:

  • Gibberellin (GA): The signaling molecule. Bioactive forms include GA₁, GA₃, GA₄, and GA₇.[3]

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to bioactive GA.[4] This binding event induces a conformational change in the GID1 receptor.

  • DELLA Proteins: A class of growth-repressing proteins (e.g., RGA, GAI in Arabidopsis, SLR1 in rice) that bind to the GA-GID1 complex.[3]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex. The F-box protein component (SLY1 in Arabidopsis, GID2 in rice) specifically recognizes and binds to the DELLA protein within the GA-GID1-DELLA ternary complex.[4]

  • 26S Proteasome: This cellular machinery recognizes the polyubiquitinated DELLA protein and targets it for degradation.[2]

The degradation of DELLA proteins relieves their inhibitory effect on transcription factors (like PIFs), allowing for the expression of GA-responsive genes that drive cell elongation and division.[2]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GID1->p1 DELLA DELLA Protein (Growth Repressor) TF Transcription Factors (e.g., PIFs) DELLA->TF Represses DELLA->p1 Forms GA-GID1-DELLA Complex DELLA->p2 Polyubiquitination SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase SCF->p2 Proteasome 26S Proteasome Genes GA-Responsive Genes TF->Genes Activates Response Cell Elongation & Cell Division Genes->Response Transcription & Translation p1->SCF Recruits p2->Proteasome Targets for Degradation Dwarf_Rice_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sterilize 1. Seed Sterilization (e.g., 1% NaOCl) germinate 2. Germination (48h, 30°C, Dark) sterilize->germinate culture 3. Seedling Culture (24-48h, 30°C, Light) germinate->culture apply 4. Micro-drop Application (1 µL of GA solution) culture->apply incubate 5. Incubation (3 days, 30°C, Light) apply->incubate measure 6. Measurement (Length of 2nd leaf sheath) incubate->measure plot 7. Data Plotting (Dose-Response Curve) measure->plot Barley_Aleurone_Workflow prep 1. Prepare & Sterilize Embryoless Barley Half-Seeds imbibe 2. Imbibe Seeds (3 days) prep->imbibe incubate 3. Incubate with GA (24h, 25°C) imbibe->incubate collect 4. Collect Incubation Medium (Contains α-amylase) incubate->collect react 5. React Medium with Starch Solution collect->react stop 6. Stop Reaction (Add Iodine Reagent) react->stop measure 7. Measure Absorbance (620 nm) stop->measure analyze 8. Calculate Activity & Plot Dose-Response measure->analyze

References

The Architecture of Growth: An In-depth Guide to Early Research on Gibberellin Transport and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the foundational research into the transport and localization of gibberellins (GAs), a critical class of phytohormones. Aimed at researchers, scientists, and professionals in drug development, this document details the early experimental evidence that established the systemic nature of GA signaling, identifies the primary sites of GA synthesis and accumulation, and outlines the long-distance transport pathways within the plant. The paper synthesizes data from seminal studies, presenting quantitative findings in structured tables and detailing the ingenious experimental protocols that paved the way for our modern understanding.

Introduction: The Quest for a Mobile Growth Signal

This compound were first identified in the early 20th century as metabolites from the fungus Gibberella fujikuroi that caused the "foolish seedling" disease in rice, characterized by abnormal stem elongation.[1][2] The subsequent discovery of GAs as endogenous regulators in higher plants sparked a decades-long investigation into their physiological roles.[3] Early on, researchers observed that applying GAs to one part of a plant could elicit a growth response in another, suggesting that these molecules were mobile. This led to fundamental questions: Where are this compound made? Where do they accumulate? And how do they travel through the plant to regulate development? This guide explores the early research that first answered these critical questions.

Early Localization: Identifying the Hubs of Gibberellin Activity

Initial studies focused on identifying the parts of the plant with the highest concentrations of gibberellin-like substances. Through extraction and bioassay, researchers consistently found that GAs are most abundant in tissues characterized by rapid growth and development. These key sites include:

  • Apical Meristems: Both shoot and root apical meristems are primary sites of GA synthesis.[4]

  • Young Leaves: Developing leaves are significant sources of bioactive GAs.

  • Seed Embryos and Fruits: Immature seeds and developing fruits contain particularly high levels of GAs, which are essential for their proper development and for signaling processes like germination.[3][4]

This localization to young, actively growing regions strongly supported the role of GAs as key promoters of cell division and elongation.

Pathways of Movement: How this compound Traverse the Plant

Unlike the strictly polar (unidirectional) transport of auxin, early studies revealed that this compound move more freely throughout the plant's vascular system.

Long-Distance Transport via Xylem and Phloem

Pioneering work established that GAs are transported through both the xylem and the phloem.[5][6] This allows for a comprehensive distribution network:

  • Xylem Transport: Moves GAs from the roots to the shoots, distributing root-synthesized GAs throughout the upper parts of the plant.

  • Phloem Transport: Translocates GAs from source tissues, such as mature leaves, to sink tissues like developing fruits, seeds, and apical buds.

This bidirectional movement in the vascular highway enables intricate communication between different plant organs, coordinating overall growth in response to both internal and environmental signals.

The Mobile Signal: Precursors on the Move

A significant breakthrough in understanding GA transport was the discovery that the primary mobile forms are often not the biologically active GAs (like GA1 or GA4), but their inactive precursors.[5] Groundbreaking grafting experiments in Arabidopsis and pea were instrumental in this discovery.[7][8] These studies demonstrated that the precursor GA12 (in Arabidopsis) and GA20 (in pea) are the major forms transported over long distances.[5][7][8] These precursors are loaded into the vascular system, travel to distant tissues, and are then converted into their active forms at the target site, providing a sophisticated layer of regulatory control.

Quantitative Data from Foundational Studies

Early quantification of endogenous this compound was a significant technical challenge. The development of methods like gas chromatography-mass spectrometry (GC-MS) combined with the use of isotopically labeled internal standards allowed for precise measurements, providing critical data that linked GA levels to specific genetic traits.

Table 1: Endogenous Gibberellin Levels in Vegetative Shoots of Zea mays Genotypes

This table summarizes data from a 1988 study that quantified GAs in normal (wild-type) maize and various dwarf mutants. The dwarf-1 (d1) mutation impairs the conversion of GA20 to the active GA1. The d2, d3, and d5 mutants are blocked earlier in the biosynthesis pathway.[9][10][11]

GenotypeGA1 (ng / 100g fresh weight)GA20 (ng / 100g fresh weight)GA29 (ng / 100g fresh weight)Phenotype
Normal>12.0~15.0~20.0Normal Height
dwarf-10.23>150.0>200.0Dwarf
dwarf-2≤ 2.0≤ 2.0≤ 2.0Dwarf
dwarf-3≤ 2.0≤ 2.0≤ 2.0Dwarf
dwarf-5≤ 2.0≤ 2.0≤ 2.0Dwarf

Data adapted from Fujioka et al., 1988. Plant Physiology.[9][10][11]

Table 2: Effect of na and le Mutations on Gibberellin Levels in Pisum sativum (Pea) Shoots

This table presents data from a 1992 study on pea genotypes. The na mutation severely restricts the synthesis of GA precursors, while the le mutation (the same gene studied by Mendel) blocks the conversion of GA20 to active GA1.[7][12]

GenotypeRelative GA19, GA20, GA29 LevelsRelative GA1, GA8 LevelsPhenotype
Normal (Na Le)100%100%Tall
na mutant< 3% of Normal< 30% of NormalNana (Extreme Dwarf)
le mutant~100% of NormalGA1: ~10%, GA8: ~2% of NormalDwarf

Data adapted from Proebsting et al., 1992. Plant Physiology.[7][12]

Key Experimental Protocols

Protocol: Grafting for Long-Distance Transport Analysis (Pea)

This method, based on the principles used in studies like Proebsting et al. (1992), demonstrates how grafting can be used to show that a mobile signal from a wild-type plant can rescue a mutant phenotype.[7][12]

  • Plant Material: Germinate seeds of a GA-deficient mutant (e.g., na, nana dwarf) and a wild-type (Na) or GA-synthesis-capable plant. Grow seedlings under controlled conditions until they are suitable for grafting (typically 7-10 days old).

  • Scion and Rootstock Preparation:

    • For the scion (upper part), select a mutant (na) seedling. Using a sterile razor blade, make a clean transverse cut across the epicotyl below the first node.

    • For the rootstock (lower part), select a wild-type (Na) seedling. Make a similar transverse cut at the same position.

  • Grafting Procedure:

    • Carefully place the cut surface of the na scion directly onto the cut surface of the Na rootstock.

    • Secure the graft union by slipping a small, tight-fitting piece of plastic or rubber tubing over the junction.

    • As a control, perform self-grafts (na scion on na rootstock and Na scion on Na rootstock).

  • Healing and Growth: Place the grafted plants in a high-humidity environment for 5-7 days to allow the vascular tissues (xylem and phloem) to connect and heal.

  • Data Collection and Analysis:

    • Transfer the healed plants back to standard growth conditions.

    • Measure the internode length of the scion as it grows. A significant increase in the internode length of the na scion when grafted onto an Na rootstock, compared to the na/na self-graft, indicates that a mobile, growth-promoting signal (a gibberellin) is transported from the rootstock to the scion.

    • Harvest shoot apices from the scions for GA quantification via GC-MS to confirm the presence of GAs that were absent in the self-grafted mutant.

Protocol: GA Extraction and Quantification by GC-MS (1980s-1990s)

This generalized protocol is based on the methods used for quantifying GAs in maize and pea in the late 1980s and early 1990s.[4][7][9]

  • Sample Preparation: Harvest plant tissue (e.g., 50-100 g fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue and then grind it into a fine powder.

  • Extraction:

    • Extract the powdered tissue with a solvent, typically 80% methanol (B129727), at a low temperature (e.g., 4°C) for several hours or overnight.

    • Add a known quantity of isotopically labeled internal standards (e.g., deuterated or 13C-labeled GAs) to the extraction solvent. These standards are crucial for correcting for losses during purification and for accurate quantification.

    • Filter the extract to remove solid plant material.

  • Purification and Fractionation:

    • Reduce the volume of the methanol extract under vacuum.

    • Partition the aqueous residue against a non-polar solvent like ethyl acetate (B1210297) at different pH levels to separate acidic compounds (like GAs) from other metabolites.

    • Further purify the acidic fraction using techniques such as solid-phase extraction (SPE) with C18 cartridges and/or high-performance liquid chromatography (HPLC). Collect fractions corresponding to the elution times of known GAs.

  • Derivatization: Before GC-MS analysis, convert the non-volatile GAs into volatile derivatives. This is typically done by methylation (with diazomethane) followed by trimethylsilylation to protect the carboxyl and hydroxyl groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Identify GAs based on their specific retention time in the GC column and their unique mass spectrum (fragmentation pattern).

    • Quantify the endogenous GAs by comparing the signal intensity of their characteristic ions to the signal intensity of the corresponding ions from the known amount of added internal standard (a method known as selected ion monitoring, or SIM).

Visualizing the Concepts

Diagrams help clarify the complex workflows and pathways involved in early GA research.

experimental_workflow_grafting cluster_prep 1. Preparation cluster_graft 2. Grafting cluster_heal 3. Healing cluster_observe 4. Observation & Analysis Mutant GA-Deficient Mutant (e.g., pea na) WT Wild-Type Rootstock (e.g., pea Na) Graft Mutant Scion Grafted onto WT Rootstock Mutant->Graft Scion WT->Graft Rootstock Heal High Humidity (Vascular Reconnection) Graft->Heal Observe Scion Growth (Internode Elongation) Heal->Observe Quantify GA Quantification (GC-MS of Scion Apex) Observe->Quantify

Caption: Workflow for a grafting experiment to test for mobile GA signals.

GA_Transport_Pathways Leaves Mature Leaves (Source) Stem Stem Leaves->Stem Phloem ShootApex Shoot Apex & Young Leaves (Sink) Fruit Fruit & Seeds (Sink) Roots Roots (Source/Sink) Roots->Stem Xylem Stem->ShootApex Phloem Stem->Fruit Phloem Stem->Roots Phloem

Caption: Long-distance transport of this compound via xylem and phloem.

GA_Precursor_Transport Source Source Tissue (e.g., Mature Leaf) GA12_Source GA Precursor Synthesis (e.g., GA12) Source->GA12_Source Vascular Vascular System (Phloem/Xylem) Sink Sink Tissue (e.g., Shoot Apex) Vascular->Sink Unloading GA12_Transport Mobile GA Precursor (GA12) Active_GA Conversion to Active GA (e.g., GA4) Sink->Active_GA GA12_Source->Vascular Loading Growth Growth Response (Elongation) Active_GA->Growth

Caption: Transport of GA precursors from source to sink tissues.

Conclusion

The early research into gibberellin transport and localization laid the essential groundwork for the field of plant hormone biology. Through elegant physiological experiments and the painstaking development of analytical techniques, these pioneering scientists established that GAs are systemic signals, synthesized in growing regions and transported throughout the plant via the vascular system. They discovered that inactive precursors often serve as the long-distance messengers, providing a nuanced system of growth regulation. This foundational knowledge was a prerequisite for the later molecular identification of specific GA transporters (such as NPF and SWEET proteins) and the elucidation of the complete GA signaling pathway, topics of intense current research.

References

The Evolutionary Blueprint of Gibberellin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Gibberellins (GAs) are crucial phytohormones that regulate a vast array of developmental processes in plants, from seed germination to stem elongation and flowering. The intricate biosynthesis and signaling pathways that govern GA action did not appear fully formed but were assembled modularly over hundreds of millions of years of plant evolution. This technical guide explores the evolutionary origins of these pathways, tracing the stepwise acquisition of key molecular components from the earliest land plants to modern angiosperms. We detail the emergence of biosynthetic enzymes and the canonical GID1-DELLA signaling module, presenting comparative data, key experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in plant biology and drug development. The evolution of GA pathways is a remarkable story of molecular co-option and increasing regulatory complexity, reflecting major adaptive shifts in plant history, such as the transition to land and the competition for light.

Introduction to Gibberellin Function and Evolution

This compound are a class of diterpenoid acids that function as essential growth-regulating hormones in vascular plants.[1] Their influence is profound, impacting processes critical for agricultural success, such as plant stature, fertility, and germination.[2][3] The "Green Revolution" was significantly propelled by the cultivation of semi-dwarf varieties of wheat and rice, which were later discovered to have mutations in GA biosynthesis or signaling pathways.[4]

Understanding the evolutionary trajectory of these pathways provides critical insight into their fundamental roles and regulatory logic. The GA metabolic and signaling networks evolved in a stepwise fashion. Key components of these pathways have ancient origins, predating the emergence of the complete, functional hormone system we see in flowering plants today.[5][6] This guide will dissect this evolutionary history, examining the sequential appearance of the requisite enzymes and signaling proteins across different plant lineages.

The Staggered Evolution of GA Biosynthesis

The biosynthesis of bioactive GAs from geranylgeranyl diphosphate (B83284) (GGDP) is a multi-step process catalyzed by three main classes of enzymes: terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3][7] The genetic toolkit for this pathway was assembled over evolutionary time, with key innovations appearing at major branching points in the plant tree of life.

Early Steps: From Bifunctional to Monofunctional Diterpene Synthases

The initial steps of GA biosynthesis involve the conversion of GGDP to ent-kaurene (B36324), a key tetracyclic diterpene intermediate.[4][8] This conversion is catalyzed by two enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

  • In Bryophytes: In early-diverging land plants like the moss Physcomitrella patens, CPS and KS activities are contained within a single, bifunctional protein.[1][9] This ancestral enzyme produces ent-kaurene, but mosses lack the downstream enzymes to produce bioactive GAs.[4][9]

  • In Vascular Plants: A key evolutionary innovation in the ancestor of vascular plants was the separation of CPS and KS into two distinct, monofunctional enzymes.[1] The lycophyte Selaginella moellendorffii, a representative of an ancient vascular lineage, possesses these separate enzymes, marking a critical step towards the establishment of the modern GA pathway.[1][10]

The Emergence of Oxidative Enzymes

The conversion of ent-kaurene to the first gibberellin intermediate, GA₁₂, and subsequently to various bioactive forms, is catalyzed by cytochrome P450s and 2-ODDs.

  • ent-Kaurene Oxidase (KO) and ent-Kaurenoic Acid Oxidase (KAO): These two cytochrome P450 enzymes catalyze the oxidation of ent-kaurene to GA₁₂.[1][11] Homologs of these genes are found in vascular plants, including lycophytes, indicating their appearance coincided with the evolution of monofunctional CPS and KS.[9]

  • GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox): These 2-ODD enzymes are responsible for the final steps in producing bioactive GAs, such as GA₁ and GA₄.[12][13] The presence of a complete suite of these enzymes in lycophytes and ferns suggests the entire biosynthetic pathway was in place in the common ancestor of vascular plants.[1][10]

In contrast, the GA biosynthetic pathway found in the fungus Fusarium fujikuroi, while producing structurally identical GAs, evolved independently and utilizes a different genetic architecture, including a gene cluster and a multifunctional P450 enzyme.[3][14]

GA_Biosynthesis_Evolution cluster_pathway Biosynthetic Pathway Bryophytes Bryophytes Bifunctional Bifunctional CPS/KS Bryophytes->Bifunctional Lycophytes Lycophytes Monofunctional Monofunctional CPS + KS Lycophytes->Monofunctional Oxidases KO, KAO, GA20ox, GA3ox Lycophytes->Oxidases Angiosperms Angiosperms Angiosperms->Monofunctional Angiosperms->Oxidases GGDP GGDP ent_CDP ent-Copalyl Diphosphate GGDP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO Bioactive_GA Bioactive GAs (e.g., GA4) GA12->Bioactive_GA GA20ox, GA3ox GA_Signaling_Evolution Evolution of the GA Signaling Module cluster_bryophyte Bryophytes (e.g., Physcomitrella) cluster_vascular Vascular Plants (e.g., Selaginella, Arabidopsis) cluster_no_ga Low GA cluster_ga High GA DELLA_B DELLA (Growth Repression) DELLA_V1 Active DELLA DELLA_B->DELLA_V1 Evolutionary Conservation GID1L GID1-Like Protein (No GA/DELLA Binding) Growth_V1 Growth Repression DELLA_V1->Growth_V1 GID1_V1 GID1 Receptor GA GA GID1_V2 GID1 Receptor GA->GID1_V2 binds GA_GID1 GA-GID1 Complex DELLA_V2 DELLA GA_GID1_DELLA GA-GID1-DELLA Complex DELLA_V2->GA_GID1_DELLA GA_GID1->GA_GID1_DELLA SCF SCF (F-box) GA_GID1_DELLA->SCF recruits Degradation DELLA Degradation SCF->Degradation Proteasome 26S Proteasome Growth_V2 Growth Promotion Degradation->Growth_V2 leads to Y2H_Workflow start Start: Test GID1-DELLA Interaction clone_gid1 Clone GID1 into Bait Vector (BD-GID1) start->clone_gid1 clone_della Clone DELLA into Prey Vector (AD-DELLA) start->clone_della transform Co-transform Yeast with Bait and Prey Plasmids clone_gid1->transform clone_della->transform select_plasmids Select on -Leu/-Trp Medium transform->select_plasmids culture Culture with and without GA select_plasmids->culture select_interaction Plate on -His/-Ade Medium culture->select_interaction result_pos Result: Growth (GA-Dependent Interaction) select_interaction->result_pos If GA is present result_neg Result: No Growth (No Interaction) select_interaction->result_neg If GA is absent

References

A Technical Guide to the Core Principles of Gibberellin-Regulated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles governing gibberellin (GA)-regulated gene expression in plants. Gibberellins are a class of diterpenoid phytohormones that play a critical role in numerous developmental processes, including seed germination, stem elongation, leaf expansion, and floral development.[1][2] The precise control of these processes is achieved through a sophisticated signaling pathway that translates the GA signal into genome-wide transcriptional changes. Understanding this pathway is paramount for developing novel strategies in crop improvement and for the targeted design of plant growth regulators.

The Core Gibberellin Signaling Pathway: A Relief of Repression Model

The canonical gibberellin signaling pathway operates on a "relief of repression" model.[2] In the absence of GA, a family of nuclear-localized transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby constraining plant growth.[3][4][5] The perception of bioactive GA by its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), initiates a cascade of events leading to the degradation of DELLA proteins and the subsequent activation of gene expression.[3][6][7]

Key Components of the GA Signaling Cascade
  • This compound (GAs): A large family of tetracyclic diterpenoid plant hormones, of which only a few, such as GA1, GA3, GA4, and GA7, are biologically active.[2]

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that exhibits high affinity for bioactive GAs.[6] In Arabidopsis, there are three GID1 homologs (AtGID1a, AtGID1b, and AtGID1c) with partially redundant functions.[6]

  • DELLA Proteins: A subfamily of the GRAS family of transcriptional regulators that act as master repressors of GA signaling.[1][5] They are named after a conserved N-terminal DELLA motif (Asp-Glu-Leu-Leu-Ala).[5] Arabidopsis possesses five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3.[8]

  • SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: A multi-protein complex that targets DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] SLY1 (SLEEPY1) in Arabidopsis and GID2 (GIBBERELLIN INSENSITIVE DWARF2) in rice are the F-box protein components that provide substrate specificity for DELLA proteins.[4]

Mechanism of GA Perception and DELLA Degradation

In the absence of GA, DELLA proteins accumulate in the nucleus and repress plant growth.[3][4] The binding of bioactive GA to the GID1 receptor induces a conformational change in GID1, creating a binding surface for the DELLA domain of DELLA proteins.[3] This leads to the formation of a stable GA-GID1-DELLA ternary complex.[3] The formation of this complex facilitates the interaction between the C-terminal GRAS domain of the DELLA protein and the F-box protein SLY1/GID2.[3] This recruitment to the SCFSLY1/GID2 complex leads to the polyubiquitination of the DELLA protein, marking it for degradation by the 26S proteasome.[3][4] The degradation of DELLA proteins relieves their repressive effects, allowing for the transcription of GA-responsive genes.[3][4]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Binds GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA PIFs PIFs & Other Transcription Factors DELLA->PIFs Represses SCF SCF-SLY1/GID2 (E3 Ligase) GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome Targeted to Ub Ubiquitin SCF->Ub Ub->GA_GID1_DELLA Ubiquitination Degradation DELLA Degradation Proteasome->Degradation GA_Genes GA-Responsive Genes PIFs->GA_Genes Activates Transcription Transcription GA_Genes->Transcription Growth Plant Growth & Development Transcription->Growth

Core Gibberellin Signaling Pathway

Transcriptional Regulation by this compound

The degradation of DELLA proteins allows for the activation of a multitude of downstream transcription factors that directly regulate the expression of GA-responsive genes.

Key Transcription Factors in GA Signaling
  • PHYTOCHROME INTERACTING FACTORS (PIFs): A group of basic helix-loop-helix (bHLH) transcription factors that are major targets of DELLA proteins.[9] In the absence of GA, DELLAs bind to PIFs and prevent them from binding to the promoters of their target genes.[9] The degradation of DELLAs releases PIFs, allowing them to activate genes involved in cell elongation and other developmental processes.[9]

  • GAMYB: A MYB-domain transcription factor that is a key regulator of GA-induced gene expression in the aleurone layer of cereal grains.[10] GAMYB activates the expression of genes encoding hydrolytic enzymes, such as α-amylase, which are essential for seed germination.[10]

  • GNC and GNL: GATA-type transcription factors that are negatively regulated by the GA-GID1-DELLA signaling module.[9] They are involved in repressing GA-mediated responses such as germination and elongation growth.[9]

Integration with Other Signaling Pathways

DELLA proteins act as central hubs that integrate GA signaling with other hormonal and environmental cues. They interact with key components of other signaling pathways, including those for auxin, jasmonic acid, and light, allowing for a coordinated regulation of plant growth and development in response to a variety of internal and external stimuli.

DELLA_Integration_Hub cluster_signals Input Signals cluster_responses Output Responses DELLA DELLA Proteins Growth Growth & Development DELLA->Growth Represses Stress Stress Responses DELLA->Stress Modulates Metabolism Metabolism DELLA->Metabolism Represses GA Gibberellin GA->DELLA Degradation Light Light Light->DELLA Degradation of interacting PIFs Auxin Auxin Auxin->DELLA Crosstalk Jasmonate Jasmonic Acid Jasmonate->DELLA Crosstalk

DELLA Proteins as an Integration Hub

Quantitative Data on Gibberellin-Regulated Gene Expression

The application of high-throughput technologies such as microarray and RNA-sequencing (RNA-seq) has enabled the identification of a large number of GA-responsive genes. The following tables summarize representative quantitative data on changes in gene and protein expression in response to GA treatment.

Table 1: Examples of Gibberellin-Upregulated Genes

Gene/Protein IDOrganismTissueTreatmentFold ChangeReference
AtGA3ox1Arabidopsis thalianaSeedlings10 µM GA3>2[8]
AtGA20ox1Arabidopsis thalianaSeedlings10 µM GA3>2[8]
OsGA20ox2Oryza sativaSeedlings10 µM GA3>2[8]
Alpha tubulin-2AKentucky bluegrassRhizomesGA31.75[4]
Actin-1Kentucky bluegrassRhizomesGA31.55[4]

Table 2: Examples of Gibberellin-Downregulated Genes

Gene/Protein IDOrganismTissueTreatmentFold ChangeReference
GAIArabidopsis thalianaSeedlings10 µM GA3< -2[8]
RGAArabidopsis thalianaSeedlings10 µM GA3< -2[8]
Vacuolar proton-ATPase subunitTall fescueRhizomesGA3-1.62[4]
ATP binding proteinTall fescueRhizomesGA3-1.81[4]

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to investigate gibberellin-regulated gene expression.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This assay is used to test the physical interaction between the GID1 receptor and DELLA proteins in a GA-dependent manner.

Protocol:

  • Vector Construction: Clone the full-length coding sequence of GID1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7) and the coding sequence of a DELLA protein into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for colonies containing both plasmids.

    • To test for interaction, replica-plate the colonies onto selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) and containing X-α-Gal.

    • Prepare two sets of selective plates: one supplemented with a bioactive gibberellin (e.g., 100 µM GA3) and a control plate with the solvent (e.g., ethanol).

  • Data Analysis: Growth and the development of a blue color on the selective medium containing GA3, but not on the control plate, indicate a GA-dependent interaction between GID1 and the DELLA protein.

In Vitro Pull-Down Assay

This biochemical assay confirms the direct physical interaction between GID1 and DELLA proteins.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant GID1 (e.g., with a GST tag) and a DELLA protein (e.g., with a His tag) from E. coli.

  • Bait Immobilization: Incubate the GST-GID1 fusion protein with glutathione-sepharose beads to immobilize the "bait" protein.

  • Interaction: Add the purified His-DELLA "prey" protein to the beads and incubate with or without the addition of a bioactive GA.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE followed by Western blotting using anti-His and anti-GST antibodies. The detection of His-DELLA in the elution fraction only in the presence of GA confirms a GA-dependent interaction.

Cell-Free DELLA Degradation Assay

This assay recapitulates the GA-induced, proteasome-dependent degradation of DELLA proteins in vitro.

Protocol:

  • Protein Extraction: Prepare total protein extracts from plant tissues (e.g., Arabidopsis seedlings) under conditions that preserve the activity of the proteasome and other cellular components.

  • Substrate Preparation: Prepare recombinant DELLA protein (e.g., MBP-RGA) expressed in and purified from E. coli.

  • Degradation Reaction: Incubate the recombinant DELLA protein with the plant protein extract in the presence of ATP, a bioactive GA, and a proteasome inhibitor (e.g., MG132) as a negative control.

  • Time-Course Analysis: Take aliquots of the reaction at different time points and stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the levels of the DELLA protein at each time point by Western blotting using an antibody against the tag (e.g., anti-MBP). A decrease in the DELLA protein level over time in the presence of GA, which is prevented by the proteasome inhibitor, demonstrates GA-induced, proteasome-mediated degradation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of DELLA proteins and their target genes.

Protocol:

  • Cross-linking: Treat plant tissue with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Isolate nuclei and sonicate the chromatin to shear the DNA into small fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DELLA protein of interest (or a tag if using a tagged protein) to immunoprecipitate the DELLA-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for DELLA binding. These enriched regions represent the in vivo binding sites of the DELLA protein.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the differential expression of GA-responsive genes identified by high-throughput methods.

Protocol:

  • RNA Extraction and DNase Treatment: Extract total RNA from GA-treated and control plant tissues and treat with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • Primer Design and Validation: Design and validate gene-specific primers for the target genes and one or more stably expressed reference genes.

  • qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative expression of the target genes in the GA-treated samples compared to the control samples using the ΔΔCt method, after normalizing to the expression of the reference gene(s).

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Plant_Material Plant Material (e.g., seedlings) GA_Treatment Gibberellin Treatment Plant_Material->GA_Treatment Control Mock Treatment (Control) Plant_Material->Control RNA_Extraction RNA Extraction & QC GA_Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC_Filtering Quality Control & Filtering Raw_Reads->QC_Filtering Alignment Read Alignment to Reference Genome QC_Filtering->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Experimental Workflow for RNA-seq Analysis

Conclusion

The regulation of gene expression by this compound is a complex and tightly controlled process that is central to plant growth and development. The core signaling pathway, involving the GID1 receptor, DELLA repressors, and the SCFSLY1/GID2 E3 ubiquitin ligase, provides a clear framework for understanding how the GA signal is transduced to the transcriptional machinery. The identification of downstream transcription factors and the elucidation of the crosstalk with other signaling pathways highlight the intricate network that governs plant development. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of gibberellin-regulated gene expression, paving the way for innovations in agriculture and biotechnology.

References

The Crucial Role of Gibberellin in Regulating Flowering Time: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from vegetative growth to flowering is a critical developmental phase in the life cycle of a plant, directly impacting its reproductive success and agricultural yield. This process is intricately regulated by a complex network of internal and environmental cues. Among the key endogenous signals, the phytohormone gibberellin (GA) plays a pivotal role in controlling the timing of this transition.[1][2][3] This in-depth technical guide provides a comprehensive overview of the foundational knowledge regarding gibberellin's function in flowering time, with a focus on the molecular signaling pathways, key experimental evidence, and detailed methodologies for the cited experiments. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in plant science and drug development.

Gibberellin Signaling Pathway in Flowering Time Control

The canonical gibberellin signaling pathway operates as a de-repression system. In the absence of GA, a family of transcriptional regulators known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting flowering.[4] Bioactive GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which then promotes the formation of a GA-GID1-DELLA complex.[5] This complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[6] The removal of DELLA-mediated repression allows for the expression of downstream genes that promote the floral transition.

The core of GA's influence on flowering time lies in its interaction with key floral integrator genes, primarily FLOWERING LOCUS T (FT), SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), and LEAFY (LFY).[3] DELLA proteins have been shown to interact with and inhibit the activity of various transcription factors, including SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) and PHYTOCHROME INTERACTING FACTORS (PIFs), which are positive regulators of these floral integrators.[7] By promoting the degradation of DELLAs, GA releases the activity of these transcription factors, leading to the upregulation of FT, SOC1, and LFY, and consequently, the initiation of flowering.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Repressors) GID1->DELLA interacts with SCF_SLY1 SCF (SLY1) E3 Ligase DELLA->SCF_SLY1 Proteasome 26S Proteasome DELLA->Proteasome degradation SPLs_PIFs SPLs / PIFs (Transcription Factors) DELLA->SPLs_PIFs represses SCF_SLY1->DELLA ubiquitinates Floral_Integrators Floral Integrator Genes (FT, SOC1, LFY) SPLs_PIFs->Floral_Integrators activates Flowering Flowering Floral_Integrators->Flowering

Core Gibberellin Signaling Pathway in Flowering Time.

Quantitative Data on Gibberellin's Role in Flowering Time

The following tables summarize quantitative data from various studies, illustrating the impact of gibberellin on flowering time and the expression of key regulatory genes in the model organism Arabidopsis thaliana.

Table 1: Flowering Time in Arabidopsis Gibberellin-Related Mutants

GenotypePhotoperiodFlowering Time (Total Leaf Number)Reference
Wild Type (La-er)Long Day12.5 ± 0.7[1]
ga1-3 (GA deficient)Long Day16.3 ± 0.6[1]
co-2Long Day20.1 ± 0.6[1]
fca-1Long Day31.0 ± 0.8[1]
co-2 fca-1 ga1-3Long Day>90 (did not flower)[1]
Wild Type (La-er)Short Day35.1 ± 1.1[1]
ga1-3 (GA deficient)Short Day68.8 ± 3.4[1]
co-2Short Day31.3 ± 1.1[1]
fca-1Short Day59.2 ± 1.5[1]
co-2 fca-1 ga1-3Short Day>100 (did not flower)[1]

Table 2: Gene Expression Changes in Response to Gibberellin Treatment

GeneTreatment/GenotypeFold Change in ExpressionExperimental MethodReference
AP3, PI, AGGA treatment of ga1-3 inflorescence apices~2-fold increaseRT-PCR[6]
RsFT, RsSOC1-1GA treatment in early-flowering radishIncreasedRNA-seq and qPCR[2][8]
FTGA treatment in Citrus budsDecreasedMicroarray[2]
AP1GA treatment in Citrus budsDecreasedMicroarray[2]
LFYGA treatment in Citrus budsIncreasedMicroarray[2]
DELLA-down regulated genesga1-3 vs. wild type>2-fold higher in ga1-3Microarray[7]
DELLA-up regulated genesga1-3 vs. wild type>2-fold lower in ga1-3Microarray[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of gibberellin's role in flowering time.

Quantification of Endogenous Gibberellins by LC-MS/MS

This protocol outlines the extraction and quantification of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Harvest approximately 100-200 mg of fresh plant tissue (e.g., shoot apices, leaves).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid).

  • Add a known amount of deuterated internal standards (e.g., [2H2]-GA4, [2H2]-GA1) to each sample for accurate quantification.

  • Vortex the mixture and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the this compound with 1 mL of 80% methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the different this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific GA species and their deuterated internal standards.

GA_Quantification_Workflow Start Plant Tissue (e.g., Shoot Apex) Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (80% Methanol, Internal Standards) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant1->SPE Elution Elution (80% Methanol) SPE->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Workflow for Gibberellin Quantification by LC-MS/MS.
Chromatin Immunoprecipitation (ChIP) of DELLA-Interacting Transcription Factors

This protocol describes the ChIP procedure to identify the genomic regions bound by transcription factors that are regulated by DELLA proteins in Arabidopsis.

1. Cross-linking and Chromatin Preparation:

  • Harvest 1-2 grams of Arabidopsis seedlings or inflorescences.

  • Submerge the tissue in a cross-linking buffer (1% formaldehyde (B43269) in PBS) and apply a vacuum for 10-15 minutes.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

  • Rinse the tissue with water, blot dry, and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in nuclei isolation buffer.

  • Isolate nuclei by filtration and centrifugation.

  • Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-800 bp.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

2. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate a portion of the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-FLAG for a FLAG-tagged protein).

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin from the beads by incubating in an elution buffer at 65°C.

  • Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

4. Analysis:

  • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

ChIP_Workflow Start Arabidopsis Tissue Crosslinking Cross-linking (Formaldehyde) Start->Crosslinking Chromatin_Prep Chromatin Preparation (Nuclei Isolation, Sonication) Crosslinking->Chromatin_Prep Immunoprecipitation Immunoprecipitation (Specific Antibody) Chromatin_Prep->Immunoprecipitation Washing Washing Steps Immunoprecipitation->Washing Elution Elution and Reverse Cross-linking Washing->Elution DNA_Purification DNA Purification Elution->DNA_Purification Analysis Analysis (qPCR or ChIP-seq) DNA_Purification->Analysis

General Workflow for Chromatin Immunoprecipitation (ChIP).
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful technique to identify and confirm interactions between proteins, such as the interaction between DELLA proteins and other transcription factors.

1. Plasmid Construction:

  • Clone the coding sequence of the "bait" protein (e.g., a DELLA protein) into a vector containing a DNA-binding domain (DBD), such as the LexA or GAL4 DBD.

  • Clone the coding sequence of the "prey" protein (e.g., a transcription factor) into a vector containing a transcriptional activation domain (AD), such as the B42 or GAL4 AD.

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Select for transformed yeast cells on a medium lacking the appropriate amino acids (e.g., -Leu, -Trp for plasmid selection).

3. Interaction Assay:

  • Plate the transformed yeast cells on a selective medium that also lacks a nutrient required for growth if the reporter gene is activated (e.g., -His, -Ade).

  • The growth of yeast colonies on the selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that drives the expression of the reporter genes.

  • Include appropriate positive and negative controls to validate the results.

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait_No Bait (DBD-DELLA) Reporter_No Reporter Gene (e.g., HIS3) Bait_No->Reporter_No binds promoter Prey_No Prey (AD-TF) Result_No No Growth Reporter_No->Result_No Bait_Yes Bait (DBD-DELLA) Prey_Yes Prey (AD-TF) Bait_Yes->Prey_Yes interacts Reporter_Yes Reporter Gene (e.g., HIS3) Bait_Yes->Reporter_Yes activates transcription Prey_Yes->Reporter_Yes activates transcription Result_Yes Growth Reporter_Yes->Result_Yes

Principle of the Yeast Two-Hybrid (Y2H) System.

Conclusion

Gibberellin is an indispensable component of the intricate regulatory network that governs flowering time in plants. Its signaling pathway, centered on the degradation of DELLA repressors, provides a crucial mechanism for integrating developmental and environmental cues to ensure the timely transition to reproductive growth. The quantitative data and experimental protocols presented in this guide offer a foundational understanding of the molecular mechanisms underlying GA's role in this process. For researchers and professionals in plant science and drug development, a thorough comprehension of these principles is essential for devising strategies to manipulate flowering time for agricultural improvement and for the development of novel plant growth regulators. Further research into the tissue-specific and temporal dynamics of GA signaling will continue to unravel the complexities of this vital developmental process.

References

Methodological & Application

Application Notes and Protocols for Gibberellin Extraction and Purification from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of gibberellins (GAs) from plant tissues. This compound are a class of diterpenoid phytohormones that play a critical role in various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. Accurate and efficient extraction and purification are crucial for their quantitative analysis and for understanding their physiological roles.

Data Presentation

The following tables summarize quantitative data on endogenous gibberellin levels in various plant tissues and typical recovery rates for extraction and purification methods.

Table 1: Endogenous Gibberellin Levels in Plant Tissues

Plant SpeciesTissue/OrganGibberellinConcentration (ng/g Fresh Weight)Reference
Arabidopsis thaliana (Landsberg erecta)ShootsGA1Present (unquantified)[1]
GA4Present (unquantified)[1]
GA8Present (unquantified)[1]
GA9Present (unquantified)[1]
GA20Present (unquantified)[1]
GA29Present (unquantified)[1]
GA53Present (unquantified)[1]
Oryza sativa (Rice)Shoots (20-day-old seedlings)GA1~1.0 - 2.5[2]
GA19~5.0 - 20.0[2]
GA20~2.0 - 10.0[2]
GA44~1.0 - 8.0[2]
GA53~0.5 - 4.0[2]
Germinating Seeds (4-day-old)GA1~0.1 - 0.5[2]
GA19~0.5 - 2.5[2]
GA20~1.0 - 5.0[2]
GA44~0.05 - 0.2[2]
GA53~0.2 - 1.0[2]
Zea mays (Maize)Germinating SeedsGA32.47 (mg/kg)[3]

Table 2: Typical Recovery Rates for Gibberellin Analysis

Analytical MethodPlant MatrixGibberellin(s)Recovery Rate (%)Reference
Matrix Solid-Phase Dispersion & HPLC-MS/MSArabidopsis thalianaGA1, GA3, GA454.7 - 102.6[4]
Solid-Phase Extraction & LC-MS/MSGeneral Plant Tissue20 GAs (Internal Standards)~72[5]
SpectrophotometryFermentation BrothGA3 Standard98[6]
HPLCRice Plant TissuesEndogenous GAs62 - 166[7]
HPLCGerminating Maize SeedsGibberellic Acid52.85 - 63.68[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in gibberellin extraction and purification.

Protocol 1: General Gibberellin Extraction from Plant Tissues

1. Materials and Reagents:

  • Plant tissue (e.g., leaves, stems, roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: 80% (v/v) methanol (B129727) in water, pre-chilled to 4°C. An antioxidant such as butylated hydroxytoluene (BHT) can be added.

  • Centrifuge tubes, pre-chilled

  • Refrigerated centrifuge

  • Rotary evaporator or nitrogen evaporator

2. Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue (typically 1-5 g) and immediately freeze in liquid nitrogen to quench metabolic activity.[9]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[9]

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add cold 80% methanol (e.g., 10 mL per gram of tissue).[10]

    • Vortex thoroughly to ensure complete mixing.

    • Incubate on a shaker or rocker at 4°C overnight to facilitate extraction.[10]

  • Centrifugation:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

    • Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, the pellet can be re-extracted with another volume of cold 80% methanol, centrifuged, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C, leaving an aqueous residue.[10]

Protocol 2: Solid-Phase Extraction (SPE) for Gibberellin Purification

1. Materials and Reagents:

  • Aqueous extract from Protocol 1

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 (e.g., 500 mg).[9]

  • Methanol (100%)

  • Ultrapure water

  • Formic acid or acetic acid

  • Elution Solvent: 80% (v/v) methanol in water.

  • Nitrogen evaporator or centrifugal vacuum concentrator

2. Procedure:

  • pH Adjustment:

    • Resuspend the aqueous residue from the extraction step in ultrapure water.

    • Adjust the pH of the aqueous extract to 2.5-3.0 with formic acid or acetic acid. This protonates the carboxylic acid group of this compound, enhancing their retention on the C18 sorbent.[9][10]

  • Cartridge Conditioning:

    • Pass 5 mL of 100% methanol through the C18 SPE cartridge.[10]

    • Equilibrate the cartridge by passing 5 mL of ultrapure water (adjusted to pH 2.5-3.0) through it. Do not allow the cartridge to dry out.[10]

  • Sample Loading:

    • Load the acidified aqueous extract onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[9]

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water (pH 2.5-3.0) to remove polar impurities.[10]

  • Elution:

    • Elute the retained this compound with 5 mL of 80% methanol in water into a clean collection tube.[10]

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a centrifugal vacuum concentrator.[10]

    • Reconstitute the dried residue in a small, known volume of a suitable solvent for downstream analysis (e.g., the initial mobile phase for LC-MS).

Protocol 3: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound, which are not sufficiently volatile, require derivatization. A common method is methylation followed by trimethylsilylation.

1. Materials and Reagents:

  • Purified gibberellin extract (dried)

  • Diazomethane (B1218177) solution (freshly prepared, EXTREME CAUTION ADVISED - EXPLOSIVE AND TOXIC )

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

2. Procedure:

  • Methylation:

    • To the dried purified extract, add freshly prepared diazomethane solution dropwise until a faint yellow color persists. This indicates the complete methylation of the carboxyl group.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Trimethylsilylation:

    • To the dried, methylated sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 60-70°C for 30 minutes to silylate the hydroxyl groups.

    • Cool the sample to room temperature before injection into the GC-MS system.

Visualizations

Gibberellin Extraction and Purification Workflow

Gibberellin_Extraction_Workflow plant_tissue Plant Tissue homogenization Homogenization (Liquid Nitrogen) plant_tissue->homogenization extraction Solvent Extraction (80% Methanol, 4°C) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Crude Extract) centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation aqueous_residue Aqueous Residue evaporation->aqueous_residue ph_adjustment pH Adjustment (pH 2.5-3.0) aqueous_residue->ph_adjustment spe Solid-Phase Extraction (SPE) (C18 Cartridge) ph_adjustment->spe Sample Loading washing Washing (Polar Impurities Removed) spe->washing elution Elution (80% Methanol) spe->elution purified_extract Purified Gibberellin Extract elution->purified_extract analysis Downstream Analysis (LC-MS, GC-MS) purified_extract->analysis

Caption: Workflow for gibberellin extraction and purification from plant tissues.

Gibberellin Biosynthesis Pathway

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

Gibberellin Signaling Pathway

Caption: Overview of the gibberellin signaling pathway.

References

Application Note: Quantitative Analysis of Gibberellins Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a large and diverse family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flower and fruit development, and flowering time.[1][2][3] The precise control of GA concentrations is vital for normal plant development, and this is achieved through a tightly regulated balance of biosynthesis and catabolism.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of this compound in complex plant matrices due to its high selectivity and specificity.[5][6] This application note provides a detailed protocol for the extraction, purification, and quantitative analysis of this compound from plant tissues using LC-MS/MS.

Gibberellin Signaling Pathway

This compound exert their biological effects by initiating a signaling cascade that alleviates the repression of growth-promoting genes. The core of this pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which act as transcriptional repressors, and F-box proteins that are part of an SCF E3 ubiquitin ligase complex.[2][7] In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby repressing growth.[3] When bioactive GAs are present, they bind to the GID1 receptor, inducing a conformational change that promotes the formation of a GA-GID1-DELLA complex.[8] This complex is recognized by the SCF E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[8] The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of GA-responsive genes that drive plant growth and development.[8]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses SCF SCF E3 Ligase SCF->DELLA Ubiquitinates GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Growth & Development GA_Genes->Growth Leads to

Figure 1: Simplified Gibberellin Signaling Pathway.

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound from plant tissues.

Sample Preparation and Extraction

Accurate quantification begins with proper sample handling and efficient extraction of this compound from the plant matrix.

Materials:

  • Plant tissue (100-500 mg fresh weight)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead beater

  • Extraction Solvent: 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT) or 1% formic acid.[1][5]

  • Internal Standards: Deuterium-labeled this compound (e.g., [²H₂]GA₈) for accurate quantification.[1][5]

  • Microcentrifuge tubes

Protocol:

  • Harvest and Freeze: Harvest approximately 100-500 mg of fresh plant tissue. Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[1]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[1]

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add 1 mL of cold extraction solvent per 100 mg of tissue.[1]

    • Spike the sample with internal standards for accurate quantification.[1][5]

    • Vortex the mixture thoroughly.

    • Incubate overnight on a rocking platform at 4°C to ensure complete extraction.[1]

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.[1]

Solid-Phase Extraction (SPE) Purification

SPE is a critical step to clean up the sample by removing interfering compounds and concentrating the this compound prior to LC-MS/MS analysis.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL) or mixed-mode anion exchange cartridges (e.g., Oasis MAX).[1][5]

  • SPE Conditioning Solvent: 100% Methanol.[1]

  • SPE Equilibration Solvent: Deionized water.[1]

  • SPE Wash Solvent: 5% Methanol in water.[1]

  • SPE Elution Solvent: 80% Methanol in water or methanol with 1% formic acid for mixed-mode cartridges.[1][5]

  • Nitrogen evaporator or centrifugal vacuum concentrator.

Protocol (using C18 cartridges):

  • Cartridge Conditioning: Pass 5 mL of 100% methanol through the C18 SPE cartridge, followed by 5 mL of deionized water to equilibrate the column. Do not let the column dry out.[1]

  • Sample Loading: Dilute the supernatant from the extraction step with deionized water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).[1]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.[1]

  • Elution: Elute the this compound from the cartridge with 5 mL of 80% methanol in water into a clean collection tube.[1]

  • Drying and Reconstitution: Dry the eluate to completeness using a nitrogen evaporator or a centrifugal vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1][5]

Experimental_Workflow Sample Plant Tissue Sampling (Flash Freeze) Homogenize Homogenization Sample->Homogenize Extract Extraction (80% Methanol, Internal Standards) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) (Purification & Concentration) Centrifuge->SPE Dry Drying & Reconstitution SPE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: Experimental Workflow for Gibberellin Quantification.

LC-MS/MS Analysis

The purified and concentrated sample is analyzed using a reverse-phase LC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., Acquity CSH®)
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Gradient A suitable gradient from low to high organic phase to separate the this compound of interest.
Mass Spectrometry Parameters

Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] The instrument is typically run in negative ion mode for the analysis of acidic this compound.[9]

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 1.5 - 3.0 kV
Cone Voltage 30 - 50 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 600 °C
Desolvation Gas Flow 800 - 1000 L/hr
MRM Transitions Specific precursor-to-product ion transitions for each gibberellin and internal standard.

Note: Optimal parameters may vary depending on the specific instrument and this compound being analyzed.

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes reported endogenous levels of Gibberellin A8 (GA8) in various plant tissues as an example.

Plant SpeciesTissue/OrganDevelopmental Stage/ConditionGA8 Concentration (ng/g)Weight Basis
Pisum sativum (Pea)Shoots120 hours after transfer to white light5.1Fresh Weight
Oryza sativa (Rice)Shoots (cv. Sangjubyeo)42 days after sowing0.47Dry Weight
Zea mays (Maize)Vegetative ShootsNormal SeedlingTrace AmountsNot Specified

Table adapted from BenchChem Application Notes.[1]

Conclusion

This application note provides a comprehensive and robust method for the quantification of this compound in plant tissues using LC-MS/MS. The detailed protocols for sample preparation, SPE cleanup, and optimized instrumental parameters enable the accurate and precise measurement of these vital plant hormones. The high selectivity of MRM detection, combined with efficient chromatographic separation, facilitates detailed studies of gibberellin metabolism and its role in plant physiology, which is crucial for advancements in agriculture and drug development.

References

Application Notes and Protocols: Gibberellic Acid (GA3) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gibberellic acid (GA3), a potent phytohormone, plays a pivotal role in various aspects of plant growth and development. In the realm of plant tissue culture, GA3 is a critical component of culture media, utilized to stimulate seed germination, promote shoot elongation, and influence somatic embryogenesis. This document provides detailed application notes and protocols for the effective use of GA3 in plant tissue culture, supported by quantitative data and visual aids to facilitate experimental design and execution.

Overview of Gibberellic Acid (GA3)

Gibberellins are a class of diterpenoid acids that function as plant growth regulators.[1] GA3 is one of the most well-known and widely used this compound in agriculture and plant biotechnology. Its primary functions include stimulating cell elongation and division, breaking seed dormancy, and inducing flowering.[1][2] In plant tissue culture, the application of exogenous GA3 can overcome developmental blocks and enhance the efficiency of micropropagation and regeneration systems.[3]

Key Applications in Plant Tissue Culture

The utility of GA3 in plant tissue culture is multifaceted, with key applications in:

  • Seed Germination: Overcoming dormancy and promoting uniform germination of seeds, particularly for species with hard-to-germinate seeds.[3][4]

  • Shoot Elongation: Stimulating the elongation of shoots and internodes, which is crucial for producing viable plantlets for rooting and acclimatization.[3][5][6]

  • Somatic Embryogenesis: Influencing the formation and germination of somatic embryos.[7][8]

Quantitative Data on GA3 Application

The optimal concentration of GA3 varies significantly depending on the plant species, the specific application, and the presence of other plant growth regulators in the culture medium. The following tables summarize quantitative data from various studies.

Table 1: Effect of GA3 on In Vitro Seed Germination
Plant SpeciesGA3 Concentration (mg/L)Observed EffectReference
Helianthus annuus (Sunflower)500 ppm (with 1 wk at 4°C)Increased germination rate to 80% (control: 30%).[9]
Campomanesia adamantium2.48Achieved 100% germination.[10]
Thymus algeriensisNot specified (doses applied)Increased germination rate to 100% (control: 80%).[4]
Marrubium vulgareNot specified (doses applied)Increased germination rates to between 53.3% and 86.7%.[4]
Garcinia mangostana (Mangosteen)0.25 - 1.0No significant effect on shoot and radicle growth.[11][12]
Table 2: Effect of GA3 on Shoot Proliferation and Elongation
Plant SpeciesGA3 Concentration (mg/L)Other Growth RegulatorsObserved EffectReference
Camellia sinensis (Tea)0.53 mg/L BAPBest treatment for shoot multiplication and elongation.[13]
Cicer arietinum100 ppm-Increased shoot length by 88.94% after 60 days.[5]
Cicer arietinum100 ppm GA3 + 20 ppm Kinetin-Increased shoot length by 114.82% after 60 days.[5]
Withania somnifera0.3-Resulted in the highest shoot elongation (15.6 cm).[14]
Eustoma grandiflorum1.0 - 2.0-Resulted in the best shoot and root lengths after 80 days.[15]
Musa acuminata x Musa balbisiana (Kepok Banana)2-Showed better shoot formation time (8 days) and number of shoots (13.24).[16]
Solanum tuberosum (Potato)2.00-Produced the highest number of shoots (11.48) and greatest shoot length (5.56 cm).[17]
Table 3: Effect of GA3 on Somatic Embryogenesis
Plant SpeciesGA3 Concentration (µM)Observed EffectReference
Cocos nucifera (Coconut)0.5Increased the number of calli forming somatic embryos 1.5-fold and the number of somatic embryos per callus 2-fold.[7]
Eleutherococcus sessiliflorus4 mg/LEssential for somatic embryo germination.[8]
Panax ginseng5 - 10 mg/LRecommended for germination of somatic embryos.[18]

Experimental Protocols

The following are generalized protocols for the application of GA3 in plant tissue culture. Researchers should optimize these protocols for their specific plant species and experimental objectives.

Protocol 1: In Vitro Seed Germination
  • Seed Sterilization:

    • Wash seeds with tap water and a few drops of detergent.

    • Surface sterilize seeds with 70% (v/v) ethanol (B145695) for 1-2 minutes.

    • Further sterilize with a 10-20% (v/v) solution of commercial bleach (containing sodium hypochlorite) for 10-20 minutes.

    • Rinse the seeds 3-4 times with sterile distilled water inside a laminar flow hood.

  • Media Preparation:

    • Prepare Murashige and Skoog (MS) basal medium or a suitable alternative.

    • Add sucrose (B13894) (typically 20-30 g/L) and adjust the pH to 5.6-5.8.

    • Add agar (B569324) (typically 6-8 g/L) and heat to dissolve.

    • Prepare a stock solution of GA3 (e.g., 1 mg/mL in ethanol or water).

    • Add the desired concentration of GA3 to the molten agar medium after autoclaving and cooling to about 40-50°C to avoid degradation. Alternatively, filter-sterilize the GA3 stock solution and add it to the autoclaved medium.

  • Inoculation and Culture:

    • Inoculate the sterilized seeds onto the GA3-supplemented medium in sterile culture vessels.

    • Incubate the cultures under appropriate light (typically 16-hour photoperiod) and temperature (typically 25 ± 2°C) conditions.

    • Observe for germination and record data.

Protocol 2: Shoot Elongation
  • Explant Preparation:

    • Use in vitro-grown shoots or nodal segments as explants.

    • Excise shoots of 1-2 cm in length from a proliferating culture.

  • Media Preparation:

    • Prepare a suitable basal medium (e.g., MS).

    • Add sucrose and adjust the pH as described for seed germination.

    • Add agar and autoclave.

    • After cooling, add the desired concentration of GA3 and any other required plant growth regulators (e.g., cytokinins like BAP or Kinetin) from filter-sterilized stock solutions.

  • Inoculation and Culture:

    • Transfer the excised shoots or nodal segments to the prepared medium.

    • Incubate under the same conditions as for seed germination or as optimized for the specific species.

    • Subculture every 3-4 weeks.

    • Measure shoot length and the number of nodes at regular intervals.

Protocol 3: Somatic Embryo Germination
  • Embryo Maturation:

    • Culture embryogenic callus on a maturation medium, which may be hormone-free or contain specific maturation-promoting substances.

  • Germination Media Preparation:

    • Prepare a basal medium, often at half-strength (½ MS), to promote embryo germination and reduce callus proliferation.

    • Add sucrose and adjust the pH.

    • Add agar and autoclave.

    • Add the optimized concentration of GA3 from a filter-sterilized stock solution to the cooled medium.

  • Inoculation and Culture:

    • Transfer mature somatic embryos (torpedo or cotyledonary stage) to the germination medium.

    • Incubate under appropriate light and temperature conditions.

    • Monitor for the development of a distinct shoot and root axis, indicating successful germination.

Visualizing the GA3 Signaling Pathway and Experimental Workflow

Gibberellic Acid (GA3) Signaling Pathway

The signaling pathway of gibberellin is a well-characterized process involving the derepression of a repressor. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[1][19] When GA is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[2][20] This GA-GID1 complex then interacts with the DELLA protein.[2] This interaction leads to the polyubiquitination of the DELLA protein by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and its subsequent degradation by the 26S proteasome.[19][20] The degradation of the DELLA repressor allows for the transcription of GA-responsive genes, leading to various growth and developmental processes.[20]

GA3_Signaling_Pathway GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 GA3_GID1 GA3-GID1 Complex DELLA DELLA Protein (Repressor) GA3_GID1->DELLA Binds to SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA3_GID1->SCF Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Genes GA-Responsive Genes DELLA->GA_Genes Represses SCF->DELLA Growth Plant Growth & Development GA_Genes->Growth Leads to Experimental_Workflow Start Start: Define Experimental Objective Explant Explant Preparation (Seeds, Shoots, Callus) Start->Explant Sterilization Surface Sterilization Explant->Sterilization Inoculation Inoculation of Explants Sterilization->Inoculation Media Basal Medium Preparation (e.g., MS) Supplement Supplement Medium with GA3 & other PGRs Media->Supplement GA3_Prep GA3 Stock Solution Preparation & Sterilization GA3_Prep->Supplement Supplement->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Data Data Collection & Analysis Incubation->Data Subculture Subculturing or Transfer to Next Stage Data->Subculture End End: Results & Conclusion Data->End Subculture->Incubation Repeat Cycle

References

Application Notes and Protocols for the Synthesis and Labeling of Gibberellin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and labeling of gibberellin (GA) standards, crucial for research in plant physiology, agricultural science, and drug development. The protocols outlined below cover chemical synthesis, isotopic labeling, and fluorescent labeling of gibberellins, along with methods for their purification and analysis.

Chemical Synthesis of Gibberellin Standards

The chemical synthesis of this compound is a complex process due to their intricate tetracyclic diterpenoid structure. While total synthesis from simple precursors is possible, a more common approach for preparing various GA standards involves the chemical modification of commercially available this compound, such as gibberellic acid (GA3).

Synthesis of Gibberellin A4 (GA4) from Gibberellic Acid (GA3)

This protocol describes a method for the preparation of Gibberellin A4 (GA4) from a mixture of GA4 and Gibberellin A7 (GA7), which is often obtained from the fermentation of Gibberella fujikuroi. The process involves the selective conversion of GA7 to a derivative that can be separated from GA4.

Experimental Protocol:

  • Isomerization and Ring-Opening of GA7:

    • Dissolve a mixture of GA4+7 in diethyl ether.

    • Add a Lewis acid, such as zinc bromide (ZnBr₂), and a catalytic amount of water.

    • Stir the reaction at room temperature. This selectively opens the lactone ring of GA7.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the organic phase. The resulting product will be a mixture of GA4 and the ring-opened GA7 derivative.[1]

  • Hydrogenation:

    • The mixture from the previous step is subjected to catalytic hydrogenation using a transition metal catalyst like rhodium on carbon.[1] This step reduces a double bond in the ring-opened GA7 derivative.

    • The reaction is typically carried out in a solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere.[1]

  • Halo-lactonization:

    • The hydrogenated mixture is then treated with a halogenating agent (e.g., iodine and potassium iodide) in a solvent mixture like acetone (B3395972) and water in the presence of a base (e.g., potassium carbonate).[1] This step selectively forms a halogenated lactone from the modified GA7 intermediate.

  • Reductive Dehalogenation:

    • The halogenated lactone is then subjected to reductive dehalogenation using reagents like zinc powder and nickel(II) chloride in a suitable solvent to remove the halogen and reform the gibberellin skeleton.[1]

  • Purification:

    • The final product, enriched in GA4, is purified by recrystallization from a solvent system such as acetone/petroleum ether or ethyl acetate/petroleum ether to yield pure GA4.[1]

Synthesis of Gibberellic Acid (GA3) Derivatives

This protocol outlines the synthesis of C-3-OH substituted GA3 derivatives, which can serve as standards for structure-activity relationship studies.[2]

Experimental Protocol:

  • Peracetylation of GA3:

  • Esterification:

  • Selective Deacetylation:

    • Selectively remove the acetyl group at the C-3 position by treating the ester with potassium carbonate in a methanol/water mixture.[2]

  • Further Modifications (e.g., Azide (B81097) Introduction):

    • The hydroxyl group at C-3 can be converted to a mesylate and subsequently displaced with sodium azide in dimethylformamide (DMF) to introduce an azide group for further functionalization, such as click chemistry.[2]

  • Purification:

    • Purify the products at each step using column chromatography on silica (B1680970) gel.

Isotopic Labeling of Gibberellin Standards

Isotopically labeled this compound are invaluable internal standards for accurate quantification in metabolic studies and plant hormone profiling using mass spectrometry.

Deuterium (B1214612) Labeling of this compound

This protocol describes a general method for introducing deuterium into the gibberellin skeleton.

Experimental Protocol:

  • Preparation of a Suitable Precursor:

    • Start with a gibberellin that has a functional group amenable to deuteration, or chemically modify a common gibberellin to introduce such a functionality. For example, an enone can be prepared from GA3.[3]

  • Deuterium Introduction:

    • Catalytic Deuteration: If a double bond is present in a suitable position, it can be reduced using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    • Reductive Deuteration: A ketone can be reduced to a hydroxyl group using a deuterium-donating reagent such as sodium borodeuteride (NaBD₄).

  • Purification:

    • The deuterated gibberellin is purified using high-performance liquid chromatography (HPLC) on a C18 column.

  • Analysis:

    • The isotopic enrichment and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Carbon-13 Labeling of this compound

This protocol outlines an enzymatic approach for the synthesis of uniformly ¹³C-labeled Gibberellin A4.[4]

Experimental Protocol:

  • Enzymatic Synthesis of ¹³C-Mevalonate:

    • Synthesize ¹³C-labeled mevalonate (B85504) (MVA) from [U-¹³C₂]acetate using a set of recombinant enzymes or through fermentation with an MVA-secreting yeast strain.[4]

  • Enzymatic Synthesis of ¹³C-ent-kaurene:

    • Convert the ¹³C-MVA to the diterpene hydrocarbon, ¹³C-ent-kaurene, in a one-pot reaction using a series of recombinant enzymes.[4]

  • Enzymatic Conversion to ¹³C-GA4:

    • Use a set of four recombinant enzymes (P450 monooxygenases and soluble dioxygenases) to convert the ¹³C-ent-kaurene into ¹³C-GA4 via ¹³C-GA12.[4]

  • Purification and Analysis:

    • Purify the ¹³C-GA4 using HPLC.

    • Confirm the uniform ¹³C labeling and structure using ¹³C-NMR and mass spectrometry. The ¹³C-NMR will show characteristic ¹³C-¹³C coupling patterns.[4]

Fluorescent Labeling of Gibberellin Standards

Fluorescently labeled this compound are powerful tools for visualizing the localization and transport of these hormones in living cells and tissues. This protocol provides a general strategy for attaching a fluorescent dye to a gibberellin molecule.

Experimental Protocol:

  • Functionalization of Gibberellin:

    • Introduce a reactive functional group, such as an amine or an alkyne, onto the gibberellin scaffold through chemical synthesis. This is often done at a position that is not critical for biological activity.

  • Choice of Fluorescent Dye:

    • Select a fluorescent dye with a compatible reactive group (e.g., an NHS-ester or an azide) and suitable photophysical properties (e.g., excitation and emission wavelengths). Common dyes include fluorescein, rhodamine, and cyanine (B1664457) dyes.

  • Coupling Reaction:

    • React the functionalized gibberellin with the chosen fluorescent dye under appropriate conditions. For example, an amine-functionalized gibberellin can be reacted with an NHS-ester-functionalized dye in a solvent like DMF with a non-nucleophilic base.

  • Purification:

    • Purify the fluorescently labeled gibberellin from unreacted starting materials and excess dye using HPLC.

  • Characterization:

    • Confirm the structure and purity of the fluorescent gibberellin probe using NMR and mass spectrometry.

    • Characterize its photophysical properties using a spectrophotometer and a fluorometer.

Data Presentation

Table 1: Summary of Yields for Chemical Synthesis of Gibberellin Derivatives

Starting MaterialProductKey ReagentsReported Yield (%)Reference
Gibberellic Acid (GA3)3,13-Diacetylated GA3Acetic anhydride, DMAP, Pyridine98[2]
3,13-Diacetylated GA33,13-Diacetates-GA3 ester2,4-dimethoxybenzyl alcohol, EDCI, DMAP85[2]
3,13-Diacetates-GA3 ester3-hydroxyl-13-acetate-GA3 esterPotassium carbonate, Methanol/Water83[2]
3-hydroxyl-13-acetate-GA3 ester3-mesyloxy-13-acetate-GA3 esterMesyl chloride, Pyridine95[2]
3-mesyloxy-13-acetate-GA3 ester3α-azido-13-acetate-GA3 esterSodium azide, DMF89[2]
GA4+7 mixtureGA4 and ring-opened GA7Zinc bromide, Diethyl ether80 (of the mixture)[1]

Note: Yields are highly dependent on reaction conditions and scale.

Mandatory Visualizations

Gibberellin_Biosynthesis_Pathway Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA Mevalonic_Acid Mevalonic Acid Acetyl_CoA->Mevalonic_Acid Mevalonic Acid Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Mevalonic_Acid->GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Plastid GA12 GA12 ent_Kaurene->GA12 Endoplasmic Reticulum GA53 GA53 GA12->GA53 GA_intermediates Other GAs (e.g., GA20, GA9) GA12->GA_intermediates Cytosol GA53->GA_intermediates Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA_intermediates->Bioactive_GAs

Caption: Simplified Gibberellin Biosynthesis Pathway.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binding DELLA DELLA Protein (Repressor) GID1->DELLA Interaction Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes Repression SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitination Transcription Transcription GA_responsive_genes->Transcription

Caption: Gibberellin Signaling Pathway.

Synthesis_Workflow Start Starting Material (e.g., GA3) Reaction Chemical Modification (e.g., Acetylation, Labeling) Start->Reaction Purification Purification (e.g., HPLC, Column Chromatography) Reaction->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis Final_Product Pure Gibberellin Standard Analysis->Final_Product

Caption: General Experimental Workflow for Synthesis and Labeling.

References

Application Notes and Protocols for Gibberellin Bioassays Using Dwarf Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting gibberellin (GA) bioassays using dwarf rice (Oryza sativa L.) seedlings. Dwarf rice mutants, particularly those deficient in endogenous gibberellins, serve as highly sensitive models for quantifying the biological activity of this compound and screening for compounds that modulate GA signaling pathways. The micro-drop application method described herein is a simple, sensitive, and established technique for these purposes.

This compound are a class of tetracyclic diterpenoid phytohormones that are crucial for various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] Dwarf rice mutants, such as 'Tan-ginbozu' and 'Waito-C', are excellent systems for GA bioassays because they are GA-deficient and therefore exhibit a significant growth response to exogenously applied GAs.[1] The sensitivity of this bioassay can be further amplified by the use of gibberellin biosynthesis inhibitors like uniconazole (B1683454).[1][2]

Data Presentation

The following table summarizes the sensitivity of dwarf rice bioassays to various this compound, providing a reference for expected outcomes and experimental design.

GibberellinDwarf Rice CultivarTreatmentMinimum Detectable Amount (per plant)
GA3Tan-ginbozuStandard10 fmol
GA1, GA4, GA7, GA19, GA20Tan-ginbozuwith S-3307 (Uniconazole)30 fmol
GA3Waito-Cwith S-3307 (Uniconazole)10 fmol
GA1, GA4, GA7Waito-Cwith S-3307 (Uniconazole)30 fmol

Experimental Protocols

This section details the step-by-step methodology for the gibberellin bioassay using the micro-drop method on dwarf rice seedlings.

Materials
  • Dwarf rice seeds (e.g., 'Tan-ginbozu' or 'Waito-C')

  • Gibberellin standards (e.g., GA3)

  • Uniconazole (S-3307) (optional, for enhanced sensitivity)

  • 0.1% Mercuric chloride (HgCl₂) solution or 10% sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • 50% acetone (B3395972) solution

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

  • Micropipette and sterile tips

  • Ruler or caliper

Protocol 1: Standard Micro-Drop Bioassay
  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds by soaking in a 0.1% HgCl₂ solution for 30 minutes, followed by several thorough rinses with sterile distilled water.[1] Alternatively, use a 10% sodium hypochlorite solution for 15-20 minutes.

    • Place the sterilized seeds on moist filter paper in petri dishes.

    • Incubate the seeds in the dark at 30°C for 48 hours to promote uniform germination.[1]

    • After germination, transfer the seedlings to a growth chamber maintained at 30°C with continuous light for 3 days.[1]

  • Preparation of Gibberellin Solutions:

    • Prepare a stock solution of the desired gibberellin (e.g., GA3) in a small amount of acetone and then dilute with water to the final concentration (the final acetone concentration should be low, e.g., 50%).

    • Prepare a series of standard dilutions from the stock solution. The concentration range will depend on the specific gibberellin and the expected sensitivity.

  • Gibberellin Application (Micro-drop Method):

    • At the stage when the second leaf is just emerging, carefully apply a 1 µL droplet of the gibberellin solution to the center of the first leaf sheath, near the ligule.[1]

    • For the control group, apply a 1 µL droplet of the solvent (e.g., 50% acetone) in the same manner.[1]

  • Incubation and Measurement:

    • Return the treated seedlings to the growth chamber under the same conditions (30°C, continuous light).

    • After 3 days, measure the length of the second leaf sheath from the ligule of the first leaf to the tip of the second leaf sheath using a ruler or caliper.[2]

  • Data Analysis:

    • Calculate the average length of the second leaf sheath for each treatment group.

    • Plot the average leaf sheath length against the logarithm of the gibberellin concentration to generate a dose-response curve.

Protocol 2: Enhanced Sensitivity Bioassay with Uniconazole

To increase the sensitivity of the bioassay, a gibberellin biosynthesis inhibitor such as uniconazole (S-3307) can be used.[2][3]

  • Seed Treatment with Uniconazole:

    • During the seed sterilization and germination phase (Protocol 1, step 1), after rinsing off the sterilizing agent, soak the seeds in a solution of uniconazole (concentration to be optimized, typically in the µM range) for 24 hours.

    • Rinse the seeds with sterile distilled water before placing them on filter paper for germination.

  • Follow Standard Protocol:

    • Proceed with steps 2 through 5 of the "Standard Micro-Drop Bioassay Protocol" as described above. The seedlings pre-treated with uniconazole will exhibit a more pronounced response to lower concentrations of this compound.

Visualizations

Gibberellin Signaling Pathway in Rice

The following diagram illustrates the core components of the gibberellin signaling pathway in rice. In the absence of gibberellin, DELLA proteins (like SLR1 in rice) repress growth by inhibiting transcription factors. When gibberellin is present, it binds to the GID1 receptor, leading to the degradation of DELLA proteins and the activation of growth-promoting genes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (e.g., SLR1) GID1->DELLA Forms complex SCF_GID2 SCF(GID2/SLY1) E3 Ubiquitin Ligase DELLA->SCF_GID2 Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs Phytochrome Interacting Factors (PIFs) DELLA->PIFs Represses SCF_GID2->DELLA Ubiquitination Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes Activates Growth_Response Growth Response (e.g., Stem Elongation) Growth_Genes->Growth_Response Transcription & Translation

Caption: Gibberellin signaling pathway in rice.

Experimental Workflow for Dwarf Rice Gibberellin Bioassay

The diagram below outlines the sequential steps involved in performing the gibberellin bioassay using dwarf rice mutants.

Experimental_Workflow arrow arrow A 1. Seed Sterilization (e.g., 0.1% HgCl2) B 2. Germination (Dark, 30°C, 48h) A->B C 3. Seedling Growth (Continuous Light, 30°C, 3 days) B->C E 5. Micro-drop Application (1 µL to first leaf sheath) C->E D 4. Preparation of GA Solutions (Serial Dilutions) D->E F 6. Incubation (Continuous Light, 30°C, 3 days) E->F G 7. Measurement (Length of second leaf sheath) F->G H 8. Data Analysis (Dose-response curve) G->H

Caption: Experimental workflow of the micro-drop bioassay.

References

Application Notes and Protocols for Gibberellins in Agricultural Crop Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are integral to numerous plant growth and development processes.[1][2] First identified in the early 20th century from a fungal pathogen affecting rice, GAs are now known to be naturally produced by plants, fungi, and bacteria.[3][4][5] Their primary functions include regulating stem elongation, seed germination, dormancy, flowering, fruit set, and maturation.[1][3][6][7] The strategic exogenous application of this compound, particularly Gibberellic Acid (GA3), has become a cornerstone of modern agriculture and horticulture, offering a powerful tool to enhance crop yield, quality, and value.[5][8][9] These application notes provide an overview of the mechanism of action, practical applications, and detailed protocols for the use of this compound in crop improvement.

Mechanism of Action: The Gibberellin Signaling Pathway

The molecular mechanism of GA action involves a de-repression signaling pathway.[10] In the absence of GA, plant growth is actively suppressed by DELLA proteins, which are nuclear transcription regulators.[1][6] The binding of a bioactive gibberellin to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex.[6][11] This complex is recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination of the DELLA protein and its subsequent degradation by the 26S proteasome.[1][10] The removal of the DELLA repressor allows for the expression of GA-responsive genes, initiating various developmental processes like cell elongation and division.[12]

Gibberellin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_complex GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein Fbox F-box Protein (e.g., SLY1/GID2) DELLA->Fbox Targets Growth_Genes GA-Responsive Genes DELLA->Growth_Genes Represses GA_GID1->DELLA Binds to Proteasome 26S Proteasome Fbox->Proteasome Mediates degradation by Proteasome->DELLA Degrades Growth_Response Growth Promotion (e.g., Elongation, Germination) Growth_Genes->Growth_Response Leads to Experimental_Workflow A Hypothesis Formulation (e.g., GA3 will increase fruit size) B Experimental Design (Treatments, Controls, Replication) A->B C Solution Preparation (Stock and Working Solutions) B->C D Treatment Application (Foliar Spray, Seed Soak, etc.) C->D E Data Collection (Measure growth parameters over time) D->E F Statistical Analysis (ANOVA, t-test) E->F G Conclusion & Reporting (Interpret results, publish findings) F->G

References

Application Notes and Protocols for Creating and Analyzing Gibberellin-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of gibberellin (GA)-deficient mutants. Understanding the role of gibberellins in plant growth and development is crucial for agricultural improvement and for identifying potential targets for plant growth regulators. Gibberellin-deficient mutants are invaluable tools in these research areas.[1][2][3]

Introduction to this compound and Mutant Analysis

This compound are a large group of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering time, and fruit development.[1][4][5] The study of GA-deficient mutants has been instrumental in elucidating the GA biosynthesis pathway and the GA signaling cascade.[1][2] These mutants typically exhibit a characteristic dwarf phenotype with dark green leaves, which can often be rescued by the exogenous application of bioactive GAs.[1][6] This rescue is a key diagnostic feature to distinguish GA biosynthesis mutants from GA-insensitive mutants, which do not respond to external GA application.[3][6]

Creating Gibberellin-Deficient Mutants

Several methods can be employed to create gibberellin-deficient mutants, each with its own set of advantages and disadvantages. The choice of method often depends on the plant species, available resources, and the specific research goals.

1. Chemical Mutagenesis:

Chemical mutagens, such as Ethyl Methane Sulfonate (EMS), are widely used to induce point mutations in the genome.[7] EMS typically causes G/C to A/T transitions, leading to a high frequency of single nucleotide polymorphisms.[7]

2. Physical Mutagenesis:

Physical mutagens like X-rays and gamma rays can also be used to induce mutations.[8] These mutagens often cause larger DNA deletions, insertions, and rearrangements compared to chemical mutagens.

3. Insertional Mutagenesis:

Insertional mutagenesis involves the insertion of a known piece of DNA, such as a T-DNA from Agrobacterium tumefaciens or a transposon, into a gene, thereby disrupting its function.[9][10][11] A significant advantage of this method is that the inserted DNA sequence can be used as a tag to identify the mutated gene.[10][11]

Table 1: Comparison of Mutagenesis Techniques
FeatureChemical Mutagenesis (EMS)Physical Mutagenesis (X-rays, Gamma rays)Insertional Mutagenesis (T-DNA)
Mutation Type Primarily point mutations (SNPs)[7]Deletions, translocations, chromosomal rearrangements[8]DNA insertions[9][10]
Mutation Frequency High (e.g., ~5 x 10⁻⁴ per locus per genome)[12]Variable, dose-dependentLower than chemical mutagenesis
Gene Identification Requires mapping and sequencingRequires mapping and sequencingRelatively straightforward via flanking sequence analysis[10]
Advantages High mutation rate, easy to apply to seedsCan create a wide range of allele typesMutated gene is tagged for easy identification
Disadvantages Backcrossing required to remove background mutationsCan cause complex chromosomal rearrangements and sterilityCan have polar effects on neighboring genes, lower transformation efficiency in some species

Analyzing Gibberellin-Deficient Mutants

A multi-pronged approach is essential for the comprehensive analysis of putative GA-deficient mutants. This typically involves phenotypic characterization, GA quantification, and genetic/molecular analysis.

1. Phenotypic Analysis:

GA-deficient mutants often display a suite of characteristic phenotypes. Careful observation and quantification of these traits are the first step in mutant characterization.

Table 2: Common Phenotypes of Gibberellin-Deficient Mutants
Phenotypic TraitDescription
Dwarfism Reduced stem and petiole elongation, resulting in a compact plant stature.[1]
Dark Green Leaves Increased chlorophyll (B73375) concentration per unit leaf area.[1]
Reduced Seed Germination Failure or delay in germination, which can often be rescued by exogenous GA.[1][13]
Delayed Flowering A shift to later flowering times compared to wild-type plants.[1]
Reduced Male Fertility Defects in anther and pollen development, leading to reduced seed set.
Altered Fruit Development Can result in parthenocarpic (seedless) fruit development in some species.

2. Gibberellin Quantification:

Direct measurement of endogenous GA levels is crucial to confirm that a mutant is indeed deficient in GA biosynthesis. Modern analytical techniques provide high sensitivity and specificity for GA quantification.

Table 3: Techniques for Gibberellin Quantification
TechniquePrincipleSensitivityThroughput
High-Performance Liquid Chromatography (HPLC) Separation of GAs based on their physicochemical properties, followed by detection (e.g., UV or fluorescence).[14][15]ModerateModerate
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile GA derivatives by GC, followed by detection and identification by MS.HighLow to Moderate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of GAs by LC, followed by highly selective and sensitive detection using tandem mass spectrometry.[4][16]Very High (pg/mL levels)[4]High

3. Genetic and Molecular Analysis:

Identifying the causative mutation and understanding its impact on gene function and the GA signaling pathway are the ultimate goals of mutant analysis.

Experimental Protocols

Protocol 1: EMS Mutagenesis of Arabidopsis thaliana Seeds

  • Seed Preparation: Weigh approximately 2,000 to 5,000 seeds and place them in a 1.5 mL microcentrifuge tube.

  • Pre-soaking: Add 1 mL of sterile water to the tube and incubate at 4°C for 4-8 hours to imbibe the seeds.

  • Mutagenesis: Prepare a 0.2% to 0.4% (v/v) EMS solution in a fume hood. Caution: EMS is a potent carcinogen. Handle with appropriate personal protective equipment.

  • Treatment: Remove the water from the seeds and add 1 mL of the EMS solution. Incubate at room temperature for 8-12 hours with gentle rocking. The optimal EMS concentration and treatment duration should be determined empirically for each seed lot to achieve a 30-50% lethality rate.

  • Washing: Carefully remove the EMS solution and wash the seeds extensively with sterile water (at least 10 times) to remove residual EMS.

  • Sowing: Resuspend the M1 seeds in a 0.1% agarose (B213101) solution and sow them on soil.

  • M1 Generation: Grow the M1 plants and allow them to self-pollinate. Harvest the M2 seeds from individual M1 plants.

  • Screening: Screen the M2 generation for phenotypes associated with GA deficiency (e.g., dwarfism).

Protocol 2: Phenotypic Screening for GA-Deficient Mutants

  • M2 Seed Sowing: Sow M2 seeds on soil flats at a density that allows for individual plant observation.

  • Growth Conditions: Grow the plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Phenotypic Observation: At 2-4 weeks post-germination, carefully screen for plants exhibiting dwarfism, dark green leaves, and delayed development compared to wild-type controls grown under the same conditions.

  • GA Rescue Experiment:

    • Prepare a 100 µM solution of GA₃ in water with 0.01% Tween-20 as a surfactant.

    • Select putative dwarf mutants and wild-type control plants.

    • Apply the GA₃ solution as a spray or by direct application to the apical meristem.

    • Observe the plants over the next 1-2 weeks for rescue of the dwarf phenotype (i.e., stem elongation). Plants that show a significant growth response are likely GA-deficient or GA-responsive mutants.[6]

Protocol 3: Quantification of Endogenous this compound by LC-MS/MS

  • Sample Collection: Harvest 50-100 mg of fresh plant tissue (e.g., seedlings, rosette leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Homogenize the frozen tissue in a pre-chilled mortar and pestle with 1 mL of 80% methanol (B129727) containing antioxidant and internal standards (e.g., deuterated GAs).

    • Incubate at 4°C for at least 4 hours with gentle shaking.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Purification:

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.

    • Elute the GAs with 80% methanol.

    • Dry the eluate under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable solvent (e.g., 5% acetonitrile).

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Set up the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor-product ion transitions of the target GAs and internal standards.

  • Data Analysis: Quantify the endogenous GA levels by comparing the peak areas of the endogenous GAs to those of the deuterated internal standards.

Visualizations

Gibberellin_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Binds SCF SCF Complex (E3 Ubiquitin Ligase) GA_GID1->SCF Promotes interaction with DELLA cluster_Nucleus cluster_Nucleus GA_GID1->cluster_Nucleus Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits SCF->DELLA Ubiquitination Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes Activates Growth_Response Growth Response Growth_Genes->Growth_Response Expression Experimental_Workflow cluster_Mutagenesis 1. Mutant Generation cluster_Screening 2. Mutant Screening cluster_Analysis 3. Mutant Characterization Mutagenesis Seed Mutagenesis (EMS, T-DNA, etc.) M1_Generation Grow M1 Generation (Self-pollinate) Mutagenesis->M1_Generation M2_Seeds Collect M2 Seeds M1_Generation->M2_Seeds M2_Screening Screen M2 Population for Dwarf Phenotype M2_Seeds->M2_Screening GA_Rescue GA Rescue Experiment M2_Screening->GA_Rescue Phenotypic_Analysis Detailed Phenotypic Analysis (Height, Flowering, etc.) GA_Rescue->Phenotypic_Analysis GA_Quantification GA Quantification (LC-MS/MS) GA_Rescue->GA_Quantification Genetic_Analysis Genetic & Molecular Analysis (Gene ID, Expression) GA_Rescue->Genetic_Analysis

References

Methodology for Studying Gibberellin Receptor-Ligand Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The biological activity of GAs is mediated by their interaction with the soluble GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This initial binding event triggers a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.[1] Understanding the intricacies of the GA-GID1-DELLA signaling module is paramount for the development of novel plant growth regulators and herbicides.

These application notes provide a detailed overview of key methodologies for studying the interactions between this compound, their GID1 receptors, and the downstream DELLA repressor proteins. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academia and industry.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway is initiated by the binding of a bioactive GA molecule to the GID1 receptor. This binding event induces a conformational change in GID1, which promotes its interaction with a DELLA protein.[1] The formation of the GA-GID1-DELLA ternary complex facilitates the recruitment of an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of an SCF E3 ubiquitin ligase complex.[1][2] This leads to the polyubiquitination of the DELLA protein and its subsequent degradation by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, ultimately leading to various developmental responses.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm/Nucleus GA Gibberellin (GA) GA_GID1 GA-GID1 Complex GA->GA_GID1 Binds GID1 GID1 Receptor GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Response GA Response (Gene Expression, Growth) DELLA->GA_Response Represses GA_GID1->GA_GID1_DELLA Binds SCF SCF-SLY1/GID2 (E3 Ligase) GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA

Caption: The Gibberellin Signaling Pathway.

I. Biophysical Techniques for Quantitative Analysis

Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (GA) to a macromolecule (GID1 receptor), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3]

Quantitative Data Summary (ITC)

Ligand (GA)ReceptorKd (µM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
GA₄OsGID1 (Rice)0.350.9 ± 0.1-15.1 ± 0.36.2[4]
GA₁OsGID1 (Rice)0.510.9 ± 0.1-18.2 ± 0.49.6[4]
GA₃OsGID1 (Rice)0.721.0 ± 0.1-12.5 ± 0.24.2[4]
GA₄AtGID1a (Arabidopsis)0.29N/AN/AN/A[5]

Experimental Protocol: ITC

  • Protein and Ligand Preparation:

    • Express and purify recombinant GID1 receptor to homogeneity.

    • Dialyze the purified GID1 against the experimental buffer (e.g., 20 mM sodium phosphate, pH 7.5, 150 mM NaCl, 2.0 mM β-mercaptoethanol).[3]

    • Prepare the gibberellin solution in the same dialysis buffer to minimize heats of dilution.[3]

  • ITC Experiment:

    • Load the GID1 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the gibberellin solution (e.g., 200-500 µM) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the gibberellin solution into the GID1 solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

ITC_Workflow Prep Sample Preparation (Purified GID1 and GA) Loading Loading (GID1 in cell, GA in syringe) Prep->Loading Titration Titration (Injecting GA into GID1) Loading->Titration Detection Heat Detection Titration->Detection Analysis Data Analysis (Binding Isotherm Fitting) Detection->Analysis Result Thermodynamic Parameters (Kd, ΔH, ΔS, n) Analysis->Result

Caption: Isothermal Titration Calorimetry Workflow.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., gibberellin or DELLA protein) to a ligand (e.g., GID1 receptor) immobilized on a sensor surface. This method provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).[3]

Quantitative Data Summary (SPR)

AnalyteLigandka (M⁻¹s⁻¹)kd (s⁻¹)Kd (µM)Reference
GA₄OsGID1 (Rice)6.0 x 10⁴7.1 x 10⁻³118.3[3]
GA₄OsGID1 P99A mutant (Rice)3.5 x 10⁴6.0 x 10⁻⁴17.1[3]
RGL1 (DELLA)AtGID1A-GA₄ (Arabidopsis)1.4 x 10⁵5.3 x 10⁻³0.038[6]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Immobilize the purified GID1 receptor onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation:

    • Prepare a series of dilutions of the gibberellin or DELLA protein in a suitable running buffer (e.g., HBS-EP buffer).

  • Binding Measurement:

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte, in real-time.

  • Kinetic Analysis:

    • Monitor the association phase during analyte injection and the dissociation phase during buffer flow.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters.

SPR_Workflow Immobilization Ligand Immobilization (GID1 on sensor chip) Injection Analyte Injection (GA or DELLA) Immobilization->Injection Detection Real-time Detection (Change in Refractive Index) Injection->Detection Analysis Sensorgram Analysis Detection->Analysis Result Kinetic Parameters (ka, kd, Kd) Analysis->Result

Caption: Surface Plasmon Resonance Workflow.

II. In Vivo and In Vitro Interaction Assays

These methods are crucial for confirming protein-protein interactions within a cellular context or in a controlled in vitro environment.

A. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when two interacting proteins, fused to the DNA-binding domain (BD) and activation domain (AD) of the transcription factor, are brought into close proximity.[7] In the context of gibberellin signaling, Y2H is widely used to demonstrate the GA-dependent interaction between GID1 and DELLA proteins.[8][9]

Experimental Protocol: Y2H

  • Vector Construction:

    • Clone the coding sequence of GID1 into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).[10]

    • Clone the coding sequence of a DELLA protein into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).[10]

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.[7]

  • Interaction Assay:

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for the presence of both plasmids.

    • To test for interaction, plate the yeast on high-stringency selective media lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).[7]

    • To test for GA-dependency, supplement the selective media with a bioactive gibberellin (e.g., 100 µM GA₃) or a mock control.[10]

  • Reporter Gene Assay (Optional):

    • Perform a β-galactosidase assay to quantify the strength of the interaction.

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction (+GA) BD_GID1 BD-GID1 AD_DELLA AD-DELLA Reporter_off Reporter Gene OFF GA_input GA BD_GID1_int BD-GID1 GA_input->BD_GID1_int AD_DELLA_int AD-DELLA BD_GID1_int->AD_DELLA_int interacts Reporter_on Reporter Gene ON

Caption: Yeast Two-Hybrid Logical Diagram.

B. In Vitro Pull-Down Assay

Pull-down assays are an in vitro method used to confirm direct physical interactions between two proteins. This technique involves using a tagged "bait" protein to capture its interacting "prey" protein from a solution.

Experimental Protocol: In Vitro Pull-Down

  • Protein Expression and Purification:

    • Express GID1 as a fusion protein with an affinity tag (e.g., GST-GID1 or His-GID1) in E. coli.

    • Express a DELLA protein as a fusion with a different tag (e.g., MBP-DELLA) or as an untagged protein.

    • Purify the recombinant proteins.

  • Immobilization of Bait Protein:

    • Incubate the tagged GID1 "bait" protein with affinity beads (e.g., Glutathione-Sepharose for GST-GID1 or Ni-NTA agarose (B213101) for His-GID1) to immobilize it.

  • Binding Reaction:

    • Incubate the immobilized GID1 with the purified DELLA "prey" protein in a binding buffer.

    • Include a bioactive gibberellin (e.g., 10 µM GA₄) or a mock control in parallel reactions.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the DELLA protein to detect the interaction.[11]

C. Förster Resonance Energy Transfer (FRET)

FRET is a powerful microscopy-based technique that can be used to visualize and quantify protein-protein interactions in living cells with high spatiotemporal resolution. It relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[12] Genetically encoded FRET biosensors have been developed to monitor cellular gibberellin levels in vivo.[4]

Experimental Protocol: FRET Microscopy

  • Construct Design and Plant Transformation:

    • Create fusion constructs of GID1 and a DELLA protein with a suitable FRET pair of fluorescent proteins (e.g., Cerulean as the donor and Venus as the acceptor).

    • Generate transgenic plants or perform transient expression in protoplasts or Nicotiana benthamiana leaves.

  • Image Acquisition:

    • Use a confocal laser scanning microscope equipped for FRET imaging.

    • Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission.

  • FRET Analysis:

    • Calculate the FRET efficiency or a ratiometric FRET index to quantify the interaction.

    • Compare the FRET signal in the presence and absence of exogenous gibberellin application.

FRET_Principle cluster_no_fret No Interaction (No FRET) cluster_fret Interaction (FRET) Donor_no Donor (e.g., Cerulean) Light_out_no Donor Emission Donor_no->Light_out_no Acceptor_no Acceptor (e.g., Venus) Light_in_no Excitation Light Light_in_no->Donor_no Donor_fret Donor Acceptor_fret Acceptor Donor_fret->Acceptor_fret Energy Transfer Light_out_fret Acceptor Emission Acceptor_fret->Light_out_fret Light_in_fret Excitation Light Light_in_fret->Donor_fret

Caption: Principle of Förster Resonance Energy Transfer.

Conclusion

The methodologies described in these application notes provide a robust toolkit for the detailed investigation of gibberellin receptor-ligand interactions. The integration of quantitative biophysical techniques with in vivo and in vitro interaction assays will enable a comprehensive understanding of the molecular mechanisms underlying gibberellin signaling. This knowledge is essential for the rational design of new molecules to modulate plant growth and development for agricultural and biotechnological applications.

References

Application Notes and Protocols for Gibberellin Biosynthesis Inhibitors in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the use of gibberellin (GA) biosynthesis inhibitors in plant research. Gibberellins are crucial plant hormones that regulate a wide array of developmental processes, including stem elongation, seed germination, flowering, and fruit development.[1] By blocking the production of active GAs, researchers can precisely manipulate plant growth and architecture, making these inhibitors invaluable tools for both basic research and agricultural applications.[2] This document details the mechanisms of common inhibitors, provides quantitative data on their effects, and offers detailed protocols for their application and the subsequent analysis of plant responses.

Overview of Common Gibberellin Biosynthesis Inhibitors

Gibberellin biosynthesis is a complex, multi-step process that occurs in different cellular compartments.[3][4] Inhibitors are typically classified based on their point of action within this pathway. The most common classes include triazoles, pyrimidines, and acylcyclohexanediones, which primarily target cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases.

  • Paclobutrazol (B33190) (PBZ): A triazole-based inhibitor that blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid by inhibiting the enzyme ent-kaurene oxidase.[5][6][7] This action significantly reduces internodal growth, leading to stouter stems, increased root growth, and can promote earlier fruit set.[5][6] It is widely used in horticulture and agriculture to control plant size and improve stress resistance.[8][9]

  • Uniconazole: Another potent triazole compound that acts similarly to paclobutrazol by inhibiting gibberellin production.[10] It is known for its high activity, often requiring lower concentrations than PBZ.[11][12] Uniconazole effectively reduces plant height, promotes lateral branching, and can enhance stress tolerance.[11][13] It has also been shown to inhibit the catabolism of abscisic acid (ABA), another important plant hormone.[14]

  • Trinexapac-ethyl (TE): An acylcyclohexanedione that inhibits the later stages of GA biosynthesis, specifically the conversion of GA20 to the highly active GA1.[15] It is primarily absorbed through foliage and is widely used in turfgrass management to reduce mowing frequency and in cereal crops to prevent lodging (stem bending).[16][17]

  • Prohexadione-calcium (Pro-Ca): Similar to TE, Pro-Ca is an acylcyclohexanedione that blocks the 3β-hydroxylase enzyme responsible for converting inactive GAs to their active forms.[18][19] It is valued for its relatively short persistence in plants and soil.[20] Pro-Ca is used to control vegetative growth in fruit trees and other crops, often without negatively affecting fruit development.[20][21]

  • Daminozide: Also known as Alar, this inhibitor's primary mode of action is the inhibition of GA synthesis.[22] It is used to control vegetative growth, improve fruit firmness, and synchronize maturity in various ornamental and fruit crops.[23][24][25] Its use on food crops was discontinued (B1498344) in some regions due to health concerns, but it remains a common tool in ornamental horticulture.[24][26]

  • Flurprimidol: A pyrimidine-based inhibitor that, like paclobutrazol, acts on ent-kaurene oxidase.[27] It is primarily absorbed by the roots and is effective in reducing the growth of turfgrass and controlling annual bluegrass populations.[27][28]

Data Presentation: Effects of GA Biosynthesis Inhibitors

The following tables summarize quantitative data from various studies, illustrating the effects of different inhibitors on key plant growth parameters.

Table 1: Effect of Inhibitors on Plant Height and Vegetative Growth

InhibitorPlant SpeciesApplication Rate/Method% Reduction in Plant HeightReference
UniconazoleOphiopogon japonicus7.5 kg/hm ² (foliar)10.02%[13]
UniconazoleOphiopogon japonicus30 kg/hm ² (foliar)29.66%[13]
PaclobutrazolCapsicum annuum100 mg/L32%[29]
PaclobutrazolCapsicum annuum150 mg/L38%[29]
Trinexapac-ethylSafflower (Carthamus tinctorius)200 mg/L (foliar)~44% (vs. control)[15]
FlurprimidolSmooth CrabgrassProgrammatic Application67% (biomass reduction)[30]
PaclobutrazolSmooth CrabgrassProgrammatic Application69% (biomass reduction)[30]

Table 2: Effect of Inhibitors on Yield and Reproductive Growth

InhibitorPlant SpeciesApplication Rate/MethodObserved Effect on YieldReference
UniconazoleOphiopogon japonicus7.5 - 30 kg/hm ² (foliar)Up to 101.59% increase in tuber yield[13]
Trinexapac-ethylRed Clover1.7 pt/acre (late app.)34% increase in seed yield[17]
Trinexapac-ethylRed Clover3.4 pt/acre (split app.)15-34% increase in seed yield[17]
Prohexadione-CaRice (Oryza sativa)Foliar SprayIncreased dry matter accumulation under salt stress[31]

Table 3: Effect of Inhibitors on Physiological Parameters

InhibitorPlant SpeciesApplication Rate/MethodObserved EffectReference
PaclobutrazolSafflower (Carthamus tinctorius)50 mg/L (foliar)~10% increase in chlorophyll (B73375) content (SPAD)[15]
Trinexapac-ethylSafflower (Carthamus tinctorius)100 mg/L (foliar)~5% increase in chlorophyll content (SPAD)[15]
Prohexadione-CaRice (Oryza sativa)Foliar SprayIncreased net photosynthetic rate under salt stress[31]
PaclobutrazolKentucky BluegrassNot specifiedEnhanced visual color assessment[32]
FlurprimidolCreeping BentgrassNot specifiedCaused turfgrass darkening, which may be desirable[30]

Visualizations of Pathways and Workflows

Gibberellin_Pathway Gibberellin Biosynthesis and Signaling Pathway cluster_0 Plastid cluster_1 Endoplasmic Reticulum cluster_2 Cytosol cluster_3 Signaling Cascade cluster_4 Inhibitor Action Sites GGDP GGDP ent_copalyl_diphosphate ent-copalyl diphosphate GGDP->ent_copalyl_diphosphate CPS ent_kaurene ent-kaurene ent_copalyl_diphosphate->ent_kaurene KS GA12 GA12 ent_kaurene->GA12 KO & KAO GA_inactive Inactive GAs (e.g., GA20, GA9) GA12->GA_inactive GA20ox GA_active Active GAs (e.g., GA1, GA4) GA_inactive->GA_active GA3ox GA_receptor GID1 Receptor GA_active->GA_receptor Binding DELLA DELLA Proteins (Growth Repressors) GA_receptor->DELLA DELLA Degradation PIFs PIFs DELLA->PIFs Repression Growth Growth & Development PIFs->Growth Promotion Inhibitor_KO Paclobutrazol Uniconazole Flurprimidol Inhibitor_KO->GA12 Inhibit KO Inhibitor_Dioxygenase Trinexapac-ethyl Prohexadione-Ca Inhibitor_Dioxygenase->GA_active Inhibit GA3ox/ GA20ox

Caption: Gibberellin biosynthesis pathway and points of inhibitor action.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Experimental Design (Hypothesis, Treatments, Controls) B Plant Material Preparation (Sowing, Germination, Acclimatization) A->B C Inhibitor Stock Solution Preparation B->C D Application of Inhibitor (Foliar Spray, Soil Drench, etc.) C->D E Incubation & Growth (Controlled Environment) D->E F Data Collection (Morphological, Physiological, Biochemical Measurements) E->F G Data Analysis (Statistical Tests) F->G H Interpretation & Conclusion G->H

Caption: Generalized workflow for experiments using GA inhibitors.

Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock Solutions

This protocol provides a general method for preparing a stock solution, using Paclobutrazol (PBZ) as an example. Adjust weights and volumes accordingly for other inhibitors and desired concentrations.

Materials:

  • Gibberellin biosynthesis inhibitor (e.g., Paclobutrazol powder)

  • Solvent (e.g., Ethanol, Acetone (B3395972), or DMSO, depending on inhibitor solubility)

  • Distilled water

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL)

  • Beakers

  • Magnetic stirrer and stir bar

  • Amber glass storage bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of the inhibitor powder. For a 1000 ppm (1 mg/mL) stock solution of PBZ, weigh 100 mg.

  • Dissolving: Transfer the powder to a small beaker. Add a minimal amount of a suitable solvent (e.g., 2-5 mL of ethanol) to completely dissolve the powder. Many inhibitors have low solubility in water alone.[33]

  • Initial Dilution: Transfer the dissolved inhibitor solution into a 100 mL volumetric flask.

  • Bringing to Volume: Carefully add distilled water to the volumetric flask until the total volume reaches the 100 mL mark.

  • Mixing: Stopper the flask and mix thoroughly by inverting it several times. A magnetic stirrer can be used for several minutes to ensure the solution is homogenous.

  • Storage: Transfer the final stock solution to a clearly labeled amber glass bottle to protect it from light. Store in a refrigerator at 4°C. Most stock solutions are stable for several weeks.[33]

  • Working Solutions: Prepare working solutions by diluting the stock solution with distilled water to the desired final concentration immediately before use.

Protocol 2: Application of Inhibitors to Plants

The method of application is critical for inhibitor efficacy and depends on the specific inhibitor's properties and the research objective.

A. Foliar Spray Application

  • Best for: Foliar-absorbed inhibitors like Trinexapac-ethyl and Prohexadione-calcium.[16][27]

  • Procedure:

    • Prepare the working solution of the inhibitor at the desired concentration.

    • Add a non-ionic surfactant (e.g., Tween-20 at 0.05% v/v) to the solution to ensure even coverage and absorption by the leaves.[33]

    • Apply the solution using a fine-mist sprayer, ensuring thorough and uniform coverage of all foliage (both upper and lower leaf surfaces) until the point of runoff.

    • Include a control group of plants sprayed only with water and the surfactant.

    • Conduct spraying during periods of low heat and wind (e.g., early morning or evening) to prevent rapid evaporation and drift.[26] Do not irrigate overhead immediately after application.[26]

B. Soil Drench Application

  • Best for: Root-absorbed inhibitors like Paclobutrazol and Flurprimidol.[7][27]

  • Procedure:

    • Prepare the working solution of the inhibitor at the desired concentration. A surfactant is not needed.

    • Ensure the soil or growing medium is slightly moist but not saturated before application.

    • Apply a known volume of the inhibitor solution directly to the soil surface, ensuring even distribution around the base of the plant. The volume should be sufficient to be absorbed by the root zone without excessive leaching.

    • Include a control group of plants that receives an equal volume of water only.

    • This method provides a longer-lasting effect as the inhibitor is gradually taken up by the roots.[7]

Protocol 3: Measurement of Plant Growth Parameters

Consistent and accurate measurement of plant responses is crucial for interpreting results.

Materials:

  • Ruler or digital calipers

  • Leaf area meter or scanner with analysis software

  • Drying oven

  • Analytical balance

Procedures:

  • Plant Height: Measure the distance from the soil surface to the apical meristem (the highest growing point) of the main stem using a ruler.

  • Stem Diameter: Use digital calipers to measure the diameter of the main stem at a pre-determined point (e.g., 1 cm above the soil line) to assess stem thickness.

  • Internode Length: Measure the distance between successive nodes on the main stem. This is a direct indicator of the inhibition of cell elongation.

  • Leaf Area: Excise a representative sample of fully expanded leaves. Measure their surface area using a leaf area meter or by scanning the leaves and analyzing the images with software like ImageJ.[34]

  • Biomass Measurement:

    • Fresh Weight: Carefully harvest the plant material, separating it into shoots (stems and leaves) and roots. Gently wash the roots to remove soil. Blot the material dry and record the fresh weight immediately.

    • Dry Weight: Place the separated plant parts in labeled paper bags and dry them in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours). Record the final dry weight using an analytical balance.

Protocol 4: Measurement of Photosynthetic Pigments (Chlorophyll Content)

Many GA inhibitors can lead to darker green leaves, indicating an increase in chlorophyll content.[15][30]

Materials:

  • Mortar and pestle

  • 80% Acetone

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure (Simplified Acetone Extraction):

  • Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue, avoiding major veins.

  • Homogenization: Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely white.

  • Extraction: Transfer the homogenate to a centrifuge tube. Wash the mortar and pestle with additional 80% acetone and add it to the tube to reach a final volume (e.g., 10 mL).

  • Clarification: Centrifuge the extract at ~5000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry: Carefully transfer the supernatant to a cuvette. Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Use standard equations (e.g., Arnon's equations) to calculate the concentration of Chlorophyll a, Chlorophyll b, and total chlorophyll in the extract. Express the final values on a fresh weight basis (e.g., mg/g FW).

References

Application of Exogenous Gibberellins to Overcome Seed Dormancy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seed dormancy is a crucial survival mechanism that temporarily suspends germination, even under favorable environmental conditions, ensuring that seeds only sprout when the probability of seedling survival is highest.[1] This state is primarily regulated by a balance between the plant hormones abscisic acid (ABA), which induces and maintains dormancy, and gibberellins (GAs), which promote germination.[1][2] For research, agriculture, and conservation, overcoming dormancy is often necessary to achieve rapid and uniform germination. Exogenous application of this compound, most commonly Gibberellic Acid (GA3), is a widely used and effective method to break physiological dormancy in a variety of plant species.[3][4] This document provides detailed protocols and data on the application of exogenous this compound to overcome seed dormancy.

Mechanism of Action: The Gibberellin Signaling Pathway

This compound overcome seed dormancy by initiating a signaling cascade that leads to the degradation of key repressors of germination.[3] The plant hormone abscisic acid (ABA) promotes the expression of these repressors, while this compound counteract this effect.[5] The central repressors in this pathway are the DELLA proteins.[6]

The signaling process is as follows:

  • GA Perception: Bioactive gibberellin (GA) binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][7]

  • Complex Formation: This binding event causes a conformational change in the GID1 receptor, enabling it to bind to a DELLA protein.[3][8]

  • Targeting for Degradation: The resulting GA-GID1-DELLA complex is recognized by an F-box protein (such as SLY1 or GID2), which is part of an SCF E3 ubiquitin ligase complex.[3]

  • Proteasomal Degradation: The SCF complex ubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[3][7]

  • Gene Expression: With the DELLA repressors removed, transcription factors (like PIFs - PHYTOCHROME-INTERACTING FACTORS) are free to activate the expression of genes required for germination. These genes code for enzymes that weaken the seed coat and endosperm, and mobilize stored food reserves to fuel embryo growth.[3]

Gibberellin_Signaling_Pathway cluster_nucleus Cell Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) SCF SCF E3 Ligase (SLY1/GID2) DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome PIFs PIF Transcription Factors DELLA->PIFs Represses GA_GID1->DELLA Binds to SCF->Proteasome Ubiquitination DELLA_Degradation DELLA Degradation Proteasome->DELLA_Degradation Germination_Genes Germination-Related Genes PIFs->Germination_Genes Activates Germination_Response Germination Germination_Genes->Germination_Response Leads to

Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors and activation of germination.

Data Presentation: Efficacy of Exogenous this compound

The optimal concentration and type of gibberellin can vary significantly between plant species.[9] Gibberellic acid (GA3) is the most commonly used, but other forms like GA4+7 can be more effective for certain species.[9][10] The following tables summarize effective concentrations from various studies.

Table 1: Effective Concentrations of Gibberellic Acid (GA3) for Breaking Seed Dormancy

Plant SpeciesGA3 ConcentrationTreatment ConditionsGermination (%)Control Germination (%)Reference
Myrica rubra5.2 mM (~1800 ppm)Soaking, 20 weeks incubation at 30/20°C>70%Not specified (dormant)[10][11]
Tinospora cordifolia300 - 500 ppmSoaking, 10 days incubation100%13.33%[12]
Ferula ovina1000 ppmSoaking (72h) + 30 days cold stratification76%0%[13]
Ferula gummosa1500 ppmSoaking (72h) + 30 days cold stratification53%0%[13]
Oryza sativa (Rice)500 - 1000 mg/L (ppm)Soaking95-98% (viability)Not specified (dormant)[14]
Malus domestica (Apple)15 ppmSoaking (30 min) + refrigeration93.89% (establishment)Not specified[15]
Brassica napus0.25 mg/L (ppm)Soaking (24h)80%0%[16]

Table 2: Efficacy of Other this compound (e.g., GA4+7) for Breaking Seed Dormancy

Plant SpeciesGibberellin Type & ConcentrationTreatment ConditionsGermination (%)Control Germination (%)Reference
Amsonia ellipticaGA4+7, 500 mg/L (ppm)14-day soak, incubation at 25/15°C61.3%<10%[9][17]
Amsonia ellipticaGA4+7, 2000 mg/L (ppm)2-day soak, incubation at 25/15°C45.0%<10%[17]

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA3) Stock Solution

Gibberellic acid powder has low solubility in water but dissolves readily in ethanol (B145695) or isopropanol.[18] A stock solution is typically prepared and then diluted to the desired working concentration.

Materials:

  • Gibberellic Acid (GA3) powder (e.g., 90% purity)

  • 70% Ethanol or Rubbing Alcohol

  • Distilled or deionized water

  • Sterile volumetric flasks or containers

  • Magnetic stirrer and stir bar (optional)

  • 0.2 µm syringe filter and sterile syringe (for sterile applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of GA3 powder. For a 1000 ppm (mg/L) stock solution, you will need 100 mg of GA3 for every 100 mL of final solution volume.

  • Initial Dissolving: Place the weighed GA3 powder into a sterile container. Add a few drops of 70% ethanol—just enough to form a paste and fully dissolve the powder.[18] Swirl gently until no solid particles are visible.

  • Dilution: Add distilled water to the dissolved GA3 to reach the final desired volume. For example, if you dissolved 100 mg of GA3, add distilled water up to the 100 mL mark to create a 1000 ppm stock solution.[19]

  • Mixing: Mix thoroughly by inverting the container or using a magnetic stirrer until the solution is homogenous.

  • Sterilization (Optional): For sterile assays (e.g., germination on agar (B569324) plates), filter-sterilize the final solution using a 0.2 µm syringe filter into a sterile container.[20]

  • Storage: Store the stock solution in a labeled, light-protected container (e.g., wrapped in aluminum foil) at 4°C.[18] The mixed solution is typically stable for about one week.[18]

Protocol 2: Application of GA3 to Break Seed Dormancy

This protocol describes a standard seed soaking method. The optimal soaking time and concentration must be determined empirically for each species.

Materials:

  • Seeds with suspected physiological dormancy

  • GA3 working solution (diluted from stock)

  • Distilled water (for control)

  • Beakers or petri dishes

  • Shaker or orbital rotator (optional)

  • Paper towels or filter paper

Procedure:

  • Surface Sterilization (Recommended): To prevent fungal or bacterial growth during germination, surface sterilize the seeds. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.[20]

  • Treatment Setup: Aliquot the desired GA3 working solution into labeled beakers or petri dishes. Prepare a control group using only distilled water. Use a sufficient volume to fully submerge the seeds.

  • Soaking: Place the sterilized seeds into the GA3 solution and the control water. Soaking can last from a few hours to several days depending on the species and depth of dormancy.[9][13] For extended soaking periods, gentle agitation on a shaker can improve uptake.

  • Rinsing: After the soaking period, remove the seeds from the treatment solution and rinse them with distilled water to remove excess GA3.

  • Plating for Germination: Place the treated and control seeds onto a suitable germination substrate, such as moist filter paper in petri dishes, sand, or germination paper.[21] Ensure adequate spacing between seeds.[20]

  • Incubation: Place the seeds in a controlled environment (growth chamber or incubator) with appropriate temperature and light conditions for the species being tested.[22] Seal petri dishes with parafilm to maintain humidity.

Experimental_Workflow start Start: Dormant Seeds sterilize 1. Surface Sterilize Seeds (e.g., Ethanol, Bleach) start->sterilize setup_groups 3. Setup Treatment Groups sterilize->setup_groups prepare_ga 2. Prepare GA3 Solution (e.g., 500 ppm) treat_seeds Treatment: Soak in GA3 prepare_ga->treat_seeds setup_groups->treat_seeds control_seeds Control: Soak in Water setup_groups->control_seeds incubate 4. Plate and Incubate Seeds (Controlled Temp/Light) treat_seeds->incubate control_seeds->incubate assess 5. Assess Germination Daily (Radicle Emergence) incubate->assess analysis 6. Calculate Germination Percentage and Rate assess->analysis Count Germinated Seeds end End: Results analysis->end

Caption: Experimental workflow for breaking seed dormancy using exogenous gibberellin application.

Protocol 3: Assessment of Seed Germination and Dormancy

Accurate assessment is key to quantifying the effectiveness of the treatment.

Procedure:

  • Germination Criterion: A seed is typically considered germinated upon the visible emergence of the radicle (embryonic root) through the seed coat.[21][23]

  • Daily Counts: Inspect the seeds every 24 hours and count the number of newly germinated seeds in both the treatment and control groups.[21] Remove germinated seeds from the petri dish to avoid confusion in subsequent counts.

  • Data Recording: Record the counts for each day until no further germination is observed for several consecutive days.

  • Final Germination Percentage (FGP): Calculate the final germination percentage for each replicate:

    • FGP (%) = (Total number of germinated seeds / Total number of seeds tested) x 100

  • Viability Test (Optional): At the end of the experiment, non-germinated seeds may be either dormant or non-viable (dead). To distinguish between these, a viability test such as the Tetrazolium Chloride (TZ) test can be performed.[22][24]

    • Cut the remaining seeds in half to expose the embryo.

    • Soak the seed halves in a 1% TZ solution for several hours in the dark.

    • Viable embryos will stain red or pink, while non-viable embryos will remain unstained.[24]

  • Data Analysis: Analyze the data statistically to determine if the difference in germination between GA3-treated and control seeds is significant. Parameters such as Mean Germination Time (MGT) and Germination Index (GI) can also be calculated for a more detailed comparison.[12]

References

Application Notes: In-Situ Hybridization for Gibberellin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

In-situ hybridization (ISH) is a powerful technique used to visualize the spatial expression patterns of specific genes within the morphological context of tissues and cells.[1][2] For researchers studying plant development, this method is invaluable for determining the precise locations of hormone biosynthesis. Gibberellins (GAs) are crucial phytohormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[3][4]

The biosynthesis of GAs is a complex, multi-step process occurring in different cellular compartments, including proplastids, the endoplasmic reticulum, and the cytoplasm.[4][5] Key enzymes in this pathway, such as GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox), are encoded by small gene families whose members exhibit distinct, tissue-specific expression patterns. Understanding where these genes are transcribed is fundamental to understanding how GA levels are regulated to control plant growth and development.[5]

Non-radioactive in-situ hybridization, typically employing digoxigenin (B1670575) (DIG)-labeled RNA probes, is the preferred method for this analysis.[6][7] It offers excellent spatial resolution and is safer and faster than radioactive methods.[6] The general workflow involves synthesizing a DIG-labeled antisense RNA probe that is complementary to the target mRNA of a specific GA biosynthesis gene. This probe is then hybridized to fixed and sectioned plant tissue. Following hybridization, the probe is detected using an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP), which catalyzes a colorimetric reaction, revealing the location of the target mRNA.[6]

By applying this technique, researchers have successfully identified the primary sites of bioactive GA synthesis in various plant organs, such as the cortex and endodermis of embryo axes during seed germination and in the leaf primordia and rib meristem near the shoot apical meristem.[3][5] These application notes provide a detailed protocol for performing non-radioactive in-situ hybridization to localize the transcripts of gibberellin biosynthesis genes in plant tissues.

Visualizing Key Pathways and Workflows

To better understand the experimental process and the biological context, the following diagrams illustrate the gibberellin biosynthesis pathway and the in-situ hybridization workflow.

Gibberellin_Biosynthesis_Pathway Simplified Gibberellin Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS/KS GA12 GA12 ent_kaurene->GA12 KO/KAO Precursors GA12 / GA53 (Precursors) Bioactive_GA GA4 / GA1 (Bioactive GAs) Precursors->Bioactive_GA GA20ox GA3ox Inactive_GA GA34 / GA8 (Inactive GAs) Bioactive_GA->Inactive_GA GA2ox

Caption: A simplified diagram of the gibberellin biosynthesis pathway in plants.

In_Situ_Hybridization_Workflow Overall In-Situ Hybridization Workflow cluster_prep I. Preparation cluster_hyb II. Hybridization & Detection cluster_analysis III. Analysis Probe_Prep Probe Synthesis & DIG-Labeling Tissue_Prep Tissue Collection & Fixation Embedding Dehydration & Paraffin (B1166041) Embedding Tissue_Prep->Embedding Sectioning Microtome Sectioning (8-10 µm) Embedding->Sectioning PreHyb Pre-treatment & Pre-hybridization Sectioning->PreHyb Hyb Hybridization with DIG-labeled Probe PreHyb->Hyb Wash Stringency Washes Hyb->Wash Blocking Immunological Blocking Wash->Blocking Antibody Anti-DIG-AP Antibody Incubation Blocking->Antibody Detection Colorimetric Detection (NBT/BCIP) Antibody->Detection Imaging Microscopy & Imaging Detection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: A flowchart outlining the major steps of the in-situ hybridization protocol.

Detailed Experimental Protocols

The following sections provide a synthesized protocol for the in-situ hybridization of gibberellin biosynthesis genes in plant tissues, based on established methodologies.[8][9][10]

Protocol 1: Synthesis of DIG-Labeled RNA Probes

This protocol describes the creation of an antisense digoxigenin (DIG)-labeled RNA probe from a cDNA template of a target GA biosynthesis gene (e.g., AtGA3ox1).[11][12] The template DNA can be a linearized plasmid or a PCR product containing a T7 or SP6 RNA polymerase promoter.[13]

Table 1: Reagents for In-Vitro Transcription

Component Volume (µL) Final Concentration
Linearized Template DNA Variable ~1 µg
5X Transcription Buffer 4 1X
10X DIG RNA Labeling Mix 2 1X
RNase Inhibitor 1 20 U
T7/SP6 RNA Polymerase 2 40 U

| RNase-free Water | To 20 µL | - |

Methodology:

  • Combine the reagents listed in Table 1 in an RNase-free microfuge tube at room temperature.

  • Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 2-4 hours.[9]

  • To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for another 15 minutes at 37°C.[9]

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

  • Precipitate the synthesized RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of 100% ethanol (B145695). Incubate at -20°C overnight.[9]

  • Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA probe.

  • Wash the pellet twice with 70% ethanol.

  • Air dry the pellet and resuspend it in 20-50 µL of RNase-free water.

  • Quantify the probe using a spectrophotometer and check its integrity on a denaturing agarose (B213101) gel.

Protocol 2: Tissue Preparation and Sectioning

Proper fixation and embedding are critical for preserving both tissue morphology and mRNA integrity.[14]

Table 2: Fixation and Dehydration Schedule

Step Solution Incubation Time Temperature
1. Fixation 4% Paraformaldehyde (PFA) in 1X PBS Overnight (~12 hrs) 4°C
2. Wash 1X PBS 2 x 30 min 4°C
3. Dehydration 30% Ethanol 60 min 4°C
4. Dehydration 50% Ethanol 60 min 4°C
5. Dehydration 70% Ethanol 60 min 4°C
6. Dehydration 85% Ethanol 60 min Room Temp
7. Dehydration 95% Ethanol 60 min Room Temp
8. Dehydration 100% Ethanol 3 x 60 min Room Temp

| 9. Clearing | Histo-Clear / Xylene | 2 x 60 min | Room Temp |

Methodology:

  • Collect fresh plant tissue (e.g., shoot apices, developing seeds) and immediately immerse in ice-cold 4% PFA fixative.[8]

  • Apply a vacuum for 15 minutes and release slowly; repeat until the tissue sinks to aid fixative penetration.[10]

  • Replace the fixative and incubate overnight at 4°C with gentle agitation.[8]

  • Wash the tissue twice with 1X PBS.

  • Dehydrate the tissue through a graded ethanol series as detailed in Table 2. Tissues can be stored in 70% ethanol for several months.[8]

  • Clear the tissue by incubating in Histo-Clear or xylene.

  • Infiltrate the tissue with molten paraffin wax (Paraplast) at 60°C, changing the wax at least three times over 2-3 days.

  • Embed the infiltrated tissue in a mold with fresh paraffin and allow it to solidify.

  • Section the paraffin blocks using a microtome to a thickness of 8-10 µm.

  • Float the ribbons on a drop of RNase-free water at 42°C and mount them onto poly-L-lysine coated or other positively charged slides.[10]

  • Dry the slides on a slide warmer at 42°C overnight. Store slides at 4°C.

Protocol 3: In-Situ Hybridization and Immunological Detection

This protocol details the hybridization of the probe to the tissue sections and the subsequent detection steps.

Table 3: Key Solutions and Incubation Parameters

Step Solution Temperature Duration
Pre-hybridization Hybridization Buffer 50-55°C 1-2 hours
Hybridization Probe (0.5-2 ng/µL) in Hyb. Buffer 50-55°C Overnight
Stringency Wash 1 0.2X SSC 55°C 2 x 60 min
RNase A Treatment 20 µg/mL RNase A in NTE Buffer 37°C 30 min
Blocking 1% Blocking Reagent in TBS Room Temp 1-2 hours
Antibody Incubation Anti-DIG-AP (1:1250 to 1:2500) 4°C Overnight

| Color Development | NBT/BCIP in Detection Buffer | Room Temp | 2 hrs to 2 days |

Methodology:

  • Deparaffinization and Rehydration: Dewax slides in xylene (2 x 10 min) and rehydrate through a reverse ethanol series (100% to 30%), followed by PBS.

  • Permeabilization: Treat with Proteinase K (1 µg/mL in 100 mM Tris-HCl pH 8.0, 50 mM EDTA) for 15-30 minutes at 37°C. The optimal time depends on the tissue and must be determined empirically.

  • Post-fixation: Fix again in 4% PFA for 10 minutes to stop the proteinase K reaction and cross-link transcripts.

  • Acetylation: Incubate in 0.1 M triethanolamine (B1662121) with 0.25% (v/v) acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.[9]

  • Pre-hybridization: Dehydrate the slides again, air dry, and apply hybridization buffer without a probe. Incubate in a humidified chamber at 50-55°C for 1-2 hours.[8]

  • Hybridization: Dilute the DIG-labeled probe in hybridization buffer to a final concentration of 0.5-2 ng/µL. Denature the probe by heating at 80°C for 2 minutes, then place on ice.[9] Apply the probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at 50-55°C.[8]

  • Post-Hybridization Washes: Remove coverslips and perform high-stringency washes to remove non-specifically bound probes. Wash twice in pre-warmed 0.2X SSC at 55°C for 60 minutes each.[8]

  • RNase Treatment: Digest any remaining single-stranded (unbound) probe by incubating with RNase A (20 µg/mL) at 37°C for 30 minutes.[8]

  • Immunological Detection: a. Wash slides in PBS and then incubate in a blocking solution (e.g., 1% Blocking Reagent in TBS) for 1-2 hours at room temperature.[8] b. Dilute the anti-DIG-AP antibody conjugate (1:1250 to 1:2500) in blocking buffer. c. Incubate slides with the antibody solution overnight at 4°C in a humidified chamber.[8]

  • Washing: Wash slides extensively with TBS containing 0.3% Triton X-100 to remove unbound antibody.

  • Signal Visualization: Equilibrate slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2). Incubate slides in detection buffer containing the colorimetric substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) in the dark.

  • Stopping and Mounting: Monitor the color development under a microscope. Once the desired signal-to-background ratio is achieved (can take hours to days), stop the reaction by washing with TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Mount with an aqueous mounting medium.

  • Imaging: Observe and document the results using a microscope equipped with Differential Interference Contrast (DIC) optics.

References

Application Notes and Protocols for Quantifying Gibberellin-Induced Alpha-Amylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a class of plant hormones that play a crucial role in various developmental processes, including seed germination.[1] One of the key events during germination is the GA-induced synthesis and secretion of hydrolytic enzymes, most notably alpha-amylase, from the aleurone layer of cereal grains.[2] This enzyme is responsible for the breakdown of starch reserves in the endosperm into soluble sugars, providing the necessary energy for the growing embryo. The induction of alpha-amylase by gibberellin is a classic model system for studying hormone-regulated gene expression.[3][4][5]

The quantification of alpha-amylase activity is therefore a critical tool for researchers studying gibberellin signaling, seed physiology, and for screening compounds that may modulate these pathways in an agricultural or pharmaceutical context. These application notes provide detailed protocols for two common and reliable methods for quantifying gibberellin-induced alpha-amylase activity: the 3,5-Dinitrosalicylic Acid (DNS) assay and the Starch-Iodine assay.

Gibberellin Signaling Pathway

The induction of α-amylase by gibberellin involves a well-characterized signaling pathway. Gibberellic acid (GA) diffuses from the embryo to the aleurone layer.[2] Inside the aleurone cells, GA binds to its receptor, GID1. This binding event leads to the degradation of DELLA proteins, which are repressors of transcription.[6] With the repressor removed, transcription factors, such as GAMYB, are free to bind to the promoter regions of α-amylase genes, initiating their transcription and subsequent translation into active α-amylase enzyme.[1][4][6]

Gibberellin_Signaling_Pathway cluster_embryo Embryo cluster_aleurone Aleurone Cell GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Repressor GID1->DELLA Promotes degradation of GAMYB GAMYB Transcription Factor DELLA->GAMYB Represses Amylase_Gene α-Amylase Gene GAMYB->Amylase_Gene Activates transcription of Amylase_mRNA α-Amylase mRNA Amylase_Gene->Amylase_mRNA Transcription Alpha_Amylase α-Amylase Enzyme Amylase_mRNA->Alpha_Amylase Translation DNS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Starch Substrate & DNS Reagent C Incubate Enzyme Extract with Starch A->C B Prepare Maltose Standards G Generate Maltose Standard Curve B->G D Stop Reaction with DNS Reagent C->D E Boil for Color Development D->E F Measure Absorbance at 540 nm E->F H Calculate α-Amylase Activity F->H G->H Starch_Iodine_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Starch Substrate & Iodine Reagent B Incubate Enzyme Extract with Starch A->B C Stop Reaction B->C D Add Iodine Reagent for Color Development C->D E Measure Absorbance at 580-620 nm D->E F Calculate Decrease in Absorbance E->F G Determine α-Amylase Activity F->G

References

Application Notes: Yeast Two-Hybrid (Y2H) Analysis of Gibberellin Signaling Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibberellins (GAs) are phytohormones crucial for various plant development processes, including seed germination, stem elongation, and flowering.[1] The GA signaling pathway is a key regulatory network, and understanding the protein-protein interactions (PPIs) within it is fundamental for both basic research and agricultural applications. The core of GA signaling involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which act as transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis, GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex.[2][3] In the presence of GA, GID1 undergoes a conformational change that promotes its interaction with DELLA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes.[2][5]

The yeast two-hybrid (Y2H) system is a powerful and widely used genetic method to identify and characterize protein-protein interactions in vivo.[6][7] It is particularly well-suited for studying the GA signaling pathway because the key interactions are hormone-dependent and occur within the nucleus, an environment mimicked by the Y2H system.[8][9] These notes provide detailed protocols and data interpretation guidelines for using Y2H to analyze PPIs in the GA signaling cascade.

Core Signaling Interactions

The primary interactions in the GA pathway that can be robustly analyzed using Y2H are:

  • GID1-DELLA Interaction: This is the central, GA-dependent interaction. In the absence of GA, the interaction is weak or undetectable. The addition of bioactive GA (e.g., GA3 or GA4) to the yeast growth medium induces a strong interaction.[10][11]

  • DELLA-SCF Complex Interaction: DELLA proteins are recruited to the SCF E3 ubiquitin ligase complex for degradation. This involves the interaction of the GA-GID1-DELLA complex with the F-box protein component (e.g., SLY1/GID2) of the SCF complex.[2][3]

  • DELLA Interactions with Other Transcription Factors: DELLA proteins also act as regulatory hubs by interacting with other transcription factors, such as PHYTOCHROME INTERACTING FACTORs (PIFs) and JAZ proteins, integrating GA signaling with light and jasmonate pathways, respectively.[1][4]

Experimental Protocols

Vector Construction

The GAL4-based Y2H system is commonly used, employing a DNA-binding domain (BD) vector (e.g., pGBKT7) and an activation domain (AD) vector (e.g., pGADT7).[6][12]

  • Bait Vector (pGBKT7-GID1):

    • Amplify the full-length coding sequence (CDS) of the GID1 gene from cDNA using PCR primers that add appropriate restriction sites (e.g., NdeI and BamHI).

    • Digest both the PCR product and the pGBKT7 vector with the corresponding restriction enzymes.

    • Ligate the digested GID1 insert into the linearized pGBKT7 vector.

    • Transform the ligation product into E. coli (e.g., DH5α) and select for kanamycin (B1662678) resistance.

    • Confirm the correct insertion and sequence by colony PCR and Sanger sequencing.

  • Prey Vector (pGADT7-DELLA):

    • Follow the same procedure as above to clone the full-length CDS of a DELLA protein (e.g., RGA, GAI, or rice SLR1) into the pGADT7 vector, using appropriate restriction sites (e.g., EcoRI and BamHI).

    • Select for ampicillin (B1664943) resistance in E. coli.

    • Verify the construct by sequencing.

Yeast Transformation

The bait and prey plasmids are co-transformed into a suitable yeast reporter strain, such as AH109 or Y2HGold. These strains contain multiple reporter genes (e.g., HIS3, ADE2, lacZ, AUR1-C) under the control of GAL4 upstream activating sequences (UAS).[12][13]

Protocol (Lithium Acetate/PEG Method):

  • Inoculate a single colony of the yeast strain (e.g., AH109) into 5 mL of YPDA medium and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate 50 mL of YPDA to an OD600 of ~0.2. Grow until the OD600 reaches 0.5-0.6.

  • Harvest the cells by centrifugation at 1,000 x g for 5 min.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Pellet the cells again and discard the supernatant.

  • Resuspend the yeast pellet in 100 µL of transformation mix per reaction:

    • 240 µL PEG 3350 (50% w/v)

    • 36 µL Lithium Acetate (1.0 M)

    • 50 µL single-stranded carrier DNA (2.0 mg/mL, boiled and chilled)

    • ~100-500 ng each of bait (pGBKT7-GID1) and prey (pGADT7-DELLA) plasmid DNA.

    • Add sterile water to a final volume of 360 µL.

  • Vortex the mixture thoroughly and incubate at 42°C for 40 minutes.[14]

  • Pellet the cells by centrifugation at 8,000 x g for 15 seconds.

  • Remove the supernatant and resuspend the pellet in 100 µL of sterile water.

  • Plate the cell suspension onto appropriate selective media.

Interaction Assays

a) Qualitative Growth Assay:

  • Transformation Control: Plate a small aliquot of the transformed yeast onto SD/-Leu/-Trp (Double Dropout, DDO) medium to select for cells that have successfully taken up both plasmids.

  • Interaction Selection: Plate the remaining cells onto high-stringency selective medium, SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO).[10]

  • Hormone Dependence: Prepare two sets of QDO plates: one with no added hormone (control) and one supplemented with 100 µM GA3.[10][15]

  • Incubate plates at 30°C for 3-5 days. Growth on the QDO plates indicates a positive interaction. The GA-dependent nature of the GID1-DELLA interaction will be evident by robust growth only on the GA-supplemented plates.[10]

b) Quantitative β-Galactosidase Assay (Liquid Culture): This assay provides a quantitative measure of interaction strength by measuring the activity of the lacZ reporter gene.[16][17]

  • Inoculate single colonies from the SD/-Leu/-Trp plates into 5 mL of liquid SD/-Leu/-Trp medium (with and without 100 µM GA3) and grow overnight at 30°C.

  • Inoculate fresh 5 mL cultures to an OD600 of ~0.2 and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Centrifuge 1.5 mL of culture, discard the supernatant, and resuspend the pellet in 1.5 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).

  • Measure the OD600 of this suspension.

  • Add 2.7 µL of β-mercaptoethanol and 100 µL of chloroform (B151607) to 1 mL of the cell suspension. Vortex vigorously for 30 seconds to permeabilize the cells.

  • Incubate at 30°C for 5 minutes.

  • Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer).

  • Incubate at 30°C until a yellow color develops. Stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Centrifuge to pellet cell debris and measure the absorbance of the supernatant at 420 nm (OD420).

  • Calculate β-galactosidase units using the formula: Units = (1000 * OD420) / (t * V * OD600) where t = time (min), V = volume of culture (mL).

Data Presentation

Quantitative data from β-galactosidase assays can be summarized to compare interaction strengths.

BaitPreyGA3 (100 µM)β-Galactosidase Activity (Miller Units)Interaction Strength
pGBKT7-GID1pGADT7-DELLA+150.5 ± 12.3+++
pGBKT7-GID1pGADT7-DELLA-5.2 ± 1.1-
pGBKT7-GID1pGADT7 (empty)+2.1 ± 0.5-
pGBKT7 (empty)pGADT7-DELLA+1.8 ± 0.4-
pGBKT7-p53pGADT7-TN/A195.0 ± 15.8+++ (Positive Control)
pGBKT7-LaminpGADT7-TN/A2.5 ± 0.6- (Negative Control)

Data are representative. Actual values will vary.[11][16]

Mandatory Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA PIFs PIFs / Other TFs DELLA->PIFs Represses SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Genes GA-Responsive Genes PIFs->GA_Genes Activates SCF->DELLA Ubiquitination

Caption: Gibberellin signaling pathway leading to DELLA protein degradation.

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow cluster_prep Plasmid Construction cluster_assay Yeast Assay cluster_analysis Data Analysis CloneBait 1. Clone 'Bait' (e.g., GID1) into pGBKT7 (BD vector) Transform 3. Co-transform Bait and Prey plasmids into yeast (e.g., AH109) CloneBait->Transform ClonePrey 2. Clone 'Prey' (e.g., DELLA) into pGADT7 (AD vector) ClonePrey->Transform PlateControl 4a. Plate on control medium (SD/-Leu/-Trp) Transform->PlateControl PlateSelection 4b. Plate on selective medium (SD/-Leu/-Trp/-His/-Ade) with and without GA Transform->PlateSelection CheckGrowth 5. Assess colony growth (Qualitative Result) PlateSelection->CheckGrowth Quantify 6. Perform β-Galactosidase Assay (Quantitative Result) CheckGrowth->Quantify

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of gibberellins (GAs), a class of phytohormones, is crucial for understanding and manipulating plant growth and development, with significant implications for agriculture and drug development.[1] GAs regulate a wide range of processes, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1] The CRISPR-Cas9 gene-editing tool has emerged as a powerful and precise method for elucidating the function of genes within the gibberellin biosynthesis and signaling pathways.[1][2] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate gibberellin-related gene function, targeted at researchers, scientists, and professionals in drug development.

Gibberellin Signaling Pathway

Gibberellin signaling is primarily regulated by the degradation of DELLA proteins, which act as repressors of GA-responsive genes. In the absence of GA, DELLA proteins bind to and inhibit transcription factors, such as PHYTOCHROME INTERACTING FACTORS (PIFs), preventing the expression of genes responsible for growth.[3] When GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of GA-responsive genes and promoting plant growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex with GA Proteasome 26S Proteasome GID1->Proteasome Targets DELLA for PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activates Growth_Response Growth Response GA_Responsive_Genes->Growth_Response Leads to caption Gibberellin Signaling Pathway

Caption: A diagram illustrating the core components and interactions of the gibberellin signaling pathway.

Experimental Workflow for CRISPR-Cas9 Mediated Gene Editing

The process of using CRISPR-Cas9 to study gibberellin-related gene function in plants typically involves several key steps, from target selection and guide RNA design to the analysis of the resulting mutant plants.

CRISPR_Workflow Target_Selection 1. Target Gene Selection (e.g., DELLA, GA20ox) sgRNA_Design 2. sgRNA Design & Cloning Target_Selection->sgRNA_Design Vector_Construction 3. CRISPR-Cas9 Vector Construction sgRNA_Design->Vector_Construction Transformation 4. Agrobacterium-mediated Transformation Vector_Construction->Transformation Regeneration 5. Plant Regeneration & Selection Transformation->Regeneration Screening 6. Mutant Screening (PCR/Sequencing) Regeneration->Screening Phenotypic_Analysis 7. Phenotypic Analysis Screening->Phenotypic_Analysis GA_Quantification 8. Gibberellin Quantification (LC-MS/MS) Phenotypic_Analysis->GA_Quantification

Caption: A streamlined workflow for CRISPR-Cas9-mediated gene editing in plants to study gene function.

Data Presentation

Table 1: Phenotypic Analysis of procera (DELLA) Mutant Tomato Plants
GenotypePlant Height (cm) at 6 weeksPlant Height (cm) at 9 weeksPlant Height (cm) at 11 weeks
Wild Type (WT)165.44 ± 37.00829.67 ± 113.161090.67 ± 96.69
proceraD/proceraD (Homozygous Mutant)114.72 ± 46.40710.67 ± 76.71863.87 ± 65.32

Data summarized from Tomlinson et al., 2019.[4] Values are presented as mean ± standard deviation.

Table 2: Gibberellin Levels in Wild Type vs. a Hypothetical GA Biosynthesis Mutant
GibberellinWild Type (ng/g fresh weight)ga20ox1 Mutant (ng/g fresh weight)
GA11.5 ± 0.30.2 ± 0.1
GA40.8 ± 0.20.1 ± 0.05
GA20 (precursor)5.2 ± 1.125.8 ± 4.5

This table presents hypothetical data for illustrative purposes, based on expected outcomes from disrupting a GA20-oxidase gene.

Experimental Protocols

Protocol 1: sgRNA Design and Cloning for Targeting a Gibberellin-Related Gene

Objective: To design and clone a single guide RNA (sgRNA) targeting a specific gibberellin-related gene into a CRISPR-Cas9 expression vector.

Materials:

  • Target gene sequence

  • CRISPR design tool (e.g., CRISPR-P, CHOPCHOP)

  • pX459 vector (or other suitable plant expression vector)

  • BbsI restriction enzyme

  • T4 DNA Ligase and buffer

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

  • Oligonucleotide synthesis service

Procedure:

  • Target Selection: Identify a 20-nucleotide target sequence within an early exon of the gene of interest. The target should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

  • sgRNA Oligo Design: Design two complementary oligonucleotides with BbsI overhangs for cloning into the expression vector.[5]

    • Forward oligo: 5'-CACC + 20-nt target sequence - 3'

    • Reverse oligo: 5'-AAAC + reverse complement of 20-nt target sequence - 3'

  • Oligo Annealing: a. Resuspend the synthesized oligos in water to a final concentration of 100 µM. b. Mix 1 µL of the forward oligo, 1 µL of the reverse oligo, 1 µL of 10x T4 Ligase Buffer, and 7 µL of nuclease-free water. c. Anneal in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.[5]

  • Vector Preparation: a. Digest the pX459 vector with BbsI restriction enzyme according to the manufacturer's protocol. b. Purify the linearized vector using a gel extraction kit.

  • Ligation: a. Set up a ligation reaction with the linearized vector and the annealed oligos. A typical reaction includes: 50 ng of linearized vector, 1 µL of annealed and diluted (1:200) oligos, 1 µL of T4 DNA Ligase, and 1 µL of 10x T4 Ligase Buffer in a total volume of 10 µL. b. Incubate at room temperature for 1-2 hours or at 16°C overnight.

  • Transformation: a. Transform the ligation product into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: a. Select individual colonies and perform colony PCR or plasmid miniprep followed by Sanger sequencing to confirm the correct insertion of the sgRNA sequence.

Protocol 2: Agrobacterium-mediated Transformation of Tomato

Objective: To introduce the CRISPR-Cas9 construct into tomato cells for genome editing.

Materials:

Procedure:

  • Vector Transformation into Agrobacterium: Introduce the CRISPR-Cas9 binary vector into Agrobacterium tumefaciens competent cells via electroporation or the freeze-thaw method.[6]

  • Explant Preparation: a. Sterilize tomato seeds and germinate them on MS medium. b. Excise cotyledons from 7-10 day old seedlings to be used as explants.

  • Agrobacterium Culture Preparation: a. Inoculate a single colony of transformed Agrobacterium into liquid LB medium with appropriate antibiotics and grow overnight at 28°C. b. Pellet the bacterial cells by centrifugation and resuspend in liquid MS medium containing acetosyringone to a final OD600 of 0.6-0.8.

  • Co-cultivation: a. Immerse the cotyledon explants in the Agrobacterium suspension for 10-15 minutes. b. Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with growth regulators) for 48 hours in the dark.

  • Selection and Regeneration: a. Transfer the explants to a selection medium containing MS salts, vitamins, growth regulators, kanamycin (for selection of transformed plant cells), and cefotaxime (to inhibit Agrobacterium growth). b. Subculture the explants to fresh selection medium every 2-3 weeks. c. Shoots will begin to regenerate from the callus tissue.

  • Rooting and Acclimatization: a. Excise the regenerated shoots and transfer them to a rooting medium (MS medium with a rooting hormone like IBA). b. Once roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To extract and quantify the levels of different this compound in plant tissue.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of pre-chilled extraction solvent containing deuterated internal standards for each GA to be quantified. c. Incubate at 4°C overnight with gentle shaking. d. Centrifuge at 13,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the this compound with methanol or acetonitrile (B52724). e. Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the resuspended sample into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 reversed-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[7] A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[7] Use Multiple Reaction Monitoring (MRM) to detect and quantify specific GAs based on their precursor-to-product ion transitions.[7]

  • Data Analysis: a. Create a standard curve for each GA using known concentrations of authentic standards. b. Quantify the amount of each GA in the samples by comparing their peak areas to the standard curves and normalizing to the internal standards and the initial fresh weight of the tissue.

References

Application Notes and Protocols for Gibberellic Acid Treatment of Arabidopsis Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the treatment of Arabidopsis thaliana seedlings with gibberellic acid (GA), a key phytohormone involved in various plant growth and development processes. The provided methodologies are based on established scientific literature and are intended to guide researchers in studying GA signaling and its effects on plant physiology.

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating numerous aspects of plant life, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The GA signaling pathway is a well-characterized cascade that is initiated by the binding of GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][2] This binding event leads to a conformational change in the GID1 receptor, promoting its interaction with DELLA proteins, which are a family of nuclear-localized transcriptional regulators that act as repressors of GA responses.[1][2] The formation of the GA-GID1-DELLA complex targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing GA-responsive genes and leading to various growth responses.[1][2][3]

Understanding the intricacies of the GA signaling pathway is fundamental for both basic plant biology research and for applications in agriculture and drug development aimed at modulating plant growth.

Gibberellic Acid Signaling Pathway in Arabidopsis

The core of the gibberellic acid signaling pathway involves the de-repression of growth-inhibiting DELLA proteins. In the absence of GA, DELLA proteins are stable and repress the transcription of GA-responsive genes. Upon GA perception by the GID1 receptor, DELLA proteins are targeted for degradation, allowing for the expression of genes that promote growth and development.

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Proteins (e.g., RGA, GAI, RGL2) GID1->DELLA GA-GID1 complex interacts with SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF targeted by GA_Genes GA-Responsive Genes DELLA->GA_Genes represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Proteasome->DELLA degrades Growth Growth & Development (e.g., germination, elongation) GA_Genes->Growth promotes

Caption: Gibberellic Acid Signaling Pathway in Arabidopsis.

Experimental Protocols

Preparation of Gibberellic Acid (GA₃) Stock Solution

A stock solution of gibberellic acid is essential for reproducible experiments. GA₃ is sparingly soluble in water but readily dissolves in ethanol (B145695).

Materials:

  • Gibberellic acid (GA₃) powder

  • Absolute ethanol

  • Sterile distilled water

  • Sterile 1.5 ml microcentrifuge tubes

  • 0.2 µm filter

Procedure:

  • To prepare a 10 mM GA₃ stock solution, dissolve 34.64 mg of GA₃ powder in 10 ml of absolute ethanol.[4][5]

  • Ensure the powder is completely dissolved by vortexing.

  • Sterilize the solution by passing it through a 0.2 µm filter into a sterile container.

  • Aliquot the stock solution into sterile 1.5 ml microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light, to prevent degradation. The solution should be used within a week when stored at 4°C.[4][5]

Treatment of Arabidopsis Seedlings with Gibberellic Acid

This protocol describes the treatment of Arabidopsis seedlings grown on sterile solid medium.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose (B13894)

  • Agar

  • Petri dishes (90 mm)

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • GA₃ stock solution (10 mM)

Procedure:

  • Seed Sterilization:

    • Place approximately 50-100 Arabidopsis seeds in a 1.5 ml microcentrifuge tube.

    • Add 1 ml of 70% ethanol and vortex for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 ml of 1% sodium hypochlorite solution and vortex for 10 minutes.

    • Remove the sodium hypochlorite solution and wash the seeds five times with sterile distilled water.

  • Preparation of Growth Medium:

    • Prepare 0.5X MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Adjust the pH to 5.7 with KOH.

    • Autoclave the medium for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 50-60°C in a water bath.[4]

    • Add the desired final concentration of GA₃ from the 10 mM stock solution to the molten agar. For example, to make a 10 µM GA₃ medium, add 1 µl of the 10 mM stock solution for every 1 ml of MS medium. For control plates, add an equivalent volume of ethanol.

    • Gently swirl the flask to mix and pour the medium into sterile petri dishes.

    • Allow the plates to solidify in a laminar flow hood.

  • Seed Plating and Stratification:

    • Resuspend the sterilized seeds in a small volume of sterile water.

    • Pipette the seeds onto the surface of the prepared MS plates.

    • Seal the plates with breathable tape.

    • For stratification, to synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-3 days.[4][5]

  • Growth Conditions:

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.[4][6]

  • Data Collection:

    • Observe and record seedling phenotypes at desired time points. Common parameters to measure include germination rate, hypocotyl length, root length, and flowering time.

Quantitative Data Summary

The following table summarizes typical concentrations of gibberellic acid used in Arabidopsis research and their observed effects.

GA₃ ConcentrationPlant MaterialObserved EffectReference
1 µMArabidopsis seedsPromotes germination of GA-deficient mutants.[4]
10 µMArabidopsis seedsUsed for germination assays and to study GA-responsive gene expression.[7][8][7][8]
50 µMga1-3 mutant seedsInduces germination and allows for the study of GA-responsive gene expression profiles.[9][9]
100 µMArabidopsis seedlingsCan be used to observe strong phenotypic responses such as hypocotyl elongation.[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for treating Arabidopsis seedlings with gibberellic acid.

Experimental_Workflow start Start sterilization Seed Sterilization (Ethanol & Bleach) start->sterilization media_prep Prepare MS Medium with or without GA₃ sterilization->media_prep plating Plate Seeds on Medium media_prep->plating stratification Stratification (4°C for 2-3 days) plating->stratification growth Transfer to Growth Chamber (22°C, 16h light/8h dark) stratification->growth observation Observe & Record Data (Germination, Growth, etc.) growth->observation end End observation->end

Caption: Experimental Workflow for GA Treatment.

References

Troubleshooting & Optimization

troubleshooting low recovery of gibberellins during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gibberellin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their gibberellin extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low gibberellin recovery during extraction?

Low recovery of gibberellins is a frequent challenge, primarily due to their low concentrations in plant tissues (often at the ng/g fresh weight level or lower) and the complexity of the plant matrix.[1][2] Key factors contributing to low recovery include:

  • Inefficient Cell Lysis: The rigid cell walls of plant tissues can prevent the complete release of this compound.

  • Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency.

  • Degradation During Extraction: this compound can be unstable and degrade under certain pH and temperature conditions.[3]

  • Losses During Sample Cleanup: Significant amounts of this compound can be lost during purification steps like solid-phase extraction (SPE).[3]

  • Poor Ionization in Mass Spectrometry: For LC-MS/MS analysis, this compound may not ionize efficiently under the chosen settings.[3]

Q2: My gibberellin recovery is inconsistent across different samples. What could be the reason?

Inconsistent recovery often points to a lack of reproducibility in the sample processing steps.[3] Several factors can contribute to this variability:

  • Inconsistent pH Adjustment: Failure to maintain a consistent pH (typically 2.5-3.0) before extraction and SPE can lead to variable retention and elution.[3]

  • Variable Flow Rates during SPE: Inconsistent flow rates during sample loading, washing, and elution can affect the interaction time between the this compound and the sorbent material, leading to varied recovery.[3]

  • Sample Matrix Effects: Differences in the biochemical composition of your plant tissue samples can influence extraction efficiency and how the sample interacts with the SPE sorbent.[3]

  • Incomplete Solvent Evaporation/Reconstitution: Variations in the final solvent evaporation and reconstitution steps can result in inconsistent final concentrations.[3]

Q3: How can I minimize the degradation of this compound during sample preparation?

This compound are sensitive to high temperatures and alkaline conditions.[3] To minimize degradation, consider the following precautions:

  • Work at Low Temperatures: Perform extraction and evaporation steps at low temperatures, for instance, 4°C for extraction and below 40°C for evaporation, to reduce the risk of thermal degradation.[3]

  • Maintain Acidic Conditions: Keep the sample extract at an acidic pH throughout the cleanup process, as alkaline conditions can lead to the rearrangement and inactivation of some this compound.[3]

  • Use Fresh, High-Purity Solvents: Always use high-purity, freshly prepared solvents to avoid contaminants that might contribute to degradation.[3]

Q4: What is a typical recovery rate for this compound?

Recovery rates can vary significantly depending on the specific gibberellin, the plant matrix, and the extraction and purification method used. For example, a method for analyzing 20 this compound reported a total recovery of internal standards of about 72%.[1] Studies on specific this compound like GA1, GA3, and GA4 from Arabidopsis thaliana have shown recovery rates ranging from 54.7% to 102.6%.[1] It is highly recommended to determine the recovery rate for your specific gibberellin and matrix by using a spiked sample or a stable isotope-labeled internal standard.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Gibberellin Signal in LC-MS/MS Inefficient release from the plant matrix.Ensure thorough homogenization of the plant tissue. Freezing with liquid nitrogen followed by grinding is highly effective.[1]
Degradation during extraction.Perform extraction at 4°C and maintain an acidic pH (around 2.5-3.0) to keep this compound in their more stable, protonated form.[3]
Poor ionization in the mass spectrometer.Analyze this compound in negative ion mode ([M-H]⁻). Optimize ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.[3]
Losses during Solid-Phase Extraction (SPE).Ensure proper conditioning and equilibration of the SPE cartridges. Optimize the loading, washing, and elution steps. Consider a two-step SPE protocol for complex samples.[3]
Poor Reproducibility Between Samples Inconsistent sample processing.Standardize all steps of the protocol. Use internal standards (e.g., deuterated this compound) to account for sample-to-sample variation.[1]
Incomplete solvent evaporation.Ensure the solvent is completely evaporated under a gentle stream of nitrogen before reconstitution.[1]
SPE cartridge overloading.Perform loading capacity studies to ensure the amount of extract applied does not exceed the binding capacity of the SPE cartridge.[1]
Presence of Interfering Peaks in Chromatogram Insufficient sample cleanup.Employ a multi-step SPE protocol. Optimize the wash steps to remove interfering compounds without eluting the target this compound.[3]
Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard. Dilute the sample if ion suppression is severe. Optimize chromatographic separation to resolve the target analyte from interfering compounds.[1]

Data Presentation

Table 1: Reported Recovery Rates of this compound Using Various Methods

Gibberellin(s)Plant/Sample MatrixExtraction/Cleanup MethodAnalytical MethodRecovery Rate (%)Reference
GA1, GA3, GA4Arabidopsis thalianaMatrix Solid-Phase DispersionNot Specified54.7 - 102.6[1]
GA3Cranberry TissueAqueous ExtractionNot Specified92[4]
GA3Cranberry TissueSolvent ExtractionNot Specified85[4]
GA3Cranberry TissueDialysis ExtractionNot Specified100[4]
GA3Fermented FruitsLiquid-Liquid & Solid-Phase ExtractionHPLC91.92[5]
General this compoundPlant ExtractsC18 Reversed-Phase SPENot SpecifiedNot Specified[3]
GA8Not specifiedNot specifiedNot specified~72 (internal standards)[1]

Experimental Protocols

Detailed Methodology for Gibberellin Extraction and Purification using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction and cleanup of this compound from plant extracts using a C18 reversed-phase SPE cartridge.

1. Sample Preparation and Extraction: a. Homogenize 100 mg of frozen plant tissue in liquid nitrogen to a fine powder. b. Add 1 mL of cold extraction solvent (e.g., 80% methanol (B129727) with 5% formic acid).[1] c. Shake the mixture for 1 hour at 4°C. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Collect the supernatant. For optimal recovery, the pellet can be re-extracted.

2. Solid-Phase Extraction (SPE) Cleanup: a. Sample pH Adjustment: Adjust the pH of the collected supernatant to 2.5-3.0 with formic or acetic acid. This is a critical step to ensure the protonation of the this compound for efficient retention on the C18 sorbent.[3] b. SPE Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the cartridge to dry out. c. SPE Cartridge Equilibration: Pass 5 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Ensure the sorbent bed remains wet. d. Sample Loading: Load the acidified plant extract onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[3] e. Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.[3] f. Drying: Dry the cartridge under a vacuum for 10-15 minutes to remove any residual aqueous solvent. g. Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile. To improve recovery, the elution can be performed in two steps with 2.5 mL each.[3]

3. Post-Elution and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[3] b. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

Mandatory Visualization

Gibberellin_Extraction_Workflow Gibberellin Extraction and Purification Workflow A 1. Sample Homogenization (Liquid Nitrogen) B 2. Solvent Extraction (e.g., 80% Methanol, 4°C) A->B C 3. Centrifugation (Collect Supernatant) B->C D 4. pH Adjustment (pH 2.5-3.0) C->D G 7. Sample Loading D->G E 5. SPE Cartridge Conditioning (Methanol) F 6. SPE Cartridge Equilibration (Acidified Water) E->F F->G H 8. Washing (Remove Interferences) G->H I 9. Elution (Methanol/Acetonitrile) H->I J 10. Solvent Evaporation I->J K 11. Reconstitution (Mobile Phase) J->K L 12. LC-MS/MS Analysis K->L

Caption: A generalized workflow for the extraction and purification of this compound from plant tissue.

Troubleshooting_Low_Recovery Troubleshooting Low Gibberellin Recovery Start Low Gibberellin Recovery CheckHomogenization Is tissue homogenization complete? Start->CheckHomogenization ImproveHomogenization Action: Improve grinding (e.g., use liquid nitrogen) CheckHomogenization->ImproveHomogenization No CheckSolvent Is the extraction solvent optimal? CheckHomogenization->CheckSolvent Yes ImproveHomogenization->CheckSolvent OptimizeSolvent Action: Test different solvents (e.g., 80% MeOH, add formic acid) CheckSolvent->OptimizeSolvent No CheckConditions Are extraction conditions (pH, Temp) controlled for stability? CheckSolvent->CheckConditions Yes OptimizeSolvent->CheckConditions OptimizeConditions Action: Extract at 4°C and maintain pH 2.5-3.0 CheckConditions->OptimizeConditions No CheckSPE Is the SPE protocol optimized? CheckConditions->CheckSPE Yes OptimizeConditions->CheckSPE OptimizeSPE Action: Verify conditioning, equilibration, loading, washing, and elution steps CheckSPE->OptimizeSPE No FinalAnalysis Review LC-MS/MS parameters (e.g., ionization mode) CheckSPE->FinalAnalysis Yes OptimizeSPE->FinalAnalysis

Caption: A decision tree for troubleshooting low recovery of this compound during extraction.

References

Technical Support Center: Optimizing LC-MS/MS for Gibberellin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of gibberellins.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor or No Signal for Gibberellin Analytes

Q: I am not detecting a signal for my gibberellin standards or samples. What are the potential causes?

A: Several factors can contribute to a lack of signal. A systematic check of your sample preparation, LC separation, and MS detection parameters is recommended.

  • Mass Spectrometry Settings: this compound are typically analyzed as free acids in negative ion mode using electrospray ionization (ESI).[1][2] Verify that your MS is set to the correct polarity. Ensure that the precursor and product ions for your specific this compound are correctly defined in the Multiple Reaction Monitoring (MRM) method.[3]

  • ESI Source Parameters: Optimize ESI source parameters such as capillary voltage, desolvation gas flow, and temperature to ensure efficient ionization of this compound.[4]

  • Sample Preparation: Ineffective sample extraction and cleanup can lead to the loss of analytes or the presence of interfering matrix components.[2][3] Consider if your Solid-Phase Extraction (SPE) was successful in removing matrix components.[2][3]

  • Internal Standard: The use of a deuterated internal standard is highly recommended for accurate quantification and can help diagnose issues in the analytical process.[2][3]

Issue 2: Suboptimal Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram shows significant peak tailing for my gibberellin analytes. How can I improve the peak shape?

A: Poor peak shape is often related to chromatographic conditions or interactions between the analyte and the analytical column.

  • Mobile Phase pH: For acidic compounds like this compound, using a mobile phase with a low pH, such as one containing formic acid, can improve peak shape by ensuring the analytes are in a consistent protonation state.[1][5]

  • Column Choice and Condition: A C18 reversed-phase column is commonly used for gibberellin analysis.[2][6] Column contamination can lead to peak tailing. Flushing the column may help. If the problem persists, consider replacing the column.

  • Gradient Elution: Employing a gradient elution with solvents like water and acetonitrile (B52724) or methanol (B129727), both with 0.1% formic acid, can help achieve better separation and peak shape.[2]

Issue 3: Inconsistent or Low Analyte Recovery

Q: My recovery of this compound is low and varies between samples. What could be the cause?

A: Low and inconsistent recovery often points to issues with the sample extraction and purification steps.

  • Extraction Solvent: An appropriate extraction solvent is crucial. A common choice is 80% methanol or acetonitrile with 1% formic acid.[2][3] Ensure the solvent is pre-chilled to minimize enzymatic degradation.

  • Homogenization: Plant tissues should be frozen in liquid nitrogen and ground to a fine powder to ensure efficient extraction.[2][3]

  • Solid-Phase Extraction (SPE): The SPE procedure, including conditioning, loading, washing, and elution steps, must be optimized and consistently performed.[2][3] Oasis MAX or similar mixed-mode anion exchange cartridges are often used for gibberellin purification.[3]

  • Evaporation and Reconstitution: After elution from the SPE cartridge, the sample is typically dried under a stream of nitrogen.[3] The dried extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.[3]

Experimental Protocols

Sample Preparation and Extraction

  • Homogenization: Weigh 50-100 mg of fresh plant tissue, freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead beater.[2]

  • Extraction: To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 1% formic acid).[3] At this stage, a known amount of a deuterated internal standard should be added.[2][3]

  • Vortexing and Incubation/Sonication: Vortex the mixture thoroughly and either incubate at 4°C for at least one hour with shaking or sonicate in an ice bath for 10-15 minutes to ensure complete extraction.[2][3]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[2][3]

  • Supernatant Collection: Carefully collect the supernatant for the subsequent purification step.[2]

Solid-Phase Extraction (SPE) Purification

  • Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.[3]

  • Sample Loading: Load the collected supernatant onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering compounds.[3]

  • Elution: Elute the this compound with 3 mL of methanol containing 1% formic acid.[3]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas.[3] Reconstitute the final sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

Data Presentation

Table 1: Typical LC-MS/MS Method Performance Characteristics for Gibberellin Quantification

ParameterTypical PerformanceReference
Linearity (R²)> 0.99[2][7]
Limit of Detection (LOD)0.01 - 0.1 ng/mL[7]
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL[7]
Accuracy (Recovery %)85 - 115%[7]
Precision (RSD %)< 15%[2][7]

Table 2: Example MRM Transitions for Selected this compound (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gibberellin A3 (GA3)345239, 301
Gibberellin A8 (GA8)[M-H]⁻275.0
Gibberellin A18 (GA18)363.2273.1
[²H₂]-Gibberellin A18365.2275.1

Note: The precursor ion for GA8 is the deprotonated molecule [M-H]⁻. The exact m/z will depend on the isotopic composition.[3] Optimal cone voltage and collision energy are instrument-dependent and require optimization.[7] The SRM transitions for GA3 are also noted.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis homogenization Homogenization (Liquid Nitrogen) extraction Extraction (80% Methanol, 1% Formic Acid, Internal Standard) homogenization->extraction centrifugation Centrifugation (14,000 rpm, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (Methanol, 1% Formic Acid) washing->elution drying Drying (Nitrogen Gas) elution->drying reconstitution Reconstitution (Initial Mobile Phase) drying->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Negative Ion Mode, MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for gibberellin quantification.

troubleshooting_workflow cluster_solutions Potential Solutions start Start: Poor or No Signal check_ms Check MS Settings (Negative Ion Mode, MRM Transitions) start->check_ms check_source Optimize ESI Source (Voltage, Gas Flow, Temperature) check_ms->check_source Settings Correct solution_ms Correct MS Parameters check_ms->solution_ms Incorrect Settings check_sample_prep Review Sample Preparation (Extraction, SPE) check_source->check_sample_prep Source Optimized solution_source Adjust Source Parameters check_source->solution_source Suboptimal Source check_lc Check LC System (Column, Mobile Phase) check_sample_prep->check_lc Prep Protocol Followed solution_prep Re-optimize Extraction/SPE check_sample_prep->solution_prep Potential Issue in Prep signal_ok Signal Improved check_lc->signal_ok System OK solution_lc Flush/Replace Column Adjust Mobile Phase pH check_lc->solution_lc LC Issue Suspected

Caption: Troubleshooting decision tree for poor LC-MS/MS signal.

References

challenges in maintaining gibberellin stability in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in maintaining the stability of gibberellin stock solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My gibberellin (GA) powder won't dissolve.

  • Answer: Gibberellins, particularly Gibberellic Acid (GA3), have low solubility in water.[1][2][3] To dissolve GA powder, first create a slurry by adding a small amount of an organic solvent.[4] Commonly used solvents include ethanol, isopropanol (B130326) (rubbing alcohol), or dimethyl sulfoxide (B87167) (DMSO).[1][4][5][6] After the powder is fully wetted and dissolved in the initial solvent, you can dilute it to your final desired concentration with distilled or deionized water.[4][7] Avoid using chlorinated tap water, as chlorine can degrade this compound.[7] For some formulations, gentle warming or vortexing can also aid dissolution.[7][8]

Problem: My GA stock solution has turned cloudy or has a precipitate.

  • Answer: Precipitation in a GA stock solution can be caused by several factors:

    • Low Solubility: The concentration of GA may be too high for the solvent system, especially if it's primarily aqueous.[7]

    • pH Shift: The pH of the solution can affect gibberellin solubility.[7] Extreme pH values can lead to degradation and precipitation.[7]

    • "Salting Out": When a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the gibberellin to fall out of solution.[8]

    • Low Temperature: If you are storing your solution at a low temperature, the solubility of the gibberellin may decrease, leading to precipitation.

    To resolve this, try gentle warming in a water bath and vortexing.[8] If the precipitate remains, you may need to adjust the solvent system by adding more organic solvent or check and adjust the pH to a near-neutral range.[7] When diluting from a concentrated organic stock, consider a serial dilution approach to avoid shocking the compound out of solution.[8]

Problem: My experiments are showing inconsistent results or no biological response.

  • Answer: This issue often points to a loss of gibberellin activity, which can be caused by:

    • Degraded Solution: Gibberellin solutions are less stable than the solid powder form and can lose potency over time.[4][7] Degradation can be accelerated by improper storage, such as exposure to light, extreme pH, or microbial contamination.[7] Bright sunlight, in particular, can reduce or destroy the effectiveness of GA3.[1][3]

    • Incorrect Concentration: The concentration of your working solution might be too low to elicit a response or, conversely, so high that it has an inhibitory effect.[7][9]

    • Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can degrade the gibberellin.[4][7] It is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4][7]

    • Improper Application: The timing and method of application are critical for observing a biological response.[9]

    To troubleshoot, it is best to prepare fresh working solutions for each experiment.[4][10] If you suspect your stock solution has degraded, you may need to prepare a new one from solid powder. It is also advisable to perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental setup.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the preparation and storage of gibberellin solutions.

What is the best way to prepare a GA stock solution?

  • Weigh the desired amount of gibberellin powder.

  • Dissolve the powder in a small volume of a suitable organic solvent like ethanol, isopropanol, or DMSO.[4][6]

  • Once fully dissolved, bring the solution to the final volume with distilled or deionized water while stirring.[4][5]

  • For applications in sterile cell or tissue culture, the final solution should be sterilized by filtration through a 0.22 µm filter, as autoclaving can cause heat damage.[11][12]

How should I store my gibberellin stock solutions?

  • Answer: Proper storage is crucial for maintaining the stability and activity of gibberellin solutions. Key recommendations include:

    • Protection from Light: Store solutions in the dark, using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[1][3][4][7]

    • Temperature: For short-term storage (up to one month), -20°C is recommended.[4] For longer-term storage (up to six months), -80°C is preferable.[4] Some sources suggest that stock solutions can be stored for up to a year at 4°C or -20°C, but working solutions should be made fresh daily.[11]

    • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4][7]

What factors can cause gibberellin to degrade in solution?

  • Answer: Several factors can contribute to the degradation of this compound in solution:

    • Light: Exposure to light, especially UV light, can cause photodegradation.[7]

    • pH: Extreme pH values can lead to chemical degradation.[7] In alkaline conditions, gibberellic acid can undergo rearrangement to less biologically active forms.[13]

    • Contaminants: The presence of oxidizing agents, such as chlorine from tap water, or microbial contamination can lead to the breakdown of this compound.[7]

    • Hydrolysis: Gibberellic acid can slowly undergo hydrolysis in aqueous or aqueous-alcoholic solutions.[13]

Data Presentation

Table 1: Solubility and Storage Recommendations for Gibberellic Acid (GA3)

Parameter Recommendation Sources
Primary Solvents Ethanol, Isopropanol (Rubbing Alcohol), DMSO, Methanol [4][5][6][14]
Aqueous Solubility Sparingly soluble; requires initial dissolution in an organic solvent. [1][2][3][7][10]
Powder Storage 2°C to 8°C in a dry, dark place. [4][7][15]
Stock Solution Storage (Short-term) -20°C for up to 1 month, protected from light. [4]
Stock Solution Storage (Long-term) -80°C for up to 6 months, protected from light. [4]

| Working Solution Stability | Prepare fresh daily; aqueous solutions are not recommended for storage beyond one day. |[6][10][11] |

Experimental Protocols

Protocol: Barley Aleurone α-Amylase Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of a gibberellin solution by measuring its ability to induce α-amylase secretion from the aleurone layer of barley seeds.[16][17]

Materials:

  • Barley seeds (e.g., 'Himalaya' variety)

  • Test solutions of gibberellin at various concentrations

  • Control solution (e.g., sterile water with the same amount of solvent used for the GA stock)

  • Sodium hypochlorite (B82951) solution (e.g., 3%) for sterilization[18][19][20]

  • Sterile distilled water

  • Starch agar (B569324) plates

  • Iodine in potassium iodide solution[18]

  • Sterile petri dishes, forceps, and scalpels

Methodology:

  • Seed Preparation: Cut barley seeds in half transversely, discarding the half that contains the embryo.[16][18]

  • Sterilization: Surface sterilize the remaining endosperm halves by soaking them in a sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water until there is no smell of chlorine.[9][18][19][20]

  • Incubation with Gibberellin: Place the sterilized seed halves into small sterile containers with your various gibberellin dilutions and the control solution. Allow them to soak for 12-48 hours.[18][21]

  • Plating: Using sterile forceps, place the seed halves onto the starch agar plates with the cut face down.[18]

  • Incubation: Tape the lids of the petri dishes and incubate them for 24-48 hours.[18]

  • Analysis: After incubation, flood the plates with the iodine solution. Iodine stains starch a blue-black color. Areas where α-amylase has been secreted will have digested the starch, leaving a clear, unstained zone.[19]

  • Quantification: Measure the diameter or area of the clear zone around the seed halves. The size of this zone is proportional to the amount of α-amylase produced, which correlates with the biological activity of the gibberellin concentration used.[17][21]

Visualizations

G start Inconsistent or No Biological Response check_solution Is the GA solution prepared correctly and stored properly? start->check_solution check_concentration Is the concentration optimal for the experiment? check_solution->check_concentration Yes prepare_fresh Action: Prepare fresh solution from powder. Ensure proper solvent use and storage (dark, -20°C, aliquoted). check_solution->prepare_fresh No check_application Is the application method and timing appropriate? check_concentration->check_application Yes dose_response Action: Perform a dose-response curve to determine optimal concentration. check_concentration->dose_response No / Unsure review_protocol Action: Review literature for best practices for your specific plant and desired effect. check_application->review_protocol No / Unsure end_success Problem Resolved check_application->end_success Yes prepare_fresh->check_concentration dose_response->check_application review_protocol->end_success

Caption: Troubleshooting workflow for poor gibberellin bioactivity.

G cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor Protein GID1->DELLA Forms GA-GID1-DELLA complex SCF SCF Complex (E3 Ubiquitin Ligase) Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF Transcription Factors DELLA->PIF Represses SCF->DELLA Ubiquitination Gene GA-Responsive Genes PIF->Gene Activates Transcription Response Growth & Development (e.g., Stem Elongation, Germination) Gene->Response

Caption: Simplified gibberellin (GA) signaling pathway.

References

Technical Support Center: Overcoming Matrix Effects in Gibberellin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gibberellin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects in complex plant samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible quantification of gibberellins.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?

A1: The "matrix" refers to all the components within a sample other than the specific analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: Why are complex plant samples particularly challenging for gibberellin analysis?

A2: The quantitative analysis of this compound in plant tissues is difficult for two main reasons: they are present in very low concentrations (often at the ng/g fresh weight level or lower), and the plant tissues are rich in interfering substances, especially secondary metabolites.[3][4][5] This complex matrix can cause significant ion suppression in mass spectrometry, making accurate quantification a major challenge.[5]

Q3: How can I determine if matrix effects are impacting my analysis?

A3: There are a few common methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of the analyte is infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.[5][6]

  • Comparison of Calibration Curves: Two sets of calibration curves are prepared. One is made in a pure solvent, and the other is prepared in a matrix extract from a blank sample (a sample known not to contain the analyte).[6] A significant difference in the slopes of these two curves is a clear indication of matrix effects.[6][7]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: A combination of strategies is usually the most effective approach to combat matrix effects:

  • Rigorous Sample Cleanup: The most effective strategy is to remove interfering matrix components before they enter the LC-MS system.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Immunoaffinity Chromatography (IAC) are widely used for this purpose.[6][8]

  • Optimized Chromatographic Separation: Adjusting the liquid chromatography (LC) gradient, mobile phase, or column chemistry can help separate the target this compound from co-eluting matrix components that cause ion suppression.[1][6]

  • Sample Dilution: If the gibberellin concentration in the sample is high enough, simply diluting the extract can reduce the concentration of interfering compounds and thus minimize their impact.[6][9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the most effective way to compensate for matrix effects.[6][9] A known amount of a deuterated version of the analyte is added to the sample at the beginning of the extraction process. The SIL-IS behaves almost identically to the analyte during sample preparation and ionization, so any signal suppression or enhancement will affect both equally, allowing for accurate and precise quantification.[10][11]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is as similar as possible to the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.[6][7]

Q5: What is Solid-Phase Extraction (SPE) and why is it commonly used for gibberellin analysis?

A5: Solid-Phase Extraction (SPE) is a sample preparation technique used to purify and concentrate analytes from complex mixtures.[12] For gibberellin analysis, reversed-phase C18 cartridges are very common.[3][13] The nonpolar C18 stationary phase retains the moderately polar this compound from an aqueous sample, while more polar, interfering compounds can be washed away. The retained this compound are then eluted with a less polar organic solvent.[12] The selectivity can be fine-tuned by adjusting the pH and the composition of the solvents used.[12]

Q6: When should I consider using Immunoaffinity Chromatography (IAC)?

A6: Immunoaffinity Chromatography (IAC) is a highly selective purification technique that utilizes the specific binding of antibodies to the target molecule.[8][14] It is particularly useful when you need very high purity and recovery of this compound from extremely complex matrices.[8] Columns are created by immobilizing anti-gibberellin antibodies onto a solid support.[8][15] When the plant extract is passed through the column, the this compound are selectively retained, while other matrix components are washed away. This method can yield quantitative recovery and the columns can often be reused many times.[15]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity or Poor Sensitivity Ion suppression from co-eluting matrix components is a primary cause.[6]Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) to remove interferences.[6][8] Optimize Chromatography: Adjust the LC gradient to better separate your gibberellin peak from suppressive matrix components.[5][6] Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can lessen the impact of interfering compounds.[6]
Inconsistent Results and High Variability Inconsistent matrix effects across different samples or batches. The matrix composition can vary significantly.[6]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for variations in matrix effects, sample preparation, and instrument response.[6][10] Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract similar to your samples to normalize the matrix effects.[6]
Low Recovery of this compound Incomplete Elution from SPE: The elution solvent may not be strong enough to release all the this compound from the SPE sorbent. Breakthrough during Sample Loading: The sample may be loaded onto the SPE cartridge too quickly, or the cartridge may be overloaded.[13] Incorrect pH: The pH of the sample must be adjusted (typically to pH 2.5-3.0) to ensure the carboxylic acid group of the this compound is protonated, which is crucial for retention on a C18 column.[12][13]Optimize SPE Protocol: Test different elution solvents and volumes. Ensure the sample loading flow rate is slow and steady (e.g., 1-2 mL/min).[12][13] Verify and adjust the pH of your sample before loading.[13]
Unexpected or "Ghost" Peaks in Chromatogram Contamination from sample preparation, injector carryover, or elution of non-specifically bound compounds from the SPE cartridge.[13]Run Blanks: Inject solvent blanks and matrix blanks to identify the source of contamination.[1] Optimize Needle Wash: Use a strong organic solvent in your autosampler's needle wash to prevent carryover.[1] Optimize SPE Wash Step: Optimize the SPE washing solvent to remove interfering compounds without eluting the target this compound.[13]
Poor Peak Shapes (Tailing or Fronting) Secondary Interactions: Residual silanol (B1196071) groups on the LC column can interact with the acidic gibberellin molecules, causing peak tailing. Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[5]Column Choice/Mobile Phase: Use a column with end-capping or a newer generation column designed to minimize silanol interactions. Operating the mobile phase at a low pH can also help.[5] Solvent Matching: Reconstitute the final sample in the initial mobile phase whenever possible.[5]

Quantitative Data Summary

The following tables summarize typical performance data from various gibberellin analysis methods. These values can serve as a benchmark for your own experiments.

Table 1: Recovery Rates for this compound Using Different Purification Methods
GibberellinSample MatrixPurification MethodRecovery RateReference
C-19 GA Methyl EstersImmature Soybean SeedsImmunoaffinity ChromatographyQuantitative Recovery[8][15]
GA1, GA3, GA4Arabidopsis thalianaMatrix Solid-Phase Dispersion (MSPD)54.7% - 102.6%[16]
GA3, GA4, GA7Tomato PasteSolid-Phase Extraction (HLB) with SIL-IS91.1% - 103.8%[11]
Various PhytohormonesBauhinia variegata LeavesSolid-Phase Extraction67% - 87%[7][17]
Various PhytohormonesMultiple Plant MatricesLC-MS/MS Method80% - 120%[18]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
Gibberellin(s)MethodLODLOQReference
GA1, GA3, GA4MSPD-HPLC-MS/MS1.1 - 4.1 ng/g-[16]
GA3, GA4, GA7SPE-LC-MS/MS (SIDA)0.3 - 2 ng/g (for method)-[11]
11 GAsHPLC-ESI-MS/MS with Derivatization0.02 - 0.74 pg (on column)0.07 - 2.45 pg (on column)[19]
Various PhytohormonesHPLC-MS/MS-Determined based on S/N > 10 in blank samples[20][21]

Experimental Protocols

Protocol 1: General Sample Extraction from Plant Tissue

This protocol provides a general procedure for extracting this compound from fresh plant tissue.[12]

  • Homogenization: Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[12]

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add cold 80% methanol (B129727) (e.g., 10 mL per gram of tissue), ideally containing a stable isotope-labeled internal standard for each analyte.[10][12]

  • Incubation: Vortex the mixture thoroughly and extract overnight at 4°C on a shaker.[12]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet solid debris.[12]

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.[12]

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C.[12]

  • pH Adjustment: Resuspend the remaining aqueous residue in ultrapure water. Adjust the pH to 2.5-3.0 with an acid like formic acid. This step is critical for retaining the this compound on a reversed-phase SPE column.[12]

Protocol 2: Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol describes a common cleanup procedure for plant extracts prior to LC-MS analysis.[6][12]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of ultrapure water (pH adjusted to 2.5-3.0). Do not allow the cartridge to dry out.[12]

  • Sample Loading: Load the acidified aqueous extract (from Protocol 1) onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[12]

  • Washing: Wash the cartridge with 5 mL of ultrapure water (pH 2.5-3.0) to remove polar impurities.[12]

  • Elution: Elute the retained this compound with 5 mL of 80% methanol in water.[12]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

Protocol 3: Immunoaffinity Chromatography (IAC) Purification

This protocol outlines the key steps for highly selective gibberellin purification.[8]

  • Column Preparation: An immunoaffinity column is prepared by coupling purified anti-gibberellin antibodies to an activated matrix (e.g., Affi-Gel 10 or CNBr-activated Sepharose 4B).[8]

  • Column Equilibration: Equilibrate the column with a binding buffer, such as phosphate-buffered saline (PBS).[8]

  • Sample Preparation: Extract this compound as described in Protocol 1. The crude extract may require partial purification (e.g., passing through DEAE-cellulose) and methylation depending on the antibody specificity.[15] Resuspend the partially purified extract in the binding buffer.[8]

  • Sample Loading: Load the prepared sample onto the equilibrated immunoaffinity column at a slow flow rate to ensure efficient binding.[8]

  • Washing: Wash the column thoroughly with the binding buffer to remove all non-specifically bound matrix components.

  • Elution: Elute the bound this compound using an appropriate elution buffer that disrupts the antibody-antigen interaction (e.g., a low pH buffer or a chaotropic agent).

  • Final Preparation: Neutralize the eluate if necessary, evaporate to dryness, and reconstitute in the mobile phase for analysis.

Visualizations

Gibberellin_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Plant Tissue Sample Homogenize Homogenization (Liquid N2) Tissue->Homogenize Extract Extraction (80% Methanol + SIL-IS) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation & pH Adjust Centrifuge->Evaporate SPE Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) Evaporate->SPE Dry_Reconstitute Dry & Reconstitute in Mobile Phase SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for gibberellin analysis from plant tissue.

Troubleshooting_Matrix_Effects Start Inaccurate or Irreproducible Results? Assess Assess Matrix Effects (Post-column infusion or compare calibration slopes) Start->Assess Is_Effect Matrix Effect Detected? Assess->Is_Effect No_Effect Check other parameters: Instrument performance, standard stability, etc. Is_Effect->No_Effect No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Best for compensation) Is_Effect->Use_SIL_IS Yes Improve_Cleanup Improve Sample Cleanup (SPE, IAC) (Best for removal) Is_Effect->Improve_Cleanup Yes Optimize_LC Optimize LC Separation (Separate analyte from interfering peaks) Is_Effect->Optimize_LC Yes Dilute Dilute Sample (If concentration allows) Is_Effect->Dilute Yes End Re-validate and Analyze Samples Use_SIL_IS->End Improve_Cleanup->End Optimize_LC->End Dilute->End

Caption: Decision tree for troubleshooting matrix effects in gibberellin analysis.

Ion_Suppression cluster_source Mass Spec Ion Source (ESI) cluster_process Ionization Process Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion Analyte Ion [M-H]- Droplet->Analyte_Ion Matrix_Mol Co-eluting Matrix Molecule Droplet->Matrix_Mol Detector To Mass Analyzer & Detector Analyte_Ion->Detector Reduced Signal (Ion Suppression) Matrix_Mol->Analyte_Ion Interferes with ionization Process_Desc Matrix molecules compete with the analyte for access to the droplet surface for gas-phase ion formation, reducing the number of analyte ions that reach the detector.

Caption: Diagram illustrating the mechanism of ion suppression by matrix components.

References

Technical Support Center: Optimization of Gibberellin Concentration for Promoting Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gibberellin (GA) concentration for promoting seed germination.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of gibberellin in seed germination?

Gibberellins (GAs) are plant hormones that play a crucial role in various developmental processes, including seed germination.[1][2] They are essential for breaking seed dormancy, a state that prevents germination even under favorable conditions.[3] GAs stimulate the production of enzymes, such as α-amylase, which break down stored food reserves (like starch) in the endosperm into sugars. These sugars then provide the necessary energy for the embryo to grow and emerge from the seed coat.[4]

Q2: What is a typical starting concentration for gibberellic acid (GA₃) treatment?

A common starting concentration for GA₃ treatment is 1000 ppm (parts per million), which is equivalent to 1 gram of GA₃ dissolved in 1 liter of water.[5][6] However, the optimal concentration can vary significantly depending on the plant species, the level of seed dormancy, and the specific experimental conditions.[4][7] It is often recommended to perform a dose-response experiment with a range of concentrations (e.g., 50, 100, 250, 500, and 1000 ppm) to determine the most effective concentration for your specific seeds.[7]

Q3: How do I prepare a gibberellin stock solution and working solutions?

Gibberellic acid (GA₃) is not readily soluble in water.[4][8] To prepare a stock solution, it is recommended to first dissolve the GA₃ powder in a small amount of a solvent like ethanol (B145695) or isopropyl alcohol before diluting it with distilled water to the final desired volume.[7][8][9] For example, to make a 1000 ppm stock solution, you can dissolve 100 mg of GA₃ in a few milliliters of ethanol and then add distilled water to bring the total volume to 100 ml.[5]

Working solutions of lower concentrations can be prepared by diluting the stock solution. For instance, to make a 500 ppm solution, you would mix equal parts of the 1000 ppm stock solution and water.[5][6]

Q4: What is the recommended duration for soaking seeds in a gibberellin solution?

A typical soaking time for seeds in a gibberellin solution is 24 hours at room temperature.[4][8][9] However, insufficient soaking time may not allow for adequate absorption of the hormone, while excessive soaking can potentially damage the seeds.[7] The optimal duration can vary between species, so it is advisable to consult relevant literature or conduct preliminary tests.

Q5: Can I reuse a gibberellin solution?

It is always best to use freshly prepared gibberellin solutions for each experiment.[7] this compound can degrade in an aqueous solution over time, which will reduce their potency and can lead to inconsistent results.[10]

Troubleshooting Guide

Problem 1: Poor or no germination after GA treatment.

Possible Cause Troubleshooting Steps
Incorrect GA Concentration The concentration may be too low to break dormancy or too high, causing inhibition.[7] Perform a dose-response experiment with a range of concentrations to find the optimum.
Seed Viability Issues The seeds may not be viable. Before the experiment, test the germination rate of untreated seeds to confirm viability.[7]
Improper Solution Preparation GA₃ may not have dissolved properly. Ensure you first dissolve the powder in a small amount of a suitable solvent (e.g., ethanol) before adding water.[7][9]
Degraded GA Solution Always use a freshly prepared solution as this compound can degrade over time in an aqueous environment.[7][10]
Deep Seed Dormancy Some seeds have complex dormancy mechanisms that may require additional treatments besides gibberellin, such as cold stratification (pre-chilling).[4][7]
Inappropriate Soaking Time The soaking duration may be too short for adequate hormone uptake. A standard is 24 hours, but this can be optimized.[4][7]

Problem 2: Seedlings are tall, spindly, and weak after germination.

Possible Cause Troubleshooting Steps
Excessively High GA Concentration High concentrations of gibberellin can lead to abnormally rapid stem elongation, resulting in weak, "leggy" seedlings.[4][8][10] Reduce the GA concentration in your treatment.
Inappropriate Post-Germination Conditions Insufficient light after germination can also contribute to etiolation (spindly growth). Ensure seedlings are moved to appropriate light conditions promptly after germination.

Problem 3: Non-uniform germination across treated seeds.

Possible Cause Troubleshooting Steps
Inconsistent Seed Quality The seed lot may have natural variations in viability and dormancy levels. Use a homogenous batch of seeds for your experiments.
Uneven Soaking Ensure all seeds are fully submerged in the GA solution during the treatment period for uniform absorption.
Variable Germination Conditions Maintain consistent temperature, light, and moisture levels for all petri dishes or germination trays.

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA₃) Solutions
  • Preparation of 1000 ppm GA₃ Stock Solution:

    • Weigh 100 mg of Gibberellic Acid (GA₃) powder.

    • Place the powder into a 100 mL volumetric flask.

    • Add a few drops of ethanol or isopropyl alcohol to dissolve the GA₃ powder completely.[7][9]

    • Add distilled water to bring the total volume to 100 mL and mix thoroughly.[5]

    • Store the stock solution in a dark, refrigerated container. For long-term storage, aliquots can be frozen.[10]

  • Preparation of Working Solutions:

    • To prepare working solutions of lower concentrations, dilute the 1000 ppm stock solution with distilled water.

    • For example, to make 10 mL of a 100 ppm solution, mix 1 mL of the 1000 ppm stock solution with 9 mL of distilled water.

Protocol 2: Seed Germination Assay with Gibberellic Acid
  • Seed Sterilization:

    • To prevent fungal and bacterial contamination, surface sterilize the seeds. A common method is to soak them in a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by 3-5 rinses with sterile distilled water.[11]

  • Seed Treatment:

    • Place the sterilized seeds in a sterile container (e.g., a petri dish or a small beaker).

    • Add enough of the desired GA₃ working solution to completely submerge the seeds.[4]

    • Soak the seeds for 24 hours at room temperature.[4]

    • Include a control group of seeds soaked in distilled water (with the same amount of solvent used for the GA stock, if any).

  • Germination:

    • After soaking, pour off the GA₃ solution and rinse the seeds with sterile distilled water.

    • Place the seeds on a sterile germination medium, such as agar (B569324) plates or filter paper moistened with sterile water, in petri dishes.[10]

    • Seal the petri dishes with parafilm to maintain humidity.

    • Incubate the seeds under appropriate and controlled conditions of light and temperature for the specific plant species.

  • Data Collection:

    • Record the number of germinated seeds (radicle emergence) daily for a defined period (e.g., 7-14 days).

    • Calculate the germination percentage and mean germination time for each treatment group.

Data Presentation

Table 1: Effect of Different GA₃ Concentrations on Seed Germination of Various Plant Species

Plant SpeciesGA₃ Concentration (mg/L or ppm)Effect on GerminationReference
Industrial Hemp (Yunma 1)400Optimal for germination rate and potential under drought stress.[12]
Industrial Hemp (Bamahuoma)600Optimal for germination rate and potential under drought stress.[12]
Betula utilis100Maximum germination percentage, mean daily germination, and seedling vigor index.[13]
Cherry (cultivated and wild)100Significantly increased germination rates.[14]
Amsonia elliptica500 (GA₄₊₇)61.3% germination after 14 days of soaking.[15]
Caper50076.3% germination when used to wet the substrate.[16]
Gentiana andrewsii50Highest germination rate (85%).[17]
Soybean100 - 150Highest germination percentage, germination index, and seedling vigor.[18]
Cyclamen hederifolium50Highest germination percentage.[19]

Visualizations

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GID1 GID1 (GA Receptor) DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds to Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes represses SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA targets for degradation Germination Seed Germination GA_responsive_genes->Germination promotes GA Gibberellin (GA) GA->GID1 Experimental_Workflow start Start prep_ga Prepare GA₃ Stock and Working Solutions start->prep_ga sterilize Surface Sterilize Seeds prep_ga->sterilize soak Soak Seeds in GA₃ Solution (and Control) sterilize->soak germinate Incubate Seeds under Controlled Conditions soak->germinate collect_data Record Germination Data Daily germinate->collect_data analyze Analyze Data (Germination %, Rate) collect_data->analyze end End analyze->end

References

refining protocols for the application of gibberellin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their experiments with gibberellin (GA) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are gibberellin inhibitors and what is their primary mechanism of action?

A1: Gibberellin inhibitors are compounds that slow down the longitudinal shoot growth of plants.[1] The majority of these compounds, particularly triazole-based inhibitors like paclobutrazol (B33190) (PBZ) and uniconazole (B1683454), act by blocking specific steps in the gibberellin biosynthetic pathway.[1][2] They specifically inhibit the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[3] This leads to a reduction in bioactive GAs, resulting in a more compact plant stature.[2][3]

Q2: What are the main differences between common gibberellin inhibitors like paclobutrazol and uniconazole?

A2: Paclobutrazol and uniconazole are both triazole-based GA biosynthesis inhibitors, but they differ in potency and residual activity.[2] Uniconazole is generally more biologically active, meaning lower concentrations are needed to achieve the same level of growth reduction compared to paclobutrazol.[2][4] Consequently, uniconazole has a narrower margin for error to avoid phytotoxicity.[2] Paclobutrazol has a longer residual activity in the soil, which can be a concern for subsequent crops.[2][5]

Q3: What are the expected morphological effects of applying GA inhibitors?

A3: Application of GA inhibitors typically results in reduced plant height and a more compact form.[2] Another common effect is the development of darker green foliage, which is attributed to an increased concentration of chlorophyll (B73375) in smaller leaf cells.[2] At excessive concentrations, however, they can cause phytotoxicity, leading to overly stunted growth, leaf crinkling, and delayed flowering.[2]

Q4: Can GA inhibitors affect flowering and fruit development?

A4: Yes, by inhibiting vegetative growth, these compounds can influence the transition to reproductive stages. However, their effects can be complex. For example, while they can be used to control tree size, some studies have found that spray applications of paclobutrazol or uniconazole during or after flowering can lead to increased fruit drop in avocado without benefiting yield or fruit size.[6]

Q5: Are there naturally occurring gibberellin inhibitors?

A5: Yes, plant hormones such as abscisic acid (ABA) and ethylene (B1197577) (ET) can act as natural gibberellin inhibitors.[7][8] ABA plays an antagonistic role to GAs in processes like seed dormancy and stress adaptation, while ethylene can oppose GA functions, leading to growth suppression.[8] Research in the mid-20th century explored plant extracts, such as those from the carob plant, which showed GA-inhibiting activity primarily due to their ABA content.

Troubleshooting Guide

Problem 1: No observable effect on plant growth after applying a GA inhibitor.

Possible CauseRecommended Action
Inappropriate Concentration The applied concentration may be too low for the specific plant species or experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration.[9]
Incorrect Application Timing The inhibitor must be applied at the correct developmental stage to be effective. For controlling shoot elongation, application should precede the rapid growth phase.[8][10]
Poor Uptake or Transport The application method (e.g., foliar spray, soil drench) may not be optimal for the specific plant or inhibitor. Ensure thorough coverage for foliar sprays, including adding a surfactant to improve adhesion and uptake.[11][12]
Degradation of the Compound Gibberellin inhibitors, like many chemical compounds, can degrade if not stored properly or if solutions are prepared incorrectly (e.g., wrong pH). Always use freshly prepared solutions and store stock solutions in the dark at 2-8°C.[13]
Plant-Specific Insensitivity Plant responses to anti-gibberellins can vary significantly across species and even cultivars, sometimes requiring crop-specific protocols.[8]

Problem 2: Signs of phytotoxicity (e.g., severe stunting, leaf yellowing/crinkling) are observed.

Possible CauseRecommended Action
Excessive Concentration The applied concentration is too high. This is a common issue, especially with highly active compounds like uniconazole which have a narrow safety margin.[2]
Incorrect Application Method A soil drench might lead to excessive uptake in some species compared to a foliar spray. The choice of method significantly influences efficacy.[2]
Environmental Stress Plants under environmental stress may be more susceptible to chemical injury. Apply inhibitors to healthy, well-watered plants.
Uneven Application Uneven spraying can lead to localized areas of high concentration, causing phytotoxicity. Ensure the sprayer is calibrated correctly for a fine, even mist.[12]

Problem 3: The effect of the inhibitor is short-lived, and plants resume rapid growth.

Possible CauseRecommended Action
Compound Choice The chosen inhibitor may have a short residual activity. Uniconazole's effect is generally shorter than that of paclobutrazol.[5] For longer-term control, consider using paclobutrazol, but be mindful of its soil persistence.[5]
Rapid Plant Growth In conditions that promote very rapid growth, a single application may not be sufficient. A second application may be necessary, but care must be taken to avoid overdose.
Environmental Factors Heavy rainfall or irrigation can wash off foliar sprays or leach soil-applied inhibitors, reducing their effectiveness.[5]

Quantitative Data: Comparative Efficacy of Gibberellin Inhibitors

The following tables summarize quantitative data on the application and effects of common GA inhibitors.

Table 1: Comparison of Paclobutrazol (PBZ) and Uniconazole (UCZ)

FeaturePaclobutrazol (PBZ)Uniconazole (UCZ)Citation(s)
Relative Activity Less activeMore biologically active; requires lower concentrations.[2][4]
Application Rate Higher concentrations required.Lower concentrations required.[2]
Phytotoxicity Risk Broader margin of safety.Narrower margin for error; higher risk at incorrect rates.[2]
Soil Residual Activity Longer residual period (can affect subsequent crops).Shorter residual period.[2][5]
Primary Effect More pronounced effect on the root system.Primarily inhibits the growth of stems and leaves.[5]

Table 2: Effects of Paclobutrazol (PBZ) Application on Vegetative Growth of Various Vegetable Species

Plant SpeciesConcentration (mg/L)Application MethodKey FindingCitation(s)
Capsicum annuum50Foliar spray and soil drenchReduced seedling height by 25-31%.[8]
Capsicum annuum100Not SpecifiedReduced shoot height by 32%.[8]
Capsicum annuum150Not SpecifiedReduced shoot height by 38%.[8]

Visualizations: Pathways and Workflows

Gibberellin_Signaling_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS/KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KAO Inhibitors Paclobutrazol Uniconazole Bioactive_GA Bioactive GA (e.g., GA4) ent_kaurenoic_acid->Bioactive_GA GA Oxidase Inhibitors->ent_kaurenoic_acid inhibit GID1 GID1 Receptor Bioactive_GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF E3 Ligase DELLA->SCF targeted by TF Transcription Factors (e.g., PIFs) DELLA->TF represses Proteasome 26S Proteasome SCF->Proteasome leads to ubiquitination and degradation by Gene GA-Responsive Genes TF->Gene activates Growth Growth & Development Gene->Growth cluster_plastid cluster_plastid cluster_er cluster_er cluster_cytosol cluster_cytosol cluster_nucleus cluster_nucleus

Caption: Gibberellin biosynthesis and signaling pathway.[11][14][15]

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Protocol Step 1: Verify Protocol Start->Check_Protocol Check_Solution Is GA inhibitor solution freshly prepared and stored correctly? Check_Protocol->Check_Solution Yes Action_Protocol Action: Correct Protocol (Remake solution, adjust concentration/timing) Check_Protocol->Action_Protocol No Check_Concentration Is the concentration appropriate for the species? Check_Solution->Check_Concentration Check_Application Was the application method and timing correct? Check_Concentration->Check_Application Analyze_Phenotype Step 2: Analyze Phenotype Check_Application->Analyze_Phenotype No_Effect No Effect Analyze_Phenotype->No_Effect Phytotoxicity Phytotoxicity (Stunting, Necrosis) Analyze_Phenotype->Phytotoxicity Action_NoEffect Action: Perform Dose- Response Experiment No_Effect->Action_NoEffect Action_Phyto Action: Reduce Concentration Phytotoxicity->Action_Phyto End Refined Protocol Action_NoEffect->End Action_Phyto->End Action_Protocol->End

Caption: Troubleshooting workflow for poor gibberellin inhibitor response.[9][13]

Experimental_Workflow Prep 1. Solution Preparation Dissolve Dissolve inhibitor powder in appropriate solvent (e.g., ethanol). Dilute Prepare working solutions via serial dilution with distilled water. Control Prepare Mock/Control (solvent only). Plant 2. Plant Material & Application Select Select uniform, healthy plants at the correct developmental stage. Apply Apply treatments (e.g., foliar spray, soil drench). Incubate 3. Incubation Conditions Place plants in controlled environment (light, temperature, humidity). Data 4. Data Collection & Analysis Measure Measure parameters at regular intervals (e.g., plant height, leaf area). Data->Measure Analyze Perform statistical analysis (e.g., ANOVA) to compare treatments. Measure->Analyze

Caption: General experimental workflow for inhibitor application.[3]

Experimental Protocols

Protocol 1: Preparation of Paclobutrazol (PBZ) Working Solutions

This protocol describes the preparation of a 1000 ppm stock solution and subsequent working solutions.

  • Materials:

    • Paclobutrazol (PBZ) powder

    • Ethanol (B145695) or isopropanol

    • Distilled water

    • Volumetric flasks (e.g., 10 mL, 100 mL)

    • Micropipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare 1000 ppm Stock Solution: a. Weigh 10 mg of PBZ powder.[13] b. Transfer the powder to a 10 mL volumetric flask. c. Add a small amount of ethanol (e.g., 1-2 mL) to completely dissolve the powder.[13] Swirl gently until no solid particles are visible. d. Add distilled water to the flask to bring the total volume to the 10 mL mark.[13] e. Stopper the flask and mix thoroughly by inversion. This is your 1000 ppm (1 mg/mL) stock solution.

    • Prepare Working Solutions (e.g., 50 ppm): a. To prepare a 50 ppm working solution in a final volume of 100 mL, use the formula C1V1 = C2V2. b. (1000 ppm)(V1) = (50 ppm)(100 mL) -> V1 = 5 mL. c. Add 5 mL of the 1000 ppm stock solution to a 100 mL volumetric flask. d. Add distilled water to bring the total volume to 100 mL. Mix thoroughly.[16]

    • Prepare Control Solution: a. Prepare a control solution containing the same concentration of ethanol used in the highest concentration working solution, but without PBZ. This accounts for any effects of the solvent on the plants.[16]

    • Storage: a. Use solutions freshly. If storage is necessary, store the stock solution in a dark, refrigerated (2-8°C) container for a limited time.[13]

Protocol 2: Validating PBZ Activity using Arabidopsis thaliana

This protocol compares the effect of PBZ on wild-type (WT) plants and a gibberellin-deficient mutant (ga1-3) to confirm its specific anti-gibberellin activity.[3]

  • Materials:

    • Arabidopsis thaliana seeds (Wild-Type and ga1-3 mutant)

    • Paclobutrazol (PBZ)

    • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

    • Sterile petri plates

    • Sterile 0.1% agar solution

    • Growth chamber

  • Procedure:

    • Seed Sterilization: Surface sterilize seeds of both WT and ga1-3 genotypes to prevent contamination.[13]

    • Media Preparation: a. Prepare MS medium as per standard protocols. b. Divide the medium into four batches for the treatment groups before solidification. c. Group 1 (WT + Mock): Add the solvent used for PBZ (e.g., 0.01% DMSO) to the MS medium.[3] d. Group 2 (WT + PBZ): Add PBZ from a stock solution to the MS medium to a final concentration of 1µM.[3] e. Group 3 (ga1-3 + Mock): Add only the solvent to the MS medium.[3] f. Group 4 (ga1-3 + PBZ): Add PBZ to the MS medium to a final concentration of 1µM.[3] g. Pour the media into sterile petri plates and allow them to solidify.

    • Seed Plating: a. Suspend sterilized seeds in a sterile 0.1% agar solution.[3] b. Plate the seeds for each genotype on their respective treatment and control plates. c. Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

    • Incubation and Data Collection: a. Move the plates to a growth chamber with controlled light and temperature. Position the plates vertically to allow for clear observation of hypocotyl and root growth.[3] b. Germination Rate: Score germination (radicle emergence) daily for 7 days.[3] c. Seedling Height: After 10 days, measure the hypocotyl length of at least 20 seedlings per group using image analysis software.[3]

    • Expected Outcome: PBZ will significantly inhibit germination and reduce the hypocotyl length of wild-type plants, making them phenotypically similar to the untreated ga1-3 mutants.[3] The application of PBZ to the ga1-3 mutants will show no significant additional effect, as the GA biosynthesis pathway is already genetically blocked.[3]

References

troubleshooting inconsistent results in gibberellin-regulated gene expression studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments on gibberellin-regulated gene expression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No observable physiological or gene expression response after gibberellin (GA) treatment.

  • Question: I've treated my plants with gibberellic acid (GA), but I'm not seeing any expected effects like stem elongation or changes in my target gene expression. What could be wrong?

  • Possible Causes & Solutions:

    • Incorrect GA Concentration: The concentration of GA may be too low to elicit a response or, conversely, too high, which can be inhibitory in some species.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental system.[1][2]

    • GA Solution Degradation: Gibberellins can be unstable in aqueous solutions and may degrade over time, especially at alkaline pH or when exposed to light and high temperatures.[1][2] Always prepare fresh solutions for each experiment. For stock solutions, dissolve GA powder in a small amount of ethanol (B145695) or isopropanol (B130326) before adding water and store them in the dark at 2-6°C or frozen for long-term storage.[2]

    • Inefficient Uptake: The method of application (e.g., foliar spray, soil drench, seed treatment) might not be optimal for your plant species or developmental stage, leading to poor uptake.[2] Ensure the application method is appropriate for the target tissue.

    • Plant Insensitivity: The specific plant species, ecotype, or mutant you are using might be insensitive to the form of gibberellin applied. Some plants require the conversion of a precursor GA into a bioactive form.[1] Your plant system may lack the necessary enzymes for this conversion. Using a known bioactive GA like GA3 can serve as a positive control.[1]

    • Timing of Application: The developmental stage of the plant is critical. The response to GA can be highly dependent on the timing of application.[2] Consult the literature for the most responsive developmental stage for your intended outcome.

    • Hormonal Crosstalk: Other plant hormones, such as abscisic acid (ABA), can antagonize GA signaling.[2] Experimental conditions that induce stress can elevate ABA levels and mask the effects of GA.

Issue 2: High variability in gene expression results between biological replicates.

  • Question: My RT-qPCR results for GA-responsive genes show significant variation between my biological replicates. How can I improve consistency?

  • Possible Causes & Solutions:

    • Inconsistent GA Treatment: Ensure uniform application of the GA solution to all plants. Variations in spray coverage or soil drench volume can lead to different levels of GA uptake.

    • Heterogeneous Plant Material: Use plants of the same age and developmental stage, grown under highly controlled and uniform environmental conditions (light, temperature, humidity).

    • RNA Degradation: RNA is highly susceptible to degradation. Ensure that plant tissue is flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C. Use RNase-free techniques and reagents throughout the RNA extraction process.[3][4]

    • Pipetting Errors: Inaccurate pipetting during reverse transcription or qPCR setup can introduce significant variability. Prepare master mixes for your reactions to minimize pipetting errors.

    • Poor Primer/Probe Design: Inefficient or non-specific primers can lead to inconsistent amplification. Validate your primers for efficiency and specificity before conducting your experiment.

Issue 3: Unexpected down-regulation or no change in the expression of a known GA-inducible gene.

  • Question: I am studying a gene that is reported to be upregulated by gibberellin, but my RT-qPCR results show no change or even a decrease in its expression after treatment. Why might this be happening?

  • Possible Causes & Solutions:

    • Feedback Regulation: The gibberellin signaling pathway is subject to feedback regulation. Prolonged exposure to high concentrations of GA can lead to the upregulation of genes involved in GA catabolism (e.g., GA2ox) and downregulation of GA biosynthesis genes (e.g., GA20ox, GA3ox), which can dampen the overall response.[5][6][7] Consider performing a time-course experiment to capture the initial induction phase.

    • Tissue-Specific Expression: The gene of interest may be regulated by GA in a tissue-specific manner. Ensure you are harvesting the correct tissue where the gene is known to be responsive.

    • Hormonal Crosstalk: As mentioned earlier, other hormones can influence GA-regulated gene expression. For example, brassinosteroids have been shown to antagonistically regulate the expression of some GA-responsive genes.[8]

    • Experimental Artifacts: Double-check your analysis, including reference gene stability, primer sequences, and potential contamination in your samples.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and gene expression changes observed in gibberellin studies.

Table 1: Typical Concentrations of Gibberellic Acid (GA3) for Various Applications

ApplicationPlant Species/SystemTypical Concentration RangeReference(s)
Seed GerminationArabidopsis thaliana1 - 10 µM[9][10]
Seed GerminationGeneral Home Gardening1 - 1000 ppm[11]
Seed GerminationGentiana andrewsii50 - 200 ppm[12]
Stem ElongationArabidopsis thaliana (dwarf mutants)10 µM[13]
Flowering InductionStatice400 - 500 ppm[14]
General Plant GrowthVarious0.01 - 10 mg/L[15]

Table 2: Examples of Gibberellin-Regulated Gene Expression Changes

GenePlant SpeciesTreatmentFold ChangeReference(s)
VvGA2ox7Grape (Vitis vinifera)5 mg/L GA3~46.66-fold increase[5]
VvGA2ox1Grape (Vitis vinifera)5 mg/L GA3~4.34-fold increase[5]
GA20oxPea (Pisum sativum)Transfer to light~5-fold increase[6][7]
GA3oxPea (Pisum sativum)Transfer to light~5-fold increase[6][7]
VariousCucumber (Cucumis sativus)GA3>2-fold change (727 up, 346 down)[16]
FT and AP1CitrusGA treatmentReduced mRNA levels[17]
GASA1Arabidopsis thalianaGA3Enhanced accumulation[8]
GA5Arabidopsis thalianaGA3Repressed accumulation[8]

Detailed Experimental Protocols

Protocol 1: Gibberellic Acid (GA3) Treatment of Arabidopsis thaliana Seedlings for Gene Expression Analysis

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile distilled water.[2]

    • Sow seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.

    • Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.[9][10]

    • Grow seedlings in a controlled environment chamber at approximately 22°C with a 16-hour light/8-hour dark photoperiod.[13]

  • GA3 Treatment:

    • Prepare a 10 mM stock solution of GA3 in ethanol.[10]

    • For treatment, dilute the stock solution to the desired final concentration (e.g., 10 µM) in sterile water containing a surfactant like 0.01% Tween-20 to ensure even coverage.[13]

    • Use 10-day-old seedlings for treatment.[13]

    • Spray the seedlings with the GA3 solution or a mock solution (water with 0.01% Tween-20) until the leaves are thoroughly wetted.

    • Harvest whole seedlings at desired time points (e.g., 1, 3, 6, 12, 24 hours) post-treatment by flash-freezing in liquid nitrogen.[13]

    • Store samples at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Plant Tissue

This protocol is a general guideline and may need optimization based on the plant species and tissue type due to varying levels of secondary metabolites and polysaccharides.

  • Homogenization:

    • Grind the frozen plant tissue (approximately 100 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[3][18]

  • Lysis:

    • Transfer the frozen powder to a tube containing a suitable lysis buffer (e.g., a CTAB-based buffer or a commercial reagent like TRIzol). For a CTAB-based method, the buffer often contains 2% CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl, and 2% PVP.[19]

  • Purification:

    • Follow the specific instructions for your chosen method. This typically involves one or more extractions with chloroform (B151607) or phenol:chloroform to remove proteins and other contaminants.[18][19]

    • Precipitate the RNA from the aqueous phase by adding isopropanol or lithium chloride.[20]

    • Wash the RNA pellet with 70-80% ethanol to remove residual salts.[19]

  • Resuspension and Quality Control:

    • Air-dry the RNA pellet briefly and resuspend it in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.[3]

Protocol 3: Two-Step Reverse Transcription Quantitative PCR (RT-qPCR)

  • cDNA Synthesis (Reverse Transcription):

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Follow the manufacturer's protocol for the specific reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a SYBR Green-based qPCR reagent, forward and reverse primers for your gene of interest and a reference gene, and nuclease-free water.

    • Add the diluted cDNA to the master mix in qPCR plates.

    • Run the qPCR reaction in a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to a stable reference gene.[21]

Visualizations

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds DELLA Proteasome 26S Proteasome DELLA->Proteasome degraded TF Transcription Factors (e.g., PIFs) DELLA->TF represses SCF SCF E3 Ligase SCF->DELLA targets for degradation Gene GA-Responsive Genes TF->Gene activates transcription Growth Plant Growth and Development Gene->Growth

Caption: Simplified diagram of the canonical gibberellin signaling pathway.

Troubleshooting_Workflow Start Inconsistent or No GA Response Check_Setup 1. Verify Experimental Setup Start->Check_Setup Check_Plant 2. Assess Plant Material Check_Setup->Check_Plant Yes Sol_Prep GA Solution: - Freshly prepared? - Correct concentration? - Proper storage? Check_Setup->Sol_Prep No App_Method Application: - Uniform? - Appropriate method? Check_Setup->App_Method No Check_Analysis 3. Review Data Analysis Check_Plant->Check_Analysis Yes Plant_Cond Growth Conditions: - Uniform and controlled? Check_Plant->Plant_Cond No Plant_Health Plant Health: - Healthy and uniform stage? Check_Plant->Plant_Health No RNA_Quality RNA/cDNA Quality: - Intact and pure? Check_Analysis->RNA_Quality No qPCR_Params RT-qPCR: - Primer efficiency? - Stable reference gene? Check_Analysis->qPCR_Params No Optimize Optimize Protocol Check_Analysis->Optimize Yes Sol_Prep->Optimize App_Method->Optimize Plant_Cond->Optimize Plant_Health->Optimize RNA_Quality->Optimize qPCR_Params->Optimize

Caption: A logical workflow for troubleshooting inconsistent results.

Experimental_Workflow Start Start: Plant Growth Treatment Gibberellin Treatment (and Mock Control) Start->Treatment Harvest Tissue Harvesting (Flash Freeze) Treatment->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext QC1 RNA Quality Control (Spectrophotometer, Gel) RNA_Ext->QC1 QC1->RNA_Ext Fail cDNA_Syn cDNA Synthesis QC1->cDNA_Syn Pass qPCR RT-qPCR cDNA_Syn->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Caption: Standard experimental workflow for gene expression analysis.

References

strategies to minimize variability in plant response to gibberellin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in plant responses to gibberellin (GA) treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you design and execute robust and reproducible experiments.

Troubleshooting Guide: Diagnosing and Resolving Inconsistent Plant Responses to Gibberellin

Use the following question-and-answer guide to troubleshoot common issues encountered during gibberellin application experiments.

Question 1: Why am I observing no response or a very weak response to my gibberellin treatment?

Possible Causes and Solutions:

  • Inactive Gibberellin Solution: Gibberellins, such as GA3, can degrade in aqueous solutions, particularly at an alkaline pH.[1] Improper storage, such as exposure to light or high temperatures, can also lead to degradation.[1]

    • Recommendation: Prepare fresh gibberellin solutions for each experiment. If using a stock solution, ensure it is stored correctly (e.g., at -20°C in a suitable solvent like ethanol).[2]

  • Incorrect Concentration: The applied concentration may be too low to elicit a response.[2]

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions.[2]

  • Plant Insensitivity: The plant variety or mutant you are working with may have a mutation in the gibberellin signaling pathway, such as in the GID1 receptor or DELLA proteins, making it unresponsive to this compound.[1] This is a known characteristic of some dwarf varieties.[1]

    • Recommendation: If working with a dwarf mutant, determine if it is GA-deficient or GA-insensitive. GA-deficient mutants will respond to exogenous GA, while GA-insensitive mutants will not.[1]

  • Hormone Antagonism: Other plant hormones, especially abscisic acid (ABA), can antagonize the action of this compound.[1][3] High levels of ABA can inhibit processes like germination and growth, even when this compound are present.[1][3]

    • Recommendation: Be mindful of experimental conditions that could elevate ABA levels, such as stress. For seed germination studies, ensure that any necessary stratification or after-ripening period has been completed to lower endogenous ABA levels.[1]

  • Incorrect Application Timing: The developmental stage of the plant is critical, as its responsiveness to gibberellin changes over time.[1]

    • Recommendation: Consult scientific literature to identify the most responsive developmental stage for the desired effect in your plant species.

Question 2: Why are my results highly variable between individual plants or experimental replicates?

Possible Causes and Solutions:

  • Genetic Variability: Even within the same species, different accessions or varieties can show significant variation in their response to this compound due to differences in their genetic makeup, which affects hormone metabolism and signaling.[4][5][6]

    • Recommendation: Use a genetically uniform plant line for your experiments. If this is not possible, ensure that your experimental design accounts for this variability by using a larger sample size and proper randomization.

  • Inconsistent Application: Uneven application of the gibberellin solution can lead to variable responses.

    • Recommendation: Standardize your application method. For foliar sprays, ensure complete and uniform coverage. For soil drenches, apply a consistent volume to each pot. For seed treatments, ensure all seeds are equally exposed to the solution.[7]

  • Environmental Fluctuations: Environmental factors such as light intensity, quality, photoperiod, and temperature can influence gibberellin biosynthesis and signaling, leading to variable responses.[8]

    • Recommendation: Maintain consistent and controlled environmental conditions (light, temperature, humidity) for all plants in the experiment.

  • Plant Health and Vigor: Differences in the initial health and size of the plants can lead to variability in their response to treatments.

    • Recommendation: Select plants of uniform size and developmental stage at the start of the experiment. Discard any plants that appear unhealthy.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my gibberellic acid (GA3) stock solution?

A1: Gibberellic acid is sparingly soluble in water but dissolves well in organic solvents like ethanol (B145695) or methanol.[2][9] To prepare a stock solution (e.g., 1000 ppm), dissolve the GA3 powder in a small amount of ethanol and then dilute with distilled water to the final volume.[1][9] Store the stock solution in a dark, airtight container at -20°C to maintain its stability.[2] Aqueous working solutions should be prepared fresh before each use.[1]

Q2: What is a typical range of working concentrations for gibberellin treatment?

A2: The optimal concentration depends on the plant species, the application method, and the desired physiological response. Typical working concentrations can range from 0.01 to 100 ppm (or mg/L).[7][9] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: What are the common methods for applying this compound to plants?

A3: The most common application methods are:

  • Foliar Spray: The solution is sprayed directly onto the leaves. This is effective for promoting shoot elongation and flowering.[7]

  • Soil Drench: The solution is applied to the soil around the base of the plant to target the roots.[7]

  • Seed Treatment: Seeds are soaked in the gibberellin solution before planting to improve germination rates.[7]

Q4: How does the developmental stage of the plant affect its response to gibberellin?

A4: A plant's sensitivity to gibberellin varies significantly throughout its life cycle.[10] For example, this compound are crucial for seed germination and early seedling growth.[3] The transition from vegetative to reproductive growth (flowering) is also a key stage regulated by this compound.[11] Applying gibberellin at the wrong developmental stage may result in a minimal or unintended response.

Q5: What is the role of DELLA proteins in gibberellin signaling and how can they affect my experiments?

A5: DELLA proteins are key negative regulators of the gibberellin signaling pathway.[11] They act as growth repressors. Gibberellin promotes growth by causing the degradation of DELLA proteins.[11] If you are working with a plant line that has altered DELLA protein function (e.g., a mutant where DELLA is resistant to degradation), you may observe a dwarf phenotype that is insensitive to gibberellin application.

Data Presentation: Factors Influencing Gibberellin Response

Table 1: General Recommendations for Gibberellin (GA3) Application

ParameterRecommended Range/MethodRationale
Concentration 0.01 - 100 ppm (mg/L)Optimal concentration is species and response-dependent. A dose-response curve is recommended.
Application Method Foliar Spray, Soil Drench, Seed SoakMethod should be chosen based on the target tissue and desired outcome.
pH of Solution Slightly acidic to neutralGA3 is more stable in acidic solutions; alkaline conditions can cause degradation.
Solvent for Stock Ethanol, MethanolGA3 has low solubility in water but is soluble in alcohols.
Storage of Stock -20°C in a dark, airtight containerPrevents degradation of the stock solution over time.

Table 2: Influence of Environmental Factors on Gibberellin Response

Environmental FactorEffect on Gibberellin PathwayImpact on Experimental Variability
Light Longer photoperiods and higher light intensity can increase GA biosynthesis.[8]Inconsistent light conditions can lead to variable endogenous GA levels, affecting the response to exogenous application.
Temperature Both heat and cold stress can alter the expression of GA biosynthesis and deactivation genes.[12]Temperature fluctuations can introduce variability in plant growth and GA sensitivity.
Stress (e.g., salinity) Can lead to increased ABA levels, which antagonize GA action.Stressed plants may show a reduced response to GA treatment.

Experimental Protocols

Protocol 1: Standard Seed Germination Assay with Gibberellic Acid (GA3)

This protocol provides a general method for assessing the effect of GA3 on seed germination.

  • Preparation of GA3 Solutions:

    • Prepare a 1000 ppm stock solution of GA3 by dissolving 10 mg of GA3 powder in a small amount of ethanol and then bringing the volume to 10 mL with distilled water.[1]

    • From the stock solution, prepare a series of working solutions (e.g., 10 ppm, 50 ppm, 100 ppm) by diluting with distilled water.[1]

    • Prepare a control solution containing the same concentration of ethanol as the highest concentration GA3 working solution, diluted with distilled water.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds to prevent microbial contamination (e.g., a 10-minute soak in 10% bleach, followed by 3-5 rinses with sterile distilled water).[1]

    • Place sterile filter paper in sterile petri dishes.

    • Add enough of the respective GA3 working solution or control solution to saturate the filter paper.

    • Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each petri dish.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation and Data Collection:

    • Incubate the petri dishes under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

    • Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days).

Mandatory Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 SCF SCF E3 Ligase GA_GID1->SCF recruits DELLA DELLA Protein (Growth Repressor) DELLA->GA_GID1 interacts with Proteasome 26S Proteasome DELLA->Proteasome targeted to Growth Growth Promotion DELLA->Growth represses SCF->DELLA ubiquitinates Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth leads to

Caption: Simplified Gibberellin Signaling Pathway.

Experimental Workflow for Minimizing Variability

Experimental_Workflow start Start: Experimental Design plant_selection Select Genetically Uniform and Healthy Plants start->plant_selection environmental_control Establish Controlled Environmental Conditions plant_selection->environmental_control solution_prep Prepare Fresh GA Solution and Controls environmental_control->solution_prep application Standardize Application Method and Timing solution_prep->application data_collection Consistent Data Collection application->data_collection analysis Statistical Analysis data_collection->analysis end End: Reproducible Results analysis->end

Caption: Workflow for Reproducible Gibberellin Experiments.

References

improving the efficiency of gibberellin purification by solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of gibberellins. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reproducibility of gibberellin purification from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of solid-phase extraction (SPE) cartridge for gibberellin purification?

A1: Reversed-phase C18 cartridges are frequently used for the pre-concentration and cleanup of this compound from plant tissue extracts.[1][2] The nonpolar C18 stationary phase effectively retains the moderately polar this compound from an aqueous sample, allowing for the removal of polar interferences.[2] Mixed-mode SPE cartridges, such as Oasis MCX (Mixed-Mode Cation Exchange), are also employed for more selective purification.[3][4]

Q2: What are the critical parameters to optimize for an efficient gibberellin SPE protocol?

A2: For optimal results, it is crucial to optimize several parameters, including the pH of the sample, the type and volume of conditioning, washing, and elution solvents, the sample flow rate, and the amount of sorbent.[1]

Q3: I am experiencing low or no recovery of my gibberellin standards. What are the likely causes?

A3: Low recovery of gibberellin standards is a common issue that can stem from several factors. The primary areas to investigate are the extraction efficiency, the solid-phase extraction (SPE) cleanup steps, and potential degradation of the analytes.[3] Inadequate acidification of the sample before SPE can lead to poor retention of these acidic hormones on reversed-phase sorbents.[3] Additionally, using an elution solvent that is too weak may not be sufficient to desorb the this compound from the SPE cartridge.[3]

Q4: My gibberellin recovery is inconsistent between samples. What could be causing this variability?

A4: Inconsistent recovery often points to a lack of reproducibility in the sample processing steps. Key factors to examine include inconsistent pH adjustment, variable flow rates during SPE, sample matrix effects, and incomplete solvent evaporation or reconstitution.[1][3]

Q5: I suspect my this compound are degrading during sample preparation. How can I minimize this?

A5: this compound can be sensitive to high temperatures and alkaline conditions.[3] To minimize degradation, it is recommended to work at low temperatures (e.g., 4°C for extraction and below 40°C for evaporation) and maintain acidic conditions (pH 2.5-3.0) throughout the cleanup process.[3][4] Using fresh, high-purity solvents can also prevent degradation from contaminants.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Recovery Inadequate sample acidification.Ensure the sample pH is adjusted to 2.5-3.0 before loading onto the SPE cartridge.[3]
Elution solvent is too weak.Use a stronger elution solvent, such as methanol (B129727) or acetonitrile (B52724) for C18 cartridges. For mixed-mode SPE, the elution solvent may need adjustment to disrupt both hydrophobic and ionic interactions.[3]
Analyte breakthrough during sample loading.Decrease the sample loading flow rate (e.g., 1-2 mL/min).[1][3] Consider diluting the sample with a weaker solvent or using a larger sorbent mass if the cartridge is overloaded.[5][6]
Inconsistent Recovery Variable pH across samples.Consistently adjust the pH of each sample to the optimal range (2.5-3.0) before SPE.[3]
Inconsistent flow rates.Use a vacuum manifold or automated SPE system to maintain consistent flow rates during sample loading, washing, and elution.[1]
Sample matrix effects.Pre-treat the sample to remove interfering compounds, for example, by performing a liquid-liquid extraction step before SPE.[1]
High Background or Interfering Peaks Inadequate washing of the SPE cartridge.Optimize the washing step by using a solvent that removes interferences without eluting the this compound. A weak organic solvent in acidified water is often a good choice.[1]
Contamination.Use high-purity solvents and reagents, and ensure all glassware and equipment are thoroughly cleaned.[1]
Slow Flow Rates Cartridge overloading or clogging.Ensure the plant extract is free of particulate matter by centrifugation or filtration before loading.[3]

Data Presentation

Table 1: Gibberellin Recovery Rates with Different Purification Methods

Gibberellin(s)Plant MatrixCleanup MethodAnalytical MethodAverage Recovery (%)Reference
Gibberellic Acid (GA3)WheatSolid-Phase Extraction (C18)LC-MS/MS95.5 - 102.4[3]
Gibberellic Acid (GA3)Fermented FruitsLiquid-Liquid & Solid-Phase ExtractionHPLC91.92[3]
This compound (multiple)Rice ShootsSolid-Phase Extraction (Oasis MCX)UPLC-MS/MS-[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Gibberellin Cleanup using a C18 Cartridge

This protocol provides a general guideline for the cleanup of this compound from plant extracts using a C18 reversed-phase SPE cartridge.[3]

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid

  • Deionized water

  • Filtered plant extract

  • Vacuum manifold

Methodology:

  • Sample Preparation:

    • Ensure the plant extract is free of particulate matter by centrifugation or filtration.[3]

    • Adjust the pH of the extract to 2.5-3.0 with formic acid or acetic acid. This is a crucial step to protonate the carboxylic acid group of the this compound, making them less polar and enabling their retention on the C18 sorbent.[3]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the cartridge to go dry.[3]

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Ensure the sorbent bed remains wet.[3]

  • Sample Loading:

    • Load the acidified plant extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[3]

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.[3]

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove any remaining aqueous solvent.[3]

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile. The elution can be done in two steps with 2.5 mL each to improve recovery.[3]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[3]

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).[1]

Protocol 2: Two-Step Solid-Phase Extraction (SPE) for Gibberellin Purification

This protocol is adapted from a method for the comprehensive analysis of multiple this compound from plant tissues.[4]

Materials:

  • Oasis® MCX cartridge (e.g., 30 mg)

  • Oasis® MAX cartridge (e.g., 30 mg)

  • Methanol

  • Formic acid

  • Ammonium hydroxide

  • Acetonitrile

  • Deionized water

  • Plant extract in 80% methanol, 5% formic acid, 15% water

Methodology:

  • First SPE Cleanup (Oasis® MCX):

    • Conditioning: Wash the Oasis® MCX cartridge with 1 mL of methanol, followed by 1 mL of water.[4]

    • Equilibration: Equilibrate the cartridge with 1 mL of the extraction solvent.[4]

    • Loading: Load the supernatant from the plant extract onto the cartridge.[4]

    • Washing: Wash the cartridge with 1 mL of 1 M formic acid.[4]

    • Elution: Elute the this compound with 2 mL of 0.35 M NH₄OH in 60% acetonitrile.[4]

  • Second SPE Cleanup (Oasis® MAX):

    • Conditioning: Wash the Oasis® MAX cartridge with 1 mL of methanol, followed by 1 mL of water.[4]

    • Equilibration: Equilibrate the cartridge with 1 mL of the elution solvent from the MCX step.[4]

    • Loading: Load the eluate from the MCX step onto the cartridge.[4]

    • Washing: Wash the cartridge with 1 mL of water.[4]

    • Elution: Elute the this compound with 2 mL of 1 M formic acid in 60% acetonitrile.[4]

  • Sample Concentration and Analysis:

    • Evaporate the final eluate to dryness under a stream of nitrogen.[4]

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[4]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution SamplePrep 1. Sample Preparation (Filtration & pH Adjustment to 2.5-3.0) Conditioning 2. Conditioning (Methanol) SamplePrep->Conditioning Equilibration 3. Equilibration (Acidified Water) Conditioning->Equilibration Loading 4. Sample Loading (1-2 mL/min) Equilibration->Loading Washing 5. Washing (Acidified Water & 5% Methanol) Loading->Washing Drying 6. Drying (Vacuum) Washing->Drying Elution 7. Elution (Methanol or Acetonitrile) Drying->Elution Evaporation 8. Evaporation (Nitrogen Stream, <40°C) Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution

Caption: Workflow for Gibberellin Purification using a C18 SPE Cartridge.

Two_Step_SPE_Workflow cluster_mcx First SPE: Oasis MCX (Cation Exchange) cluster_max Second SPE: Oasis MAX (Anion Exchange) cluster_final Final Steps MCX_Condition 1. Condition & Equilibrate MCX_Load 2. Load Sample Extract MCX_Condition->MCX_Load MCX_Wash 3. Wash (1M Formic Acid) MCX_Load->MCX_Wash MCX_Elute 4. Elute (0.35M NH4OH in 60% Acetonitrile) MCX_Wash->MCX_Elute MAX_Condition 5. Condition & Equilibrate MCX_Elute->MAX_Condition MAX_Load 6. Load Eluate from MCX MAX_Condition->MAX_Load MAX_Wash 7. Wash (Water) MAX_Load->MAX_Wash MAX_Elute 8. Elute (1M Formic Acid in 60% Acetonitrile) MAX_Wash->MAX_Elute Concentration 9. Evaporation & Reconstitution MAX_Elute->Concentration

Caption: Workflow for Two-Step Gibberellin Purification using Mixed-Mode SPE.

References

addressing challenges in the genetic analysis of gibberellin mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gibberellin (GA) mutants.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the genetic analysis of gibberellin mutants in a question-and-answer format.

Q1: My putative gibberellin mutant displays a dwarf phenotype. How can I determine if it's a GA biosynthesis or a GA signaling mutant?

A1: The primary method to distinguish between a GA-deficient (biosynthesis) and a GA-insensitive (signaling) mutant is to perform a GA rescue experiment. Apply exogenous bioactive GA (e.g., GA₃ or GA₄) to the mutant and a wild-type control.

  • GA-deficient mutants will typically show a significant growth response, with phenotypes such as stem elongation and leaf expansion being restored to near wild-type levels.[1]

  • GA-insensitive mutants will show little to no response to the applied GA, as their signaling pathway is impaired.[2]

Q2: I've created a single-gene knockout of a putative GA biosynthesis gene, but the plant shows a wild-type or only a very mild dwarf phenotype. What could be the reason?

A2: This is a common issue, particularly in species like Arabidopsis thaliana, and is often due to functional redundancy . Many genes in the GA biosynthesis and signaling pathways belong to small gene families where members have overlapping functions.[3] For example, mutations in genes involved in the later stages of GA biosynthesis, such as GA20-oxidase (GA5) or GA3-oxidase (GA4), may result in less severe phenotypes than mutations in early-step genes like CPS (GA1) due to the presence of other functional gene copies.[3][4] To overcome this, it is often necessary to create and analyze double or higher-order mutants.

Q3: I'm analyzing gene expression in my GA mutant and the results are confusing. The expression of some GA biosynthesis genes is higher than in the wild type, which seems counterintuitive for a dwarf mutant.

A3: This is likely due to the feedback regulation mechanism that governs GA homeostasis. The GA signaling pathway negatively regulates the expression of key biosynthesis genes (e.g., GA20ox and GA3ox) and positively regulates the expression of GA catabolism genes (e.g., GA2ox).[4] In a GA-deficient mutant, the low levels of bioactive GA lead to a de-repression of biosynthesis genes, causing an increase in their transcript levels. Conversely, in mutants with a constitutively active GA signaling pathway, you would expect to see decreased expression of these biosynthesis genes.

Q4: My GA-insensitive dwarf mutant has higher-than-wild-type levels of endogenous bioactive GAs. Why is this?

A4: This phenomenon is also a consequence of feedback regulation. In a GA-insensitive mutant, the signaling pathway is blocked, so the plant cannot perceive the endogenous GA pool. This lack of signaling leads to the upregulation of GA biosynthesis genes, resulting in an accumulation of bioactive GAs.[4] The semi-dominant gai mutant in Arabidopsis is a classic example of this.[4]

Q5: I am trying to characterize a mutant with a "slender" or constitutive GA-response phenotype. What kind of mutation should I look for?

A5: A slender phenotype, which mimics a plant treated with excessive GA, is often caused by a loss-of-function mutation in a negative regulator of GA signaling.[5] The most prominent negative regulators are the DELLA proteins . A mutation that prevents the production or function of these repressor proteins leads to a constantly active GA signaling pathway.[6][7][8]

Q6: How does cross-talk with other hormones affect the phenotype of my GA mutant?

A6: The GA signaling pathway is integrated with other hormone pathways, including auxin, ethylene (B1197577), and abscisic acid (ABA).[8][9] For example, ethylene can stabilize DELLA proteins, thus repressing GA responses.[9] Auxin can positively regulate the expression of GA biosynthesis genes.[9] ABA generally acts antagonistically to GA, particularly in processes like seed germination.[10] These interactions can modify the expected phenotype of a GA mutant, and it may be necessary to consider the status of other hormone pathways in your analysis.

Quantitative Data on Gibberellin Mutants

The following tables summarize quantitative data on bioactive GA levels and phenotypic responses in various well-characterized mutants.

Table 1: Bioactive Gibberellin Levels in Various Plant Mutants
Plant SpeciesMutantGene FunctionBioactive GibberellinMutant Level (ng/g FW)Wild-Type Level (ng/g FW)Fold Change (Mutant/WT)
Arabidopsis thalianaga1-3GA Biosynthesis (CPS)GA₄~0.02~0.25~0.08
Arabidopsis thalianaga3ox1/ga3ox2GA Biosynthesis (GA3ox)GA₄~0.05~0.25~0.2
Arabidopsis thalianagid1a/gid1b/gid1cGA ReceptorGA₄~3.0~0.25~12.0
Oryza sativa (Rice)gid1GA ReceptorGA₄~1.5~0.1~15.0
Zea mays (Maize)dwarf-1GA Biosynthesis (GA3ox)GA₁~0.23~13.5~0.017
Zea mays (Maize)dwarf-5GA Biosynthesis (KS)GA₁<2.0~13.5<0.15
Pisum sativum (Pea)naGA Biosynthesis (ent-kaurenoic acid synthesis)GA₁~0.1~1.7~0.06

Note: The exact quantitative values can vary depending on the specific experimental conditions, tissue type, and developmental stage. FW denotes fresh weight. Data compiled from multiple sources.[11][12][13]

Table 2: Dose-Response of Barley Dwarf Mutants to Exogenous GA₃
Mutant ClassGene Function CategoryGA₃ Concentration (M) for Half-Maximal Response (Leaf Elongation)α-Amylase Production Sensitivity
Wild-Type -~10⁻⁷ - 10⁻⁸High
grd (GA-responsive dwarf)GA Biosynthesis~10⁻⁷ - 10⁻⁸High
gse (GA sensitivity)GA Signaling~10⁻⁵ - 10⁻⁶Reduced (~100-fold)
elo (elongation)Growth ProcessesNo significant responseNot applicable

Data adapted from studies on barley dwarf mutants.[1]

Key Experimental Protocols

Protocol 1: Quantification of Endogenous Gibberellins by LC-MS/MS

This protocol outlines the standard procedure for extracting and quantifying GAs from plant tissue.

  • Sample Preparation:

    • Harvest 100-500 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add 1 mL of cold extraction solvent (e.g., 80% methanol (B129727) with an antioxidant like butylated hydroxytoluene) per 100 mg of tissue.

    • Add a known amount of deuterium-labeled GA internal standards (e.g., [²H₂]GA₄, [²H₂]GA₁) for accurate quantification.

    • Incubate on a rocking platform overnight at 4°C.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 100% methanol, followed by deionized water.

    • Dilute the supernatant with water to reduce the methanol concentration to <10%.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with 5% methanol in water to remove polar impurities.

    • Elute the GAs with 80% methanol in water.

  • LC-MS/MS Analysis:

    • Dry the eluate completely using a nitrogen evaporator or vacuum concentrator.

    • Reconstitute the dried residue in a small, precise volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

    • Inject the sample into a UHPLC system coupled to a tandem mass spectrometer.

    • Separate GAs using a C18 reversed-phase column with a gradient of water and acetonitrile/methanol (both with 0.1% formic acid).

    • Perform quantification using multiple reaction monitoring (MRM) by comparing the signal intensity of the endogenous GA to its co-eluting stable isotope-labeled internal standard.[14]

Protocol 2: In Vivo DELLA Protein Degradation Assay

This assay assesses the stability of DELLA proteins in response to GA treatment.

  • Plant Material and Growth:

    • Use transgenic lines expressing a tagged DELLA protein (e.g., GFP-RGA) or wild-type plants with a reliable anti-DELLA antibody.

    • Grow seedlings on MS agar (B569324) plates under controlled conditions.

  • GA Treatment:

    • Treat seedlings with a GA biosynthesis inhibitor (e.g., paclobutrazol) for several hours to accumulate DELLA proteins.

    • Remove the inhibitor and apply a solution of bioactive GA (e.g., 10 µM GA₄) or a mock solution.

    • Harvest seedlings at various time points after GA application (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction and Western Blotting:

    • Immediately freeze harvested tissue in liquid nitrogen and grind to a powder.

    • Extract total proteins using a suitable extraction buffer.

    • Quantify total protein concentration using a Bradford or BCA assay.

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the tag (e.g., anti-GFP) or the specific DELLA protein.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify band intensities and normalize to a loading control (e.g., actin or total protein stain) to determine the rate of DELLA degradation.[6]

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA SCF SCF E3 Ligase DELLA->SCF targeted to DELLA->Repression represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Degradation DELLA Degradation Proteasome->Degradation Growth_Genes Growth-Promoting Genes Plant_Growth Plant Growth (Stem elongation, etc.) Growth_Genes->Plant_Growth expression leads to Repression->Growth_Genes

Caption: A simplified diagram of the core gibberellin signaling pathway in the nucleus.

Experimental Workflow for GA Mutant Analysis

Experimental_Workflow start Start: Putative GA Mutant phenotyping Phenotypic Analysis (e.g., height, flowering time) start->phenotyping ga_rescue GA Rescue Experiment (Apply exogenous GA) phenotyping->ga_rescue responsive Phenotype Rescued? ga_rescue->responsive ga_deficient Conclusion: Likely GA Biosynthesis Mutant responsive->ga_deficient Yes ga_insensitive Conclusion: Likely GA Signaling Mutant responsive->ga_insensitive No quantification GA Quantification (LC-MS/MS) ga_deficient->quantification gene_expression Gene Expression Analysis (qRT-PCR) ga_deficient->gene_expression molecular_analysis Gene Cloning & Sequence Analysis ga_deficient->molecular_analysis ga_insensitive->quantification ga_insensitive->gene_expression ga_insensitive->molecular_analysis

References

Technical Support Center: Optimization of Fixation and Permeabilization for Gibberellin Immunolocalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation and permeabilization techniques for the successful immunolocalization of gibberellins (GAs) in plant tissues.

Frequently Asked Questions (FAQs)

Q1: Why is gibberellin immunolocalization challenging?

A1: Gibberellin immunolocalization presents several challenges due to the nature of the hormone and the structure of plant tissues. This compound are small molecules that can be highly soluble, making them prone to displacement or loss during sample preparation. Furthermore, the rigid plant cell wall acts as a significant barrier that must be permeabilized to allow antibody access to intracellular targets. Inadequate fixation can fail to immobilize these small molecules, while harsh permeabilization can lead to the loss of the target antigen and damage cellular structures.

Q2: What is the fundamental difference between a cross-linking fixative and a precipitating fixative?

A2: Cross-linking fixatives, such as formaldehyde (B43269) (paraformaldehyde), form covalent bonds between molecules, creating a stable network that preserves cellular architecture. This method is effective at immobilizing larger molecules like proteins. Precipitating fixatives, like methanol (B129727) and ethanol, work by dehydrating the tissue, which causes proteins and other molecules to precipitate in situ. For small, soluble molecules like this compound, cross-linking fixatives are often preferred as they are more likely to lock the hormone in place.

Q3: How do I choose the right permeabilization method?

A3: The choice of permeabilization method depends on the thickness and type of your plant tissue and the specific requirements of your antibody. Enzymatic digestion using cellulases and pectinases is often necessary to break down the plant cell wall. Following enzymatic treatment, detergents are used to permeabilize the cell membranes. Triton X-100 is a non-ionic detergent that creates larger pores, which can be useful but also risks extracting small molecules. Saponin (B1150181) is a milder detergent that selectively interacts with cholesterol in membranes, creating smaller pores and potentially offering better retention of soluble antigens like this compound.

Q4: Can I perform fixation and permeabilization in a single step?

A4: Yes, some protocols use organic solvents like methanol or acetone (B3395972) to simultaneously fix and permeabilize the cells. While this can be a time-saving step, it is a harsher treatment and may not be optimal for preserving the localization of small, soluble molecules like this compound, which can be extracted by the solvent. For this reason, a sequential fixation and permeabilization protocol is often recommended for gibberellin immunolocalization.

Q5: What are the most critical controls to include in my gibberellin immunolocalization experiment?

A5: Several controls are essential to validate your results. A "no primary antibody" control, where the primary antibody is omitted, is crucial to check for non-specific binding of the secondary antibody. An "antibody pre-adsorption" control, where the primary antibody is incubated with an excess of the gibberellin antigen before being applied to the sample, will demonstrate the specificity of the antibody for the target. Additionally, using a well-characterized mutant line with known alterations in gibberellin levels can serve as a biological control.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of fixation and permeabilization for gibberellin immunolocalization.

Problem Potential Cause Suggested Solution
Weak or No Signal 1. Loss of Gibberellin Antigen: The small, soluble gibberellin molecules were washed out during fixation or permeabilization.Optimize Fixation: Use a cross-linking fixative like 4% paraformaldehyde to better immobilize the this compound. Consider adding a carboxyl-activating agent like EDAC to the fixative solution to help conjugate the gibberellin to surrounding proteins. • Gentle Permeabilization: Use a milder detergent like saponin instead of Triton X-100. Reduce the concentration and incubation time of the permeabilizing agent.
2. Inefficient Permeabilization: The antibodies cannot penetrate the cell wall and/or cell membrane to reach the target.Enzymatic Digestion: Ensure complete but gentle digestion of the cell wall by optimizing the concentration and incubation time of cellulase (B1617823) and pectinase. • Detergent Choice: If using a mild detergent, you may need to slightly increase the concentration or incubation time. A combination of a short Triton X-100 treatment followed by a longer saponin incubation can also be tested.
3. Poor Antibody Performance: The primary antibody has low affinity or is not suitable for immunolocalization.Antibody Titration: Perform a dilution series to find the optimal concentration of your primary antibody. • Check Antibody Specificity: Validate the antibody using a pre-adsorption control.
High Background Staining 1. Non-specific Antibody Binding: The primary or secondary antibody is binding to non-target molecules.Blocking: Increase the concentration and/or duration of the blocking step. Use a blocking solution containing serum from the same species as the secondary antibody. • Antibody Dilution: Use a higher dilution of the primary and secondary antibodies.
2. Autofluorescence: Plant tissues, particularly vascular tissues and chloroplasts, can exhibit natural fluorescence.Spectral Unmixing: If using a confocal microscope, use the spectral unmixing feature to separate the specific signal from the autofluorescence. • Choice of Fluorophore: Select a fluorophore that emits in a spectral range where autofluorescence is minimal (e.g., far-red).
Poor Cellular Morphology 1. Over-fixation: Excessive cross-linking by the fixative can damage cellular structures.Reduce Fixation Time: Decrease the incubation time with the fixative. • Lower Fixative Concentration: Try a lower concentration of paraformaldehyde (e.g., 2-3%).
2. Harsh Permeabilization: Over-digestion by enzymes or aggressive detergent treatment can destroy cellular integrity.Optimize Enzyme Treatment: Reduce the concentration and/or incubation time of the cell wall digesting enzymes. • Use Milder Detergents: Switch from Triton X-100 to a gentler detergent like saponin.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the impact of different fixation and permeabilization methods on gibberellin immunolocalization signal intensity and signal-to-noise ratio. These values are intended for comparative purposes to guide optimization.

Fixation Method Permeabilization Method Relative Fluorescence Intensity (Arbitrary Units) Signal-to-Noise Ratio Notes
4% Paraformaldehyde1% Cellulase, 0.5% Pectinase, 0.5% Triton X-100120 ± 158Strong signal, but potential for some antigen loss.
4% Paraformaldehyde1% Cellulase, 0.5% Pectinase, 0.2% Saponin105 ± 1212Good signal with improved antigen retention and lower background.
2% Paraformaldehyde + 1% Glutaraldehyde1% Cellulase, 0.5% Pectinase, 0.2% Saponin115 ± 1810Good preservation of ultrastructure, but may mask some epitopes.
Methanol (-20°C)Methanol (-20°C)60 ± 254Weaker and more variable signal, higher risk of antigen extraction.
4% Paraformaldehyde + EDAC1% Cellulase, 0.5% Pectinase, 0.2% Saponin135 ± 1015Potentially the optimal method for retaining and detecting small molecules.

Experimental Protocols

Protocol 1: Whole-Mount Immunolocalization of Gibberellin in Arabidopsis Root Tips

This protocol is adapted for the localization of small molecules and emphasizes gentle processing to preserve antigen integrity.

Materials:

  • Fixation Buffer: 4% (w/v) Paraformaldehyde in 1x Phosphate Buffered Saline (PBS), pH 7.4

  • EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Enzyme Solution: 1% (w/v) Cellulase, 0.5% (w/v) Pectinase in 1x PBS

  • Permeabilization Buffer: 0.2% (w/v) Saponin in 1x PBS

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in 1x PBS with 0.1% Tween-20 (PBST)

  • Primary Antibody: Anti-Gibberellin antibody (diluted in Blocking Buffer)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (diluted in Blocking Buffer)

  • Mounting Medium with DAPI

Procedure:

  • Fixation:

    • Excise Arabidopsis root tips and immediately immerse in freshly prepared Fixation Buffer. For enhanced retention of this compound, add EDAC to a final concentration of 1 mg/mL.

    • Apply a vacuum for 15 minutes and then release slowly.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash three times for 10 minutes each with 1x PBS.

  • Cell Wall Digestion:

    • Incubate the root tips in the Enzyme Solution for 30-60 minutes at 37°C. The optimal time should be determined empirically.

    • Wash three times for 10 minutes each with 1x PBS.

  • Permeabilization:

    • Incubate in Permeabilization Buffer for 20 minutes at room temperature.

    • Wash three times for 5 minutes each with 1x PBS.

  • Blocking:

    • Incubate in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-gibberellin antibody overnight at 4°C.

  • Washing:

    • Wash three times for 15 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate with the fluorophore-conjugated secondary antibody for 2 hours at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash three times for 15 minutes each with PBST in the dark.

    • Mount the root tips in mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Image using a confocal laser scanning microscope.

Visualizations

Gibberellin Signaling Pathway

Caption: Simplified Gibberellin Signaling Pathway.

Experimental Workflow for Gibberellin Immunolocalization

ImmunolocalizationWorkflow start Start tissue_prep Tissue Preparation (e.g., Root Tip Excision) start->tissue_prep fixation Fixation (e.g., 4% PFA + EDAC) tissue_prep->fixation washing1 Washing (PBS) fixation->washing1 digestion Cell Wall Digestion (Cellulase/Pectinase) washing1->digestion washing2 Washing (PBS) digestion->washing2 permeabilization Permeabilization (e.g., Saponin) washing2->permeabilization washing3 Washing (PBS) permeabilization->washing3 blocking Blocking (e.g., 5% BSA) washing3->blocking primary_ab Primary Antibody Incubation (anti-GA, 4°C Overnight) blocking->primary_ab washing4 Washing (PBST) primary_ab->washing4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) washing4->secondary_ab washing5 Washing (PBST) secondary_ab->washing5 mounting Mounting (with DAPI) washing5->mounting imaging Confocal Microscopy mounting->imaging end End imaging->end

Caption: Gibberellin Immunolocalization Experimental Workflow.

resolving issues with gibberellin-insensitive or hyper-responsive phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gibberellin (GA) signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to gibberellin-insensitive or hyper-responsive phenotypes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the molecular basis of a gibberellin-insensitive (dwarf) phenotype?

A gibberellin-insensitive phenotype, typically characterized by dwarfism that cannot be rescued by applying external GA, arises from mutations in the GA signaling pathway.[1][2] These mutations prevent the plant from perceiving or transducing the GA signal. Key causes include:

  • Mutations in the GA Receptor (GID1): A non-functional GID1 receptor cannot bind to GA, which is the first step in the signaling cascade. Without this binding, the downstream repressive proteins are not degraded.[2]

  • Dominant Mutations in DELLA Proteins: DELLA proteins are growth repressors that are normally degraded in the presence of GA.[3] Certain mutations, often deletions in the "DELLA domain," make these proteins resistant to GA-induced degradation.[2][3] These stabilized repressors continuously suppress growth, leading to a dominant dwarf phenotype.[3]

  • Mutations in F-box Proteins (SLY1/GID2): These proteins are part of the SCF E3 ubiquitin ligase complex, which tags DELLA proteins for degradation.[2] Loss-of-function mutations in these F-box proteins lead to the accumulation of DELLA proteins and consequently, GA insensitivity.[2]

Q2: My plants are tall and spindly, even without adding GA. What could be the cause?

This "slender" or constitutive GA response phenotype is characteristic of hyper-responsive mutants.[3] It is typically caused by loss-of-function mutations in the genes encoding DELLA proteins.[4] Since DELLA proteins are the primary repressors of GA signaling, their absence leads to a constantly active GA response pathway, resulting in continuous stem elongation, regardless of the actual GA levels.[3][4]

Q3: How can I distinguish between a GA-deficient mutant and a GA-insensitive mutant?

Both types of mutants can exhibit a dwarf phenotype, but they respond differently to the external application of bioactive GA. This differential response is the key to distinguishing them.[1]

  • GA-deficient mutants have a functional signaling pathway but cannot synthesize sufficient amounts of active GA. Applying external GA will rescue the dwarf phenotype, leading to normal growth.[1]

  • GA-insensitive mutants have mutations in the signaling pathway itself.[1] They are unable to respond to GA, so applying external GA will not rescue the dwarf phenotype.[1][2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No observed effect after applying exogenous gibberellin.

Question: I've applied bioactive GA (e.g., GA3 or GA4) to my dwarf plants, but I see no increase in stem elongation or germination. What went wrong?

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Plant Insensitivity The plant line may have a mutation in the GA signaling pathway (GID1 receptor, DELLA proteins), making it unresponsive. Action: Test for GA insensitivity by comparing the response to a known GA-deficient mutant (which should respond) and the wild-type.[1]
Incorrect GA Solution Preparation Gibberellins can be difficult to dissolve in water and may degrade in solution.[1] Action: Prepare fresh solutions for each experiment. Dissolve GA powder in a small amount of ethanol (B145695) or isopropanol (B130326) before diluting with distilled water. Store stock solutions in the dark at 2-8°C.[1]
Suboptimal Concentration The applied concentration may be too low to elicit a response, or excessively high concentrations can be inhibitory.[1][5] Action: Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal level for your specific plant species and developmental stage.
Hormone Antagonism High levels of other hormones, particularly abscisic acid (ABA), can antagonize GA action, inhibiting germination and growth.[1] Action: Ensure seeds have undergone any required stratification to reduce ABA levels. Be aware of experimental stress conditions (drought, salinity) that can elevate endogenous ABA.[1]
Poor Uptake/Transport The application method might not be effective for delivering GA to the target tissues. Action: For seed germination, a seed soak is often effective. For stem elongation, a foliar spray or a micro-drop application directly to the shoot apex may be more appropriate.[6]
Incorrect Timing of Application The plant may not be at a developmental stage that is responsive to GA. Action: Consult the literature to determine the most GA-responsive developmental stage for the desired outcome in your plant species.[1]
Issue 2: Poor or non-uniform seed germination with GA treatment.

Question: I treated my seeds with GA, but the germination is patchy and inconsistent. What should I check?

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Seed Viability The seed lot may have poor viability. Action: First, test the germination rate of untreated seeds on a moist filter paper to ensure the seed stock is viable.
Incorrect Soaking Time Soaking seeds for too long can cause damage, while insufficient soaking may not allow for adequate hormone absorption. Action: A typical duration for a seed soak is 12-24 hours. Optimize this duration for your specific seed type.
Deep Dormancy Some seeds require more than just GA to break dormancy. Action: Check if your seeds require other treatments, such as cold stratification or light exposure, in addition to the gibberellin application.
Fungal/Bacterial Contamination Microbes can inhibit germination. Action: Always surface-sterilize seeds (e.g., with a 10-minute soak in 10% bleach followed by thorough rinsing with sterile distilled water) before treatment.[1]

Quantitative Data Summary

The optimal concentration of gibberellin varies significantly depending on the plant species, application method, and desired physiological response.

Bioassay Plant Species Typical GA3 Concentration Range Response Measured
Seed GerminationArabidopsis thaliana1 µM - 100 µMGermination percentage[1]
Stem ElongationDwarf Pea (Pisum sativum)0.01 mg/L - 10 mg/LIncrease in stem length[7]
Dwarf Rice BioassayDwarf Rice (Oryza sativa)0.1 ng/plant - 100 ng/plantSecond leaf sheath elongation[6]
α-Amylase ProductionBarley (Hordeum vulgare)0.2 ng - 10 ngAmount of reducing sugar produced[8]

Experimental Protocols

Protocol 1: Distinguishing GA-Deficient vs. GA-Insensitive Mutants

This protocol uses a simple seedling growth assay to characterize dwarf mutants.

  • Seed Sterilization: Surface sterilize seeds of the wild-type, a known GA-deficient mutant (e.g., ga1-3 in Arabidopsis), and your unknown dwarf mutant(s) in 10% bleach for 10 minutes, followed by 3-5 rinses with sterile distilled water.[1]

  • Plating: Plate the seeds on sterile filter paper in petri dishes.

  • Treatment Preparation: Prepare a series of GA3 working solutions (e.g., 0 µM, 1 µM, 10 µM, 100 µM) in sterile water. The 0 µM solution serves as the control.

  • Application: Add enough of the respective GA3 solution or control solution to saturate the filter paper in each dish. Seal the dishes with parafilm.

  • Incubation: Place the petri dishes in a growth chamber with controlled temperature and light conditions suitable for the plant species.

  • Data Collection: After a set period (e.g., 7-10 days), measure the hypocotyl or stem length of the seedlings.

  • Analysis:

    • Wild-Type: Should show minimal response to exogenous GA as it produces optimal endogenous levels.

    • GA-Deficient Mutant: Will show a significant, dose-dependent increase in stem length with GA application.

    • GA-Insensitive Mutant: Will show little to no increase in stem length, even at high GA concentrations.

Protocol 2: Barley Endosperm α-Amylase Bioassay

This protocol is highly sensitive and specific for bioactive this compound.[8]

  • Seed Preparation: Cut barley seeds transversely to separate the embryo from the endosperm. Discard the embryo halves.[5]

  • Sterilization and Imbibition: Sterilize the endosperm halves (e.g., with a short wash in 1% sodium hypochlorite) and rinse thoroughly with sterile water. Imbibe the sterilized endosperms in sterile water for 2-3 days in the dark to deplete any endogenous sugars.[5][8]

  • GA Treatment: Prepare a serial dilution of your GA solution in an incubation buffer (e.g., acetate (B1210297) buffer). Include a negative control (buffer only). Place 3-5 endosperm halves into vials containing 1 mL of each GA concentration.

  • Incubation: Incubate for 24-48 hours at room temperature with gentle shaking.[5]

  • Enzyme Assay:

    • Remove the endosperm halves. The supernatant now contains the secreted α-amylase.

    • Use a colorimetric assay (e.g., with Benedict's reagent) to measure the amount of reducing sugars produced after the supernatant is incubated with a starch solution.[9]

    • The intensity of the color change is proportional to the α-amylase activity, which in turn correlates with the concentration of bioactive GA.

Visual Guides

Gibberellin Signaling Pathway

G GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Growth Repressor) GID1->DELLA Binds to SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF Targeted by Growth De-repression of Growth & Gene Expression DELLA->Growth Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA

Caption: The canonical gibberellin signaling pathway.

Experimental Workflow: Characterizing a Dwarf Mutant

G start Start: Observe Dwarf Phenotype prep Prepare Seedlings: Wild-Type, GA-deficient, Unknown Mutant start->prep treat Apply Exogenous GA (Dose-Response: 0-100 µM) prep->treat measure Measure Stem Elongation After 7-10 Days treat->measure decision Does GA Restore Wild-Type Height? measure->decision ga_def Conclusion: Likely GA-Deficient Mutant decision->ga_def Yes ga_ins Conclusion: Likely GA-Insensitive Mutant decision->ga_ins No

Caption: Workflow for classifying a dwarf plant mutant.

Troubleshooting Logic: No Response to GA Application

G start Problem: No response to applied GA q1 Is GA solution freshly prepared & correct? start->q1 a1_no Action: Prepare fresh GA solution. Dissolve in ethanol first. q1->a1_no No q2 Are environmental conditions optimal? q1->q2 Yes a2_no Action: Check temperature, light, and for stress conditions (ABA). q2->a2_no No q3 Have you run a positive control? q2->q3 Yes a3_no Action: Test a known GA-deficient mutant alongside. q3->a3_no No result Issue likely plant-related: Probable GA-Insensitive Mutant q3->result Yes

References

Technical Support Center: Method Refinement for Studying the Subcellular Localization of Gibberellin Signaling Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their studies of the subcellular localization of gibberellin (GA) signaling components.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of key gibberellin signaling components like GID1 receptors and DELLA proteins?

A1: The subcellular localization of gibberellin signaling components is crucial for their function. The GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is found in both the cytoplasm and the nucleus.[1] In contrast, the DELLA proteins, which are negative regulators of GA signaling, are primarily localized to the nucleus.[2] The dual localization of GID1 suggests that it may perceive the GA signal in the cytoplasm and then translocate to the nucleus to interact with DELLA proteins, or it may act in both compartments.[1][3]

Q2: How does gibberellin treatment affect the localization of GID1 and DELLA proteins?

A2: Gibberellin treatment triggers a significant change in the interaction and stability of GID1 and DELLA proteins. Upon binding to GA, the GID1 receptor undergoes a conformational change that promotes its interaction with DELLA proteins within the nucleus.[4][5] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[5] Therefore, GA treatment results in a decrease in the abundance of nuclear DELLA proteins, which alleviates their repressive effect on gene expression and promotes plant growth.

Q3: What are the most common methods to study the subcellular localization of these proteins?

A3: Several methods are commonly employed to investigate the subcellular localization of gibberellin signaling components. These include:

  • Fluorescent Protein Tagging: Fusing proteins of interest with fluorescent reporters like Green Fluorescent Protein (GFP) allows for their visualization in living cells using confocal microscopy.

  • Immunofluorescence: This technique uses specific antibodies to detect the protein of interest within fixed and permeabilized cells.

  • Subcellular Fractionation: This biochemical method involves separating different cellular compartments (e.g., nucleus, cytoplasm, membranes) through centrifugation and then detecting the protein of interest in each fraction by western blotting.[6][7]

  • Bimolecular Fluorescence Complementation (BiFC): This method is used to visualize protein-protein interactions in vivo. It involves splitting a fluorescent protein into two non-fluorescent fragments and fusing them to two proteins of interest. If the proteins interact, the fluorescent protein is reconstituted and fluorescence can be observed.

Q4: Are there any known issues with using fluorescent protein tags like GFP?

A4: While powerful, fluorescent protein tagging can have potential drawbacks. The fusion of a relatively large protein like GFP can sometimes interfere with the normal folding, function, or localization of the protein of interest. It is crucial to perform functional complementation tests to ensure that the fusion protein is still active. Additionally, overexpression of fusion proteins can lead to artifacts such as protein aggregation or mislocalization.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to determine the subcellular localization of gibberellin signaling components.

Fluorescent Protein Tagging (e.g., GFP fusions)
Problem Possible Cause(s) Suggested Solution(s)
No or very weak fluorescent signal - Low expression level of the fusion protein.- The fluorescent protein is not folded correctly.- The fusion protein is rapidly degraded.- Photobleaching of the fluorescent signal.- Use a stronger promoter (e.g., CaMV 35S) for expression.- Check the codon usage of your gene of interest and optimize if necessary for the expression system.- Try fusing the fluorescent protein to the other terminus (N- or C-terminus) of your protein.- Perform a western blot with an antibody against the fluorescent protein or your protein of interest to check for protein expression and degradation.- Use an anti-fade mounting medium and minimize exposure to the excitation light.
Signal observed in unexpected locations (mislocalization) - The fluorescent tag is interfering with a localization signal.- Overexpression is causing protein aggregation or saturation of the transport machinery.- The protein has multiple localization sites.- Fuse the fluorescent protein to the other terminus.- Use a weaker promoter or inducible expression system to lower the expression level.- Perform co-localization studies with known markers for different organelles to confirm the unexpected localization.- Validate the localization with an independent method like immunofluorescence or subcellular fractionation.
High background fluorescence - Autofluorescence from the plant tissue (e.g., chlorophyll).- Non-specific binding of antibodies (if using for validation).- Use a fluorescent protein with an emission spectrum that does not overlap with the autofluorescence (e.g., a red fluorescent protein).- For microscopy, use appropriate filter sets and spectral unmixing if available.- For immunofluorescence, follow the troubleshooting guide for that technique.
Immunofluorescence
Problem Possible Cause(s) Suggested Solution(s)
High background staining - Antibody concentration is too high.[8]- Insufficient blocking.[9]- Inadequate washing.- Secondary antibody is binding non-specifically.[9]- Titrate the primary and secondary antibody concentrations to find the optimal dilution.- Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[9]- Increase the number and duration of wash steps.[8]- Run a control with only the secondary antibody to check for non-specific binding.[9]
Weak or no signal - Primary antibody does not recognize the target protein in the fixed tissue.- Low abundance of the target protein.- Inefficient permeabilization of the cell wall and membranes.- Primary and secondary antibodies are incompatible.[9]- Ensure the antibody is validated for immunofluorescence in your plant species.- Use a signal amplification method.- Optimize the fixation and permeabilization steps. For plant tissues, enzymatic digestion of the cell wall may be necessary.- Verify that the secondary antibody is raised against the host species of the primary antibody.[9]
Non-specific staining pattern - Cross-reactivity of the primary antibody with other proteins.- Presence of endogenous immunoglobulins in the tissue.- Perform a western blot to check the specificity of the primary antibody.- Use a more specific primary antibody if available.- Block with an appropriate serum to reduce non-specific binding.
Subcellular Fractionation
Problem Possible Cause(s) Suggested Solution(s)
Cross-contamination of fractions - Incomplete cell lysis.- Inefficient separation of organelles during centrifugation.- Nuclear envelope rupture during isolation.- Optimize the homogenization method to ensure complete cell disruption.- Adjust the centrifugation speeds and times.- Use a density gradient (e.g., Percoll or sucrose) for cleaner separation of organelles.[6]- Handle the nuclear pellet gently to avoid lysis.
Low protein yield in a specific fraction - Inefficient extraction of proteins from the organelle.- Protein degradation during the procedure.- Use appropriate extraction buffers with detergents for the organelle of interest.- Add protease inhibitors to all buffers and keep samples on ice or at 4°C throughout the procedure.[6]
Inconsistent results between replicates - Variability in the starting material.- Inconsistent homogenization or centrifugation.- Use the same amount of starting material for each replicate.- Standardize all steps of the protocol, especially homogenization and centrifugation.
Bimolecular Fluorescence Complementation (BiFC)
Problem Possible Cause(s) Suggested Solution(s)
False-positive signal (fluorescence without true interaction) - Overexpression of fusion proteins leading to random collisions and non-specific complementation.- The fluorescent protein fragments have a tendency to self-assemble.- Use weaker promoters or lower the amount of plasmid used for transfection.- Include rigorous negative controls, such as co-expressing one fusion protein with an unfused fluorescent protein fragment or with a known non-interacting protein.- Mutate the interaction domain of one of the proteins as a negative control.
No fluorescent signal - The two proteins do not interact.- The fusion of the fluorescent protein fragments sterically hinders the interaction.- The orientation of the fluorescent protein fragments is not optimal for reconstitution.- Confirm the interaction using an independent method (e.g., yeast two-hybrid or co-immunoprecipitation).- Try fusing the fluorescent protein fragments to the other termini of the proteins.- Use different linker sequences between the protein of interest and the fluorescent protein fragment.
Signal in an unexpected subcellular location - The interaction only occurs in that specific compartment.- The fusion proteins are mislocalized.- Co-localize the BiFC signal with known organelle markers to confirm the location.- Check the localization of the individual fusion proteins (e.g., by fusing them to a full-length fluorescent protein) to ensure they are correctly targeted.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the subcellular localization of gibberellin signaling components.

Table 1: Relative Distribution of GID1a-GFP in Arabidopsis Root Cells

Cellular CompartmentRelative Fluorescence Intensity (%)
Nucleus65 ± 8
Cytoplasm35 ± 6

Data are represented as mean ± standard deviation and are hypothetical, based on qualitative descriptions in the literature suggesting a predominantly nuclear localization with a significant cytoplasmic pool.

Table 2: Effect of GA Treatment on Nuclear DELLA (RGA-GFP) Levels in Arabidopsis

TreatmentNuclear Fluorescence Intensity (Arbitrary Units)
Mock (Control)150 ± 20
10 µM GA₃ (2 hours)45 ± 10

This table illustrates the GA-induced degradation of DELLA proteins in the nucleus. The values are hypothetical and for illustrative purposes.

Table 3: Comparison of Signal-to-Noise Ratios for Common Fluorescent Proteins in Plant Cells

Fluorescent ProteinExcitation (nm)Emission (nm)Relative Signal-to-Noise Ratio
EGFP488509+++
mCherry587610++
YFP514527+++
CFP433475+

This table provides a general comparison of the performance of different fluorescent proteins. The signal-to-noise ratio can vary depending on the specific application and expression system.

Detailed Experimental Protocols

Protocol 1: Subcellular Fractionation of Arabidopsis thaliana Seedlings

This protocol is adapted from established methods for isolating nuclear and cytoplasmic fractions from plant tissues.[6][7]

Materials:

  • Arabidopsis thaliana seedlings (1-2 grams)

  • Honda buffer (2.5% Ficoll 400, 5% Dextran T40, 0.4 M sucrose, 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 4 mM DTT, 1x protease inhibitor cocktail)

  • Nuclei isolation buffer (NIB) (0.4 M sucrose, 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1x protease inhibitor cocktail)

  • Glycerol (B35011) buffer (50% glycerol, 25 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1x protease inhibitor cocktail)

  • Nuclei lysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail)

  • Mortar and pestle, Miracloth, centrifuges

Procedure:

  • Grind 1-2 g of Arabidopsis seedlings to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Resuspend the powder in 10 ml of ice-cold Honda buffer.

  • Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant, which contains the cytoplasmic fraction.

  • Wash the nuclear pellet by resuspending it in 5 ml of NIB and centrifuging at 1,500 x g for 5 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final nuclear pellet in 100 µl of glycerol buffer.

  • To lyse the nuclei, add 100 µl of nuclei lysis buffer and incubate on ice for 20 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear protein extract.

  • Analyze the cytoplasmic and nuclear fractions by western blotting using antibodies against your protein of interest and compartmental markers (e.g., histone H3 for the nucleus and UGPase for the cytoplasm).

Protocol 2: Bimolecular Fluorescence Complementation (BiFC) for GID1-DELLA Interaction in Nicotiana benthamiana

This protocol describes the transient expression of BiFC constructs in N. benthamiana leaves to visualize the interaction between GID1 and DELLA proteins.

Materials:

  • Agrobacterium tumefaciens strains carrying the BiFC constructs (e.g., pSPYNE-GID1 and pSPYCE-DELLA)

  • N. benthamiana plants (4-6 weeks old)

  • Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

  • Syringes (1 ml, without needle)

  • Confocal microscope

Procedure:

  • Grow Agrobacterium cultures carrying the BiFC constructs overnight at 28°C.

  • Pellet the bacteria by centrifugation and resuspend in infiltration medium to an OD₆₀₀ of 0.5-1.0 for each construct.

  • Mix the Agrobacterium suspensions for the two constructs in a 1:1 ratio.

  • Incubate the mixed culture at room temperature for 2-4 hours.

  • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a 1 ml syringe without a needle.

  • Incubate the plants for 2-3 days under normal growth conditions.

  • Excise a small piece of the infiltrated leaf area and mount it in water on a microscope slide.

  • Observe the fluorescence in the epidermal cells using a confocal microscope with the appropriate filter set for the fluorescent protein used (e.g., YFP).

  • Negative Controls: Co-infiltrate each fusion construct with an empty vector or a construct expressing a known non-interacting protein to control for false positives.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1_cyto GID1 Receptor GA->GID1_cyto Binds GID1_nucl GID1 Receptor GID1_cyto->GID1_nucl Translocates DELLA DELLA Protein GID1_nucl->DELLA Binds to SCF SCF E3 Ligase GID1_nucl->SCF Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors (e.g., PIFs) DELLA->Transcription_Factors Represses SCF->DELLA Ubiquitinates GA_responsive_genes GA-Responsive Genes Transcription_Factors->GA_responsive_genes Activates Growth_Response Growth Response GA_responsive_genes->Growth_Response Leads to

Caption: Gibberellin signaling pathway from perception to response.

Experimental Workflow: Subcellular Fractionation and Western Blot

Subcellular_Fractionation_Workflow start Plant Tissue Homogenization centrifuge1 Low-Speed Centrifugation (e.g., 1,500 x g) start->centrifuge1 supernatant1 Supernatant 1 (Cytoplasmic Fraction) centrifuge1->supernatant1 pellet1 Pellet 1 (Crude Nuclei) centrifuge1->pellet1 western_blot Western Blot Analysis supernatant1->western_blot wash Wash Nuclei pellet1->wash pellet2 Washed Nuclei wash->pellet2 lysis Nuclear Lysis pellet2->lysis centrifuge2 High-Speed Centrifugation (e.g., 12,000 x g) lysis->centrifuge2 supernatant2 Supernatant 2 (Nuclear Fraction) centrifuge2->supernatant2 supernatant2->western_blot

Caption: Workflow for subcellular fractionation and western blot analysis.

Logical Relationship: Bimolecular Fluorescence Complementation (BiFC)

BiFC_Principle cluster_interaction Protein Interaction cluster_fusion Fusion Proteins cluster_result Result GID1 GID1 DELLA DELLA GID1_nFP GID1 - N-terminal Fluorescent Fragment GID1->GID1_nFP fused to DELLA_cFP DELLA - C-terminal Fluorescent Fragment DELLA->DELLA_cFP fused to Fluorescence Fluorescence GID1_nFP->Fluorescence Reconstitution DELLA_cFP->Fluorescence Reconstitution

Caption: Principle of Bimolecular Fluorescence Complementation (BiFC).

References

best practices for handling and storing deuterated gibberellin internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing deuterated gibberellin internal standards.

Frequently Asked Questions (FAQs)

Q1: How should I store solid (powder) deuterated gibberellin internal standards?

A1: Solid deuterated gibberellin standards should be stored in a refrigerator at 2-8°C for short-term storage.[1] For long-term stability, it is recommended to store them at -20°C in a tightly sealed, amber vial, preferably under an inert atmosphere to protect from light and moisture.[2] Gibberellins are known to be hygroscopic, so preventing moisture absorption is critical.[1]

Q2: What is the recommended procedure for preparing a stock solution?

A2: To prepare a stock solution, dissolve the solid deuterated gibberellin in a suitable organic solvent such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to first dissolve the powder in a small amount of the organic solvent before diluting to the final concentration with a solvent appropriate for your analytical method (e.g., methanol for LC-MS).[1][3] For this compound with limited solubility, sonication may be necessary to ensure complete dissolution.[2]

Q3: How should I store the deuterated gibberellin stock solutions?

A3: Stock solutions are less stable than the solid form and should be stored at low temperatures to prevent degradation.[1] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[2] Always store solutions protected from light.[1]

Q4: What are the best solvents for storing deuterated gibberellin standards?

A4: For storage, aprotic solvents are preferable to protic solvents like water or methanol to minimize the risk of isotopic exchange, where deuterium (B1214612) atoms are swapped for hydrogen atoms from the solvent.[4] While methanol is a common solvent for initial dissolution and in mobile phases, for long-term storage of a stock solution, a solvent like DMSO might be considered, if compatible with your experimental workflow.

Q5: How long can I expect my deuterated gibberellin standard to be stable in solution?

A5: The stability of this compound in solution is limited. It is strongly recommended to prepare working solutions fresh on the day of use.[1] If stock solutions must be stored, they should be kept at -20°C and used within a few weeks.[2] Always verify the integrity of your standard if it has been in solution for an extended period.

Storage and Handling Best Practices

ConditionSolid FormStock Solution
Short-Term Storage 2-8°C[1]-20°C (up to one month)[1]
Long-Term Storage -20°C[2]-80°C (up to six months)[1]
Container Tightly sealed, amber vial[2]Amber, single-use vials[2]
Atmosphere Inert atmosphere recommended[1]N/A
Key Considerations Protect from moisture (hygroscopic) and light.[1]Aliquot to avoid freeze-thaw cycles. Protect from light.[1][2]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate and inconsistent results when using a deuterated internal standard often stem from a few core issues. The following troubleshooting workflow can help identify the root cause.

G start Inaccurate Quantitative Results coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. start->coelution coeluting Co-eluting? coelution->coeluting purity Step 2: Check Isotopic Purity Use high-resolution MS to assess unlabeled analyte in IS. coeluting->purity Yes solution1 Adjust chromatography to ensure co-elution. coeluting->solution1 No purity_ok Purity Acceptable? purity->purity_ok stability Step 3: Assess Label Stability Incubate IS in matrix and analyze for signal loss. purity_ok->stability Yes solution2 Contact supplier for a higher purity standard. purity_ok->solution2 No stable Stable in Matrix? stability->stable matrix Step 4: Evaluate Matrix Effects Perform post-extraction addition experiment. stable->matrix Yes solution3 Choose a standard with labels on a more stable position. Minimize time in protic solvents. stable->solution3 No solution4 Improve sample clean-up procedures. matrix->solution4

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Decreasing or Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?

Answer: A decreasing or unstable internal standard signal often points to isotopic exchange or degradation. Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment, particularly in protic solvents or under acidic/basic conditions.

G start Unstable IS Signal incubation Step 1: Perform Incubation Experiment Incubate IS in matrix and solvent over time. start->incubation signal_decrease Significant Signal Decrease? incubation->signal_decrease ph_check Step 2: Check pH Is the sample/solvent acidic or basic? signal_decrease->ph_check Yes end Consider other factors like instrument stability. signal_decrease->end No ph_extreme Is pH acidic or basic? ph_check->ph_extreme solvent_check Step 3: Evaluate Solvent Is the solvent protic (e.g., water, methanol)? ph_extreme->solvent_check No solution1 Neutralize sample pH if possible. Choose IS with labels on stable carbon atoms. ph_extreme->solution1 Yes solution2 Minimize time in protic solvents. Use aprotic solvents for storage. solvent_check->solution2

Caption: Troubleshooting workflow for an unstable internal standard signal.

Key Experimental Protocols

Protocol 1: Evaluation of Deuterium Label Stability in Matrix

Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions of the assay.[4]

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into a blank biological matrix (e.g., plant tissue extract) at the working concentration.[4]

  • Incubation: Incubate the spiked matrix samples under conditions that mimic your entire sample preparation workflow (e.g., temperature, duration, pH).

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the internal standard's signal intensity.

  • Analysis: Process and analyze the stability samples using your established LC-MS/MS method.

  • Data Analysis: Compare the signal intensity of the internal standard at each time point to the initial (time zero) sample. A significant decrease in signal may indicate isotopic exchange or degradation. The mean response of the stability samples should ideally be within ±15% of the mean response of the comparison samples.[5]

Protocol 2: Quantitative Analysis of Gibberellin A3 Using a Deuterated Internal Standard

Objective: To provide a general workflow for the accurate quantification of a gibberellin (e.g., GA3) in plant tissue using its corresponding deuterated internal standard (e.g., (Methylene-d2)gibberellinA3).[3]

Methodology:

  • Standard Solution Preparation:

    • Prepare primary stock solutions (e.g., 1 mg/mL) of both the analyte (GA3) and the deuterated internal standard in methanol.[3]

    • Create a series of working standard solutions for the calibration curve by serially diluting the analyte primary stock.[3]

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).[3]

    • To each calibration standard, add the working internal standard solution to achieve a consistent final concentration in each.[3]

  • Sample Preparation:

    • Homogenization and Extraction:

      • Accurately weigh approximately 100 mg of fresh plant tissue.

      • Add 1 mL of ice-cold 80% methanol containing the deuterated internal standard at a known concentration (e.g., 10 ng/mL).[3]

      • Homogenize the tissue thoroughly.

      • Incubate the homogenate at 4°C for 1 hour with gentle shaking.[3]

      • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C and collect the supernatant.[3]

    • Solid Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol, followed by water.[3]

      • Load the supernatant onto the SPE cartridge.

      • Wash the cartridge with water to remove interfering compounds.[3]

      • Elute the this compound with methanol containing 1% formic acid.[3]

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable volume (e.g., 100 µL) of 50% methanol.[3]

      • Filter the reconstituted sample before analysis.[3]

  • HPLC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into the HPLC-MS/MS system.

    • Use a suitable column (e.g., C18 reverse-phase) and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

Gibberellin Signaling Pathway

Deuterated this compound are used to quantify their endogenous counterparts, which act through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the biological significance of quantitative measurements.

G cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds Complex GA-GID1-DELLA Complex GID1->Complex DELLA DELLA Repressor DELLA->Complex PIF PIF Transcription Factor DELLA->PIF represses Proteasome 26S Proteasome Complex->Proteasome targeted for Degradation DELLA Degradation Proteasome->Degradation Degradation->PIF releases Gene GA-Responsive Genes PIF->Gene activates Growth Plant Growth & Development Gene->Growth

Caption: The canonical gibberellin signaling pathway.

References

Validation & Comparative

Validating Gibberellin-Induced Phenotypes: A Guide to Using Genetic Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physiological roles of gibberellins (GAs) is crucial for agricultural and therapeutic advancements. This guide provides a comparative analysis of GA-deficient and GA-insensitive mutants in the model organism Arabidopsis thaliana, offering a framework for validating GA-induced phenotypes. Detailed experimental protocols and supporting data are presented to facilitate the design and interpretation of experiments in this field.

This compound are phytohormones that regulate various aspects of plant growth and development, most notably stem elongation, seed germination, and the transition to flowering. Genetic mutants have been instrumental in dissecting the GA signaling pathway and validating the physiological functions of this hormone class. By comparing phenotypes of mutants with defects in GA biosynthesis versus those with impaired GA signaling, researchers can precisely attribute specific developmental processes to GA action.

Comparison of Key Gibberellin-Related Mutants

Phenotypic TraitWild-Type (Col-0)GA-Deficient Mutant (ga1-3)GA-Insensitive Mutant (gai-1)
Plant Height (cm) ~ 35-45< 5 (severe dwarfism)~ 10-15 (semi-dwarfism)
Flowering Time (days to bolt) ~ 25-30> 60 (or fails to flower)~ 35-40 (delayed)
Seed Germination (%) > 95%< 10% (requires exogenous GA)> 95%
Response to Exogenous GA Elongation of hypocotyl and petioleRescued phenotype (restored growth)No significant response

Note: The values presented are approximate and can vary depending on growth conditions.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway involves the perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). In the presence of GA, the GA-GID1 complex is formed, which then binds to DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of these growth-repressing DELLA proteins allows for the expression of GA-responsive genes, leading to various developmental outcomes.[1]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (e.g., GAI, RGA) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted for ubiquitination GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes represses Proteasome 26S Proteasome SCF->Proteasome mediates degradation Proteasome->DELLA degrades Growth_responses Growth & Development GA_responsive_genes->Growth_responses promotes

Caption: The Gibberellin Signaling Pathway.

Experimental Workflow for Phenotypic Validation

A typical workflow for validating gibberellin-induced phenotypes using genetic mutants involves several key steps, from mutant acquisition to detailed phenotypic analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Phenotypic Analysis cluster_data Data Interpretation A Acquire Seeds: Wild-Type, ga1-3, gai-1 B Surface Sterilize Seeds A->B C Plate on MS Medium (+/- GA) B->C D Stratify at 4°C for 3 days C->D E Transfer to Growth Chamber (Long-day conditions) D->E F Seed Germination Assay (Score radicle emergence daily) E->F G Measure Plant Height (Weekly until maturity) E->G H Record Flowering Time (Days to bolt & Rosette leaf number) E->H I Measure Rosette Diameter (At bolting) E->I J Statistical Analysis (e.g., ANOVA, t-test) F->J G->J H->J I->J K Compare Phenotypes (WT vs. Mutants) J->K L Validate GA-induced Phenotype K->L

Caption: Experimental Workflow for Phenotypic Validation.

Detailed Experimental Protocols

Seed Germination Assay

Objective: To quantify the role of gibberellin in seed germination.

Materials:

  • Murashige and Skoog (MS) medium plates (0.8% agar)

  • Gibberellic acid (GA3) stock solution (10 mM in ethanol)

  • Ethanol (B145695) (70%)

  • Sterile water

  • Petri dishes (100 mm)

  • Stereomicroscope

Procedure:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse three to five times with sterile water.

  • Prepare MS agar (B569324) plates. For GA treatment, supplement the medium with GA3 to a final concentration of 10 µM. Use an equivalent amount of ethanol for the mock control plates.

  • Sow approximately 50-100 seeds per plate.

  • Seal the plates with parafilm and stratify at 4°C in the dark for 3 days to synchronize germination.

  • Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Calculate the germination percentage for each genotype and treatment.

Plant Height Measurement

Objective: To assess the impact of gibberellin on stem elongation.

Materials:

  • Pots with soil mix (e.g., peat moss, perlite, and vermiculite (B1170534) in a 3:1:1 ratio)

  • Ruler or digital caliper

  • Growth chamber or greenhouse

Procedure:

  • Sow surface-sterilized and stratified seeds in pots.

  • Grow plants in a controlled environment (long-day conditions, 22°C).

  • Once the plants have bolted (flowering stem emerges), begin weekly measurements.

  • Measure the height of the primary inflorescence stem from the base of the rosette to the tip of the apical meristem.

  • Continue measurements until the plant has reached its final height (growth has ceased).

  • For GA-deficient mutants like ga1-3, a rescue experiment can be performed by spraying a 100 µM GA3 solution weekly.

Flowering Time Determination

Objective: To evaluate the role of gibberellin in the transition from vegetative to reproductive growth.

Materials:

  • Pots with soil mix

  • Growth chamber or greenhouse

Procedure:

  • Grow plants as described for plant height measurement.

  • Record the date of sowing and the date when the first flower bud is visible at the center of the rosette (bolting). Calculate the number of days to bolting.

  • At the time of bolting, count the number of rosette leaves. This provides a developmental measure of flowering time that is less influenced by growth rate.

  • Compare the days to bolting and the number of rosette leaves at bolting between the different genotypes.

By employing these standardized protocols and comparing the quantitative data obtained from wild-type, GA-deficient, and GA-insensitive mutants, researchers can robustly validate the specific roles of this compound in various plant developmental processes. This comparative genetic approach remains a cornerstone of plant hormone research and is essential for the development of novel strategies in agriculture and beyond.

References

A Comparative Analysis of Gibberellins GA3 and GA4: Unraveling Differential Effects in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive gibberellins is paramount for targeted applications in agriculture and biotechnology. This guide provides an objective comparison of the physiological effects of two widely studied this compound, GA3 and GA4, supported by experimental data and detailed methodologies.

This compound (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2] Among the more than 130 identified GAs, only a few are biologically active, with GA1, GA3, GA4, and GA7 being the most prominent.[1][3] This guide focuses on the comparative effects of Gibberellin A3 (GA3) and Gibberellin A4 (GA4), highlighting their distinct impacts on key physiological processes.

Comparative Efficacy: A Quantitative Overview

Experimental evidence reveals that GA3 and GA4, while both potent growth promoters, exhibit differential efficacy depending on the plant species and the specific developmental process. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Effects of GA3 and GA4 on Bud Dormancy Release in Tree Peony (Paeonia suffruticosa)

TreatmentEndogenous GA1 Level (ng/g FW)Endogenous GA3 Level (ng/g FW)Endogenous IAA Level (ng/g FW)
Mock ---
GA3 Significantly IncreasedSignificantly IncreasedSignificantly Increased
GA4 IncreasedIncreasedIncreased

Data synthesized from a study on bud dormancy in tree peony, which indicated that GA3 was superior to GA4 in promoting dormancy release.[4] GA3 treatment led to higher levels of endogenous bioactive GAs (GA1 and GA3) and Indole-3-acetic acid (IAA), and more significant degradation of starch into monosaccharides.[4]

Table 2: Comparative Effects of GA3 and GA4+7 on Fruit Weight in Apple (Malus domestica)

TreatmentFruit Weight (g)
Control Lowest
GA3 Increased
GA4+7 (10 mgL-1) Highest

This table is based on findings that both GA3 and a mixture of GA4+7 can increase fruit weight in apples, with the GA4+7 mixture showing the highest efficacy at a concentration of 10 mgL-1.[5]

Table 3: Comparative Effects of this compound on Seed Germination in 'Early Muscat' Grape (Vitis vinifera)

GibberellinOptimal Concentration for GerminationGermination Percentage (%)
Control 0 ppm58
GA3 250 ppm74
GA4+7 50 ppm71
GA13 100 ppm76

This data illustrates the differential activity of various this compound on grape seed germination, with lower concentrations of GA4+7 being more effective than higher concentrations of GA3.[6]

Delving into the Mechanisms: Signaling Pathways

The biological activity of this compound is mediated through a well-defined signaling pathway. Bioactive GAs are perceived by the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1).[1][3] This binding event leads to a conformational change in GID1, promoting its interaction with DELLA proteins, which are negative regulators of GA responses.[1][3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and subsequent physiological responses.[1][3]

While both GA3 and GA4 utilize this core pathway, their bioactivity can differ due to variations in their binding affinity to the GID1 receptor.[1] For instance, in both Arabidopsis and rice, GA4 has been shown to have a much higher bioactivity than GA1, which is attributed to its stronger binding affinity to the GA receptor.[1]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_complex GA-GID1-DELLA Complex GA Bioactive GA (GA3 or GA4) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with Proteasome 26S Proteasome DELLA->Proteasome Targeted for degradation GA_Response GA Response Genes (Transcription) DELLA->GA_Response Represses SCF SCF E3 Ubiquitin Ligase SCF->DELLA Ubiquitinates Proteasome->DELLA Degrades Growth Plant Growth and Development GA_Response->Growth c1->SCF Recruits

A simplified diagram of the gibberellin signaling pathway.

Experimental Protocols: A Foundation for Comparative Analysis

The reliable comparison of gibberellin bioactivity hinges on standardized and meticulously executed experimental protocols. Below are methodologies for key experiments frequently cited in gibberellin research.

Gibberellin Quantification in Plant Tissues via Mass Spectrometry

This protocol outlines the general steps for quantifying endogenous gibberellin levels in plant samples.

  • Sample Preparation: Plant tissues are harvested and immediately frozen in liquid nitrogen to stop metabolic activity.[7] The frozen tissue is then ground into a fine powder.[7]

  • Extraction: The powdered tissue is extracted with a solvent, typically a mixture of methanol (B129727) and water, often containing antioxidants to prevent degradation. Stable isotope-labeled internal standards for each GA to be quantified are added at this stage.

  • Purification: The crude extract is purified to remove interfering compounds. This often involves solid-phase extraction (SPE) using cartridges like C18 and anion exchangers.

  • Derivatization (for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxyl and hydroxyl groups of the this compound are derivatized (e.g., methylation followed by trimethylsilylation) to increase their volatility.[7]

  • LC-MS/MS or GC-MS Analysis: The purified and, if necessary, derivatized sample is injected into a Liquid Chromatograph or Gas Chromatograph coupled to a tandem Mass Spectrometer (MS/MS).[7]

  • Quantification: The concentration of each endogenous gibberellin is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.[7]

Experimental_Workflow_GA_Quantification Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Extract Solvent Extraction (with Internal Standards) Grind->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Derivatize Derivatization (for GC-MS) Purify->Derivatize Analyze LC-MS/MS or GC-MS Analysis Purify->Analyze for LC-MS/MS Derivatize->Analyze Quantify Quantification Analyze->Quantify

A typical workflow for gibberellin quantification in plant tissues.
Dwarf Rice (Micro-drop) Bioassay

This bioassay is a classic and highly sensitive method for determining the biological activity of this compound by measuring the elongation of the second leaf sheath in dwarf rice seedlings.[8]

  • Seed Germination: Sterilize and germinate dwarf rice seeds on moist filter paper in the dark at 30-32°C for 2 days.[8]

  • Seedling Growth: Transfer uniformly germinated seedlings to a nursery under continuous light.[8]

  • Application of Test Solution: After 2 days, apply a small droplet (e.g., 1 µL) of the test solution (containing GA3, GA4, or other this compound at various concentrations) to the junction of the first and second leaves of each seedling.[8] A control solution (e.g., sterile water with a surfactant) is also applied to a separate group of seedlings.[8]

  • Incubation: Grow the seedlings for another 3-4 days under controlled conditions (e.g., 30°C, continuous light).[8]

  • Measurement: Measure the length of the second leaf sheath.[8]

  • Data Analysis: Plot the increase in leaf sheath length against the logarithm of the gibberellin concentration to generate a dose-response curve, from which the relative bioactivity can be determined.[8]

Conclusion

The comparative analysis of GA3 and GA4 reveals distinct physiological effects and efficacies, underscoring the importance of selecting the appropriate gibberellin for specific applications. While both are potent regulators of plant growth, factors such as the target plant species, the developmental stage, and the desired outcome will dictate the superior choice. The experimental protocols provided herein offer a standardized framework for conducting further comparative studies, enabling researchers to build upon the existing body of knowledge and unlock the full potential of these vital plant hormones.

References

cross-validation of gibberellin quantification methods (LC-MS vs. immunoassay)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of phytohormone analysis, the choice of quantification method is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive cross-validation of two predominant techniques for gibberellin quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay (ELISA). By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip you with the necessary information to make an informed decision for your research needs.

Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development.[1] Accurate quantification of these low-abundance hormones is essential for understanding their physiological functions. LC-MS and immunoassays have emerged as the two most common methods for this purpose, each with its own set of advantages and limitations.

Quantitative Performance: A Comparative Analysis

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for LC-MS and immunoassay-based quantification of this compound.

ParameterLC-MSImmunoassay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very High (distinguishes structurally similar GAs).Moderate to High (potential for cross-reactivity with related GAs).
Sensitivity (LOD) High to Very High (pg to fg range).[2]High (pg to ng range).[3]
Accuracy High (with use of internal standards).Moderate to High (can be affected by matrix effects and cross-reactivity).
Precision (CV%) High (<15%).[3]Good (<10-12%).[3]
Throughput Moderate.High (suitable for large sample numbers).
Cost per Sample High.Low to Moderate.
Equipment Cost Very High.Moderate.
Sample Prep More complex, often requires derivatization.Simpler, direct analysis of extracts often possible.

Experimental Protocols: A Step-by-Step Guide

Reproducibility and accuracy are paramount in scientific research. Here, we provide detailed experimental protocols for both LC-MS and immunoassay methods for gibberellin quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for the extraction, purification, and quantification of this compound from plant tissue using LC-MS.

1. Sample Preparation and Extraction:

  • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with a pre-chilled solvent (e.g., 80% methanol (B129727) with 1% formic acid).

  • Incorporate an internal standard (e.g., a deuterated gibberellin) to correct for sample loss during preparation.

  • Vortex the mixture and incubate at 4°C with shaking.

  • Centrifuge to pellet debris and collect the supernatant.

2. Purification using Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cartridge).

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile (B52724) with formic acid).

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Dependent on the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Immunoassay (ELISA) Protocol

This protocol describes a typical competitive ELISA for gibberellin quantification.

1. Plate Preparation:

  • Use a microtiter plate pre-coated with a gibberellin-protein conjugate.

2. Standard and Sample Preparation:

  • Prepare a series of gibberellin standards of known concentrations.

  • Prepare plant extracts, which may require less extensive purification than for LC-MS.

3. Assay Procedure: [3][4][5][6][7]

  • Add standards and samples to the wells of the microtiter plate.

  • Add a specific anti-gibberellin antibody to each well. During incubation, the antibody will bind to either the gibberellin in the sample/standard or the gibberellin coated on the plate.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody will bind to the primary antibody.

  • Wash the plate again to remove unbound secondary antibody.

  • Add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of gibberellin in the sample.

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_lcms LC-MS Workflow cluster_elisa Immunoassay (ELISA) Workflow lcms_start Plant Sample lcms_extraction Extraction & Internal Standard Spiking lcms_start->lcms_extraction lcms_purification Solid-Phase Extraction (SPE) lcms_extraction->lcms_purification lcms_analysis LC-MS/MS Analysis lcms_purification->lcms_analysis lcms_data Data Acquisition & Quantification lcms_analysis->lcms_data elisa_start Plant Sample elisa_extraction Extraction elisa_start->elisa_extraction elisa_assay Competitive ELISA elisa_extraction->elisa_assay elisa_readout Absorbance Reading elisa_assay->elisa_readout elisa_data Data Calculation elisa_readout->elisa_data

A comparison of the experimental workflows for LC-MS and Immunoassay (ELISA).

gibberellin_signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF E3 Ubiquitin Ligase DELLA->SCF GA-GID1-DELLA complex recruits Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation by Transcription Transcription of GA-responsive genes DELLA->Transcription represses SCF->DELLA ubiquitinates Growth Growth & Development Proteasome->Transcription degradation of DELLA allows Transcription->Growth

A simplified diagram of the gibberellin signaling pathway.

Conclusion: Making the Right Choice

Both LC-MS and immunoassays are powerful tools for the quantification of this compound. The choice between them is ultimately dictated by the specific requirements of the research.

LC-MS is the gold standard for studies that demand high specificity, accuracy, and the ability to quantify multiple gibberellin species simultaneously. Its high resolution allows for the differentiation of structurally similar this compound, which is crucial for detailed metabolic studies. However, the high cost of instrumentation and the complexity of sample preparation are significant considerations.

Immunoassays, particularly ELISA, offer a high-throughput and cost-effective solution for screening large numbers of samples. They are well-suited for studies where the primary goal is to determine the relative abundance of a specific gibberellin and where absolute specificity is less critical. The potential for cross-reactivity and matrix effects necessitates careful validation and the use of appropriate controls.

By carefully considering the performance characteristics, experimental requirements, and budget constraints, researchers can select the most appropriate method to achieve reliable and meaningful quantification of this compound, thereby advancing our understanding of their vital role in plant biology and development.

References

A Comparative Guide to Gibberellin and Auxin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the gibberellin (GA) and auxin (IAA) signaling pathways, two critical hormonal regulatory systems in plants. Understanding the nuances of these pathways is essential for targeted research and the development of novel therapeutic and agricultural agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling cascades.

Core Signaling Components and Quantitative Comparisons

Both gibberellin and auxin signaling pathways operate on a similar principle of de-repression, where the hormone triggers the degradation of transcriptional repressors, thereby activating gene expression. However, the specific molecular players and the dynamics of their interactions differ significantly.

The core mechanism in both pathways involves the hormone acting as a "molecular glue" to facilitate the interaction between a receptor protein and a repressor protein, leading to the repressor's ubiquitination and subsequent degradation by the 26S proteasome.

FeatureGibberellin SignalingAuxin Signaling
Hormone Gibberellins (e.g., GA4)Auxins (e.g., Indole-3-acetic acid - IAA)
Receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1)TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins
Repressor Proteins DELLA proteins (e.g., RGA, GAI)Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins
E3 Ubiquitin Ligase Complex SCFSLY1/GID2SCFTIR1/AFB
Transcription Factors PIFs, BZRs, etc. (regulated by DELLA)AUXIN RESPONSE FACTORs (ARFs)

Table 1: Comparison of Core Components in Gibberellin and Auxin Signaling. This table highlights the analogous but distinct protein families involved in the two pathways.

Quantitative Analysis of Molecular Interactions

The affinity and kinetics of the protein-protein and protein-hormone interactions are crucial for the sensitivity and specificity of each pathway.

InteractionDissociation Constant (Kd) / AffinitySupporting Data
GID1-GA Interaction High affinity for bioactive GAs. The Ka value for AtGID1a–GA4 is estimated as 1.4 × 10^4 M-1.[1]GA4 has the highest affinity for GID1, which correlates with its high biological activity.[2]
TIR1-Auxin-Aux/IAA Co-receptor Complex High affinity, with Kd values in the low nanomolar range. The TIR1-IAA7 pair has a Kd of 10 to 15 nM for IAA.[3]Efficient auxin binding requires the formation of a co-receptor complex consisting of TIR1 and an Aux/IAA protein.[3][4] Different combinations of TIR1/AFB and Aux/IAA proteins result in a wide range of auxin-binding affinities.[4][5]
GID1-DELLA Interaction GA-dependent. GA binding to GID1 promotes its interaction with DELLA proteins.[6]The formation of the GA-GID1-DELLA complex is thought to stimulate the binding of DELLA to the SCF E3 ubiquitin ligase.[7]
TIR1/AFB-Aux/IAA Interaction Auxin-dependent. Auxin acts as a molecular glue to enhance the interaction.[5]TIR1 and AFB2 show stronger interactions with several Aux/IAA proteins compared to AFB1 or AFB3.[8]

Table 2: Quantitative Comparison of Key Molecular Interactions. This table summarizes the binding affinities that govern the initial steps of hormone perception and repressor recognition.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling cascades for gibberellin and auxin.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Repressor GID1->DELLA GA-dependent interaction SCF SCF-SLY1/GID2 E3 Ligase DELLA->SCF Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF Transcription Factor DELLA->PIF Repression SCF->DELLA Ubiquitination GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes Activation Gene_Expression Gene Expression & Growth Promotion GA_Response_Genes->Gene_Expression

Caption: Gibberellin Signaling Pathway.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor (F-box protein) Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Auxin-dependent interaction SCF SCF-TIR1/AFB E3 Ligase Aux_IAA->SCF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Repression SCF->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activation/Repression Gene_Expression Gene Expression & Developmental Responses Auxin_Response_Genes->Gene_Expression

Caption: Auxin Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for replicating and building upon existing research.

Protocol 1: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is used to investigate the interaction between receptor and repressor proteins in both pathways (e.g., GID1 and DELLA, or TIR1/AFB and Aux/IAA).

Objective: To determine if two proteins of interest interact in a yeast cellular context.

Methodology:

  • Vector Construction: The "bait" protein (e.g., GID1 or TIR1/AFB) is cloned into a vector containing a DNA-binding domain (DBD). The "prey" protein (e.g., DELLA or Aux/IAA) is cloned into a vector with a transcriptional activation domain (AD).[9][10][11]

  • Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., EGY48) that has reporter genes (e.g., LEU2, lacZ) under the control of a promoter containing the DBD binding site.[9][11]

  • Interaction Assay:

    • Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., leucine).

    • For hormone-dependent interactions, various concentrations of the hormone (GA or IAA) are added to the medium.

    • If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[12][13]

    • This activates the transcription of the reporter genes, allowing the yeast to grow on the selective medium and, in the case of lacZ, turn blue in the presence of X-gal.[9][10]

  • Controls: Negative controls, such as transformations with non-interacting proteins, are essential to rule out false positives.[13]

Y2H_Workflow Start Start: Clone Bait (e.g., GID1) and Prey (e.g., DELLA) into DBD and AD vectors respectively Transform Co-transform yeast with Bait and Prey plasmids Start->Transform Plate Plate on selective medium (+/- hormone) Transform->Plate Incubate Incubate and observe for growth Plate->Incubate Analyze Analyze reporter gene expression (e.g., LacZ assay) Incubate->Analyze Conclusion Conclusion: Interaction confirmed if growth and/or reporter expression is observed Analyze->Conclusion

Caption: Yeast Two-Hybrid Experimental Workflow.

Protocol 2: Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

Co-IP is a powerful technique to validate protein-protein interactions within a plant cellular extract.[14][15]

Objective: To demonstrate the physical association of two or more proteins in their native cellular environment.

Methodology:

  • Protein Extraction: Total protein is extracted from plant tissues under non-denaturing conditions.[16]

  • Immunoprecipitation:

    • An antibody specific to a "bait" protein (e.g., a tagged GID1 or TIR1/AFB) is added to the protein lysate.

    • The antibody-bait protein complex is captured using protein A/G-conjugated beads.[17]

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the "prey" protein (e.g., DELLA or Aux/IAA) is detected by Western blotting using an antibody specific to the prey protein.[17]

CoIP_Workflow Start Start: Extract total protein from plant tissue Incubate_Ab Incubate lysate with antibody against bait protein Start->Incubate_Ab Capture Capture antibody-protein complexes with Protein A/G beads Incubate_Ab->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Detect Detect prey protein by Western Blot Elute->Detect Conclusion Conclusion: Interaction confirmed if prey protein is detected Detect->Conclusion

Caption: Co-Immunoprecipitation Experimental Workflow.

Protocol 3: In Vitro Degradation Assay

This assay biochemically recapitulates the hormone-induced degradation of repressor proteins.[18][19]

Objective: To determine if a repressor protein is degraded in a hormone- and proteasome-dependent manner in a cell-free system.

Methodology:

  • Prepare Cell-Free Extract: A protein extract is prepared from plant seedlings or cell cultures that contains the necessary components for ubiquitination and proteasomal degradation.

  • Substrate Preparation: The repressor protein (DELLA or Aux/IAA), often tagged for detection (e.g., with GFP or as a fusion with luciferase), is produced in vitro or purified from a recombinant source.[20][21]

  • Degradation Reaction: The repressor protein is incubated with the cell-free extract in the presence or absence of the corresponding hormone (GA or IAA), ATP, and a proteasome inhibitor (e.g., MG132) as a control.

  • Analysis: The amount of the repressor protein remaining at different time points is quantified by Western blotting or by measuring the activity of the reporter tag (e.g., luciferase).[20] A decrease in the protein level in the presence of the hormone, which is prevented by the proteasome inhibitor, indicates successful in vitro degradation.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the changes in the expression of downstream target genes in response to hormone treatment.

Objective: To measure the relative transcript abundance of specific genes following hormone application.

Methodology:

  • Plant Treatment: Seedlings or plant tissues are treated with the hormone (GA or IAA) or a mock solution for a time course (e.g., 0, 1, 3, 6, 12, 24 hours).[22][23][24]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated tissues, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA.[22]

  • Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for the target genes and one or more stable reference genes.[22]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares it to the mock-treated control.[22]

Crosstalk and Integration

Gibberellin and auxin signaling pathways do not operate in isolation. There is significant crosstalk between them, allowing for a coordinated regulation of plant growth and development. For instance, auxin can promote the degradation of DELLA proteins in the root, and it can also induce the expression of GA biosynthetic genes.[25][26] Conversely, this compound can influence auxin transport.[27] This interplay ensures a fine-tuned response to a variety of internal and external cues.

Conclusion

The signaling pathways of this compound and auxins, while employing a conserved de-repression strategy, are mediated by distinct sets of proteins with unique interaction dynamics. The quantitative data on binding affinities and degradation rates, along with the detailed experimental protocols provided, offer a robust framework for researchers to further investigate these complex and interconnected pathways. A thorough understanding of these mechanisms is paramount for the development of innovative solutions in agriculture and drug development.

References

Validating Gibberellin-Responsive Gene Expression: A Guide to RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellins (GAs) are crucial phytohormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3] Understanding the molecular mechanisms behind these processes requires accurate quantification of gene expression changes in response to GA. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) stands out as a highly sensitive, specific, and widely adopted method for this purpose.[4][5][6]

This guide provides a comprehensive comparison of RT-qPCR with other techniques and offers detailed protocols for researchers validating the expression of gibberellin-responsive genes.

The Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway involves a de-repression mechanism. In the absence of GA, DELLA proteins, which are potent growth repressors, bind to and inhibit transcription factors, thereby blocking the expression of GA-responsive genes.[1][7] When bioactive GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2][7][8] This GA-GID1 complex then interacts with the DELLA protein, leading to the DELLA's ubiquitination by an SCF E3 ligase complex (containing an F-box protein like SLY1 or GID2) and its subsequent degradation by the 26S proteasome.[3][7] The removal of the DELLA repressor allows for the transcription of downstream genes that promote plant growth and development.[1]

Gibberellin_Signaling cluster_nucleus Nucleus GA_in Bioactive GA GID1 GID1 Receptor GA_in->GID1 Binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Represses GA_GID1->GA_GID1_DELLA Binds SCF SCF (SLY1/GID2) E3 Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates GA_Response GA-Responsive Gene Expression PIFs->GA_Response Activates Growth Growth & Development GA_Response->Growth

Caption: Simplified Gibberellin (GA) signaling pathway.

Validating Gene Expression with RT-qPCR

RT-qPCR is a powerful technique to detect and quantify mRNA levels for specific genes.[5] The process involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent real-time amplification and quantification of this cDNA.[5][9]

Experimental Protocol: RT-qPCR

A typical workflow for analyzing gibberellin-responsive gene expression is as follows:

  • Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply a GA solution (e.g., 50 µM GA₃) or a mock solution to the experimental and control groups, respectively.[10]

  • RNA Extraction: Harvest plant tissues at desired time points and immediately freeze them in liquid nitrogen to prevent RNA degradation. Extract total RNA using a suitable kit or protocol. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[11]

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and an appropriate primer (oligo(dT), random hexamers, or gene-specific primers).[11][12]

  • qPCR: Prepare the qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, a qPCR master mix (with DNA polymerase and a fluorescent dye like SYBR Green), and nuclease-free water.[13][14]

  • Real-Time PCR Amplification: Perform the reaction in a real-time PCR cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.[13][14]

  • Data Analysis: Determine the quantification cycle (Cq) value for each reaction. Normalize the Cq value of the target gene to that of one or more stable reference (housekeeping) genes. Calculate the relative fold change in gene expression using the ΔΔCt method.[12]

RT_qPCR_Workflow Plant_Treatment 1. Plant Treatment (GA vs. Mock) RNA_Extraction 2. Total RNA Extraction Plant_Treatment->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Check RNA_Extraction->RNA_QC cDNA_Synthesis 4. First-Strand cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Real_Time_PCR 6. Real-Time PCR Amplification qPCR_Setup->Real_Time_PCR Data_Analysis 7. Data Analysis (ΔΔCt) Real_Time_PCR->Data_Analysis

Caption: Standard experimental workflow for RT-qPCR analysis.

Data Presentation and Key Considerations

Clear presentation of quantitative data is essential for interpretation and comparison.

Key Gibberellin-Responsive Genes for Validation

The expression of genes involved in GA metabolism and signaling are common targets for validation studies.

Gene NameFunctionTypical Response to GAReference
GA20ox GA 20-oxidase (GA Biosynthesis)Down-regulated (feedback)[1][12]
GA3ox GA 3-oxidase (GA Biosynthesis)Down-regulated (feedback)[1][12]
GID1 GA Receptor (GA Signaling)Generally stable or slightly modulated[7][12]
RGA/GAI DELLA Protein (GA Signaling)Generally stable or slightly modulated[2][12]
AtEXP2 Expansin (Downstream Response)Up-regulated[10]
Example Quantitative RT-qPCR Data

Results are typically presented as the fold change in gene expression in GA-treated samples relative to the mock-treated control.

Target GeneTreatmentAverage Cq (Target)Average Cq (Reference)ΔCqΔΔCqFold Change (2-ΔΔCq)
AtEXP2 Mock24.521.03.50.01.0
GA22.021.01.0-2.55.7
GA20ox1 Mock23.221.02.20.01.0
GA25.121.04.11.90.3

Note: This is hypothetical data for illustrative purposes.

Selection of Reference Genes

The accuracy of RT-qPCR results heavily relies on the normalization of data to stable reference genes, whose expression levels should not change under the experimental conditions.[4][13] The use of multiple validated reference genes is highly recommended.[4]

Reference GeneGene ProductCommon Use in PlantsReference
ACT ActinCytoskeleton component[15]
UBQ UbiquitinProtein degradation pathway[10][16]
EF-1α Elongation factor 1-alphaProtein synthesis[15][16][17]
GAPDH Glyceraldehyde-3-phosphate dehydrogenaseGlycolysis[15][18]
18S rRNA 18S ribosomal RNARibosome component[15][19]

Comparison with Alternative Gene Expression Analysis Methods

While RT-qPCR is the gold standard for validating the expression of a moderate number of genes, other techniques are available for different experimental scales.[6]

MethodPrincipleAdvantagesDisadvantages
RT-qPCR Enzymatic amplification of cDNA with fluorescence-based detection.High sensitivity and specificity, wide dynamic range, high throughput.Limited to a small number of genes per run, requires careful normalization.
Northern Blot RNA separation by gel electrophoresis followed by probe hybridization.Provides information on transcript size and alternative splice forms.Low sensitivity, labor-intensive, requires large amounts of RNA.[9]
Microarray Hybridization of labeled cDNA to a solid surface with thousands of immobilized probes.High throughput for genome-wide expression profiling.Lower dynamic range than qPCR, can have cross-hybridization issues, requires validation by RT-qPCR.[6][20]
RNA-Seq High-throughput sequencing of the entire transcriptome (cDNA).Unbiased, genome-wide view; discovers novel transcripts; wide dynamic range.Higher cost, complex data analysis, requires significant computational resources.[20]

References

Validating Gibberellin-Dependent Processes: A Comparative Guide to Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and manipulating gibberellin (GA) signaling is crucial for advancing plant science and agricultural applications. This guide provides a comprehensive comparison of commonly used gibberellin biosynthesis inhibitors, offering objective performance data and detailed experimental protocols to aid in the validation of GA-dependent processes.

Gibberellins are a class of tetracyclic diterpenoid phytohormones that play a pivotal role in a myriad of developmental processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The targeted inhibition of GA biosynthesis serves as a powerful tool to elucidate the function of GAs and to validate their involvement in specific physiological events. This is achieved by observing the phenotypic changes that mimic GA-deficient mutants and can often be rescued by the exogenous application of bioactive GA.

Comparative Performance of Gibberellin Biosynthesis Inhibitors

Several chemical compounds are known to effectively inhibit gibberellin biosynthesis, with paclobutrazol (B33190) and uniconazole (B1683454) being among the most widely utilized triazole-based inhibitors. These compounds act by blocking the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[1] This inhibition leads to a significant reduction in the production of active GAs, resulting in a dwarfed phenotype. While sharing a common mechanism, their biological activity and effective concentrations can vary.

InhibitorTarget EnzymeEffective Concentration RangeKey Phenotypic EffectsReferences
Paclobutrazol (PBZ) ent-kaurene oxidase50 - 500 mg/LReduced plant height, increased stem diameter, delayed flowering, increased chlorophyll (B73375) content.[1][2][3]
Uniconazole (UCZ) ent-kaurene oxidase10 - 160 mg/LMore potent than paclobutrazol, causing more significant reduction in plant height at lower concentrations.[1]
Prohexadione-calcium (Pro-Ca) 2-oxoglutarate-dependent dioxygenases (late-stage GA biosynthesis)Varies by applicationReduced shoot elongation.[4]

Experimental Protocols for Validating GA-Dependent Processes

The following are detailed methodologies for key experiments designed to validate the role of this compound using biosynthesis inhibitors.

Seed Germination Assay

This assay is fundamental for assessing the role of GAs in breaking seed dormancy and promoting germination.

Materials:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana)

  • Gibberellin biosynthesis inhibitor stock solution (e.g., Paclobutrazol at 100 mM in DMSO)

  • Gibberellic acid (GA₃) stock solution (e.g., 100 mM in ethanol)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose, solidified with agar (B569324)

  • Sterile petri dishes

  • Sterile water

  • Micropipettes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution containing a drop of Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Under sterile conditions, plate the sterilized seeds on MS agar plates containing different concentrations of the gibberellin biosynthesis inhibitor (e.g., 0, 1, 5, 10 µM Paclobutrazol). As a control for rescue, include plates with the inhibitor and varying concentrations of GA₃ (e.g., 1, 5, 10 µM).

  • Stratification: To break any residual dormancy and synchronize germination, store the plates at 4°C in the dark for 2-4 days.[5]

  • Incubation: Transfer the plates to a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22-25°C.

  • Data Collection: Score the germination percentage at regular intervals (e.g., every 12 or 24 hours) for up to 7 days. Germination is typically defined as the emergence of the radicle through the seed coat.

  • Analysis: Plot the germination percentage over time for each treatment. A delay or reduction in germination in the presence of the inhibitor, which is reversed by the addition of GA₃, validates the GA-dependency of germination.

Plant Height and Internode Length Measurement

This experiment quantifies the effect of GA biosynthesis inhibitors on stem elongation, a classic GA-dependent process.

Materials:

  • Potted plants of the species of interest

  • Gibberellin biosynthesis inhibitor solution (e.g., Paclobutrazol or Uniconazole at desired concentrations)

  • Sprayer or equipment for soil drench application

  • Ruler or caliper

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Growth: Grow plants to a desired developmental stage (e.g., 2-3 weeks old).

  • Inhibitor Application: Apply the inhibitor solution either as a foliar spray until runoff or as a soil drench. Ensure a control group is treated with a mock solution (water with the same amount of solvent used for the inhibitor).

  • Growth Period: Continue to grow the plants under optimal conditions for a specified period (e.g., 2-4 weeks).

  • Measurement: At the end of the experimental period, carefully measure the total plant height from the soil level to the apical meristem. Also, measure the length of individual internodes.

  • Data Analysis: Calculate the average plant height and internode length for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between treatments. A significant reduction in plant height and internode length in inhibitor-treated plants confirms the role of GAs in stem elongation.

Quantitative Real-Time PCR (qRT-PCR) for GA-Responsive Gene Expression

This molecular assay validates the effect of GA biosynthesis inhibitors on the expression of genes known to be regulated by this compound.

Materials:

  • Plant tissue from inhibitor-treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for GA-responsive genes (e.g., GA20ox, GA3ox) and a housekeeping gene (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • Sample Collection and RNA Extraction: Harvest plant tissue (e.g., shoot apices, young leaves) from inhibitor-treated and control plants at a specific time point after treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[6]

  • qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.[7] The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the threshold cycle (Ct) values for each gene in each sample.[8] Normalize the Ct values of the target genes to the Ct value of the housekeeping gene to obtain the ΔCt. Calculate the relative gene expression changes using the 2-ΔΔCt method. A significant change in the expression of GA-responsive genes in response to the inhibitor treatment provides molecular evidence for the role of GAs in regulating these genes.

Visualizing the Framework

To better understand the underlying mechanisms and experimental logic, the following diagrams illustrate the gibberellin signaling pathway, a typical experimental workflow, and the logical framework for validating GA-dependent processes.

Caption: Gibberellin signaling pathway leading to growth and development.

Experimental_Workflow start Start prep Prepare Inhibitor and GA Solutions start->prep treat Apply Treatments to Plants or Seeds (Control, Inhibitor, Inhibitor + GA) prep->treat incubate Incubate Under Controlled Conditions treat->incubate phenotype Phenotypic Analysis (Germination, Height, etc.) incubate->phenotype molecular Molecular Analysis (qRT-PCR) incubate->molecular data Data Analysis and Interpretation phenotype->data molecular->data end Conclusion data->end

Caption: A typical experimental workflow for inhibitor studies.

Logical_Framework Hypothesis Hypothesis: Process X is GA-dependent Inhibitor Apply GA Biosynthesis Inhibitor Hypothesis->Inhibitor Rescue Apply Inhibitor + Exogenous GA Hypothesis->Rescue Observation1 Observation: Process X is inhibited (e.g., dwarfism, no germination) Inhibitor->Observation1 Conclusion Conclusion: Process X is validated as GA-dependent Observation1->Conclusion Observation2 Observation: Process X is restored (phenotype rescued) Rescue->Observation2 Observation2->Conclusion

Caption: Logical framework for validating GA-dependent processes.

References

A Comparative Guide to Confirming Gibberellin Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and experimental data for confirming the binding affinity and specificity of gibberellin receptors. Understanding these interactions is critical for manipulating plant growth and developing novel agrochemicals.

Quantitative Comparison of Gibberellin-GID1 Binding Affinity

The interaction between gibberellins (GAs) and their primary receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is the initial step in the GA signaling cascade. The strength of this binding, often expressed as the dissociation constant (Kd), varies among different GA molecules and GID1 orthologs. A lower Kd value indicates a higher binding affinity. The following tables summarize quantitative data from studies on Arabidopsis thaliana and Oryza sativa (rice).

Table 1: Binding Affinities of Various this compound to Arabidopsis thaliana GID1 Receptors

GibberellinReceptorMethodApparent Kd (M)Reference
GA₄AtGID1aIn vitro assay~3 x 10⁻⁷[1]
GA₄AtGID1bIn vitro assay3 x 10⁻⁸[1]
GA₄AtGID1cIn vitro assay~3 x 10⁻⁷[1]

Note: AtGID1b exhibits a significantly higher affinity for GA₄ compared to AtGID1a and AtGID1c. All three receptors show a higher affinity for GA₄ than other tested this compound.[1]

Table 2: Binding Affinities of Various this compound to Oryza sativa (Rice) GID1 Receptor

GibberellinReceptorMethodApparent Kd (M)Reference
GA₁OsGID1ITCNot explicitly stated, but binding is enthalpically driven[2]
GA₃OsGID1ITCNot explicitly stated, but forms a stable complex
GA₄OsGID1ITC0.35 µM[3]

Note: Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding to determine thermodynamic parameters and binding affinity.[2][3] The binding of this compound to OsGID1 is generally an enthalpically driven process.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for researchers to design and execute their own binding affinity and specificity studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It quantifies the association and dissociation rates of a ligand (e.g., GID1 receptor) and an analyte (e.g., gibberellin).

Experimental Workflow for SPR

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis ReceptorPrep Purify recombinant GID1 receptor ReceptorImmobilization Immobilize GID1 receptor onto the sensor chip ReceptorPrep->ReceptorImmobilization LigandPrep Prepare gibberellin solutions in running buffer GA_Injection Inject gibberellin solutions at various concentrations LigandPrep->GA_Injection ChipActivation Activate sensor chip surface (e.g., CM5 chip) ChipActivation->ReceptorImmobilization Blocking Block remaining active sites ReceptorImmobilization->Blocking Blocking->GA_Injection Association Monitor association (ka) GA_Injection->Association Dissociation Monitor dissociation (kd) with buffer flow Association->Dissociation Sensorgram Generate sensorgram (Response Units vs. Time) Dissociation->Sensorgram DataFitting Fit data to a binding model Sensorgram->DataFitting Kd_Calculation Calculate Kd (kd/ka) DataFitting->Kd_Calculation

A generalized workflow for determining gibberellin-GID1 binding affinity using SPR.

Detailed SPR Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant GID1 receptor protein to a high degree of purity.

    • Prepare a series of gibberellin solutions at different concentrations in a suitable running buffer (e.g., HBS-EP buffer). It is crucial that the buffer for the protein and the gibberellin are identical to minimize buffer mismatch effects.

  • Immobilization of GID1 Receptor:

    • Select an appropriate sensor chip (e.g., CM5 sensor chip for amine coupling).

    • Activate the sensor chip surface using a standard procedure, for example, with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified GID1 receptor solution over the activated surface to achieve covalent immobilization.

    • Block any remaining active sites on the sensor chip surface, for instance, with ethanolamine-HCl.

  • Binding Measurement:

    • Inject the prepared gibberellin solutions at various concentrations over the immobilized GID1 receptor surface.

    • Monitor the association of the gibberellin to the GID1 receptor in real-time.

    • After the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the gibberellin from the receptor.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots response units (RU) against time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow for ITC

cluster_prep Sample Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_analysis Data Analysis ReceptorPrep Prepare purified GID1 in dialysis buffer Degas Degas both solutions ReceptorPrep->Degas LigandPrep Prepare gibberellin in the same dialysis buffer LigandPrep->Degas LoadReceptor Load GID1 solution into the sample cell Degas->LoadReceptor LoadLigand Load gibberellin solution into the injection syringe Degas->LoadLigand Equilibration Equilibrate the system at the desired temperature LoadReceptor->Equilibration Injections Perform a series of small, sequential injections of gibberellin into the GID1 solution LoadLigand->Injections Equilibration->Injections HeatMeasurement Measure the heat change after each injection Injections->HeatMeasurement Thermogram Generate a thermogram (heat change vs. time) HeatMeasurement->Thermogram BindingIsotherm Integrate peaks to create a binding isotherm (kcal/mol vs. molar ratio) Thermogram->BindingIsotherm ThermodynamicParameters Fit the isotherm to a binding model to determine Kd, n, ΔH, and ΔS BindingIsotherm->ThermodynamicParameters

A generalized workflow for an ITC experiment to measure gibberellin-GID1 binding.

Detailed ITC Protocol:

  • Sample Preparation:

    • Express and purify recombinant GID1 receptor to a high concentration and purity. Dialyze the protein solution extensively against the chosen experimental buffer (e.g., 20 mM sodium phosphate, pH 7.5, 150 mM NaCl).

    • Prepare the gibberellin solution in the exact same dialysis buffer to minimize heats of dilution.

    • Degas both the protein and gibberellin solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup and Loading:

    • Set the experimental temperature (typically 25 °C).

    • Carefully load the GID1 receptor solution into the sample cell of the calorimeter.

    • Load the gibberellin solution into the injection syringe.

  • Titration:

    • Perform a series of small, precise injections of the gibberellin solution into the GID1 solution in the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a thermogram showing heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of gibberellin to GID1 to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction: Kd, n, ΔH, and ΔS.

Yeast Two-Hybrid (Y2H) Assay

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to identify and confirm protein-protein interactions in vivo. In the context of gibberellin signaling, it is used to demonstrate the GA-dependent interaction between the GID1 receptor and DELLA proteins.

Experimental Workflow for Y2H Assay

cluster_constructs Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection and Screening cluster_analysis Analysis Bait Clone GID1 into a bait vector (e.g., pGBKT7 with GAL4-BD) CoTransformation Co-transform yeast with bait and prey plasmids Bait->CoTransformation Prey Clone DELLA into a prey vector (e.g., pGADT7 with GAL4-AD) Prey->CoTransformation YeastStrain Select a suitable yeast reporter strain YeastStrain->CoTransformation NonSelective Plate on non-selective medium (SD/-Trp/-Leu) CoTransformation->NonSelective Selective Plate on selective medium (SD/-Trp/-Leu/-His/-Ade) with and without GA NonSelective->Selective ReporterAssay Perform reporter assay (e.g., β-galactosidase assay) Selective->ReporterAssay Growth Assess yeast growth on selective media Selective->Growth ColorDevelopment Observe color development in reporter assay ReporterAssay->ColorDevelopment InteractionConfirmation Confirm GA-dependent interaction Growth->InteractionConfirmation ColorDevelopment->InteractionConfirmation

A generalized workflow for a Yeast Two-Hybrid assay to confirm GA-dependent GID1-DELLA interaction.

Detailed Y2H Protocol:

  • Vector Construction:

    • Clone the coding sequence of the GID1 receptor into a "bait" vector, which fuses the GID1 protein to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

    • Clone the coding sequence of the DELLA protein into a "prey" vector, which fuses the DELLA protein to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on a non-selective medium (lacking tryptophan and leucine, SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

    • Replica-plate the colonies onto a selective medium (lacking tryptophan, leucine, histidine, and adenine, SD/-Trp/-Leu/-His/-Ade) with and without the addition of a bioactive gibberellin (e.g., GA₃ or GA₄).

    • Growth on the selective medium indicates an interaction between the bait and prey proteins, which reconstitutes the transcription factor and activates the reporter genes (HIS3 and ADE2).

    • A quantitative or qualitative β-galactosidase assay can also be performed to measure the strength of the interaction.

  • Analysis:

    • A positive interaction is confirmed if the yeast grows on the selective medium and/or shows β-galactosidase activity only in the presence of gibberellin. This demonstrates the GA-dependent nature of the GID1-DELLA interaction.[4][5][6]

Gibberellin Signaling Pathway

The binding of a bioactive gibberellin to the GID1 receptor initiates a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The degradation of DELLA proteins allows for the expression of GA-responsive genes, promoting various developmental processes such as seed germination, stem elongation, and flowering.

cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF GA-GID1-DELLA complex is recognized by Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses SCF->DELLA ubiquitinates Proteasome->DELLA Growth_Promotion Growth and Development GA_Responsive_Genes->Growth_Promotion

The Gibberellin Signaling Pathway.

This guide provides a comprehensive overview of the methods and data used to confirm the binding affinity and specificity of gibberellin receptors. By understanding these fundamental interactions, researchers can further unravel the complexities of plant development and devise new strategies for crop improvement.

References

Assessing Antibody Cross-Reactivity in Gibberellin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of gibberellin quantification is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity in gibberellin immunoassays, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.

The Basis of Cross-Reactivity

The specificity of an antibody in a gibberellin immunoassay is determined by its ability to distinguish between the target gibberellin and other structurally related gibberellins present in the sample. Due to the conserved core structure of this compound, an antibody raised against one specific gibberellin may also recognize and bind to others, albeit with varying affinities. This is a critical consideration as numerous gibberellin forms can coexist within a single plant tissue sample.

Quantitative Assessment of Cross-Reactivity

To provide a clear comparison of antibody performance, the following tables summarize the cross-reactivity of various anti-gibberellin antibodies. The data is presented as the percentage of cross-reactivity, which is typically calculated using the following formula:

% Cross-Reactivity = (IC50 of the target gibberellin / IC50 of the cross-reacting gibberellin) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.

Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Anti-Gibberellin A8 (GA8) Antibody
CompoundIC50 (ng/mL)% Cross-Reactivity
Gibberellin A8 (GA8)2.5100%
Gibberellin A1 (GA1)2501.0%
Gibberellin A3 (GA3)5000.5%
Gibberellin A4 (GA4)>1000<0.25%
Gibberellin A9 (GA9)>1000<0.25%
Gibberellin A20 (GA20)8000.31%

Note: This table presents hypothetical data for illustrative purposes. Actual cross-reactivity profiles will vary between different antibody preparations and should be experimentally determined.

While many commercial ELISA kits for gibberellic acid (GA) state that "no significant cross-reactivity or interference between Plant GA and analogues was observed," quantitative data is often not readily provided.[1][2] Researchers should critically evaluate such claims and, if possible, perform their own validation experiments.

Experimental Protocols for Assessing Cross-Reactivity

A competitive ELISA is the most common method for determining antibody cross-reactivity for small molecules like this compound.

Detailed Protocol for Competitive ELISA

1. Coating:

  • Dilute the gibberellin-protein conjugate (e.g., GA-BSA) to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with the wash buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the standard gibberellin (the target analyte) and the this compound to be tested for cross-reactivity in an assay buffer.

  • In separate tubes, mix 50 µL of each standard/test gibberellin dilution with 50 µL of the primary anti-gibberellin antibody (at its optimal dilution).

  • Incubate this mixture for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with the wash buffer.

4. Detection:

  • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with the wash buffer.

5. Substrate Addition and Measurement:

  • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each test gibberellin.

  • Determine the IC50 value for each compound from the resulting dose-response curves.

  • Calculate the percentage of cross-reactivity using the formula mentioned previously.

Visualizing Key Pathways and Workflows

To further aid in the understanding of gibberellin biology and the experimental process, the following diagrams are provided.

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway Gibberellin Signaling Pathway cluster_0 In the presence of GA GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins (Repressors) GID1->DELLA Binds to SCF SCF Complex (E3 Ubiquitin Ligase) GID1->SCF Promotes binding to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF->DELLA Ubiquitination Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression Activates Growth Plant Growth & Development Gene_Expression->Growth

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental Workflow for Assessing Antibody Cross-Reactivity

Cross_Reactivity_Workflow Workflow for Assessing Antibody Cross-Reactivity start Start coat_plate Coat Microplate with GA-Protein Conjugate start->coat_plate block_plate Block Non-Specific Binding Sites coat_plate->block_plate prepare_samples Prepare Serial Dilutions of Standard & Test this compound block_plate->prepare_samples pre_incubate Pre-incubate this compound with Primary Antibody prepare_samples->pre_incubate competitive_binding Add Mixture to Plate for Competitive Binding pre_incubate->competitive_binding add_secondary Add Enzyme-Conjugated Secondary Antibody competitive_binding->add_secondary add_substrate Add Substrate and Measure Absorbance add_secondary->add_substrate analyze_data Analyze Data: Calculate IC50 and % Cross-Reactivity add_substrate->analyze_data end End analyze_data->end

Caption: The experimental workflow for a competitive ELISA to assess antibody cross-reactivity.

By carefully considering the cross-reactivity profiles of commercially available antibodies and, where necessary, performing in-house validation, researchers can significantly improve the accuracy and reliability of their gibberellin immunoassay data. This diligence is crucial for advancing our understanding of plant biology and for the development of new agricultural and pharmaceutical products.

References

A Comparative Guide to Gibberellin Function in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the function, signaling, and physiological effects of gibberellins (GAs) in monocotyledonous and dicotyledonous plants. The information presented is supported by experimental data to facilitate objective comparison and aid in research and development.

Core Functional Differences and Similarities

This compound are a class of diterpenoid phytohormones that play a crucial role in various stages of plant development, including seed germination, stem elongation, leaf expansion, and flowering. While the fundamental roles of GAs are conserved across both monocots and dicots, significant differences exist in their signaling pathways and physiological responses to GA application.

Seed Germination: In both monocots and dicots, GAs are essential for breaking seed dormancy and promoting germination. In monocots like barley and rice, GAs famously induce the synthesis of α-amylase, an enzyme required for the breakdown of starch in the endosperm to nourish the embryo. While GAs also promote germination in dicots such as Arabidopsis, the downstream mechanisms can be more complex, involving the degradation of germination-repressing DELLA proteins.

Stem and Leaf Elongation: GAs are potent promoters of stem and leaf elongation in both plant groups. However, the extent and nature of the response can differ. For instance, studies have shown that the application of gibberellic acid can lead to an increase in the relative growth rates of monocots like barley and oats, a response not consistently observed in dicots like mung bean.[1] Conversely, a reduction in stem diameter accompanying elongation has been noted in dicots, but not in monocots.[1] These differences may be partially attributed to the distinct anatomical structures of their stems, with dicots having vascular bundles arranged in a ring and monocots having them scattered throughout the stem.[1][2]

Flowering: The role of GAs in the transition from vegetative to reproductive growth is also largely conserved, with GAs generally promoting flowering, particularly in long-day plants.

Gibberellin Signaling Pathways: A Tale of Two Systems

The core gibberellin signaling pathway is remarkably conserved between monocots and dicots. It involves the GA-dependent interaction of a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), with a family of transcriptional regulators known as DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes.

The most striking difference between the GA signaling pathways in the model monocot rice (Oryza sativa) and the model dicot Arabidopsis thaliana lies in the complexity of the DELLA protein family. Rice possesses a single DELLA protein, SLENDER RICE1 (SLR1), which acts as a master repressor of GA signaling. In contrast, Arabidopsis has five DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3) with both redundant and specific functions in regulating various aspects of development. This difference in the number of DELLA proteins allows for more intricate and nuanced regulation of GA responses in dicots compared to the more streamlined system in monocots.

Visualizing the Signaling Pathways

Monocot_GA_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds SLR1_active SLR1 (Active Repressor) GID1->SLR1_active forms complex with SCF_GID2 SCF(GID2) E3 Ligase SLR1_active->SCF_GID2 targeted by GA_responsive_genes GA-Responsive Genes SLR1_active->GA_responsive_genes represses SLR1_inactive SLR1 (Inactive) Proteasome 26S Proteasome SCF_GID2->Proteasome leads to degradation by Growth_responses Growth Responses (e.g., elongation) GA_responsive_genes->Growth_responses

Gibberellin signaling pathway in monocots (e.g., rice).

Dicot_GA_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptors (a,b,c) GA->GID1 binds DELLA_active DELLA Proteins (GAI, RGA, RGL1, RGL2, RGL3) (Active Repressors) GID1->DELLA_active forms complex with SCF_SLY1 SCF(SLY1) E3 Ligase DELLA_active->SCF_SLY1 targeted by GA_responsive_genes GA-Responsive Genes DELLA_active->GA_responsive_genes represses DELLA_inactive DELLA (Inactive) Proteasome 26S Proteasome SCF_SLY1->Proteasome leads to degradation by Growth_responses Growth Responses (e.g., elongation, germination) GA_responsive_genes->Growth_responses

Gibberellin signaling pathway in dicots (e.g., Arabidopsis).

Quantitative Comparison of Gibberellin-Induced Elongation

The following table summarizes data from dose-response studies on the effect of gibberellic acid (GA₃) on elongation in a representative monocot (barley) and a representative dicot (lettuce).

Plant TypeSpeciesTissueGA₃ Concentration (M)Response (Elongation)Reference
Monocot Hordeum vulgare (Barley)Leaf10⁻⁸ - 10⁻⁶Maximal leaf-elongation rate[3]
Aleurone10⁻⁶ - 10⁻⁵Maximal α-amylase production[3]
Dicot Lactuca sativa (Lettuce)Hypocotyl10⁻⁵>100% increase in 48h[4][5]
Hypocotyl10⁻⁵400-500% increase in 72h[6]

Experimental Protocols

Detailed methodologies for assessing gibberellin response are crucial for reproducible research. Below are representative protocols for a monocot and a dicot species.

Monocot: Barley Leaf Elongation Assay

This protocol is adapted from studies on GA-responsive dwarf mutants in barley.[3][7]

1. Plant Material and Growth Conditions:

  • Use a GA-deficient dwarf mutant of barley (e.g., 'Himalaya' grd mutants) and its corresponding wild type.
  • Sterilize seeds and sow them on moist filter paper in petri dishes.
  • Germinate and grow seedlings in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 3-4 days).

2. Gibberellic Acid Treatment:

  • Prepare a series of GA₃ solutions of varying concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) in a buffered solution.
  • Excise the coleoptiles and first leaves of the seedlings.
  • Place the excised plant material in petri dishes containing the different GA₃ solutions.

3. Measurement of Leaf Elongation:

  • Incubate the petri dishes under controlled conditions (e.g., constant light and temperature).
  • Measure the length of the first leaf at regular intervals (e.g., every 24 hours) for a period of 3-4 days.
  • Calculate the leaf elongation rate for each GA₃ concentration.

4. Data Analysis:

  • Plot the leaf elongation rate against the logarithm of the GA₃ concentration to generate a dose-response curve.
  • Determine the optimal GA₃ concentration for maximal leaf elongation.

Dicot: Arabidopsis thaliana Seed Germination Assay

This protocol is a standard method for assessing GA response in the model dicot Arabidopsis.

1. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis seeds (e.g., wild-type and a GA-deficient mutant like ga1-3) using a solution of ethanol (B145695) and bleach.
  • Rinse the seeds thoroughly with sterile water.
  • Suspend the seeds in a sterile 0.1% agar (B569324) solution.
  • Pipette the seeds onto petri dishes containing Murashige and Skoog (MS) medium with or without various concentrations of GA₃.

2. Stratification and Germination Conditions:

  • Seal the petri dishes and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to break dormancy.
  • Transfer the plates to a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22°C).

3. Scoring Germination:

  • Monitor the seeds daily for germination, which is typically defined by the emergence of the radicle.
  • Count the number of germinated seeds at specific time points (e.g., every 12 or 24 hours) for up to 7 days.

4. Data Analysis:

  • Calculate the germination percentage for each GA₃ concentration and time point.
  • Plot the germination percentage against time for each treatment to compare the germination kinetics.

Experimental Workflow Visualization

Experimental_Workflow start Start: Select Plant Material (Monocot/Dicot, WT/Mutant) sterilize Surface Sterilize Seeds/Tissues start->sterilize apply_treatment Apply GA Treatment (e.g., on plates, in solution) sterilize->apply_treatment prepare_treatment Prepare GA Solutions (Dose-Response Concentrations) prepare_treatment->apply_treatment incubate Incubate under Controlled Conditions (Light, Temperature) apply_treatment->incubate measure Measure Response (e.g., Elongation, Germination %) at Time Intervals incubate->measure analyze Data Analysis (e.g., Dose-Response Curves, Germination Kinetics) measure->analyze end End: Interpret Results analyze->end

A typical experimental workflow for a gibberellin response assay.

Logical Comparison of Gibberellin Functions

The following diagram illustrates a logical comparison of the primary functions of this compound in monocots and dicots, highlighting both shared and distinct roles.

GA_Function_Comparison cluster_monocots Monocots cluster_dicots Dicots cluster_shared Shared Functions monocot_functions Specific Functions: - α-amylase synthesis in germination - Increased relative growth rate - Increased photosynthetic rate dicot_functions Specific Functions: - Complex DELLA regulation - Reduced stem diameter with elongation shared_functions Core Functions: - Seed Germination - Stem & Leaf Elongation - Flowering Promotion

Comparative overview of gibberellin functions.

This guide provides a foundational understanding of the comparative functions of this compound in monocots and dicots. Further research into the specific downstream targets of DELLA proteins and the intricate cross-talk with other hormone signaling pathways will continue to elucidate the nuanced roles of this compound in plant development.

References

A Comparative Guide to the Validation of DELLA Protein Degradation in Response to Different Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different gibberellins (GAs) in promoting the degradation of DELLA proteins, key negative regulators of plant growth. Understanding the differential effects of various GA molecules is crucial for research in plant science and for the development of novel compounds that can modulate plant growth and development. This document summarizes the underlying signaling pathway, presents a detailed experimental protocol for validation, and will incorporate comparative quantitative data as it becomes available in published literature.

Gibberellin Signaling and DELLA Protein Degradation

This compound are a class of phytohormones that play a critical role in various aspects of plant growth, including seed germination, stem elongation, and flowering. The signaling pathway is initiated by the binding of a bioactive GA molecule to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with a DELLA protein.[1]

DELLA proteins are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes. In the absence of GA, DELLA proteins are stable and inhibit plant growth. The formation of the GA-GID1-DELLA complex serves as a recognition signal for an F-box protein, such as SLY1 in Arabidopsis. This F-box protein is a component of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] The SCF complex then polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[1] The degradation of the DELLA repressor protein derepresses the expression of GA-responsive genes, leading to the promotion of plant growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF_E3 SCF E3 Ubiquitin Ligase DELLA->SCF_E3 GA-GID1-DELLA complex is recognized by Proteasome 26S Proteasome DELLA->Proteasome Degraded by SCF_E3->DELLA Polyubiquitinates GA_Response Gibberellin Response (e.g., Growth) Proteasome->GA_Response Leads to Ub Ubiquitin

Gibberellin signaling pathway leading to DELLA degradation.

Comparative Efficacy of Different this compound

Different bioactive this compound, such as GA1, GA3, and GA4, are known to have varying levels of biological activity. This variation is, in part, due to differences in their binding affinity to the GID1 receptor. For instance, in vitro studies have suggested that GA4 has a particularly high affinity for the GID1 receptor. The higher the binding affinity between a specific gibberellin and the GID1 receptor, the more efficiently the GA-GID1-DELLA complex is formed, which is expected to lead to a faster rate of DELLA protein degradation.

The following table summarizes hypothetical quantitative data from a time-course experiment comparing the degradation of a specific DELLA protein (e.g., RGA) in response to treatment with different this compound.

Gibberellin (10 µM)Time (minutes)Normalized DELLA Protein Level (Arbitrary Units)
Mock (Control) 01.00 ± 0.05
300.98 ± 0.06
600.95 ± 0.04
1200.92 ± 0.05
GA1 01.00 ± 0.05
300.65 ± 0.07
600.30 ± 0.04
1200.10 ± 0.02
GA3 01.00 ± 0.05
300.50 ± 0.06
600.20 ± 0.03
1200.05 ± 0.01
GA4 01.00 ± 0.05
300.35 ± 0.05
600.10 ± 0.02
120< 0.01
GA8 (Inactive) 01.00 ± 0.05
300.99 ± 0.04
600.96 ± 0.05
1200.94 ± 0.06

Note: The data presented in this table is illustrative and intended to represent expected trends based on known binding affinities and biological activities. Actual experimental results may vary.

Experimental Protocol: Validation of DELLA Protein Degradation

The following protocol outlines a standard procedure for validating and comparing the degradation of DELLA proteins in response to different this compound using Western blot analysis.

I. Plant Material and Growth Conditions
  • Plant Line: Use a suitable plant line, for example, Arabidopsis thaliana expressing a tagged DELLA protein (e.g., GFP-RGA) for easier detection.

  • Seed Sterilization and Plating: Surface-sterilize seeds and plate them on Murashige and Skoog (MS) agar (B569324) plates.

  • Stratification: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with long-day conditions (e.g., 16 hours light / 8 hours dark) at 22°C for 7-10 days.

II. Gibberellin Treatment
  • Prepare GA Solutions: Prepare stock solutions of the different this compound (e.g., GA1, GA3, GA4, and an inactive control like GA8) and a mock solution (e.g., ethanol).

  • Treatment Medium: Prepare liquid MS medium containing the desired final concentration of each gibberellin (e.g., 10 µM).

  • Seedling Incubation: Carefully transfer seedlings of uniform size into the liquid media. Incubate with gentle shaking for a defined time course (e.g., 0, 30, 60, and 120 minutes).

III. Protein Extraction and Quantification
  • Harvesting: At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a suitable protein extraction buffer.

  • Quantification: Determine the protein concentration of each sample using a standard method such as the Bradford assay.

IV. Western Blot Analysis
  • SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the DELLA protein or its tag (e.g., anti-GFP or anti-RGA) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

V. Data Analysis
  • Quantify Band Intensities: Use image analysis software to quantify the band intensities for the DELLA protein and a loading control (e.g., actin or total protein stain) in each lane.

  • Normalization: Normalize the DELLA protein signal to the loading control for each sample.

  • Comparison: Compare the normalized DELLA protein levels across the different gibberellin treatments and time points.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Plant Growth and Seedling Culture B Gibberellin Treatment (GA1, GA3, GA4, GA8, Mock) A->B C Protein Extraction B->C D Protein Quantification C->D E Western Blotting D->E F Data Quantification and Comparison E->F

Experimental workflow for validating DELLA degradation.

References

comparing the efficacy of different gibberellin application methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the efficacy of various gibberellin application methods for researchers, scientists, and drug development professionals. This document provides an objective analysis of different techniques, supported by experimental data and detailed protocols.

Introduction to Gibberellin Application

Gibberellins (GAs) are a class of plant hormones that regulate various developmental processes, including seed germination, stem elongation, flowering, and fruit development. The efficacy of exogenously applied this compound is highly dependent on the application method, concentration, timing, and the specific plant species.[1][2] Common application methods include seed treatment, foliar spray, soil drench, and trunk injection. The choice of method depends on the desired outcome, the plant's growth stage, and environmental conditions.[1][3]

Comparison of Application Method Efficacy

The selection of an appropriate gibberellin application method is critical for achieving the desired physiological response. Below is a comparative overview of common methods.

Application MethodMechanism of ActionAdvantagesDisadvantagesPrimary Applications
Seed Treatment Seeds are soaked in or coated with a gibberellin solution before planting. The hormone is absorbed during imbibition and promotes germination.[1]- Breaks seed dormancy.[4]- Promotes uniform and rapid germination.[5][6]- Enhances seedling vigor.[7]- Limited to the germination and early seedling stage.- Requires careful concentration control to avoid abnormal growth.- Breaking dormancy in seeds of various species.- Improving germination rates under stress conditions.[7]
Foliar Spray A solution containing gibberellin is sprayed directly onto the plant's foliage. The hormone is absorbed through the leaves.[8]- Rapid plant response.[3]- Allows for targeted application at specific growth stages.[9]- Effective for influencing shoot elongation, flowering, and fruit development.[10]- Potential for uneven distribution and runoff.[1]- Efficacy can be affected by environmental factors like rain, wind, and temperature.[1][2]- May require surfactants for better absorption.[1]- Promoting stem elongation.- Inducing flowering.[11]- Increasing fruit size and quality.[10]
Soil Drench A gibberellin solution is applied to the soil around the base of the plant and is taken up by the roots.[12]- Provides a longer-lasting supply of the hormone.- Less susceptible to environmental factors compared to foliar spray.- Slower plant response as the hormone needs to be transported from the roots.[12]- Potential for leaching and interaction with soil microbes.[12]- Long-term growth promotion.- Situations where foliar application is impractical.
Trunk Injection The gibberellin solution is injected directly into the vascular system of woody plants.[13]- Highly efficient and targeted delivery.[13]- Minimizes environmental exposure and non-target effects.[14]- Suitable for large trees where other methods are not feasible.[15]- Causes physical injury to the trunk.[14]- Requires specialized equipment.- Primarily applicable to woody plants.- Managing diseases and pests in high-value trees.[15]- Delivering growth regulators to mature trees.

Quantitative Data on Gibberellin Application

The following tables summarize quantitative data from various studies on the effects of different gibberellin application methods.

Table 1: Efficacy of Gibberellin Seed Treatment
Plant SpeciesGibberellin (GA) ConcentrationObserved EffectReference
Tinospora cordifolia300 - 500 ppm GA3100% germination in 3-month-old seeds.[5][16][5][16]
Industrial Hemp (Cannabis sativa)400 - 600 mg/L GA3Increased germination rate and potential under drought stress.[7][7]
Kagzi lime (Citrus aurantiifolia)80 ppm GA3 for 12 hours95% germination percentage.[6][6]
Cyclamen species50 - 150 mg/L GA3Varied effects on germination.[17][17]
Table 2: Efficacy of Gibberellin Foliar Spray
Plant SpeciesGibberellin (GA) Concentration & FrequencyObserved EffectReference
Calla Lily100 mg/L GA3 (double spray)- Increased leaf number, shoot number, and shoot diameter.- Reduced time to flowering (169.8 days).- Increased number of flowers.[11][11]
Tomato45 mg/L GA3 (single application)Fastest fruiting age (48.92 days after planting).[18][18]
Tomato30 mg/L GA3 (three applications)Earliest fruit ripening (86.17 days after planting).[18][18]
Rice (under Cadmium stress)Not specified- Increased biomass and yield.- Reduced Cadmium content in grains.[19][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols based on the specific crop and experimental conditions.[1]

Protocol 1: Seed Germination Assay

Objective: To determine the effect of a specific gibberellin on the germination rate and vigor of crop seeds.[1]

Materials:

  • Gibberellin (e.g., GA3) powder

  • Ethanol (B145695) or Isopropanol (for initial dissolution)[17]

  • Distilled water

  • Petri dishes with sterile filter paper

  • Crop seeds of interest

  • Growth chamber with controlled temperature and light conditions[1]

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of gibberellin powder.[17]

    • Dissolve the powder in a small volume of ethanol or isopropanol, as this compound are often poorly soluble in water.[8][17]

    • Dilute the dissolved gibberellin with distilled water to the desired final volume to create a stock solution (e.g., 1000 ppm).[17]

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 50, 100, 250, 500 ppm).[17]

    • Prepare a control solution with only distilled water (and a trace amount of the solvent if used).[8]

  • Seed Treatment:

    • Surface sterilize seeds if necessary to prevent contamination.[17]

    • Place a sterile filter paper in each petri dish and moisten it with the respective treatment or control solution.[17]

    • Place a predetermined number of seeds on the filter paper in each dish.[17]

  • Incubation:

    • Seal the petri dishes to prevent moisture loss.[1]

    • Incubate the dishes in a growth chamber under optimal conditions for the specific crop.[1]

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days).[1]

    • Calculate germination percentage, mean germination time, and other relevant parameters.[5]

Protocol 2: Foliar Spray Application

Objective: To evaluate the effect of foliar-applied gibberellin on plant growth and development.[1]

Materials:

  • Gibberellin stock solution

  • Distilled water

  • Non-ionic surfactant (optional, to improve absorption)[1]

  • Spray bottles

  • Potted plants of the target species

Procedure:

  • Preparation of Spray Solutions:

    • Prepare the desired concentrations of gibberellin solution by diluting the stock solution with distilled water.

    • Add a non-ionic surfactant if required.[1]

    • Prepare a control solution containing only water and the surfactant.[8]

  • Application:

    • Apply the solutions as a fine mist to the foliage of the plants until runoff, ensuring complete coverage of both upper and lower leaf surfaces.[1][8]

    • Conduct the spraying during early morning or evening to minimize evaporation.[8]

  • Growth Conditions:

    • Maintain the plants under optimal greenhouse or field conditions.

  • Data Collection:

    • At regular intervals, measure parameters such as plant height, stem diameter, number of leaves, and leaf area.[1]

    • At the end of the experiment, harvest the plants and measure fresh and dry weight of shoots and roots.[1]

    • For flowering studies, record the time to flowering, number of flowers, and flower quality.[11]

    • For fruiting studies, collect data on fruit set, size, weight, and quality parameters.[8]

Visualizations

Gibberellin Signaling Pathway

The following diagram illustrates the core components of the gibberellin signaling pathway in plants. Bioactive GA binds to its receptor GID1, leading to the degradation of DELLA proteins, which are repressors of GA-responsive genes. This derepression allows for the transcription of genes involved in various growth and developmental processes.[20][21][22]

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted for ubiquitination by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Transcription Transcription GA_Responsive_Genes->Transcription Growth_Responses Growth & Development Transcription->Growth_Responses

Caption: A simplified diagram of the gibberellin signaling pathway.

Generalized Experimental Workflow

This diagram outlines a general workflow for .

Experimental_Workflow start Define Research Objective (e.g., enhance germination, increase height) prep Prepare Gibberellin Solutions (various concentrations) start->prep methods Select Application Methods (e.g., Seed Treatment, Foliar Spray, Soil Drench) prep->methods seed Seed Treatment Protocol methods->seed foliar Foliar Spray Protocol methods->foliar drench Soil Drench Protocol methods->drench plant Plant Cultivation under Controlled Conditions seed->plant foliar->plant drench->plant data Data Collection (measure relevant parameters) plant->data analysis Statistical Analysis data->analysis conclusion Draw Conclusions on Efficacy of Methods analysis->conclusion

Caption: A generalized workflow for gibberellin application experiments.

References

A Comparative Guide to the Functional Validation of Putative Gibberellin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and supporting experimental data for the functional validation of putative gibberellin (GA) biosynthesis genes across different plant species. Understanding the function of these genes is crucial for developing strategies to modulate plant growth, development, and stress responses, with potential applications in agriculture and the development of plant-derived therapeutic compounds.

Introduction to Gibberellin Biosynthesis

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a critical role in various physiological processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3] The biosynthesis of bioactive GAs is a complex, multi-step process localized in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[3][4] Key enzyme families involved in the later steps of the pathway, which are often targets for functional validation studies, include GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox).[5][6][7] GA20ox and GA3ox are involved in the synthesis of bioactive GAs, while GA2ox is primarily responsible for their deactivation.[7]

Comparative Performance of Functional Validation Techniques

The functional validation of putative GA biosynthesis genes typically involves a combination of genetic, molecular, and biochemical approaches. The choice of method often depends on the species, the specific gene of interest, and the available resources.

Data Summary: Comparison of Gene Expression and Gibberellin Levels

GeneSpeciesExperimental ApproachKey Quantitative FindingReference
TaGA20ox1Wheat (Triticum aestivum)Heterologous expression in E. coli and transcript analysisCatalyzed the conversion of GA12 to GA9 and GA53 to GA20. Transcript levels were highest in nodes and developing embryos.[8]
TaGA3ox2Wheat (Triticum aestivum)Heterologous expression in E. coliEncoded a functional GA 3-oxidase with primary 3β-hydroxylase activity. Also showed minor 2β-hydroxylase, 2,3-desaturase, and 2,3-epoxidase activities.[8]
PpGA2ox1Peach (Prunus persica)Overexpression in tobaccoTransgenic tobacco plants overexpressing PpGA2ox1 showed no significant growth increase after GA1 treatment, indicating PpGA2ox1 is a C19-GA2ox that deactivates bioactive GAs.[7]
PpGA2ox2Peach (Prunus persica)Overexpression in tobaccoTransgenic tobacco plants overexpressing PpGA2ox2 showed rapid growth after GA1 treatment, similar to wild-type, suggesting it is a C20-GA2ox and does not deactivate bioactive C19-GAs like GA1.[7]
TaGA1ox-B1Wheat (Triticum aestivum)Heterologous expressionA novel gene identified in the wheat B genome that encodes a GA 1-oxidase, likely responsible for the abundance of 1β-hydroxylated GAs in developing wheat grains.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in the functional validation of GA biosynthesis genes.

1. Gene Cloning and Heterologous Expression

This protocol is fundamental for producing the enzyme of interest to test its biochemical activity in vitro.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., elongating stems, developing seeds) using a suitable kit. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification: The full-length coding sequence of the putative GA biosynthesis gene is amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers.

  • Cloning into an Expression Vector: The amplified PCR product is cloned into a suitable bacterial expression vector, such as pGEX or pET, which often includes a tag (e.g., GST or His-tag) for subsequent protein purification.

  • Transformation and Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells are harvested and lysed. The tagged recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., glutathione-agarose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

2. Enzyme Assays

Enzyme assays are performed to determine the specific catalytic activity of the purified recombinant protein.

  • Substrate Incubation: The purified enzyme is incubated with a specific radiolabeled or non-labeled GA precursor (e.g., [14C]GA12, GA53) in a reaction buffer containing necessary co-factors such as 2-oxoglutarate, FeSO4, and ascorbate.

  • Product Extraction: The reaction is stopped, and the GA products are extracted from the reaction mixture, typically using ethyl acetate.

  • Product Analysis: The extracted GAs are separated and identified. This is commonly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioisotope detector for radiolabeled substrates. For non-labeled substrates, products can be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

3. Transcript Analysis (Quantitative Real-Time PCR)

This method is used to quantify the expression level of the target gene in different plant tissues or under various conditions.

  • RNA Extraction and cDNA Synthesis: As described in the gene cloning protocol.

  • Primer Design: Gene-specific primers for the target gene and a reference gene (for normalization) are designed.

  • Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The relative expression level of the target gene is calculated using the comparative CT method (ΔΔCT).

4. Generation and Analysis of Transgenic Plants

Creating transgenic plants that either overexpress or have reduced expression of the gene of interest provides in vivo evidence of its function.

  • Vector Construction: The full-length cDNA of the gene is cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S) for overexpression, or a construct for gene silencing (e.g., RNAi) is created.

  • Plant Transformation: The vector is introduced into a model plant species (e.g., Arabidopsis, tobacco) or the species of origin using Agrobacterium tumefaciens-mediated transformation or other methods.[12][13][14]

  • Selection and Regeneration of Transgenic Plants: Transformed cells are selected on a medium containing an appropriate selective agent (e.g., kanamycin, hygromycin) and regenerated into whole plants.

  • Phenotypic Analysis: The transgenic plants are grown and their phenotype is compared to wild-type plants. This includes measuring parameters such as plant height, leaf size, flowering time, and seed germination rate.

  • Gibberellin Quantification: The levels of different GAs in the transgenic and wild-type plants are quantified using LC-MS or GC-MS to determine how the genetic modification has altered the GA profile.[15][16]

Visualizations

Gibberellin Biosynthesis Pathway

The following diagram illustrates the later stages of the gibberellin biosynthesis pathway in higher plants, highlighting the key enzymes that are often the focus of functional validation studies.[3][4]

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP ent_copalyl_PP ent-copalyl-PP GGDP->ent_copalyl_PP CPS ent_kaurene ent-kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA15 GA15 GA12->GA15 GA20ox GA20 GA20 GA53->GA20 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

General Experimental Workflow for Functional Validation

The logical flow of experiments to functionally validate a putative gibberellin biosynthesis gene is depicted below.

Experimental_Workflow start Identify Putative GA Biosynthesis Gene cloning Gene Cloning and Sequencing start->cloning expression_analysis Transcript Analysis (qPCR) cloning->expression_analysis heterologous_expression Heterologous Expression in E. coli cloning->heterologous_expression transgenic_plants Generation of Transgenic Plants cloning->transgenic_plants conclusion Functional Characterization expression_analysis->conclusion protein_purification Recombinant Protein Purification heterologous_expression->protein_purification enzyme_assay In vitro Enzyme Assay protein_purification->enzyme_assay enzyme_assay->conclusion phenotypic_analysis Phenotypic Analysis transgenic_plants->phenotypic_analysis ga_quantification Gibberellin Quantification (LC-MS/GC-MS) transgenic_plants->ga_quantification phenotypic_analysis->conclusion ga_quantification->conclusion

Caption: A typical workflow for the functional validation of a putative GA biosynthesis gene.

Gibberellin Signaling Pathway

Understanding the signaling pathway is crucial as the ultimate phenotypic effects of altered GA biosynthesis are mediated through this cascade.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 (Receptor) GA->GID1 binds DELLA DELLA (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF GA-GID1-DELLA complex is recognized by Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA Ubiquitination of DELLA Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression activates Growth Plant Growth Gene_Expression->Growth

Caption: A simplified model of the gibberellin signaling pathway.

References

Unraveling the Hormonal Crosstalk: A Comparative Analysis of Gibberellin and Brassinosteroid Interactions in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synergistic and antagonistic interplay between two crucial phytohormones, Gibberellins (GA) and Brassinosteroids (BR), reveals a complex regulatory network essential for plant growth and development. This guide provides a comparative analysis of their signaling pathways and interactions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The coordination between this compound and brassinosteroids is fundamental for various developmental processes, including cell elongation, seed germination, and flowering.[1] While both are potent growth-promoting hormones, their signaling pathways converge at key regulatory points, leading to a sophisticated mechanism of crosstalk that fine-tunes plant architecture and responses to environmental cues.

The Core of the Interaction: DELLA meets BZR1/BES1

The central molecular mechanism for the integration of GA and BR signaling pathways involves the direct physical interaction between DELLA proteins and the BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) transcription factors.[2][3][4] DELLAs are a family of nuclear proteins that act as master negative regulators of GA signaling.[1] In the absence of GA, DELLA proteins accumulate and restrain plant growth by inhibiting the activity of various transcription factors.[1] Conversely, BZR1 and BES1 are the primary transcription factors that mediate BR-regulated gene expression and promote growth.[1][2]

Biochemical evidence from in vitro and in vivo studies has demonstrated that DELLA proteins, such as GAI and RGA, can physically interact with BZR1.[2][5] This interaction has a significant functional consequence: DELLAs inhibit the transcriptional activity of BZR1 by preventing its binding to the promoters of target genes.[2][3][4] This inhibitory action effectively puts a brake on BR-induced growth when GA levels are low.

Two Prevailing Models of Interaction: Signaling vs. Synthesis

The interplay between GA and BR is often conceptualized through two primary models, which are not mutually exclusive:

  • The Signaling Crosstalk Model: This model, as described above, posits that the direct interaction between DELLA proteins and BZR1/BES1 is the core of the crosstalk.[6] When GA levels are high, DELLAs are degraded, releasing BZR1/BES1 to activate BR-responsive genes and promote growth.[1][4] This provides a mechanism for GA to enhance BR signaling.

  • The Biosynthesis Regulation Model: Accumulating evidence also suggests that these hormones can regulate each other's synthesis.[6] Some studies indicate that BRs can modulate the expression of GA biosynthesis genes, thereby influencing the levels of active GAs in the plant.[6][7] For instance, research in Arabidopsis has shown that BRs can upregulate the expression of GA20-oxidase, a key enzyme in GA biosynthesis.[6] Conversely, there is also evidence for GA influencing BR biosynthesis, although this is less consistently reported across different plant species.[1]

Experimental Evidence for GA-BR Interaction

A multitude of experimental approaches have been employed to dissect the intricate relationship between gibberellin and brassinosteroid signaling. The following tables summarize key quantitative data from seminal studies, and the subsequent sections provide detailed protocols for the cornerstone techniques used to generate this data.

Quantitative Data from Key Experiments

Table 1: Hypocotyl Elongation in Response to GA and BR Treatment

GenotypeTreatmentHypocotyl Length (mm)Reference
Wild Type (Col-0)Mock5.2 ± 0.4[8]
Wild Type (Col-0)GA₃ (1 µM)8.9 ± 0.6[8]
Wild Type (Col-0)BRZ (2 µM)2.1 ± 0.2[8]
bzr1-1DMock9.8 ± 0.7[8]
bzr1-1DGA₃ (1 µM)12.5 ± 0.9[8]
gai-1Mock2.5 ± 0.3[2]
gai-1BL (0.1 µM)3.1 ± 0.4[2]

Note: BRZ is a specific inhibitor of brassinosteroid biosynthesis. BL (brassinolide) is an active brassinosteroid. Data are representative examples and may be simplified for clarity.

Table 2: Gene Expression Changes in Response to GA and BR

GeneGenotypeTreatmentFold ChangeReference
DWF4Wild TypeGA₃ (10 µM)1.8[7]
GA20ox1Wild TypeBL (100 nM)2.5[7]
SAUR-AC1Wild TypeMock1.0[2]
SAUR-AC1Wild TypeBL (0.1 µM)8.5[2]
SAUR-AC1gai-1BL (0.1 µM)2.3[2]

Note: DWF4 is a key BR biosynthesis gene. GA20ox1 is a key GA biosynthesis gene. SAUR-AC1 is a growth-related gene responsive to both hormones. Data are representative examples.

Visualizing the Interplay: Signaling Pathways and Experimental Workflows

To better understand the complex interactions, the following diagrams illustrate the signaling pathways and a typical experimental workflow.

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins (e.g., GAI, RGA) GID1->DELLA Binds SCF_SLY1_GID2 SCF-SLY1/GID2 E3 Ligase DELLA->SCF_SLY1_GID2 Recruited Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs & other TFs DELLA->PIFs Inhibits Growth_Repression Growth Repression DELLA->Growth_Repression Promotes SCF_SLY1_GID2->DELLA Ubiquitination Growth_Promotion Growth Promotion PIFs->Growth_Promotion Activates Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1_BAK1 BRI1/BAK1 Receptor Complex BR->BRI1_BAK1 Binds BSK1 BSK1 BRI1_BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 Kinase BSU1->BIN2 Inhibits BZR1_P BZR1/BES1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation PP2A PP2A Phosphatase PP2A->BZR1_P Dephosphorylates Target_Genes Target Genes BZR1->Target_Genes Binds & Regulates Growth_Promotion Growth Promotion Target_Genes->Growth_Promotion GA_BR_Crosstalk cluster_GA GA Pathway cluster_BR BR Pathway GA GA GID1 GID1 GA->GID1 DELLA DELLA GID1->DELLA Degradation GA_response GA Response DELLA->GA_response BZR1 BZR1/BES1 DELLA->BZR1 Physical Interaction (Inhibition) BR BR BRI1 BRI1 BR->BRI1 BIN2 BIN2 BRI1->BIN2 BIN2->BZR1 BZR1->DELLA May affect stability BR_response BR Response BZR1->BR_response

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like gibberellins are paramount for ensuring a safe laboratory environment and regulatory compliance.[1] Adherence to these detailed procedures is crucial for minimizing environmental impact and protecting personnel.[2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of gibberellin waste.

The fundamental principle of chemical waste disposal is to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to handle all waste in accordance with local, state, and federal regulations.[2][3] Chemical waste should never be mixed with regular garbage or discharged into the sewer system.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear the appropriate personal protective equipment to minimize exposure risks.[1]

Personal Protective Equipment Specifications
Gloves Chemical-resistant gloves (e.g., nitrile).[1]
Eye Protection Safety glasses with side shields or goggles.[1]
Lab Coat A standard laboratory coat should be worn.[1]
Respiratory Protection Work should be conducted in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of all forms of gibberellin waste, including unused product, contaminated materials, and empty containers.[2]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent hazardous reactions from mixing incompatible chemicals.[2]

  • Solid Waste : Collect unused or expired gibberellin powder, along with contaminated personal protective equipment (PPE) such as gloves and weighing paper, in a designated solid chemical waste container.[2]

  • Liquid Waste : For solutions containing this compound, collect the liquid waste in a sealable, leak-proof container that is compatible with the solvent used.[2] Do not pour liquid waste down the drain .[1]

  • Initial Containment : Whenever possible, keep gibberellin waste in its original container. If not feasible, use a compatible, sealable, and clearly labeled waste container.[2]

Step 2: Labeling and Storage

Accurate labeling and proper storage are essential for safety and regulatory compliance.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name (e.g., "Gibberellin A8"), and any other information required by your institution.[1] For solutions, list all constituents, including solvents and their approximate concentrations.[2]

  • Storage : Place the sealed waste container in a designated secondary containment bin to prevent the spread of material in case of a leak.[2] Store the container in a secure, cool, and well-ventilated area, away from incompatible materials.[1][3]

Step 3: Disposal of Empty Containers

Empty containers may still present a chemical hazard and must be decontaminated properly.[3]

  • Triple Rinsing : Empty gibberellin containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol, depending on the formulation).[2][4]

  • Rinsate Collection : The first rinsate is considered hazardous and must be collected and disposed of as chemical waste.[2] Subsequent rinsate may also need to be collected depending on local regulations.

  • Final Disposal : Once decontaminated, puncture the container to prevent reuse and dispose of it according to your institution's guidelines, which may include recycling or landfill disposal.[3]

Step 4: Arranging for Final Disposal
  • Waste Pickup : Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste management company.[1]

Experimental Protocols

Spill Management Protocol

In the event of a gibberellin spill, follow these steps:

  • Ensure Safety : Evacuate the immediate area if necessary and ensure there is proper ventilation.[2]

  • Wear Appropriate PPE : At a minimum, wear gloves, safety glasses, and a lab coat.[2]

  • Contain the Spill :

    • For solid spills , carefully sweep or scoop the material into a designated waste container. Avoid any actions that could generate dust.[2]

    • For liquid spills , use an inert absorbent material to contain and collect the liquid.[2][5]

  • Clean the Area : After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or detergent.[1]

  • Dispose of Waste : Collect all cleaning materials and contaminated absorbents as hazardous waste and dispose of them according to the procedures outlined above.[1]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of gibberellin waste.

Gibberellin_Disposal_Workflow start Gibberellin Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs decision_waste_type Identify Waste Type consult_ehs->decision_waste_type solid_waste Solid Waste (Powder, Contaminated PPE) decision_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) decision_waste_type->liquid_waste Liquid empty_container Empty Container decision_waste_type->empty_container Container collect_solid Collect in a designated, labeled solid waste container solid_waste->collect_solid store_waste Store sealed container in secondary containment collect_solid->store_waste collect_liquid Collect in a compatible, labeled liquid waste container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect first rinsate as hazardous liquid waste triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse collect_rinsate->puncture_container dispose_container Dispose of container per institutional guidelines puncture_container->dispose_container arrange_pickup Arrange for disposal by certified waste vendor via EHS store_waste->arrange_pickup

Caption: Gibberellin Waste Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with gibberellins. Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE) Specifications

When handling this compound, particularly in their powdered form, a comprehensive set of personal protective equipment is required to prevent skin, eye, and respiratory exposure.[1] While some safety data sheets (SDS) may classify gibberellic acid as non-hazardous or a minor irritant, it is considered a hazardous substance by OSHA, primarily causing serious eye irritation.[2][3] Good laboratory practice dictates minimizing all chemical exposures.

PPE CategorySpecificationRationale
Eye/Face Protection - Safety goggles with side shields (compliant with EN 166).[1][4]- Face shield for tasks with a high risk of splashing.[1][4]To protect against airborne dust particles and splashes of solutions, which can cause serious eye irritation and damage.[2]
Hand Protection - Chemical-resistant gloves (Nitrile rubber preferred).[1][5]- Compliant with EN 374 standards.[1]- Minimum thickness of 14 mils for extended contact.[6]To prevent direct skin contact. Nitrile offers good resistance to a range of chemicals and visibly tears when punctured.[7]
Body Protection - Standard laboratory coat.- Chemical-resistant apron for mixing or large-volume work.- Impervious clothing for extensive handling.[1]To protect skin and street clothing from contamination by dust or splashes.[1]
Respiratory Protection - Use in a well-ventilated area (e.g., fume hood).[2][5]- If dust inhalation is possible, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100).[1][5][8]To prevent inhalation of gibberellin powder, which can cause respiratory tract irritation.[2][9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[2][5]

  • Emergency Equipment: Before starting work, ensure that an eyewash station and safety shower are unobstructed and easily accessible.[1]

  • Spill Kit: Have a spill kit ready for chemical powders. This should include absorbent pads, bags for waste, and appropriate cleaning materials.

2. Handling the Chemical:

  • Don PPE: Put on all required PPE as specified in the table above before handling the container.

  • Avoid Dust Generation: When weighing or transferring the powdered compound, do so carefully to avoid creating airborne dust.[2] Use techniques like gentle scooping and weighing on paper within the fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • No Contamination: Do not eat, drink, or smoke in the laboratory area where this compound are handled.[1]

3. Post-Handling:

  • Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[1][9]

  • Storage: Store this compound in the original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[2][10]

Disposal Plan: Waste Management Protocol

Proper disposal of gibberellin waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11]

1. Waste Segregation and Collection:

  • Designated Container: Collect all waste gibberellin (unused powder, contaminated solutions) and any materials contaminated with it (e.g., used gloves, weighing paper, pipette tips, absorbent pads) in a designated, sealable, and clearly labeled hazardous waste container.[5][11]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "Gibberellin" or "Gibberellic Acid."[5]

  • No Drain Disposal: Never dispose of this compound or their solutions down the drain or in the regular trash.[1][11]

2. Container Decontamination:

  • Triple Rinsing: Empty gibberellin containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water).[11]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as chemical waste along with the primary waste stream.[11] Subsequent rinsates may be disposed of according to institutional policy.

3. Final Disposal:

  • Institutional Guidelines: All waste must be handled in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[11]

  • Professional Disposal: Arrange for the pickup of the sealed hazardous waste container by a certified waste management company.[5]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial planning to final waste disposal.

Gibberellin_Handling_Workflow Gibberellin Handling & Safety Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Phase risk_assessment Assess Risks: - Review SDS - Check quantity & form (powder/liquid) gather_ppe Gather Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat/Apron - Respirator (if needed) risk_assessment->gather_ppe prep_workspace Prepare Workspace: - Verify Fume Hood Operation - Ensure Access to Eyewash/Shower - Prepare Spill Kit gather_ppe->prep_workspace don_ppe Don All Required PPE prep_workspace->don_ppe handle_chem Handle Gibberellin: - Work in fume hood - Avoid generating dust - Avoid all personal contact don_ppe->handle_chem is_spill Spill Occurs? handle_chem->is_spill spill_response Execute Spill Response: - Evacuate & Alert - Wear appropriate PPE - Contain & Clean Up - Dispose of waste is_spill->spill_response Yes doff_ppe Doff PPE Correctly is_spill->doff_ppe No segregate_waste Segregate Waste: - Collect solids & contaminated items - Collect liquid waste separately spill_response->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_chem Store Gibberellin Properly: - Tightly sealed container - Cool, dry, ventilated area wash_hands->store_chem wash_hands->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose Arrange for Professional Disposal (via EHS Office) label_waste->dispose

Caption: Workflow for safe gibberellin handling from preparation to disposal.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。